2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-3-(4-tert-butylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJZKSXYLTYFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402736 | |
| Record name | 2-amino-3-(4-tert-butylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98708-80-6 | |
| Record name | p-tert-Butylphenylalanine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098708806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-amino-3-(4-tert-butylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-TERT-BUTYLPHENYLALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7SND02UUK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid
This guide provides a comprehensive framework for the structural elucidation of this compound, a non-proteinogenic α-amino acid. As a para-substituted derivative of phenylalanine, this compound serves as a valuable building block in peptide synthesis and drug discovery, where the bulky tert-butyl group can introduce unique steric and lipophilic properties.[1][2][3] The definitive confirmation of its molecular structure is paramount for ensuring its purity, predicting its chemical behavior, and guaranteeing its suitability for downstream applications.
This document moves beyond a simple recitation of analytical techniques. It is designed to reflect the logical workflow and decision-making process of a research scientist, emphasizing the causality behind experimental choices and the synergistic nature of different analytical methods in building a self-validating structural hypothesis.
The Hypothesized Structure: An Overview
Before initiating any analysis, we begin with the proposed molecular structure. This allows us to predict the spectral data we expect to observe, forming a basis for comparison with experimental results.
-
Molecular Formula: C₁₃H₁₉NO₂[4]
-
Molecular Weight: 237.30 g/mol
-
Core Components:
-
An α-amino acid backbone, featuring a chiral center at the α-carbon, a primary amine (-NH₂), and a carboxylic acid (-COOH).
-
A para-substituted benzene ring .
-
A tert-butyl group (-C(CH₃)₃), which acts as a distinct spectroscopic marker.
-
Caption: Hypothesized structure of this compound.
The Analytical Workflow: A Multi-Pillar Approach
The structural confirmation rests on three complementary analytical pillars: Nuclear Magnetic Resonance (NMR) for the molecular framework, Mass Spectrometry (MS) for molecular weight and fragmentation, and Infrared (IR) Spectroscopy for functional group identification.
Sources
- 1. Buy (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid | 250611-12-2 [smolecule.com]
- 2. Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
A Technical Guide to (S)-2-Amino-3-(4-tert-butyl-phenyl)propionic Acid: A Cornerstone for Advanced Peptide Therapeutics
Abstract
(S)-2-Amino-3-(4-tert-butyl-phenyl)propionic acid, commonly known in the field as 4-tert-Butyl-L-phenylalanine (L-Phe(4-tBu)-OH), is a non-proteinogenic amino acid that has become an invaluable tool for researchers, medicinal chemists, and drug development professionals. Its unique molecular architecture, distinguished by a sterically demanding tert-butyl group on the phenyl ring, imparts significant and desirable modifications to peptide structures. This guide provides an in-depth examination of its core properties, synthesis, and characterization. It further details its strategic application in solid-phase peptide synthesis (SPPS) and offers field-proven protocols for its incorporation and analysis, establishing a comprehensive resource for its effective utilization in the development of next-generation peptide-based therapeutics.
Core Physicochemical and Structural Properties
4-tert-Butyl-L-phenylalanine is structurally analogous to the natural amino acid L-phenylalanine, with the key distinction of a tert-butyl substituent at the para-position of the benzene ring. This addition is not trivial; it fundamentally alters the molecule's steric and electronic profile, which is the primary driver for its utility. The bulky, lipophilic tert-butyl group enhances the hydrophobic character of the side chain, influencing peptide folding, stability, and receptor interactions.[1]
The properties of the base amino acid and its widely used Fmoc-protected derivative for peptide synthesis are summarized below.
| Property | (S)-2-Amino-3-(4-tert-butyl-phenyl)propionic acid | Fmoc-(S)-2-Amino-3-(4-tert-butyl-phenyl)propionic acid |
| Synonyms | 4-tert-Butyl-L-phenylalanine, L-Phe(4-tBu)-OH | Fmoc-4-tert-butyl-L-phenylalanine, Fmoc-L-Phe(4-tBu)-OH |
| CAS Number | 82372-74-5[2][] | 213383-02-9[4] |
| IUPAC Name | (2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid[5] | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-tert-butylphenyl)propanoic acid[4] |
| Molecular Formula | C₁₃H₁₉NO₂[1][2] | C₂₈H₂₉NO₄[4] |
| Molecular Weight | 221.30 g/mol [] | 443.56 g/mol [4] |
| Appearance | White to off-white powder[1][] | Off-white solid[4] |
| Purity (Typical) | ≥ 98% (HPLC)[1][] | ≥ 98% (HPLC)[4] |
| Storage Conditions | Store at 2-8 °C, keep container well closed[2][] | Store at 0-8 °C[4] |
Synthesis and Spectroscopic Characterization
Plausible Synthetic Pathway
While various methods exist for the asymmetric synthesis of non-natural amino acids, a common and industrially scalable approach involves the condensation of a substituted benzaldehyde with a malonic acid derivative, followed by enzymatic resolution or asymmetric transformation. For 4-tert-Butyl-L-phenylalanine, a plausible route begins with 4-tert-butylbenzaldehyde and malonic acid.[6]
The causality behind this pathway is rooted in established C-C bond-forming reactions. The initial Knoevenagel condensation creates the carbon skeleton, which is subsequently elaborated to introduce the chiral amine center, a critical step for ensuring biological relevance.
Caption: Plausible synthetic workflow for 4-tert-Butyl-L-phenylalanine.
Spectroscopic Characterization (Theoretical)
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly informative.
-
A sharp, prominent singlet integrating to 9 protons (s, 9H) around δ 1.3 ppm, characteristic of the magnetically equivalent methyl protons of the tert-butyl group.
-
Aromatic protons appearing as an AA'BB' system, likely two doublets around δ 7.1-7.4 ppm, each integrating to 2 protons (d, 2H). The para-substitution pattern creates this distinct splitting.
-
The alpha-proton (α-H) adjacent to the amine and carboxyl groups would appear as a multiplet (dd or t) around δ 3.7-4.2 ppm.
-
The two beta-protons (β-H₂), being diastereotopic, would present as two distinct multiplets (dd) around δ 2.8-3.2 ppm.
-
Signals for the amine (NH₂) and carboxylic acid (COOH) protons would be broad and their chemical shifts highly dependent on the solvent and concentration.
-
-
¹³C NMR (Carbon NMR):
-
The tert-butyl quaternary carbon would appear around δ 34-35 ppm, with the methyl carbons appearing as a single strong signal around δ 31-32 ppm.
-
Multiple signals in the aromatic region (δ 125-150 ppm).
-
A signal for the alpha-carbon (Cα) around δ 55-60 ppm.
-
A signal for the beta-carbon (Cβ) around δ 35-40 ppm.
-
The carbonyl carbon (C=O) signal would be downfield, typically > δ 175 ppm.
-
-
Mass Spectrometry (MS):
-
In electrospray ionization (ESI) positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value corresponding to its molecular weight plus a proton (approx. 222.15).
-
Applications in Peptide Science and Drug Discovery
The incorporation of 4-tert-Butyl-L-phenylalanine into a peptide sequence is a strategic choice made to deliberately alter its properties.
-
Enhanced Proteolytic Stability: The steric bulk of the tert-butyl group can act as a "shield," hindering the approach of proteases to the adjacent peptide bonds. This increases the in-vivo half-life of the peptide, a critical parameter for therapeutic efficacy.
-
Modulation of Receptor Affinity and Selectivity: The hydrophobic side chain can enhance binding to hydrophobic pockets within a target receptor. Its rigid and bulky nature can also enforce a specific peptide conformation (e.g., a β-turn), which may be optimal for high-affinity binding and can improve selectivity for a particular receptor subtype.[1]
-
Improved Solubility: While seemingly counterintuitive for a hydrophobic group, the Fmoc-protected version of this amino acid often demonstrates enhanced solubility in the organic solvents used during SPPS, which can facilitate the synthesis of complex or aggregation-prone peptide sequences.[4]
-
Probing Molecular Interactions: It serves as a valuable research tool. In one documented application, it was used as an affinity reagent and probe to study protein interactions related to the malaria parasite P. falciparum.[2]
Caption: Impact of L-Phe(4-tBu) incorporation on peptide properties.
Experimental Protocols
The following protocols are grounded in established methodologies for modern peptide synthesis and analysis.[7][8][9]
Protocol: Incorporation into a Peptide via Fmoc SPPS
This protocol outlines the manual incorporation of a single Fmoc-L-Phe(4-tBu)-OH residue onto a resin-bound peptide chain.
Objective: To couple Fmoc-L-Phe(4-tBu)-OH to a deprotected N-terminal amine on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-Phe(4-tBu)-OH (3 equivalents to resin loading)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (v/v) for Fmoc deprotection
-
Kaiser Test Kit (for reaction monitoring)
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, add 20% piperidine/DMF. Agitate for 5 minutes, drain. Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling Activation: In a separate vial, dissolve Fmoc-L-Phe(4-tBu)-OH, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA and pre-activate for 2-5 minutes. The solution will typically change color (e.g., to yellow).
-
Expert Insight: Pre-activation ensures the formation of the reactive ester, minimizing side reactions. The use of HBTU/HOBt is a robust, time-tested combination that promotes efficient coupling with low racemization.
-
-
Coupling Reaction: Add the activated amino acid solution to the swollen, deprotected peptide-resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (beads turn blue), the coupling reaction is incomplete and should be allowed to proceed longer or be repeated.
-
Trustworthiness Check: The Kaiser test is a critical self-validating step. Proceeding without a negative test risks deletion sequences in the final peptide.
-
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis.
Protocol: HPLC Analysis for Purity Assessment
Objective: To determine the purity of a synthesized 4-tert-Butyl-L-phenylalanine sample.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample: 1 mg/mL solution of 4-tert-Butyl-L-phenylalanine in Mobile Phase A.
Methodology:
-
System Setup: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min. Set the UV detector to 220 nm.
-
Injection: Inject 10 µL of the sample solution.
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold and Re-equilibration: Hold at 95% B for 5 minutes, then return to 5% B and re-equilibrate for 5 minutes before the next injection.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Expert Insight: TFA is used as an ion-pairing agent to improve peak shape for the zwitterionic amino acid. A gradient is necessary to ensure elution of the relatively hydrophobic compound from the C18 column in a reasonable time with good resolution.
-
Safety and Handling
As with any laboratory chemical, proper handling is paramount. Based on data for structurally related compounds, 4-tert-Butyl-L-phenylalanine should be handled with care.
-
Hazard Classification: May cause skin, eye, and respiratory irritation.[][4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place as specified (2-8 °C).[2]
Conclusion
(S)-2-Amino-3-(4-tert-butyl-phenyl)propionic acid is more than a simple building block; it is a strategic tool for molecular design. The deliberate introduction of its tert-butylated phenyl side chain provides a proven method for enhancing the druglike properties of peptides, primarily by increasing metabolic stability and modulating conformational behavior. The well-established protocols for its use in Fmoc-based solid-phase synthesis, coupled with straightforward analytical validation, ensure its reliable and reproducible application. For researchers in drug discovery, a thorough understanding of the properties and protocols detailed in this guide is essential for unlocking the full potential of this powerful amino acid in creating novel and more effective peptide therapeutics.
References
- Fmoc-4-tert-butyl-L-phenylalanine. Chem-Impex International. [URL: https://www.chemimpex.com/products/06634]
- (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid. MedChemExpress. [URL: https://www.medchemexpress.com/s-2-amino-3-4-tert-butoxyphenyl-propanoic-acid.html]
- (S)-2-Amino-3-(4-hydroxyphenyl)propionic acid tert-butyl ester. MedChemExpress. [URL: https://www.medchemexpress.com/s-2-amino-3-4-hydroxyphenyl-propionic-acid-tert-butyl-ester.html]
- 4-tert-Butyl-L-phenylalanine. Chem-Impex International. [URL: https://www.chemimpex.com/products/43064]
- 4-tert-Butyl-L-phenylalanine. Biosynth. [URL: https://www.biosynth.com/p/FB49021/4-tert-butyl-l-phenylalanine]
- 4-tert-Butyl-L-phenylalanine. BOC Sciences. [URL: https://www.bocsci.
- p-tert-Butylphenylalanine. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2761795]
- (S)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4388029]
- (2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/p-tert-Butylphenylalanine]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [URL: https://link.springer.com/article/10.1385/MB:33:3:239]
- Amblard, M., et al. Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/6731998_Methods_and_protocols_of_modern_solid_phase_peptide_synthesis]
- 3-(4-TERT-BUTYL-PHENYL)-PROPIONIC ACID. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8740156.htm]
- HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-phenylalanine/]
- 3-AMINO-3-(4-TERT-BUTYL-PHENYL)-PROPIONIC ACID synthesis. ChemicalBook. [URL: https://www.chemicalbook.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-tert-Butyl-L-phenylalanine | 82372-74-5 | FB49021 [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. p-tert-Butylphenylalanine | C13H19NO2 | CID 2761795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-AMINO-3-(4-TERT-BUTYL-PHENYL)-PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
An In-depth Technical Guide to 4-tert-Butyl-L-phenylalanine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Steric Hindrance in Peptide Design
In the landscape of non-canonical amino acids, 4-tert-Butyl-L-phenylalanine stands out as a pivotal building block for medicinal chemists and peptide scientists. Its defining feature, the bulky tert-butyl group appended to the phenyl ring, introduces significant steric hindrance and hydrophobicity. This modification is not a trivial substitution; it is a strategic design element that profoundly influences peptide conformation, stability, and receptor interactions.[1][2] The increased lipophilicity imparted by the tert-butyl moiety can enhance membrane permeability, a crucial factor in the development of orally bioavailable peptide therapeutics.[3] This guide provides a comprehensive overview of the physical and chemical properties of 4-tert-Butyl-L-phenylalanine, its synthesis, and its critical role in modern drug discovery and protein engineering.
Physicochemical Properties: A Quantitative Overview
The unique characteristics of 4-tert-Butyl-L-phenylalanine stem from its molecular structure. The presence of the tert-butyl group significantly alters its properties compared to its parent amino acid, L-phenylalanine. A summary of its key physicochemical data is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₂ | [1][][5][6] |
| Molecular Weight | 221.30 g/mol | [] |
| Appearance | White to off-white powder | [1][] |
| CAS Number | 82372-74-5 | [1][5][6] |
| Predicted Density | 1.084 ± 0.06 g/cm³ | [] |
| Predicted Boiling Point | 347.5 ± 30.0 °C | [] |
| Storage Conditions | 2-8 °C | [][5] |
Synthesis and Chemical Reactivity: Building the Bulky Block
The synthesis of 4-tert-Butyl-L-phenylalanine is a critical process for its application in research and development. While various synthetic routes exist, a common conceptual pathway involves the alkylation of a protected glycine equivalent with 4-tert-butylbenzyl bromide, followed by enzymatic resolution or asymmetric synthesis to obtain the desired L-enantiomer.
Below is a representative workflow for the synthesis and subsequent use in solid-phase peptide synthesis (SPPS).
Caption: A conceptual workflow for the synthesis of Fmoc-protected 4-tert-Butyl-L-phenylalanine and its subsequent utilization in solid-phase peptide synthesis (SPPS).
The amino and carboxylic acid functionalities of 4-tert-Butyl-L-phenylalanine exhibit typical reactivity. The amino group can be protected with common protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl) for use in peptide synthesis.[7][] The carboxylic acid can be activated for amide bond formation using standard coupling reagents such as HBTU or HATU.
Applications in Drug Development and Research
The incorporation of 4-tert-Butyl-L-phenylalanine into peptide sequences is a strategic choice to modulate their pharmacological properties.
-
Enhanced Stability and Hydrophobicity: The tert-butyl group provides steric shielding, which can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.[1][2] This enhanced stability is a significant advantage in the design of long-acting peptide drugs. The increased hydrophobicity can also promote aggregation and specific folding patterns, which can be leveraged in the design of self-assembling peptide biomaterials.
-
Conformational Rigidity and Receptor Binding: The bulky side chain restricts the conformational freedom of the peptide, which can lock it into a bioactive conformation. This pre-organization can lead to higher binding affinity and selectivity for the target receptor.
-
Protein Engineering and NMR Probes: In protein engineering, the introduction of this non-canonical amino acid can be used to probe protein structure and function.[9] The distinct signals from the tert-butyl protons in ¹H NMR spectroscopy can serve as sensitive probes to monitor protein folding and ligand binding events in regions of the protein that would otherwise be difficult to study.[9]
Experimental Protocols: A Practical Guide
Representative Protocol for Peptide Coupling using Fmoc-4-tert-Butyl-L-phenylalanine in SPPS
This protocol describes a standard manual solid-phase peptide synthesis coupling step on a rink amide resin.
-
Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's amine.
-
Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-4-tert-Butyl-L-phenylalanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Confirmation of Coupling: Perform a Kaiser test to ensure the completion of the coupling reaction (a negative result indicates a complete reaction).
Analytical Characterization: HPLC Method
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of 4-tert-Butyl-L-phenylalanine and peptides containing this amino acid.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is commonly employed.
-
Gradient: A typical gradient might be 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
This method provides good separation of the amino acid from potential impurities.[10]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 4-tert-Butyl-L-phenylalanine is not consistently available across all suppliers, general laboratory safety precautions for handling fine chemical powders should be observed. It is recommended to handle the compound in a well-ventilated area or a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the supplier-specific SDS.
Conclusion: A Versatile Tool for Peptide Innovation
4-tert-Butyl-L-phenylalanine is more than just a modified amino acid; it is a powerful tool for rational drug design and protein engineering. Its unique steric and hydrophobic properties offer a means to enhance peptide stability, modulate receptor binding, and probe molecular interactions. As the demand for more sophisticated and effective peptide-based therapeutics continues to grow, the strategic incorporation of non-canonical amino acids like 4-tert-Butyl-L-phenylalanine will undoubtedly play an increasingly important role in advancing the field.
References
- PubChem. p-tert-Butylphenylalanine.
- J&K Scientific LLC. 4-tert-Butyl-L-phenylalanine | 82372-74-5. [Link]
- University of Calgary. pKa and pI values. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, a non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and drug development. Its sterically demanding tert-butyl group offers unique properties for designing peptides and small molecule therapeutics with enhanced stability and specific binding characteristics. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, detailing both racemic and asymmetric approaches. We will explore the mechanistic underpinnings of classical methods such as the Strecker and Erlenmeyer-Plöchl syntheses, and delve into modern asymmetric techniques including the use of chiral auxiliaries like the Schöllkopf bis-lactim ether and Evans oxazolidinones. Each section is designed to provide not only a theoretical framework but also actionable, field-proven insights into the practical execution of these syntheses, empowering researchers to select and optimize the most suitable route for their specific needs.
Introduction: The Significance of 4-(tert-butyl)phenylalanine
Non-natural amino acids are invaluable tools in the design of novel therapeutics. The incorporation of this compound, particularly the L-enantiomer (4-tert-butyl-L-phenylalanine), into peptide sequences can impart significant advantages. The bulky tert-butyl group can enhance metabolic stability by sterically hindering enzymatic degradation, improve receptor binding affinity and selectivity, and induce specific conformational constraints in peptides.[1][2] This makes it a highly sought-after component in the development of peptide-based drugs, peptidomimetics, and other complex molecular architectures.[2]
This guide will focus on the chemical synthesis of this important amino acid, providing a comparative analysis of the most relevant synthetic methodologies.
Racemic Synthesis Strategies
Racemic synthesis provides a straightforward and often high-yielding route to this compound. These methods are particularly useful for initial exploratory studies or when a subsequent chiral resolution step is planned.
Strecker Synthesis
The Strecker synthesis is a classic, robust method for producing α-amino acids from aldehydes.[3][4] The reaction proceeds in two main stages: the formation of an α-aminonitrile from an aldehyde, ammonia, and a cyanide source, followed by the hydrolysis of the nitrile to a carboxylic acid.[5][6]
Causality of Experimental Choices:
-
Starting Material: 4-tert-butylbenzaldehyde is the logical precursor, directly providing the required carbon skeleton.
-
Reagents: The use of ammonium chloride (NH₄Cl) and sodium cyanide (NaCN) is a safer and more practical alternative to using ammonia gas and highly toxic hydrogen cyanide (HCN) directly.[5] NH₄Cl serves as both a source of ammonia and a mild acid to catalyze imine formation.
-
Hydrolysis: Strong acidic conditions (e.g., concentrated HCl) are necessary to hydrolyze the stable nitrile group to a carboxylic acid.
Reaction Pathway:
Figure 1: The general workflow of the Strecker synthesis for 4-tert-butylphenylalanine.
Experimental Protocol (Adapted from general Strecker procedures): [3]
-
α-Aminonitrile Formation:
-
In a well-ventilated fume hood, to a stirred solution of ammonium chloride (1.1 eq) in water, add 4-tert-butylbenzaldehyde (1.0 eq).
-
Cool the mixture in an ice bath and add a solution of sodium cyanide (1.05 eq) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The resulting α-aminonitrile may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Hydrolysis:
-
The crude α-aminonitrile is carefully added to concentrated hydrochloric acid (a suitable excess).
-
The mixture is heated to reflux for 6-12 hours, monitoring the reaction progress by TLC.
-
After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a minimal amount of water and the pH is adjusted to the isoelectric point (typically around 6) with a base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
The solid product is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
-
Erlenmeyer-Plöchl Azlactone Synthesis
This method involves the condensation of an N-acylglycine (typically hippuric acid) with an aldehyde in the presence of acetic anhydride to form an azlactone (oxazolone).[5][7] Subsequent reduction and hydrolysis of the azlactone yield the desired amino acid.
Causality of Experimental Choices:
-
Condensation: Acetic anhydride serves as both the solvent and a dehydrating agent, driving the formation of the azlactone ring. Sodium acetate acts as the base to deprotonate the N-acylglycine.
-
Reduction/Hydrolysis: The unsaturated azlactone intermediate requires a reduction step (e.g., using sodium amalgam or catalytic hydrogenation) to saturate the double bond, followed by hydrolysis (acidic or basic) to open the ring and deprotect the amine, yielding the final amino acid.
Reaction Pathway:
Figure 2: General workflow of the Erlenmeyer-Plöchl synthesis.
Asymmetric Synthesis Strategies
For applications in drug development, obtaining the amino acid in an enantiomerically pure form is crucial. Asymmetric synthesis methods achieve this by using chiral reagents or catalysts to control the stereochemical outcome of the reaction.
Schöllkopf Bis-Lactim Ether Method
The Schöllkopf method is a powerful and reliable technique for the asymmetric synthesis of α-amino acids.[8] It utilizes a chiral bis-lactim ether, typically derived from L-valine and glycine, as a chiral auxiliary.[8]
Causality of Experimental Choices:
-
Chiral Auxiliary: The bulky isopropyl group of the valine-derived auxiliary effectively shields one face of the glycine-derived carbanion.[8]
-
Deprotonation: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is required to deprotonate the prochiral carbon of the glycine unit at low temperature.
-
Alkylation: The resulting carbanion is then alkylated with an electrophile. For the synthesis of our target molecule, 4-tert-butylbenzyl bromide is the appropriate electrophile. The steric hindrance from the auxiliary directs the electrophile to the opposite face, leading to high diastereoselectivity.
-
Hydrolysis and Cleavage: Mild acidic hydrolysis cleaves the bis-lactim ether, releasing the desired L-amino acid methyl ester and the recoverable valine methyl ester.[8]
Reaction Pathway:
Figure 3: Asymmetric synthesis via the Schöllkopf method.
Experimental Protocol (Adapted from general Schöllkopf procedures): [8]
-
Deprotonation and Alkylation:
-
Dissolve the Schöllkopf bis-lactim ether auxiliary in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (1.0 eq) dropwise and stir for 30 minutes.
-
Add a solution of 4-tert-butylbenzyl bromide (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
-
Hydrolysis and Purification:
-
The crude alkylated product is dissolved in 0.1 M aqueous HCl.
-
The solution is stirred at room temperature for 4-8 hours until TLC analysis indicates complete hydrolysis.
-
The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
The aqueous layer, containing the methyl esters of the desired amino acid and valine, is then subjected to purification, typically by ion-exchange chromatography, to isolate the target L-4-tert-butylphenylalanine methyl ester.
-
Final saponification of the methyl ester yields the desired amino acid.
-
Evans Chiral Auxiliary Method
The Evans asymmetric alkylation utilizes an N-acyloxazolidinone as a chiral auxiliary to direct the stereoselective alkylation of an enolate.[9]
Causality of Experimental Choices:
-
Auxiliary: The chiral oxazolidinone, often derived from commercially available amino alcohols like (L)-phenylalaninol or (L)-valinol, is first acylated with an appropriate acyl chloride.
-
Enolate Formation: A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is used to form a stereodefined (Z)-enolate. The substituent on the auxiliary sterically blocks one face of the enolate.
-
Alkylation: The enolate is then reacted with an electrophile (4-tert-butylbenzyl bromide), which approaches from the less hindered face, resulting in a highly diastereoselective alkylation.
-
Cleavage: The chiral auxiliary is then cleaved under mild conditions (e.g., with lithium hydroxide/hydrogen peroxide) to yield the enantiomerically enriched carboxylic acid, and the auxiliary can be recovered.[9]
Reaction Pathway:
Figure 4: Asymmetric synthesis using an Evans chiral auxiliary.
Data Summary and Characterization
The successful synthesis of this compound requires rigorous characterization to confirm its identity and purity.
| Parameter | Racemic Synthesis (Typical) | Asymmetric Synthesis (Typical) |
| Starting Material | 4-tert-butylbenzaldehyde | Schöllkopf auxiliary, 4-tert-butylbenzyl bromide |
| Key Reagents | NH₄Cl, NaCN, HCl | n-BuLi, Mild Acid |
| Yield | Moderate to Good | Good to Excellent |
| Enantiomeric Excess (ee) | 0% (racemic) | >95% |
| Purification Method | Recrystallization | Chromatography (Ion-exchange), Recrystallization |
Characterization Data for L-4-tert-butylphenylalanine:
-
CAS Number: 82372-74-5
-
Molecular Formula: C₁₃H₁₉NO₂
-
Molecular Weight: 221.30 g/mol
-
Appearance: White to off-white powder
-
Characterization Techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess (ee) for asymmetric syntheses.
-
Melting Point: To assess purity.
-
Conclusion
The synthesis of this compound can be achieved through several effective strategies. For initial research and scalability where resolution is feasible, classical racemic methods like the Strecker synthesis offer a cost-effective and reliable route. For applications in drug discovery and development where enantiopurity is paramount, asymmetric methods are indispensable. The Schöllkopf and Evans auxiliary methods, in particular, provide excellent stereocontrol and yield enantiomerically pure L-4-tert-butylphenylalanine with high fidelity. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and the need for enantiomeric purity.
References
- Schöllkopf, U. (1981). Asymmetric Synthesis of Amino Acids via Metalated Bis-lactim Ethers of 2,5-Diketopiperazines. Pure and Applied Chemistry, 53(2), 439-447.
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
- Dellaria, J. F., & Santarsiero, B. D. (1989). An efficient, general, and enantioselective synthesis of α-amino acids. Journal of Organic Chemistry, 54(16), 3916-3926.
- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of. alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
- Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
- Chemistry Notes. (2021).
- Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
- Wikipedia. (n.d.). Chiral auxiliary. [Link]
- Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
- Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]
- chemeurope.com. (n.d.). Erlenmeyer-Plöchl azlactone and amino acid synthesis. [Link]
- Journal of Chemical and Pharmaceutical Research. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. [Link]
- Evans, D. A. (2015). CHEM 330 Topics Discussed on Nov. 16. [Link]
- University of Bath's research portal. (n.d.). An improved synthesis of deuterated Schollkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[alpha-H-2]-phenylalanine methyl esters. [Link]
- Organic Syntheses. (n.d.). L-PHENYLALANINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-. [Link]
- Dana Bioscience. (n.d.). (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Engineered Phenylalanine Ammonia-Lyases for the Enantioselective Synthesis of Aspartic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Subscribe to Tetrahedron: Asymmetry - 0957-4166 | Elsevier Shop | Elsevier Shop [shop.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid CAS number 98708-80-6
An In-depth Technical Guide to 2-Amino-3-(4-(tert-butyl)phenyl)propanoic Acid
Introduction: Beyond the Canonical Twenty
In the landscape of modern drug discovery and protein engineering, the twenty canonical amino acids, while foundational, represent only the starting point. The strategic incorporation of unnatural amino acids (UAAs) into peptides and proteins has emerged as a transformative tool for modulating biological activity, enhancing stability, and introducing novel functionalities.[][2] Among these, This compound (CAS No. 98708-80-6), a non-proteinogenic analog of phenylalanine, stands out as a particularly valuable building block.
The defining feature of this compound is the bulky tert-butyl group appended to the para position of the phenyl ring. This modification introduces significant steric hindrance and increases lipophilicity compared to its natural counterpart. These altered physicochemical properties are not trivial; they provide researchers with a powerful lever to influence peptide conformation, receptor binding affinity, and resistance to enzymatic degradation. This guide offers a comprehensive technical overview of this versatile molecule, from its fundamental properties and synthesis to its critical applications in the development of next-generation therapeutics.
Physicochemical Characteristics
A thorough understanding of a compound's properties is paramount for its effective application in research and synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 98708-80-6 | [3][4] |
| Molecular Formula | C₁₃H₁₉NO₂ | [5] |
| Molecular Weight | 221.3 g/mol | [5] |
| IUPAC Name | 2-amino-3-(4-tert-butylphenyl)propanoic acid | [] |
| Synonyms | DL-4-Tert-butylphenylalanine, p-tert-Butyl-phenylalanine | [3][] |
| Appearance | White to off-white powder | [] |
| Purity | Typically ≥98% (HPLC) | [] |
| Storage | Store at 2-8 °C in a well-closed container | [5][] |
Synthesis Strategies: Building the Unnatural
The creation of unnatural amino acids with high purity and specific stereochemistry is a cornerstone of modern medicinal chemistry.[7] Synthesis can be approached through chemical methods or biocatalytic routes, with the former being more common for derivatives like 4-tert-butylphenylalanine.[][2] Asymmetric synthesis is crucial to produce the desired enantiomerically pure L- or D-form, as stereochemistry is critical for biological activity.[8][9]
Conceptual Asymmetric Synthesis Workflow
While numerous specific routes exist, a common strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent, where a chiral auxiliary directs the stereochemical outcome.
-
Preparation of the Electrophile : The synthesis begins with the preparation of 4-(tert-butyl)benzyl bromide from 4-(tert-butyl)toluene. This is a standard radical bromination reaction.
-
Chiral Auxiliary Acylation : A chiral auxiliary, such as an Evans oxazolidinone, is acylated with a protected glycine derivative.
-
Asymmetric Alkylation : The resulting chiral glycine enolate is deprotonated with a strong base (e.g., LDA) and then reacted with the 4-(tert-butyl)benzyl bromide electrophile. The bulky chiral auxiliary sterically directs the incoming electrophile to one face of the enolate, establishing the desired stereocenter.
-
Hydrolysis and Deprotection : The chiral auxiliary is cleaved, typically under basic or acidic conditions, to release the desired amino acid. Any protecting groups on the amino or carboxyl functionalities are subsequently removed.
This method allows for the reliable production of either the (S)- or (R)-enantiomer by selecting the appropriate chiral auxiliary.
Caption: Generalized workflow for asymmetric synthesis.
Core Applications in Drug Development and Research
The true value of 4-tert-butylphenylalanine lies in its application as a strategic tool to enhance the properties of peptides.
Peptide Synthesis and Structural Modification
Incorporating this UAA into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is a primary application.[10] Its bulky tert-butyl side chain can:
-
Induce Specific Conformations : The steric bulk can restrict the rotational freedom of the peptide backbone, forcing it into specific secondary structures (e.g., turns or helices) that may be optimal for receptor binding.
-
Enhance Stability : The tert-butyl group can act as a "shield," protecting adjacent peptide bonds from cleavage by proteases, thereby increasing the peptide's half-life in vivo.
-
Modulate Lipophilicity : Increasing the hydrophobic character of a peptide can improve its ability to cross cell membranes, a crucial factor for bioavailability.[11]
Derivatives protected with Fmoc (fluorenylmethoxycarbonyl) are commonly used in SPPS workflows.[10][12]
Caption: Impact of UAA incorporation on peptide properties.
Development of Peptidomimetics and Therapeutic Agents
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved drug-like properties. 4-tert-Butylphenylalanine is a key building block in this field. By replacing a natural aromatic amino acid like Phenylalanine or Tyrosine with this UAA, developers can fine-tune the pharmacology of a peptide therapeutic, potentially leading to:
-
Increased Potency : A more rigid conformation can lead to a tighter, more specific fit with the biological target.
-
Improved Selectivity : The unique shape can enhance binding to the desired target while reducing off-target effects.
-
Enhanced Oral Bioavailability : Increased stability and lipophilicity can contribute to better absorption from the gastrointestinal tract.
Protocol: A Self-Validating System for Quality Control
Trustworthiness in research and development hinges on the verifiable quality of the materials used. A self-validating system of analytical checks is non-negotiable to confirm the identity, purity, and stereochemical integrity of synthesized this compound.
Analytical Workflow
A multi-step analytical process ensures comprehensive characterization.
-
Structural Verification : ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure, ensuring all expected protons and carbons are present in the correct chemical environment.
-
Molecular Weight Confirmation : Mass Spectrometry (MS) confirms that the compound has the correct molecular weight (221.3 g/mol ).
-
Purity Assessment : Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for determining chemical purity.
-
Enantiomeric Purity : Chiral HPLC is employed to determine the enantiomeric excess (e.e.), ensuring the desired stereoisomer (L or D) has been synthesized successfully.
Caption: Self-validating analytical workflow for quality control.
Step-by-Step Protocol: Purity Determination by RP-HPLC
-
Sample Preparation : Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile) to create a 1 mg/mL stock solution.
-
Mobile Phase Preparation : Prepare two mobile phases. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 220 nm and 254 nm.
-
Injection Volume : 10 µL.
-
Gradient : Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Data Analysis : Integrate the area of all peaks in the chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. The retention time serves as a consistent identifier for the compound under these specific conditions.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this exact CAS number may vary by supplier, general precautions for similar amino acid derivatives should be followed.[13][14]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses, and a lab coat when handling the compound.[13]
-
Handling : Avoid inhalation of dust and direct contact with skin and eyes.[14] Use in a well-ventilated area or under a chemical fume hood.
-
Storage : Store in a tightly sealed container in a cool, dry place, as recommended (typically 2-8 °C), away from incompatible materials like strong oxidizing agents.[][15]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[14]
Conclusion
This compound is more than just a modified amino acid; it is a sophisticated design element for medicinal chemists and peptide scientists. Its unique steric and hydrophobic properties provide a reliable method for enhancing the stability, conformation, and biological activity of peptides. As the demand for more robust and effective peptide-based therapeutics grows, the strategic use of well-characterized unnatural amino acids like this one will continue to be a critical driver of innovation in drug development.
References
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.
- Reprogramming natural proteins using unnatural amino acids. PubMed Central. [Link]
- Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Bitesize Bio. [Link]
- DL-4-Tert-butylphenylalanine CAS#: 98708-80-6.
- 4-tert-Butyl-DL-phenylala... Fondchem. [Link]
- Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PMC - NIH. [Link]
- Asymmetric synthesis of amines using tert-butanesulfinamide. PubMed. [Link]
Sources
- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. Error-文件操作失败 [fondchemical.com]
- 5. 4-tert-Butyl-L-phenylalanine | 82372-74-5 | FB49021 [biosynth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
A-Technical-Guide-to-the-Biological-Activity-of-4-tert-butyl-L-phenylalanine
Abstract
4-tert-butyl-L-phenylalanine is a non-canonical, synthetic amino acid that has garnered significant interest within the scientific community, particularly in the fields of drug discovery, protein engineering, and chemical biology. Its defining feature—a bulky tert-butyl group appended to the phenyl ring—imparts unique steric and hydrophobic properties not found in natural amino acids. This guide provides an in-depth technical analysis of the biological significance of 4-tert-butyl-L-phenylalanine. We will explore its fundamental role in modifying peptide and protein characteristics, its diverse applications in creating advanced therapeutics and research tools, and the validated experimental protocols for its synthesis and bioactivity assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this powerful molecular building block.
Introduction: The Rationale for Unnatural Amino Acids
The 20 canonical amino acids provide a foundational blueprint for protein structure and function. However, nature's palette is inherently limited. The strategic incorporation of unnatural amino acids (UAAs) into peptides and proteins is a transformative approach in chemical biology and pharmaceutical development.[1] UAAs like 4-tert-butyl-L-phenylalanine introduce novel chemical functionalities, steric hindrance, and altered electronic properties, allowing for the fine-tuning of biological molecules.[2] This rational design strategy enables the enhancement of therapeutic properties, such as increased metabolic stability, improved receptor binding affinity, and novel functionalities.[3][4]
4-tert-butyl-L-phenylalanine, a derivative of L-phenylalanine, is distinguished by the substitution of a hydrogen atom with a tert-butyl group at the para position of the phenyl ring. This modification significantly increases the side chain's hydrophobicity and steric bulk, making it a valuable tool for modulating the structure and function of peptides and proteins.[5][6]
Physicochemical Impact on Peptide and Protein Structure
The introduction of the tert-butyl moiety has profound and predictable effects on the physicochemical properties of a peptide or protein. These changes are the primary drivers of its biological activity.
Enhanced Hydrophobicity and Stability
The tert-butyl group is significantly more hydrophobic than the simple phenyl ring of phenylalanine. When incorporated into a peptide sequence, it can influence protein folding and stability, often leading to more robust and stable conformations.[5][7] This increased stability can confer resistance to enzymatic degradation, a critical attribute for peptide-based therapeutics that must survive in physiological environments.[3]
Steric Influence on Conformation
The sheer size of the tert-butyl group can enforce specific torsional angles in the peptide backbone, restricting conformational flexibility. This property is invaluable in drug design for "locking" a peptide into a bioactive conformation that is optimal for binding to a specific therapeutic target, such as a receptor or enzyme active site.[5]
| Property | L-Phenylalanine | 4-tert-butyl-L-phenylalanine | Rationale for Altered Activity |
| Molecular Formula | C₉H₁₁NO₂ | C₁₃H₁₉NO₂[5] | Increased carbon and hydrogen content. |
| Molecular Weight | 165.19 g/mol | 221.34 g/mol [5] | Addition of the C₄H₉ group. |
| Hydrophobicity | Nonpolar | Highly Nonpolar/Hydrophobic | The bulky alkyl tert-butyl group significantly increases the nonpolar surface area.[5] |
| Side Chain Volume | Smaller | Significantly Larger | The tert-butyl group introduces substantial steric bulk compared to a hydrogen atom. |
Key Biological Applications and Activities
The unique properties of 4-tert-butyl-L-phenylalanine have been exploited in several key areas of biomedical research and development.
Peptide-Based Drug Development
A primary application of 4-tert-butyl-L-phenylalanine is as a building block in the synthesis of peptide-based pharmaceuticals.[5] Its incorporation can enhance the efficacy and stability of these drugs.[7] By modifying peptide sequences with this UAA, researchers can design more potent and targeted treatments for diseases in fields like oncology and immunology.[5][7] The D-isomer, 4-tert-butyl-D-phenylalanine, is also utilized for creating modified peptides with enhanced biological activity and for studying enzyme-inhibitor interactions.[6]
Protein Engineering and Modification
In the field of protein engineering, 4-tert-butyl-L-phenylalanine is used to modify protein structures to improve their physical properties, such as thermal stability and solubility.[5] Genetic code expansion techniques, which utilize engineered aminoacyl-tRNA synthetases and suppressor tRNAs, allow for the site-specific incorporation of 4-tert-butyl-L-phenylalanine into proteins in response to a stop codon (e.g., the amber codon).[8][9] This precise control enables detailed structure-function studies and the creation of proteins with novel properties.
Biophysical Probe for NMR Studies
The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet in ¹H-NMR spectra.[9] This signal is highly sensitive to the local chemical environment and can be easily identified even in large protein complexes (>200 kDa).[8][10][11] This makes 4-tert-butyl-L-phenylalanine an excellent non-invasive NMR probe for:
-
Studying Protein-Ligand Interactions: Changes in the chemical shift of the tert-butyl signal upon ligand binding can be used to measure binding affinities.[9]
-
Analyzing Protein Conformation: The relaxation properties of the NMR signal provide insights into the dynamics and structure of the protein region where the UAA is incorporated.[8]
Antimalarial Research
Intriguing research has identified 4-tert-butyl-L-phenylalanine as a potent probe for the detection of the malaria parasite, Plasmodium falciparum.[12] It has been shown to interact with red blood cells and specific apical membrane proteins of the parasite, suggesting a potential role in developing affinity reagents or studying the mechanisms of parasite invasion.[12]
Experimental Methodologies and Protocols
Harnessing the potential of 4-tert-butyl-L-phenylalanine requires robust experimental protocols. The following sections detail the core workflows for its incorporation into peptides and the subsequent assessment of biological activity.
Workflow for Peptide-Based Drug Discovery
The process of developing a novel peptide therapeutic using 4-tert-butyl-L-phenylalanine involves a multi-step, iterative process from conceptual design to functional validation.
Caption: Workflow for peptide drug discovery using 4-tert-butyl-L-phenylalanine.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-4-tert-butyl-L-phenylalanine into a peptide sequence using the standard Fmoc/tBu strategy.[3][13]
Rationale: SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin, with excess reagents being easily washed away. The Fmoc protecting group on the amine is base-labile and is removed before each coupling cycle.[13] The bulky nature of 4-tert-butyl-L-phenylalanine may require stronger coupling reagents or extended reaction times to overcome steric hindrance.[3]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-4-tert-butyl-L-phenylalanine
-
Other Fmoc-protected amino acids
-
N,N-dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: HBTU/HATU and DIPEA in DMF
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes. Drain the DMF.
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 10-15 minutes. Drain and wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Coupling: a. In a separate tube, dissolve 3-4 equivalents of Fmoc-4-tert-butyl-L-phenylalanine (or another amino acid), 3-4 equivalents of HBTU, and 6-8 equivalents of DIPEA in DMF. b. Pre-activate the mixture for 5 minutes. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM), then add the cleavage cocktail. Incubate for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or cytostatic activity of a newly synthesized peptide containing 4-tert-butyl-L-phenylalanine on a cancer cell line.[14]
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells, allowing for quantification of the peptide's effect on cell viability.[14][15]
Materials:
-
Target cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Purified synthetic peptide
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[14]
-
Peptide Treatment: a. Prepare serial dilutions of the peptide in serum-free or low-serum medium. b. Remove the medium from the wells and add 100 µL of the diluted peptide solutions. Include vehicle-only wells as a negative control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[15]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Future Directions and Conclusion
4-tert-butyl-L-phenylalanine is more than just a modified amino acid; it is a powerful tool for rational drug design and protein engineering. Its ability to confer enhanced stability, enforce specific conformations, and act as a biophysical probe ensures its continued relevance in advanced life sciences research.[5][8] Future research will likely focus on incorporating this and other UAAs into more complex biological systems, such as in the development of cell-penetrating peptides, stapled peptides with constrained helical structures, and engineered proteins with novel catalytic activities. The continued exploration of such building blocks will undoubtedly push the boundaries of what is possible in therapeutic intervention and our fundamental understanding of biological systems.
References
- Chem-Impex. (n.d.). 4-tert-Butyl-L-phenylalanine.
- Loh, C. T., et al. (2018). Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR spectroscopy. Journal of Biomolecular NMR, 70(2), 115-126.
- SciSpace. (2018). Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR.
- Chen, X., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 75(8-9), 347-363.
- Chem-Impex. (n.d.). Fmoc-4-tert-butyl-L-phenylalanine.
- Rizo, J., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR.
- ResearchGate. (2013). How can I set a protocol to do a mtt assay of peptide and protein?
- Chem-Impex. (n.d.). Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine.
- SciSpace. (2018). Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR spectroscopy.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Ghasemi, M., et al. (2017). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Avicenna Journal of Medical Biotechnology, 9(2), 75-81.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
- Chem-Impex. (n.d.). 4-tert-Butyl-D-phenylalanine.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- National Center for Biotechnology Information. (n.d.). p-tert-Butylphenylalanine. PubChem Compound Summary for CID 2761795.
- Kumar, V., et al. (2012). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Acta Poloniae Pharmaceutica, 69(1), 69-75.
- Li, J. C., et al. (2019). Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. ACS Chemical Biology, 14(4), 647-652.
- Sankar, D., & Praveen, P. (2016). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. International Journal of ChemTech Research, 9(7), 41-51.
- Fleissner, M. R., et al. (2011). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology, 491, 257-280.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-tert-Butyl-L-phenylalanine | 82372-74-5 | FB49021 [biosynth.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-tert-butylphenylalanine: From Synthesis to Application
This guide provides a comprehensive overview of the non-proteinogenic amino acid 4-tert-butylphenylalanine, a molecule of significant interest to researchers, scientists, and drug development professionals. We will delve into its synthesis, key properties, and its expanding role in medicinal chemistry and peptide science, offering field-proven insights into its application.
Introduction: The Emergence of a Key Phenylalanine Analog
4-tert-butylphenylalanine is a synthetic amino acid derivative distinguished by the presence of a bulky tert-butyl group on the para position of the phenylalanine aromatic ring.[][2] This structural modification imparts unique physicochemical properties that have made it a valuable tool in the design of novel peptides and therapeutic agents. The tert-butyl group enhances the hydrophobicity and steric bulk of the amino acid side chain, influencing molecular conformation, stability, and biological activity.[] This guide will explore the synthetic routes to this important molecule and its diverse applications in modern research and development.
Historical Context and Plausible Early Synthesis
While a definitive seminal publication detailing the initial discovery and synthesis of 4-tert-butylphenylalanine is not readily apparent in readily accessible scientific literature, its conceptualization likely arose from the broader exploration of unnatural amino acids in the mid-20th century. The pioneering work on peptide synthesis and the investigation of structure-activity relationships in biologically active peptides spurred the creation of numerous phenylalanine analogs.
A historically plausible and chemically robust method for the initial synthesis of 4-tert-butylphenylalanine is the Friedel-Crafts alkylation of phenylalanine. This well-established reaction, developed by Charles Friedel and James Crafts in 1877, allows for the attachment of substituents to aromatic rings. In the context of 4-tert-butylphenylalanine synthesis, this would involve the direct tert-butylation of the phenyl ring of phenylalanine.
Conceptual Historical Synthesis: Friedel-Crafts Alkylation
The reaction would proceed via an electrophilic aromatic substitution mechanism. A tert-butyl electrophile, typically generated from tert-butyl chloride or isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), would be introduced to a solution of phenylalanine. The bulky tert-butyl group would preferentially add to the para position of the phenyl ring due to steric hindrance, yielding 4-tert-butylphenylalanine.
Caption: Conceptual Friedel-Crafts alkylation for the synthesis of 4-tert-butylphenylalanine.
It is important to note that this represents a logical synthetic approach based on foundational organic chemistry principles. The exact pioneering researchers and the specific date of the first successful synthesis require further elucidation from less accessible historical archives.
Modern Synthetic Methodologies
Contemporary synthesis of 4-tert-butylphenylalanine, for both research and commercial purposes, often employs more sophisticated and controlled methods to ensure high purity and stereochemical integrity. These methods can be broadly categorized into the modification of existing amino acid scaffolds or de novo synthesis.
Synthesis via Cross-Coupling Reactions
A prevalent modern approach involves the use of palladium-catalyzed cross-coupling reactions. This strategy offers high regioselectivity and functional group tolerance. A typical starting material would be a protected p-halophenylalanine derivative, such as N-Boc-4-iodophenylalanine. This intermediate can then be coupled with a tert-butylating agent, such as tert-butylboronic acid or a related organometallic reagent, in the presence of a palladium catalyst and a suitable ligand.
Experimental Protocol: Palladium-Catalyzed Suzuki Coupling
-
Reaction Setup: To a solution of N-Boc-4-iodophenylalanine methyl ester (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) in a reaction vessel, add tert-butylboronic acid (1.5 eq) and a base such as potassium carbonate (3.0 eq).
-
Catalyst Addition: Degas the mixture by bubbling with argon for 15-20 minutes. Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
-
Deprotection: The protecting groups (Boc and methyl ester) are subsequently removed under acidic or basic conditions to yield the final 4-tert-butylphenylalanine.
Caption: Workflow for the synthesis of 4-tert-butylphenylalanine via Suzuki coupling.
Physicochemical Properties and Characterization
The introduction of the tert-butyl group significantly influences the properties of 4-tert-butylphenylalanine compared to its natural counterpart.
| Property | Phenylalanine | 4-tert-butylphenylalanine | Rationale for Difference |
| Molecular Weight | 165.19 g/mol | 221.30 g/mol | Addition of a C₄H₉ group.[] |
| Hydrophobicity | Moderate | High | The bulky, nonpolar tert-butyl group increases lipophilicity.[] |
| Steric Hindrance | Low | High | The large tert-butyl group creates significant steric bulk.[] |
| Solubility | Soluble in water | Sparingly soluble in water, soluble in organic solvents | Increased hydrophobic character reduces aqueous solubility. |
Table 1: Comparison of Physicochemical Properties.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the presence and position of the tert-butyl group on the phenyl ring.
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the successful incorporation of the tert-butyl moiety.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound. Chiral HPLC can be employed to determine the enantiomeric excess.
Applications in Research and Drug Development
The unique properties of 4-tert-butylphenylalanine have led to its widespread use in various areas of chemical biology and drug discovery.
Peptide and Protein Engineering
The incorporation of 4-tert-butylphenylalanine into peptides can induce specific secondary structures, such as helices and turns, due to its steric bulk. This allows for the design of peptides with enhanced conformational stability and resistance to enzymatic degradation.[2][3]
-
Enhanced Stability: The hydrophobic nature of the tert-butyl group can promote intramolecular hydrophobic interactions, stabilizing the desired peptide conformation.
-
Modulation of Biological Activity: By replacing natural aromatic residues like phenylalanine or tyrosine with 4-tert-butylphenylalanine, researchers can probe the importance of steric and electronic interactions for receptor binding and biological activity.
Drug Development
4-tert-butylphenylalanine serves as a key building block in the synthesis of a variety of pharmaceutical compounds. Its lipophilic nature can improve the membrane permeability and oral bioavailability of drug candidates.[2][3]
-
Neurological Disorders: It is utilized in the development of drugs targeting neurological disorders.[2]
-
Enzyme Inhibitors: The compound is valuable in designing potent and selective enzyme inhibitors by occupying hydrophobic pockets in the enzyme's active site.[2]
Caption: Key applications of 4-tert-butylphenylalanine in research and development.
Conclusion and Future Outlook
4-tert-butylphenylalanine has established itself as a valuable and versatile tool in the repertoire of synthetic amino acids. Its unique combination of hydrophobicity and steric bulk provides a powerful means to modulate the properties of peptides and small molecule drugs. While its precise historical origins remain to be fully uncovered, its impact on modern medicinal chemistry is undeniable. Future research will likely continue to exploit the unique characteristics of this amino acid in the design of next-generation therapeutics with improved efficacy, stability, and pharmacokinetic profiles. The continued development of efficient and stereoselective synthetic methods will further enhance its accessibility and application in innovative drug discovery programs.
References
- Ager, D. J., & Fotheringham, I. G. (2001). Methods for the synthesis of unnatural amino acids. Current Opinion in Drug Discovery & Development, 4(6), 800-807.
- Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359-3363.
- Gikas, M., Agelis, G., Matsoukas, J., Moore, G. J., Dupont, L., & Englebert, S. (1992). Structure of N-tert-butoxycarbonyl-L-phenylalanine benzyl ester.
- Narancic, T., & O'Connor, K. E. (2019). Unnatural amino acids: production and biotechnological potential. World Journal of Microbiology and Biotechnology, 35(4), 63.
- Perdih, A., & Šolmajer, T. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(4), 525-565.
- PubChem. (n.d.). p-tert-Butylphenylalanine.
- ResearchGate. (2016). Unusual Amino Acids — Synthesis and Introduction into Naturally Occurring Peptides and Biologically Active Analogues.
- Wikipedia. (n.d.). Phenylalanine.
- Zhang, K., et al. (1998). Alkylation of phenol with tert-butyl alcohol catalyzed by zeolite Ηβ.
Sources
A Technical Guide to the Spectroscopic Characterization of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic Acid
Introduction
2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, a non-proteinogenic amino acid, is a crucial building block in contemporary drug discovery and peptide synthesis. Its bulky tert-butyl group imparts unique steric and lipophilic properties, influencing the conformation and bioactivity of peptides and small molecules into which it is incorporated. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure of this compound. The following sections detail the expected spectral features and provide standardized protocols for their acquisition, offering a foundational reference for researchers in medicinal chemistry and materials science.
The molecular structure of this compound is presented below, with atom numbering that will be used for the assignment of spectroscopic signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
Experimental Protocol: NMR Data Acquisition
A standardized approach to NMR data acquisition ensures reproducibility and accuracy.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, alpha-proton, beta-protons, and tert-butyl protons. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | Doublet | 2H | H-2', H-6' |
| ~7.15 | Doublet | 2H | H-3', H-5' |
| ~3.80 | Doublet of Doublets | 1H | H-α |
| ~3.15 | Doublet of Doublets | 1H | H-βa |
| ~2.95 | Doublet of Doublets | 1H | H-βb |
| ~1.30 | Singlet | 9H | -C(CH₃)₃ |
Interpretation:
-
Aromatic Protons (H-2', H-6', H-3', H-5'): The para-substituted aromatic ring is expected to show a characteristic AA'BB' system, which often simplifies to two doublets. The protons ortho to the alkyl substituent (H-2' and H-6') are slightly downfield compared to those meta (H-3' and H-5').[1]
-
Alpha-Proton (H-α): This proton, attached to the chiral center, is adjacent to the amino and carboxyl groups, causing a downfield shift. It will appear as a doublet of doublets due to coupling with the two diastereotopic beta-protons.[2]
-
Beta-Protons (H-βa, H-βb): These benzylic protons are diastereotopic due to the adjacent chiral center. They will couple with each other and with the alpha-proton, resulting in two distinct doublet of doublets signals.[3]
-
Tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a highly characteristic signal in the upfield region of the spectrum.[4][5]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~175 | -COOH |
| ~150 | C-4' |
| ~135 | C-1' |
| ~129 | C-2', C-6' |
| ~125 | C-3', C-5' |
| ~55 | C-α |
| ~38 | C-β |
| ~34 | -C (CH₃)₃ |
| ~31 | -C(C H₃)₃ |
Interpretation:
-
Carboxyl Carbon (-COOH): This carbon is highly deshielded and appears far downfield, typical for carboxylic acids.[6]
-
Aromatic Carbons (C-1' to C-6'): The quaternary carbon attached to the tert-butyl group (C-4') will be significantly downfield. The carbon attached to the amino acid side chain (C-1') will also be downfield. The protonated aromatic carbons will appear in the typical aromatic region.[7][8]
-
Alpha-Carbon (C-α): The carbon bearing the amino and carboxyl groups will resonate in the mid-field region, characteristic of alpha-carbons in amino acids.[9]
-
Beta-Carbon (C-β): The benzylic carbon will be found in the upfield region.
-
Tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will be in a similar region to the beta-carbon, while the methyl carbons will be the most upfield signals in the spectrum.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the amino, carboxylic acid, and aromatic moieties.
Experimental Protocol: IR Data Acquisition
Caption: General workflow for acquiring an FT-IR spectrum.
Predicted IR Absorption Bands
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-2400 (broad) | O-H stretch | Carboxylic Acid |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2870 | C-H stretch | Aliphatic (tert-butyl & CH/CH₂) |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1600 & ~1450 | C=C stretch | Aromatic Ring |
| ~1500 | N-H bend | Amino Group |
| ~1400 | O-H bend | Carboxylic Acid |
| ~830 | C-H bend (out-of-plane) | 1,4-disubstituted aromatic |
Interpretation:
-
O-H and N-H Stretching Region: A very broad absorption is expected from 3400 to 2400 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid, which will likely overlap with the N-H stretching of the amino group.[10][11][12]
-
C-H Stretching Region: Sharp peaks between 2960 and 2870 cm⁻¹ are due to the C-H stretches of the tert-butyl group and the rest of the aliphatic portion. Aromatic C-H stretches will appear just above 3000 cm⁻¹.[13][14]
-
Carbonyl Stretching: A strong, sharp absorption around 1710 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.[15]
-
Aromatic and Amine Bending Region: Aromatic C=C stretching vibrations typically appear as a pair of bands around 1600 and 1450 cm⁻¹. The N-H bending vibration of the amino group is also expected in this region, around 1500 cm⁻¹.[16][17]
-
Fingerprint Region: The out-of-plane C-H bending for a 1,4-disubstituted benzene ring gives a characteristic strong absorption around 830 cm⁻¹, confirming the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Experimental Protocol: MS Data Acquisition
Caption: A typical workflow for mass spectrometry analysis.
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound is 221.30 g/mol . In a positive ion mode mass spectrum (e.g., ESI+), the molecular ion peak [M+H]⁺ is expected at m/z 222.3.
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment |
| 222.3 | [M+H]⁺ |
| 205.3 | [M+H - NH₃]⁺ |
| 176.3 | [M+H - HCOOH]⁺ |
| 160.2 | [M+H - HCOOH - CH₄]⁺ |
| 146.2 | [C₁₁H₁₄]⁺ (tert-butylbenzyl cation) |
| 131.2 | [C₁₀H₁₁]⁺ (loss of methyl from tert-butylbenzyl cation) |
| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |
Interpretation of Fragmentation:
-
Molecular Ion: The protonated molecule at m/z 222.3 confirms the molecular weight.
-
Loss of Ammonia and Formic Acid: Common fragmentation pathways for amino acids include the loss of ammonia (17 Da) and the loss of formic acid (46 Da) from the protonated molecular ion.[18][19]
-
Benzylic Cleavage: Cleavage of the Cα-Cβ bond is a favorable fragmentation pathway, leading to the formation of a stable tert-butylbenzyl cation at m/z 146.2.
-
Tert-Butyl Fragmentation: The tert-butyl group is prone to fragmentation. Loss of a methyl radical (15 Da) from the tert-butylbenzyl cation would result in a fragment at m/z 131.2. The tert-butyl cation itself is a stable carbocation and may be observed at m/z 57.1.[20][21][22]
Caption: Proposed major fragmentation pathways for protonated this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and predictive overview for the structural characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups. Mass spectrometry data corroborates the molecular weight and provides insight into the molecule's fragmentation patterns. Together, these techniques offer a robust analytical toolkit for researchers and scientists to verify the identity and purity of this important synthetic amino acid, ensuring its reliable application in drug development and peptide chemistry.
References
- Cataldo, F., et al. (2014). FT-IR spectra of amino acids. ResearchGate.
- Iglesias-Groth, S., et al. (2018). Far-infrared spectroscopy of proteinogenic and other less common amino acids. Monthly Notices of the Royal Astronomical Society.
- Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society.
- Unknown. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals.
- Nakamoto, K. (1958). Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. Journal of the American Chemical Society.
- Havlin, R. H., et al. (n.d.). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues. Oldfield Group Website - University of Illinois.
- Chen, P., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PubMed.
- MtoZ Biolabs. (n.d.). What Is Fragmentation Analysis in Mass Spectrometry?. MtoZ Biolabs.
- NIST. (n.d.). Benzene, 1,3,5-tri-tert-butyl-. NIST WebBook.
- Unknown. (n.d.). Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry. ProQuest.
- PubChem. (n.d.). Tert-Butylbenzene. PubChem.
- PubChem. (n.d.). L-Phenylalanine. PubChem.
- University of Münster. (n.d.). Amino acids. Medizinische Fakultät Münster.
- Avison, M. J., et al. (1990). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. PubMed.
- Tůma, P., et al. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate.
- SpectraBase. (n.d.). tert-Butylbenzene. SpectraBase.
- Balint, M., et al. (n.d.). (b) ¹H NMR spectrum of d2-phenylalanine. ResearchGate.
- SpectraBase. (n.d.). 1,3,5-Tri-tert-butylbenzene. SpectraBase.
- Unknown. (n.d.). 1H-NMR. NOP - Sustainability in the organic chemistry lab course.
- BMRB. (n.d.). bmse000045 L-Phenylalanine at BMRB. BMRB.
- Weniger, K., et al. (2006). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate.
- Chegg. (2021). Solved 4. The following is the mass spectrum of. Chegg.com.
- HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). HMDB.
- Moser, A. (n.d.). t-Butyl group towers over other 1H resonances. ACD/Labs.
- Asakura, T., et al. (n.d.). 13 C and 15 N NMR chemical shift values of self-assembled Ile-Phe after... ResearchGate.
- Weniger, K., et al. (1997). Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. Semantic Scholar.
- Gallucci, J. C., et al. (n.d.). Dynamics of Phenylalanine in the Solid State by NMR. MIT.
- NIST. (n.d.). Benzene, tert-butyl-. NIST WebBook.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
- Newton, K. R., & Bernstein, R. B. (n.d.). Multiphoton ionization and fragmentation pathways of benzene, fluorobenzene, iodobenzene, and tert-butylbenzene. The Journal of Physical Chemistry - ACS Publications.
Sources
- 1. L-Phenylalanine(63-91-2) 1H NMR spectrum [chemicalbook.com]
- 2. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butylbenzene(98-06-6) 1H NMR [m.chemicalbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. L-Phenylalanine(63-91-2) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. tert-Butylbenzene(98-06-6) 13C NMR spectrum [chemicalbook.com]
- 9. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 13. Benzene, 1,3,5-tri-tert-butyl- [webbook.nist.gov]
- 14. tert-Butylbenzene(98-06-6) IR Spectrum [m.chemicalbook.com]
- 15. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]
- 16. 1,3,5-Tri-tert-butylbenzene(1460-02-2) IR Spectrum [chemicalbook.com]
- 17. 1,4-Di-tert-butylbenzene(1012-72-2) IR Spectrum [chemicalbook.com]
- 18. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amino acids [medizin.uni-muenster.de]
- 20. researchgate.net [researchgate.net]
- 21. Solved 4. The following is the mass spectrum of | Chegg.com [chegg.com]
- 22. Benzene, tert-butyl- [webbook.nist.gov]
An In-depth Technical Guide on the Applications of (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic Acid in Medicinal Chemistry
Abstract
(R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, a non-proteinogenic α-amino acid, has emerged as a valuable chiral building block in modern medicinal chemistry. Its unique structural architecture, characterized by a stereochemically defined α-amino acid core and a lipophilic tert-butylphenyl side chain, offers a compelling combination of properties for the design of novel therapeutics. This guide provides a comprehensive technical overview of this compound, delving into its strategic importance in drug design, plausible synthetic routes, and its applications in the development of bioactive agents. We will explore its role in enhancing metabolic stability, modulating pharmacokinetic profiles, and serving as a key pharmacophoric element in various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule and peptide-based therapies.
Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Drug Discovery
The landscape of drug discovery is continually evolving, with an increasing demand for molecules that exhibit high potency, selectivity, and favorable pharmacokinetic properties. While the 20 proteinogenic amino acids provide the fundamental building blocks of life, their structural diversity is limited. Non-proteinogenic amino acids (NPAAs), which are not naturally encoded in the genetic code, offer a vast and largely untapped chemical space for the design of novel therapeutics[1][2]. The incorporation of NPAAs into peptide or small molecule scaffolds can profoundly influence their biological activity and drug-like properties.
(R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, also known as (R)-4-tert-butylphenylalanine, is a prime example of an NPAA that has garnered significant attention. Its utility stems from two key structural features: the chiral α-amino acid backbone and the 4-tert-butylphenyl side chain. The defined (R)-stereochemistry is crucial for specific interactions with chiral biological targets such as enzymes and receptors. The tert-butyl group, a common motif in medicinal chemistry, is often introduced to enhance metabolic stability, increase lipophilicity, and provide steric bulk that can modulate binding affinity and selectivity[3][4]. This guide will elucidate the practical applications of this versatile building block in the field of medicinal chemistry.
Physicochemical Properties and Structural Features
The unique properties of (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid make it an attractive component for drug design.
| Property | Value | Source |
| Molecular Formula | C13H19NO2 | [1][] |
| Molecular Weight | 221.30 g/mol | [1][] |
| Appearance | White to off-white powder | [] |
| Chirality | (R)-enantiomer | |
| Key Structural Features | α-amino acid, chiral center, p-tert-butylphenyl group |
The tert-butyl group significantly increases the hydrophobicity of the molecule, which can enhance membrane permeability, a critical factor for oral bioavailability and CNS penetration[6]. However, this increased lipophilicity must be carefully balanced to avoid issues with solubility and off-target effects. The bulky nature of the tert-butyl group can also serve as a "metabolic shield," protecting adjacent chemical bonds from enzymatic degradation by cytochrome P450 enzymes[4].
Asymmetric Synthesis Strategies
The enantiopurity of (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid is paramount for its application in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities and toxicities. Several asymmetric synthesis strategies can be employed to obtain the desired (R)-enantiomer.
Chiral Auxiliary-Mediated Synthesis
One of the most reliable methods for asymmetric synthesis of α-amino acids involves the use of chiral auxiliaries. The Evans asymmetric alkylation and methods employing chiral Schiff bases are prominent examples. A plausible synthetic route starting from 4-tert-butylbenzyl bromide is outlined below.
Caption: Proposed asymmetric synthesis of the target compound.
Protocol: Asymmetric Synthesis via Ni(II) Complex of a Glycine Schiff Base
This protocol is adapted from established methods for the asymmetric synthesis of α-amino acids.
-
Formation of the Chiral Ni(II) Complex: The Ni(II) complex of the Schiff base of glycine with (S)-2-N-(N'-benzylprolyl)aminobenzophenone ((S)-BPB) is prepared according to literature procedures. This complex serves as a chiral glycine equivalent.
-
Alkylation: The chiral Ni(II) complex is deprotonated with a suitable base (e.g., sodium ethoxide) in an aprotic solvent like DMF at low temperature. 4-tert-Butylbenzyl bromide is then added to the reaction mixture. The bulky chiral auxiliary directs the alkylation to occur preferentially on one face of the glycine enolate, leading to a diastereomeric mixture of the alkylated complex.
-
Diastereomer Separation: The resulting diastereomeric mixture of the Ni(II) complexes is separated by column chromatography on silica gel to isolate the desired (R,S)-diastereomer.
-
Hydrolysis and Liberation of the Amino Acid: The purified (R,S)-diastereomer is subjected to acidic hydrolysis (e.g., 6N HCl) to cleave the Schiff base and release the free (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid. The chiral auxiliary can be recovered and recycled.
-
Purification: The final product is purified by recrystallization or ion-exchange chromatography to yield the enantiomerically pure amino acid.
Enzymatic Resolution
Enzymatic resolution offers a green and highly selective alternative for obtaining the desired enantiomer. This approach typically involves the racemic synthesis of an N-acyl derivative of the amino acid, followed by stereoselective hydrolysis of the acyl group from one of the enantiomers by an acylase enzyme.
Caption: General workflow for enzymatic resolution.
Applications in Medicinal Chemistry
The incorporation of (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid into bioactive molecules has been explored in several therapeutic areas.
Antimicrobial Agents
The tert-butylphenyl moiety has been identified as a key structural element in the development of novel antimicrobial agents. A study on phenylthiazole derivatives demonstrated that compounds bearing a tert-butylphenyl group exhibit promising activity against multidrug-resistant pathogens[2].
Table 1: Antimicrobial Activity of Phenylthiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 20 | MRSA USA300 | 4 | [2] |
| 19 | MRSA USA300 | 4 | [2] |
| 20 | Clostridium difficile | 4 | [2] |
| 16, 19, 21, 28 | Clostridium difficile | 8 | [2] |
| 22, 25-28 | MRSA | Moderate Activity | [2] |
The structure-activity relationship (SAR) studies in this research highlighted the importance of the lipophilic tert-butylphenyl tail for antibacterial activity, likely by facilitating membrane penetration or interaction with hydrophobic binding pockets in bacterial protein targets[2].
Neuroscience: AMPA Receptor Antagonists
The development of ligands for ionotropic glutamate receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, is a key strategy for treating neurological disorders characterized by excitotoxicity, including epilepsy and neurodegenerative diseases[1][2]. Phenylalanine-based derivatives have been investigated as AMPA receptor antagonists. While specific data for the (R)-enantiomer of 4-tert-butylphenylalanine is not extensively detailed in the provided results, the general class of phenylalanine derivatives shows affinity for AMPA receptors[1]. The tert-butyl group in such compounds can enhance binding to hydrophobic pockets within the receptor's ligand-binding domain.
Antiviral Research: SARS-CoV 3CL Protease Inhibitors
A notable application of a similar structural motif is found in the development of non-covalent inhibitors of the SARS-CoV 3CL protease (3CLpro), a critical enzyme for viral replication. The probe compound ML188, (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide, was identified through high-throughput screening and subsequent optimization. X-ray crystallography revealed that the tert-butylanilido group occupies the deep S2 subpocket of the enzyme's active site, highlighting the importance of this bulky, hydrophobic moiety for potent inhibition. Although ML188 does not contain the exact amino acid backbone of the title compound, it provides a compelling case study for the utility of the N-(4-tert-butyl)phenyl group in designing potent enzyme inhibitors.
Antimalarial Research
4-tert-Butyl-L-phenylalanine (the (S)-enantiomer of the title compound) has been utilized as a synthetic antigen and a probe for the detection of Plasmodium falciparum, the parasite responsible for malaria[1]. It has been shown to interact with red blood cells and apical membrane proteins of the parasite, suggesting its potential as a tool for studying the parasite's invasion mechanism and for developing new diagnostic or therapeutic agents[1].
Future Perspectives and Conclusion
(R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid represents a powerful tool in the medicinal chemist's arsenal. Its strategic incorporation into drug candidates can confer desirable properties, including enhanced metabolic stability and potent interactions with biological targets. While its application has been demonstrated in the development of antimicrobial and antiviral agents, and its potential in neuroscience is evident, further exploration of this versatile building block is warranted.
Future research should focus on:
-
Systematic SAR studies: Incorporating this amino acid into a wider range of scaffolds to probe its utility against various target classes.
-
Peptide and Peptidomimetic Design: Utilizing its unique properties to design peptides with improved stability and cell permeability.
-
Pharmacokinetic Profiling: Detailed studies on the ADME properties of compounds containing this moiety to better understand its impact on drug disposition.
References
- Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (Vol. 13).
- Hagras, M., Abuelkhir, A. A., Abutaleb, N. S., Helal, A. M., Fawzy, I. M., Hegazy, M., ... & Mayhoub, A. S. (2021). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC medicinal chemistry, 12(10), 1736-1748.
- Wermuth, C. G. (Ed.). (2015). The practice of medicinal chemistry. Academic press.
- Geolchanyan, A. V. (2011). ASYMMETRIC SYNTHESIS OF (R)-2-AMINO-3-(4-CYANO-1-MORPHO-LINO-5,6,7,8-TETRAHIDROISOQUINOLINE-3-YLTHIO)PROPIONIC ACID. Proceedings of the YSU B: Chemical and Biological Sciences, 45(3 (226)), 12-15.
- Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
- Turunen, B. J., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & medicinal chemistry letters, 23(22), 6147-6151.
Sources
- 1. 4-tert-Butyl-L-phenylalanine | 82372-74-5 | FB49021 [biosynth.com]
- 2. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 6. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Mechanism of Action of 4-tert-butyl-L-phenylalanine Containing Peptides
Abstract
The incorporation of unnatural amino acids into peptides represents a powerful strategy in modern drug discovery and chemical biology. Among these, 4-tert-butyl-L-phenylalanine stands out for its unique structural and physicochemical properties. The introduction of a bulky tert-butyl group onto the phenyl ring of L-phenylalanine imparts significant steric hindrance and hydrophobicity, profoundly influencing peptide conformation, stability, and molecular interactions. This guide provides a comprehensive technical overview of the mechanistic principles underlying the action of peptides containing 4-tert-butyl-L-phenylalanine. We will delve into the rationale for its use in peptide design, its impact on peptide structure and function, and its application in the development of novel therapeutics, particularly as inhibitors of protein-protein interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this unique amino acid in their work.
Introduction: The Rationale for Incorporating 4-tert-butyl-L-phenylalanine into Peptides
Peptides are attractive therapeutic modalities due to their high specificity and potency. However, their clinical utility is often limited by poor metabolic stability and low cell permeability. The incorporation of unnatural amino acids, such as 4-tert-butyl-L-phenylalanine, is a key strategy to overcome these limitations.[1]
The defining feature of 4-tert-butyl-L-phenylalanine is its bulky, non-polar tert-butyl group.[1] This substituent offers several advantages in peptide design:
-
Enhanced Hydrophobicity and Lipophilicity: The tert-butyl group significantly increases the hydrophobicity of the amino acid side chain, which can improve the peptide's ability to cross cell membranes.[1]
-
Increased Steric Bulk: The size of the tert-butyl group can be exploited to modulate peptide conformation and restrict rotational freedom, leading to more defined secondary structures.[1]
-
Improved Proteolytic Stability: The steric hindrance provided by the tert-butyl group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's half-life in biological systems.
-
Modulation of Molecular Interactions: The bulky and hydrophobic nature of the 4-tert-butyl-L-phenylalanine side chain can be used to probe and enhance interactions with biological targets, such as the hydrophobic pockets of enzymes or the interface of protein-protein interactions.
Physicochemical Properties of 4-tert-butyl-L-phenylalanine
A clear understanding of the physicochemical properties of 4-tert-butyl-L-phenylalanine is essential for its effective application in peptide design.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₉NO₂ | [2] |
| Molecular Weight | 221.3 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Solubility | Enhanced solubility in organic solvents compared to L-phenylalanine | [1] |
| Chirality | L-configuration (S-enantiomer) | [2] |
Impact on Peptide Conformation and Stability
The incorporation of 4-tert-butyl-L-phenylalanine can have a profound impact on the secondary and tertiary structure of a peptide. The steric bulk of the tert-butyl group can favor specific dihedral angles, leading to the stabilization of particular conformations, such as α-helices or β-turns. This conformational constraint can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding to its target.
The increased hydrophobicity can also drive the peptide to adopt a more compact, folded structure in aqueous environments to minimize the exposure of the non-polar side chain. This can contribute to overall peptide stability.
Mechanism of Action: Case Studies in Drug Discovery
The unique properties of 4-tert-butyl-L-phenylalanine have been leveraged in the design of peptides targeting a variety of biological processes. A primary area of application is in the development of inhibitors of protein-protein interactions (PPIs), which are notoriously challenging targets for small molecules.
Inhibition of the p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical checkpoint in cell cycle control and a key target in cancer therapy.[3] The binding of p53 to MDM2 occurs via a short α-helical domain of p53 that inserts into a hydrophobic cleft on the surface of MDM2.[4] The key residues of p53 involved in this interaction are Phe19, Trp23, and Leu26.[4]
Peptide-based inhibitors that mimic the p53 α-helix have been developed to disrupt this interaction and reactivate p53 function in cancer cells. The incorporation of 4-tert-butyl-L-phenylalanine at positions corresponding to the key hydrophobic residues of p53 can enhance the inhibitory activity of these peptides.
Hypothetical Mechanism:
-
Enhanced Hydrophobic Interactions: The tert-butyl group of 4-tert-butyl-L-phenylalanine can form more extensive hydrophobic interactions with the hydrophobic pocket of MDM2 compared to the phenyl group of native phenylalanine. This can lead to a higher binding affinity.
-
Conformational Stabilization: The steric bulk of the tert-butyl group can help to stabilize the α-helical conformation of the peptide inhibitor, pre-organizing it for binding to MDM2 and reducing the entropic penalty of binding.
-
Increased Proteolytic Resistance: The steric hindrance provided by the tert-butyl group can protect the peptide inhibitor from degradation by cellular proteases, leading to a longer duration of action.
Experimental Workflow: Assessing p53-MDM2 Inhibition
A typical workflow to evaluate the efficacy of a 4-tert-butyl-L-phenylalanine-containing peptide inhibitor of the p53-MDM2 interaction would involve the following steps:
Figure 1. Experimental workflow for evaluating p53-MDM2 inhibitors.
Inhibition of Bcl-2 Family Protein Interactions
The Bcl-2 family of proteins are key regulators of apoptosis, and their interactions are critical for maintaining the balance between cell survival and cell death.[5] Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers.[6] These proteins function by binding to the BH3 domain of pro-apoptotic proteins, sequestering them and preventing them from inducing apoptosis.[5]
Peptide-based inhibitors that mimic the BH3 domain can disrupt these interactions and promote apoptosis in cancer cells. The incorporation of 4-tert-butyl-L-phenylalanine into these BH3 mimetic peptides can enhance their efficacy.
Hypothetical Signaling Pathway and Inhibition:
Figure 2. Simplified Bcl-2 signaling pathway and its inhibition.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Peptides containing 4-tert-butyl-L-phenylalanine can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.
Materials:
-
Fmoc-protected amino acids (including Fmoc-4-tert-butyl-L-phenylalanine-OH)
-
Rink Amide MBHA resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM, Ether)
Protocol:
-
Swell the Rink Amide MBHA resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-4-tert-butyl-L-phenylalanine-OH) using HBTU/HOBt and DIPEA in DMF.
-
Wash the resin with DMF.
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
After the final coupling, wash the resin with DCM.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude peptide in cold ether.
-
Lyophilize the crude peptide.
Fluorescence Polarization (FP) Binding Assay
FP is a common technique to measure the binding affinity of a peptide inhibitor to its target protein.
Principle:
A small fluorescently labeled peptide (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An unlabeled peptide inhibitor can compete with the tracer for binding to the protein, causing a decrease in fluorescence polarization.
Protocol:
-
Prepare a series of dilutions of the 4-tert-butyl-L-phenylalanine-containing peptide inhibitor.
-
In a microplate, add a constant concentration of the target protein (e.g., MDM2) and the fluorescently labeled tracer peptide.
-
Add the different concentrations of the peptide inhibitor to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a suitable binding model to determine the IC₅₀ or Kᵢ value.
Conclusion and Future Perspectives
4-tert-butyl-L-phenylalanine is a valuable tool in the design of peptide-based therapeutics. Its unique combination of steric bulk and hydrophobicity allows for the creation of peptides with enhanced stability, defined conformations, and improved biological activity. The primary mechanism of action for peptides containing this unnatural amino acid often involves the enhanced disruption of protein-protein interactions through optimized hydrophobic contacts and conformational pre-organization. As our understanding of the structural basis of these interactions continues to grow, the rational design of peptides incorporating 4-tert-butyl-L-phenylalanine and other unnatural amino acids will undoubtedly lead to the development of novel and effective therapies for a wide range of diseases.
References
- Danial, N. N., & Korsmeyer, S. J. (2004). Cell death: critical control points. Cell, 116(2), 205-219.
- Vassilev, L. T., Vu, B. T., Graves, B., Carvajal, D., Podlaski, F., Filipovic, Z., ... & Bove, S. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848.
- Shangary, S., & Wang, S. (2009). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy. Annual review of pharmacology and toxicology, 49, 223-241.
- Oltersdorf, T., Elmore, S. W., Shoemaker, A. R., Armstrong, R. C., Augeri, D. J., Belli, B. A., ... & Korsmeyer, S. J. (2005). An inhibitor of Bcl-2 family proteins induces regression of solid tumours.
- Adams, J. M., & Cory, S. (2007). The Bcl-2 apoptotic switch in cancer development and therapy. Oncogene, 26(9), 1324-1337.
- Kussie, P. H., Gorina, S., Marechal, V., Elenbaas, B., Moreau, J., Levine, A. J., & Pavletich, N. P. (1996). Structure of the MDM2 oncoprotein bound to the p53 tumor suppressor transactivation domain. Science, 274(5289), 948-953.
- Sattler, M., Liang, H., Nettesheim, D., Meadows, R. P., Harlan, J. E., Eberstadt, M., ... & Fesik, S. W. (1997). Structure of Bcl-xL-Bak peptide complex: recognition between regulators of apoptosis. Science, 275(5302), 983-986.
- Fesik, S. W. (2005). Promoting apoptosis as a strategy for cancer therapy.
- Walensky, L. D., Kung, A. L., Escher, I., Malia, T. J., Barbuto, S., Wright, R. D., ... & Korsmeyer, S. J. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science, 305(5689), 1466-1470.
- Marine, J. C., Francoz, S., Maetens, M., Wahl, G., Toledo, F., & Lozano, G. (2007). Keeping p53 in check: essential and diverse functions of Mdm2 and Mdm4. Journal of cell science, 120(3), 371-379.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-tert-Butyl-L-phenylalanine | 82372-74-5 | FB49021 [biosynth.com]
- 3. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 family proteins as targets for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Incorporation of the Tert-butyl Group in Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyl group, a seemingly simple alkyl substituent, wields profound influence over the physicochemical and biological properties of molecules. When strategically incorporated into phenylalanine derivatives, it serves as a powerful tool in medicinal chemistry to overcome pharmacokinetic challenges and enhance pharmacodynamic profiles. This guide provides an in-depth analysis of the multifaceted roles of the tert-butyl group, focusing on its capacity to impart steric hindrance, modulate lipophilicity, improve metabolic stability, and enforce bioactive conformations. Through an exploration of underlying mechanistic principles, presentation of empirical data, and detailed experimental protocols, this document serves as a comprehensive resource for the rational design and optimization of novel therapeutics based on the phenylalanine scaffold.
Introduction: The Phenylalanine Scaffold and the Tert-butyl Moiety
Phenylalanine, an essential aromatic amino acid, is a common structural motif in a vast array of bioactive molecules and pharmaceuticals. Its phenyl ring and chiral center provide a versatile scaffold for designing ligands that interact with biological targets ranging from enzymes to receptors. However, unmodified peptide or amino acid-based drugs often suffer from poor oral bioavailability and rapid metabolism.
Medicinal chemists employ a variety of strategies to mitigate these liabilities, one of the most effective being the introduction of specific functional groups. The tert-butyl group (–C(CH₃)₃) is a sterically demanding, non-polar moiety that, despite its structural simplicity, offers a sophisticated method for fine-tuning a drug candidate's properties.[1][2] Its strategic placement on a phenylalanine derivative—whether on the amine (N-terminus), the carboxyl group, or the phenyl ring—can dramatically alter the molecule's behavior in vitro and in vivo.
This guide will dissect the core contributions of the tert-butyl group to the molecular profile of phenylalanine derivatives, providing the causal links between its fundamental properties and its ultimate impact on drug performance.
Physicochemical Impact of the Tert-Butyl Group
The influence of the tert-butyl group stems primarily from two key physicochemical characteristics: its exceptional bulk and its non-polar nature.
Steric Hindrance: The "Metabolic Shield"
The most significant contribution of the tert-butyl group is its profound steric bulk.[3][4] With a central quaternary carbon and three branching methyl groups, it occupies a large volume of space, creating a "keep-out" zone that can hinder the approach of other molecules, particularly enzymes.
-
Metabolic Shielding : When placed near a metabolically labile site, such as an amide bond susceptible to protease cleavage or a position prone to cytochrome P450 (CYP) oxidation, the tert-butyl group can act as a steric shield.[3][5] This prevents the drug molecule from fitting correctly into the enzyme's active site, thereby slowing or completely inhibiting its degradation. This effect directly translates to a longer biological half-life and increased bioavailability.[3]
-
Conformational Locking : The high energetic cost of placing the tert-butyl group in an axial position on a ring system (a high "A-value") means it can effectively "lock" the conformation of a molecule.[3][6] In phenylalanine derivatives, this can restrict the rotation around single bonds, forcing the molecule to adopt a specific three-dimensional shape that may be optimal for binding to a biological target.[2][7] This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity.
-
Receptor Selectivity : The defined size and shape of the tert-butyl group can be exploited to achieve selective binding to a specific receptor subtype.[3] Its bulk may allow the molecule to fit snugly into the binding pocket of the desired target while preventing it from accessing the binding sites of off-target receptors, thereby reducing side effects.
Caption: Steric hindrance from a tert-butyl group shielding a labile site.
Lipophilicity: Modulating Solubility and Permeability
The tert-butyl group is composed entirely of carbon and hydrogen, making it highly non-polar, or lipophilic ("fat-loving"). This property has significant consequences for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Increased Lipophilicity : Adding a tert-butyl group generally increases the overall lipophilicity of a molecule, which is often quantified by the partition coefficient, LogP.[8] This can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier.
-
A Double-Edged Sword : While enhanced lipophilicity can improve absorption, it can also lead to unwanted effects, such as increased binding to plasma proteins (e.g., albumin), which reduces the concentration of free, active drug.[8] Furthermore, highly lipophilic compounds are often more susceptible to metabolism by CYP enzymes in the liver and may have lower aqueous solubility, posing formulation challenges.[8][9] The art of drug design lies in balancing these competing effects.
Pharmacokinetic Consequences: The Fate of the Drug in the Body
The steric and electronic properties of the tert-butyl group directly translate into tangible effects on a drug's pharmacokinetic profile.
Enhancing Metabolic Stability
A primary reason for incorporating a tert-butyl group is to protect a drug candidate from rapid metabolism.[10] While often successful as a steric shield, it's crucial to understand that the tert-butyl group itself can be a site of metabolism, albeit typically a slow one.[5]
-
Primary Metabolic Pathway : The most common metabolic transformation of a tert-butyl group is hydroxylation of one of the methyl groups by CYP enzymes (primarily CYP3A4 and CYP2C9), forming a primary alcohol.[5][11] This alcohol can then be further oxidized to an aldehyde and then a carboxylic acid.[12]
-
Rate of Metabolism : This process is generally slow due to the high bond dissociation energy of the primary C-H bonds and the steric congestion around them.[2][13] However, for compounds where a receptor pocket has a strong preference for a tert-butyl group, this metabolic route can still lead to high clearance.[10]
-
Active Metabolites : In some cases, the hydroxylated metabolite of a tert-butyl group retains biological activity. For example, the HIV protease inhibitor Nelfinavir is hydroxylated at its tert-butyl group by CYP2C19 to form M8, a major metabolite that is also a potent anti-viral agent.[5] Similarly, one of the two tert-butyl groups in Ivacaftor is metabolized by CYP3A4 to a hydroxylated active metabolite.[5]
Table 1: Comparative Metabolic Stability of Analogs This table illustrates how replacing a metabolically labile group with a tert-butyl group, or a more stable bioisostere, can impact metabolic half-life. Data is hypothetical but representative of typical findings.
| Compound | Key Moiety at R¹ | Target Enzyme | In Vitro Half-Life (t½) in HLM¹ |
| Analog A | Isopropyl | CYP3A4 | 15 minutes |
| Analog B | tert-Butyl | CYP3A4 | 95 minutes |
| Analog C | Cp-CF₃² | CYP3A4 | >240 minutes |
¹HLM: Human Liver Microsomes ²Cp-CF₃: Trifluoromethylcyclopropyl, a bioisostere designed for enhanced metabolic stability.[10]
Pharmacodynamic Modulation: Enhancing Target Interaction
Beyond pharmacokinetics, the tert-butyl group can play a direct role in how a drug interacts with its biological target.
-
Filling Hydrophobic Pockets : Many receptor binding sites and enzyme active sites feature hydrophobic (lipophilic) pockets. A tert-butyl group on a phenylalanine derivative can fit snugly into such a pocket, creating favorable van der Waals interactions and displacing water molecules, which is an entropically favorable process. This can significantly increase binding affinity and potency. The t-butylcarboxamide moiety of Nelfinavir, for instance, perfectly occupies a subsite of the HIV-1 protease.[5]
-
Potency Enhancement : In the cystic fibrosis drug Ivacaftor, a tert-butyl group at the 4-position of a quinoline ring system is known to boost potency, while a second tert-butyl group adds lipophilic character and improves the pharmacokinetic profile.[5]
Caption: A tert-butyl group occupying a hydrophobic pocket in a receptor.
Case Study: N-tert-butoxycarbonyl (Boc) Protected Phenylalanine
One of the most common uses of the tert-butyl group in this context is in peptide synthesis, specifically as the N-tert-butoxycarbonyl (Boc) protecting group.[14] While used during synthesis rather than in the final drug, it perfectly illustrates the group's properties.
-
Purpose : The Boc group is attached to the alpha-amino group of phenylalanine to prevent it from reacting during the formation of a peptide bond at the carboxyl end.
-
Stability and Cleavage : The Boc group is stable to many reaction conditions but can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).[15] The mechanism relies on the stability of the tert-butyl carbocation that is formed as a leaving group. This selective lability is the cornerstone of Boc-based solid-phase peptide synthesis.
Experimental Protocol: Assessing Metabolic Stability
To empirically determine the effect of a tert-butyl group on metabolic stability, an in vitro assay using human liver microsomes (HLMs) is a standard industry practice. This protocol provides a self-validating system to compare a parent compound with its tert-butylated derivative.
Protocol: Human Liver Microsome (HLM) Stability Assay
Objective: To determine and compare the metabolic half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a phenylalanine derivative (Parent Compound) and its tert-butylated analog (Test Compound).
Materials:
-
Parent Compound and Test Compound (10 mM stocks in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
NADPH regenerating system (e.g., Corning Gentest™ NADPH Regenerating System Solutions A & B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Positive Control (e.g., Verapamil, a compound with known high clearance)
-
Negative Control (e.g., Warfarin, a compound with known low clearance)
-
Acetonitrile with 0.1% formic acid and an internal standard (e.g., Tolbutamide) for reaction quenching and sample analysis.
-
96-well plates, LC-MS/MS system.
Methodology:
-
Preparation of Master Mix:
-
On ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a separate mix without the NADPH regenerating system for the "-NADPH" control (to assess non-enzymatic degradation).
-
-
Incubation Setup:
-
Add the appropriate volume of the master mix (with and without NADPH) to designated wells of a 96-well plate.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Test, Parent, and Control compounds to the wells to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.
-
Immediately after adding the compounds, take the t=0 minute sample by transferring an aliquot to a new plate containing the ice-cold acetonitrile quenching solution.
-
-
Time Course Sampling:
-
Incubate the reaction plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots from each well and transfer them to the quenching plate.
-
-
Sample Processing & Analysis:
-
Once all time points are collected, centrifuge the quenching plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the analyte relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Self-Validation System:
-
The Positive Control (Verapamil) should show rapid degradation.
-
The Negative Control (Warfarin) should show slow degradation.
-
The "-NADPH" control wells for each compound should show minimal degradation, confirming that metabolism is enzyme-dependent.
Caption: Workflow for the Human Liver Microsomal (HLM) stability assay.
Conclusion and Future Perspectives
The tert-butyl group is a cornerstone of modern medicinal chemistry, providing a reliable and predictable means to enhance the drug-like properties of lead compounds. In the context of phenylalanine derivatives, its strategic application can transform a metabolically weak molecule with poor pharmacokinetics into a robust clinical candidate. By providing steric protection, modulating lipophilicity, and improving target affinity, it addresses multiple challenges in drug development simultaneously.
Future research will continue to explore novel bioisosteres of the tert-butyl group, such as the bicyclo[1.1.1]pentanyl or trifluoromethylcyclopropyl moieties, which aim to replicate its advantageous steric properties while offering improved metabolic stability or reduced lipophilicity.[10][16] Nonetheless, the fundamental, field-proven utility of the tert-butyl group ensures it will remain an indispensable tool in the arsenal of drug development professionals for the foreseeable future.
References
- Westphal, M. V., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3), 461-469. [Link]
- Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
- ResearchGate. Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). [Link]
- Graham, S. L., et al. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. ACS Medicinal Chemistry Letters. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of the Tert-Butyl Group in Chemical Synthesis. [Link]
- Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 558-562. [Link]
- Costas, M., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.
- An, H., et al. (2021). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. [Link]
- Bisel, P., Al-Momanib, L., & Müller, M. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6(15), 2655-2665. [Link]
- Serrano, J. L., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Angewandte Chemie International Edition, 63(28), e202402858. [Link]
- ResearchGate. tert-Butoxycarbonylation of Amino Acids and their Derivatives: N-tert-Butoxycarbonyl-l-phenylalanine. [Link]
- De-los-Rios, C., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry. [Link]
- Kevin, R. C., et al. (2021). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. Forensic Toxicology. [Link]
- Garg, S., Garg, P. K., & Zalutsky, M. R. (1993). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester.
- Izzotti, A. R., & Gleason, J. L. (2020). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]
- Semantic Scholar. Evaluation of tert‐Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. [Link]
- ResearchGate. The conformation of a tert-butyl group ortho to another substituent, R,... [Link]
- Leśniak, S., et al. (2010). Absolute Configuration and Conformation of (−)-R-t-Butylphenylphosphinoamidate: Chiroptical Spectroscopy and X-ray Analysis. The Journal of Organic Chemistry, 75(21), 7175-7182. [Link]
- ResearchGate. Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester... [Link]
- Szabó, K., et al. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules. [Link]
- Liu, J., & Mabury, S. A. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Environmental Science & Technology Letters. [Link]
- Shahamirian, M., & Momtaz, S. (2023).
- Wikipedia. Alcohol (chemistry). [Link]
- Conning, D. M., et al. (1986). Comparative metabolism of BHA, BHT and other phenolic antioxidants and its toxicological relevance. Food and Chemical Toxicology, 24(10-11), 1145-1148. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative metabolism of BHA, BHT and other phenolic antioxidants and its toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and handling of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid
An In-depth Technical Guide to the Safe Handling and Use of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic Acid
Abstract
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. not uniformly specified, see identifiers table). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data from safety data sheets and chemical literature to ensure the safe and effective use of this compound in a laboratory setting. The focus is on understanding the inherent hazards, implementing appropriate engineering and personal protective controls, and responding effectively to potential exposures or accidental releases.
Compound Identification and Physicochemical Properties
This compound is a non-proteinogenic amino acid derivative. Its structure incorporates a bulky, hydrophobic tert-butyl group, which influences its solubility and potential biological activity. Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₂ | [1] |
| Molecular Weight | 221.3 g/mol | [1] |
| Appearance | Solid, powder (form may vary) | General knowledge |
| Storage Temperature | Room Temperature (RT) or 2-8°C | [2][3] |
Note: CAS Numbers may vary depending on the specific enantiomer. For example, the (S)-enantiomer is associated with CAS 18822-59-8[4] and the (R)-enantiomer with CAS 274262-82-7[2].
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The causality behind these classifications relates to the compound's chemical reactivity with biological tissues. Its acidic and amine functionalities, combined with its potential to be a fine powder, create risks for irritation upon contact.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][5] |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation[4][5] |
The following diagram illustrates the logical flow of risk assessment when handling this compound, from hazard identification to mitigation.
Caption: Risk assessment workflow for handling hazardous chemicals.
Engineering and Administrative Controls
The principle of ALARA (As Low As Reasonably Achievable) dictates that engineering controls are the primary line of defense. Their purpose is to isolate the researcher from the hazard.
-
Ventilation: All weighing and manipulation of the solid compound should be conducted within a certified chemical fume hood.[5][6] This is critical to minimize the inhalation of airborne particles, directly mitigating the risk of respiratory tract irritation (H335).[4][5]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[6] This ensures immediate decontamination is possible in the event of a significant splash or exposure.
Administrative controls provide a framework for safe work practices:
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all experimental protocols involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOP and this guide.
-
Restricted Access: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]
Personal Protective Equipment (PPE)
PPE is the final barrier between the user and the chemical. The selection must be based on a thorough risk assessment.[7]
-
Eye and Face Protection: Chemical safety goggles with side-shields are mandatory.[8][9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10] This directly addresses the H319 "Causes serious eye irritation" hazard.[4][5]
-
Skin Protection:
-
Gloves: Wear unlined, chemical-resistant gloves such as nitrile or neoprene.[8][11] Always inspect gloves for tears or punctures before use.[12] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[5]
-
Lab Coat/Coveralls: A standard laboratory coat is required.[9] For larger quantities or tasks with a higher risk of spillage, chemical-resistant coveralls or an apron may be necessary.[7][8]
-
-
Respiratory Protection: Respiratory protection is typically not required when handling small quantities within a functioning chemical fume hood. If dusts are generated in an open environment, a NIOSH-approved respirator appropriate for particulates must be used.
The following diagram outlines the mandatory PPE for handling this compound.
Caption: Required Personal Protective Equipment (PPE).
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the compound's integrity and ensuring laboratory safety.
Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid the formation of dust and aerosols.[6][13] Use techniques that minimize dust generation, such as careful scooping rather than pouring from a height.
Storage:
-
Keep the container tightly closed to prevent moisture absorption and contamination.[5][12]
-
Store away from incompatible materials, particularly strong oxidizing agents.[13]
First Aid and Emergency Procedures
In case of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6] |
| Skin Contact | Take off contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][13] If skin irritation occurs, get medical advice/attention.[5] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][5] If the person is not breathing or breathing is difficult, provide artificial respiration. Call a poison center or doctor if you feel unwell.[5] |
| Ingestion | Do NOT induce vomiting.[12] Clean the mouth with water and drink plenty of water afterwards.[13] Seek medical attention if symptoms occur.[13] |
Fire-Fighting Measures:
-
In case of fire, use a water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][14]
-
Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5] Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[5][14]
Accidental Release:
-
Evacuate: Keep unprotected personnel away.[5]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the material from entering drains or waterways.[5][15]
-
Clean-up: Avoid generating dust. Carefully sweep up or vacuum the spilled solid and place it into a suitable, labeled container for disposal.[13][14]
Disposal Considerations
Chemical waste must be managed in compliance with institutional, local, and national regulations.
-
Waste Classification: This compound is considered hazardous waste.
-
Collection: Collect waste material in a dedicated, properly labeled hazardous waste container.[16] The container should be kept closed and stored in a designated satellite accumulation area.[16]
-
Prohibition: Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[5][16]
-
Final Disposal: Arrange for pickup by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[16]
References
- (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid-SDS-MedChemExpress. (n.d.). MedChemExpress.
- Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
- Components of Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship.
- (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, CAS No. 274262-82-7. (n.d.). iChemical.
- (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic acid - Safety Data Sheet. (n.d.). AK Scientific, Inc.
- SAFETY DATA SHEET. (2024, March 30). Thermo Fisher Scientific.
- UNIT 7: Personal Protective Equipment. (n.d.). CTAHR.
- Chapter 19 – Personal Protective Equipment (PPE). (2024, January 8). Environment, Health, and Safety - Berkeley Lab.
- JN-9759 - Safety Data Sheet. (2023, July 17). Combi-Blocks.
- NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). CDC Archive.
- SAFETY DATA SHEET. (2025, May 7). Sigma-Aldrich.
- (S)-2-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid. (n.d.). MySkinRecipes.
- 2-amino-3-(4-tert-butyl-phenyl)-propionic acid. (n.d.). ChemicalBook.
- Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. (n.d.). Carl ROTH.
- 3-(4-Tert-butylphenyl)propanoic acid. (n.d.). PubChem.
- SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
- Proper Disposal of 2-Amino-4-tert-butyl-3-furonitrile. (n.d.). Benchchem.
- (R)-2-Amino-3-(3-nitrophenyl)propanoic acid-SDS-MedChemExpress. (2025, December 31). MedChemExpress.
Sources
- 1. 2-AMINO-3-(4-TERT-BUTYL-PHENYL)-PROPIONIC ACID CAS#: [m.chemicalbook.com]
- 2. (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, CAS No. 274262-82-7 - iChemical [ichemical.com]
- 3. (S)-2-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid [myskinrecipes.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aksci.com [aksci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 10. epa.gov [epa.gov]
- 11. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. combi-blocks.com [combi-blocks.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Solubility of 4-tert-butyl-L-phenylalanine in different solvents
An In-depth Technical Guide to the Solubility of 4-tert-butyl-L-phenylalanine in Various Solvents
Abstract
4-tert-butyl-L-phenylalanine is a non-canonical, synthetic amino acid increasingly utilized in pharmaceutical and biotechnological applications, primarily in peptide synthesis and drug design. Its unique structural feature—a bulky tert-butyl group on the phenyl ring—imparts distinct physicochemical properties that significantly influence its behavior in various solvent systems.[][2] This technical guide provides a comprehensive analysis of the solubility of 4-tert-butyl-L-phenylalanine, grounded in fundamental chemical principles and experimental methodologies. We will explore the theoretical framework governing its solubility, detail protocols for empirical determination, synthesize available data across aqueous and organic solvents, and discuss the practical implications for researchers, scientists, and drug development professionals. The objective is to equip the reader with the necessary knowledge to effectively handle, formulate, and apply this versatile amino acid derivative.
Introduction: The Significance of a Modified Amino Acid
The rational design of therapeutic peptides and proteins often requires the incorporation of unnatural amino acids to enhance stability, modulate conformation, and improve biological activity. 4-tert-butyl-L-phenylalanine, an analog of L-phenylalanine, is a prime example of such a building block.[2][3] Its defining feature is the replacement of the para-hydrogen on the phenyl ring with a tert-butyl group. This modification dramatically increases the hydrophobicity and steric bulk of the side chain compared to its natural counterpart.[]
Understanding the solubility of 4-tert-butyl-L-phenylalanine is paramount for its effective application. Solubility dictates the efficiency of coupling reactions in solid-phase peptide synthesis (SPPS), influences purification strategies, and is a critical determinant in the formulation of peptide-based therapeutics.[4][5] Poor solubility can lead to challenges with aggregation, low reaction yields, and difficulties in handling, underscoring the need for a thorough characterization of its behavior in different solvent environments.[4] This guide serves as a foundational resource for navigating these challenges.
Physicochemical Properties and Their Impact on Solubility
The solubility of a molecule is intrinsically linked to its structure. For 4-tert-butyl-L-phenylalanine, two primary components dictate its interactions with solvents: the polar amino acid backbone and the nonpolar tert-butylphenyl side chain.
The molecule possesses both an acidic carboxyl group and a basic amino group, allowing it to exist as a zwitterion, cation, or anion depending on the pH of the medium.[6] This zwitterionic character generally confers some solubility in polar solvents. However, the large, nonpolar tert-butylphenyl group dominates the molecule's overall character, making it significantly more hydrophobic than L-phenylalanine.[2] This increased lipophilicity is the primary driver for its enhanced solubility in organic solvents and reduced solubility in aqueous media.[7]
Table 1: Physicochemical Properties of 4-tert-butyl-L-phenylalanine
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid | [8][] |
| CAS Number | 82372-74-5 | [2][10] |
| Molecular Formula | C₁₃H₁₉NO₂ | [][8] |
| Molecular Weight | 221.30 g/mol | [][] |
| Appearance | White to off-white powder | [][2] |
| Storage | 2-8 °C, sealed container |[][10] |
Caption: Key molecular features governing solubility.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. Solvents are broadly classified based on their polarity:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. The amino acid backbone of 4-tert-butyl-L-phenylalanine can interact with these solvents. However, the large hydrophobic side chain can disrupt the solvent's hydrogen-bonding network, often leading to lower solubility compared to less bulky amino acids.[11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, making them poor hydrogen bond donors. They are effective at solvating polar molecules. The Fmoc-protected derivative of 4-tert-butyl-L-phenylalanine shows good solubility in solvents like DMF, suggesting the unprotected form will also be reasonably soluble.[4]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and interact primarily through van der Waals forces. Given the polarity of the amino acid backbone, 4-tert-butyl-L-phenylalanine is expected to have very poor solubility in these solvents.
The Role of pH: For amino acids, pH is a critical variable.[12] At its isoelectric point (pI), the molecule exists predominantly as a neutral zwitterion, where solubility in aqueous solutions is typically at a minimum.[6] Adjusting the pH away from the pI increases the concentration of the cationic (at low pH) or anionic (at high pH) species. These charged forms have stronger ion-dipole interactions with polar solvents like water, leading to a significant increase in solubility.[11][13]
Experimentally Determining Solubility
A self-validating and trustworthy protocol for determining solubility is essential for generating reliable data. The equilibrium shake-flask method is a gold-standard technique. The causality behind this method is to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation, providing a true measure of saturation solubility.
Caption: Experimental workflow for the Shake-Flask Method.
Table 2: Detailed Protocol - Equilibrium Shake-Flask Solubility Determination
| Step | Action | Rationale (Causality) |
|---|---|---|
| 1. Sample Preparation | Add an excess amount of solid 4-tert-butyl-L-phenylalanine to a series of vials, each containing a precise volume of a different test solvent. "Excess" is confirmed by visually observing undissolved solid at the end of the experiment. | Ensures that the solution becomes saturated, which is the definition of solubility. Using a precise volume is critical for accurate final concentration calculations. |
| 2. Equilibration | Seal the vials tightly. Place them in an incubator shaker or on a magnetic stir plate set to a constant temperature (e.g., 298.15 K / 25 °C) and agitation speed. Allow to equilibrate for 24-48 hours. | Constant temperature is crucial as solubility is temperature-dependent.[14] Prolonged agitation ensures the system reaches thermodynamic equilibrium. Sealing prevents solvent evaporation, which would alter the concentration. |
| 3. Phase Separation | Stop agitation and let the vials stand at the same constant temperature to allow the excess solid to settle. For robust separation, centrifuge the vials or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. | This step is critical to ensure that only the dissolved solute is analyzed. The filter material must be chemically inert to the solvent and non-adsorbing to the analyte to prevent inaccurate measurements. |
| 4. Sample Analysis | Carefully take a known volume of the clear supernatant. Dilute it with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. | A calibrated analytical method, such as HPLC with UV detection, provides accurate and precise quantification of the solute concentration.[15] Dilution is often necessary to avoid detector saturation. |
| 5. Calculation | Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature. Repeat for each solvent. | This final step translates the instrumental reading into a meaningful solubility value (e.g., g/L, mol/L). |
Solubility Profile of 4-tert-butyl-L-phenylalanine: A Data Synthesis
While extensive quantitative data for 4-tert-butyl-L-phenylalanine is not widely published in a consolidated form, we can synthesize a reliable profile from chemical principles, supplier information, and data on closely related compounds.
5.1 Aqueous Solubility Like most amino acids, 4-tert-butyl-L-phenylalanine is expected to have limited solubility in pure water at neutral pH.[13] The large hydrophobic side chain outweighs the hydrating effect of the polar backbone. For comparison, the parent L-phenylalanine has a solubility of about 28-33 g/L in water at room temperature.[14][15] The solubility of the tert-butyl derivative is anticipated to be significantly lower. As discussed, solubility can be markedly increased by adjusting the pH to be <4 or >8 to form the more soluble cationic or anionic species.
5.2 Solubility in Organic Solvents The tert-butyl group is specifically designed to enhance organo-solubility.[2] This is particularly advantageous in peptide chemistry, where reactions are conducted in organic media.[4]
-
High Solubility Expected: In solvents commonly used for peptide synthesis, such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) , good solubility is expected. This is supported by data for the Fmoc-protected version, which is highly soluble in these solvents.[4][16]
-
Moderate Solubility Expected: In polar protic solvents like methanol and ethanol , solubility is likely moderate. While the polar backbone can interact with the alcohol's hydroxyl group, the large nonpolar part limits overall solubility. These alcohols can be used as anti-solvents to induce crystallization from aqueous solutions, a technique also used for L-phenylalanine.[14][15]
-
Variable/Low Solubility: Reports on related derivatives suggest that solubility can be low in solvents like chloroform and dimethyl sulfoxide (DMSO) under certain conditions.[17] The solubility of N-(tert-Butoxycarbonyl)-L-phenylalanine is noted as good in methanol and DCM .[18]
Table 3: Summary of 4-tert-butyl-L-phenylalanine Solubility
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Supporting Evidence |
|---|---|---|---|
| Aqueous | Water (neutral pH) | Low | The large hydrophobic tert-butyl group dominates the molecule's character. Solubility is expected to be significantly lower than that of L-phenylalanine.[2][11] |
| Polar Protic | Methanol, Ethanol | Moderate | The amino acid backbone interacts with the solvent's hydroxyl groups, but the nonpolar side chain limits solubility.[15] |
| Polar Aprotic | DMF, DCM | High | These solvents effectively solvate both the polar and nonpolar portions of the molecule. This is critical for applications like peptide synthesis.[4][5][18] |
| Nonpolar | Hexane, Toluene | Very Low / Insoluble | The polar zwitterionic backbone has minimal favorable interactions with nonpolar solvents. |
Practical Applications and Implications
The solubility profile directly impacts the utility of 4-tert-butyl-L-phenylalanine in several key areas:
-
Solid-Phase Peptide Synthesis (SPPS): The high solubility in DMF and DCM is a significant advantage, ensuring efficient and complete coupling reactions during the stepwise assembly of a peptide chain.[4][16] This prevents issues related to reagent precipitation and leads to higher purity of the final peptide product.[5]
-
Drug Formulation: For peptide therapeutics incorporating this amino acid, its hydrophobic nature can enhance membrane permeability.[7] However, the low aqueous solubility may necessitate formulation strategies such as using co-solvents, pH adjustment, or creating ester prodrugs to develop viable parenteral or oral dosage forms.[19][20]
-
Purification: The differential solubility of 4-tert-butyl-L-phenylalanine and peptides containing it can be exploited during purification. For instance, its low solubility in a water/ethanol mixture could be used for selective precipitation or crystallization, separating it from more soluble impurities.[14]
Conclusion
4-tert-butyl-L-phenylalanine is a valuable synthetic building block whose utility is fundamentally linked to its solubility characteristics. The presence of the bulky, hydrophobic tert-butyl group renders it significantly more soluble in common organic solvents like DMF and DCM compared to its natural analog, L-phenylalanine, which is a major asset in peptide synthesis. Conversely, its aqueous solubility is limited but can be modulated by pH. A thorough understanding of these properties, guided by the theoretical principles and experimental protocols outlined in this guide, is essential for scientists to harness the full potential of this modified amino acid in drug discovery and materials science.
References
- Valavi, M., et al. (Year not provided). Thermodynamic modeling of amino acids and peptides in aqueous solutions.
- Needham, T. E., Jr. (1971). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- Tseng, Y.-H., et al. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate. (Note: The search result points to a diagram citing this work).
- NINGBO INNO PHARMCHEM CO.,LTD. (2023). Fmoc-L-4-tert-butyl-phenylalanine: Enhancing Solubility and Stability in Peptide Chemistry.
- Hirano, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8.
- Unknown Author. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (Note: Document appears to be educational material, source URL not provided in snippet).[13]
- National Center for Biotechnology Information. (n.d.). p-tert-Butylphenylalanine. PubChem Compound Database.
- NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Science Behind Fmoc-L-4-tert-butyl-phenylalanine: A Chemical Perspective.
- Needham, T. E., Jr. (1971). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Apelblat, A., & Manzurola, E. (2011). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Fluid Phase Equilibria, 305(2), 195-199.[15]
- Das, K., et al. (1978). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 16A, 541-543.[23]
- de la Torre, A., et al. (2021). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 26(23), 7351.
- Lu, J., et al. (2007). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical Engineering of Japan, 40(9), 809-812.
- Baut, G., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 15(15), 1361-1383.
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. chemimpex.com [chemimpex.com]
- 8. p-tert-Butylphenylalanine | C13H19NO2 | CID 2761795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-tert-Butyl-L-phenylalanine | 82372-74-5 | FB49021 [biosynth.com]
- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 12. researchgate.net [researchgate.net]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. sepax-tech.com.cn [sepax-tech.com.cn]
- 16. nbinno.com [nbinno.com]
- 17. mdpi.com [mdpi.com]
- 18. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 19. chemimpex.com [chemimpex.com]
- 20. chemimpex.com [chemimpex.com]
A Technical Guide to 2-Amino-3-(4-(tert-butyl)phenyl)propanoic Acid for Researchers and Drug Development Professionals
Introduction: The Strategic Value of a Bulky Building Block
In the landscape of peptide and small molecule drug discovery, the incorporation of non-canonical amino acids is a critical strategy for modulating pharmacological properties. 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, particularly its L-enantiomer (also known as 4-tert-Butyl-L-phenylalanine), has emerged as a pivotal building block. The defining feature of this compound is its bulky tert-butyl group appended to the phenyl ring. This structural modification imparts significant steric hindrance and increased lipophilicity, which researchers leverage to enhance peptide stability, influence conformation, and improve membrane permeability of parent molecules.[1][2] This guide provides an in-depth technical overview of commercial suppliers, quality control considerations, and key applications for this versatile amino acid derivative.
Commercial Supplier Landscape
A variety of chemical suppliers offer this compound and its derivatives. The most commonly available form is the L-enantiomer, crucial for its application in peptide synthesis to mimic natural amino acids. The N-protected form, Fmoc-4-tert-butyl-L-phenylalanine, is also a standard offering for solid-phase peptide synthesis (SPPS).[3]
| Supplier | Product Name(s) | CAS Number(s) | Purity | Notes |
| Chem-Impex | 4-tert-Butyl-L-phenylalanine, Fmoc-4-tert-butyl-L-phenylalanine | 82372-74-5 (L-form), 213383-02-9 (Fmoc-L-form) | ≥ 98% (HPLC, Chiral purity)[2] | Offers both the free amino acid and the Fmoc-protected version.[2][3] |
| Biosynth | 4-tert-Butyl-L-phenylalanine | 82372-74-5 | Not specified, research grade | Provides synonyms such as L-Phe(4-tBu)-OH and (S)-2-Amino-3-(4-tert-butyl-phenyl)propionic acid.[4] |
| BOC Sciences | 4-tert-Butyl-L-phenylalanine | 82372-74-5 | ≥ 98% (HPLC, Chiral purity)[] | Provides detailed specifications including predicted density and boiling point.[] |
| MedChemExpress | (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid | 18822-59-8 | Not specified, research grade | Note: This is a related derivative with a tert-butoxy group instead of a tert-butyl group.[6] |
| Various Suppliers | 4-tert-Butyl-D-phenylalanine | Not specified | Research grade | The D-enantiomer is also available for specialized applications in peptide and pharmaceutical development.[1] |
Quality Control and Analytical Specifications: A Framework for Trust
For researchers and drug development professionals, ensuring the quality and purity of starting materials is paramount. A self-validating system for incoming raw materials is crucial. Below are the typical specifications and analytical methods for 4-tert-Butyl-L-phenylalanine.
| Parameter | Typical Specification | Analytical Method | Causality and Importance |
| Appearance | White to off-white powder/solid[2][] | Visual Inspection | A simple but important initial check for gross contamination or degradation. |
| Identity | Conforms to reference spectra | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the chemical structure is correct. NMR provides detailed structural information, while MS confirms the molecular weight. |
| Purity (Assay) | ≥ 98%[2][] | High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of the desired compound relative to impurities. Essential for accurate dosing and stoichiometry in subsequent reactions. |
| Chiral Purity | ≥ 98% ee (L-enantiomer) | Chiral HPLC | For applications in peptide synthesis, the presence of the D-enantiomer can lead to undesired diastereomeric peptides, impacting biological activity. |
| Solubility | Soluble in appropriate solvents (e.g., aqueous solutions with pH adjustment, organic solvents for protected forms) | Wet Chemistry | Determines the appropriate solvent systems for reactions and formulations. |
| Residual Solvents | Within ICH limits | Gas Chromatography (GC-HS) | Residual solvents from the synthesis process can be toxic and can interfere with downstream applications. |
Diagram: Quality Control Workflow
Caption: A typical workflow for the quality control of incoming this compound.
Synthesis and Potential Impurities
While end-users will typically purchase this amino acid, understanding its synthesis provides insight into potential impurities. A common synthetic route involves the introduction of the tert-butyl group onto a phenylalanine precursor.
Generalized Synthetic Pathway
Caption: A simplified representation of a potential synthetic route.
Potential Impurities to Consider:
-
Diastereomers: The presence of the D-enantiomer if the synthesis is not stereospecific or if racemization occurs.
-
Unreacted Starting Materials: Residual amounts of the phenylalanine precursor.
-
Catalyst Residues: Traces of palladium or other metals used in the coupling reaction.
-
Byproducts: Molecules formed from side reactions, such as isomers with the tert-butyl group at other positions on the phenyl ring.
Applications in Research and Drug Development
The primary application of 4-tert-Butyl-L-phenylalanine is in peptide synthesis, where it serves as a modified building block to enhance the properties of the resulting peptide.
Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of Fmoc-4-tert-butyl-L-phenylalanine onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected resin with the N-terminal amino acid of the desired peptide deprotected.
-
Fmoc-4-tert-butyl-L-phenylalanine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvent: Dichloromethane (DCM)
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-4-tert-butyl-L-phenylalanine (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the coupling reaction is complete (a negative result indicates a successful coupling). If the test is positive, repeat the coupling step.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Handling, Storage, and Safety
Storage: this compound and its derivatives should be stored in a cool, dry place, typically at 2-8°C, and protected from light.[2][4][]
Safety:
-
Hazards: May cause skin and eye irritation, and respiratory tract irritation. Harmful if swallowed.[6]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[6]
Conclusion
This compound is a valuable tool for medicinal chemists and peptide scientists. Its unique structural properties allow for the rational design of molecules with enhanced stability and biological activity. By carefully selecting suppliers, implementing rigorous quality control, and understanding its application, researchers can effectively leverage this building block to advance their drug discovery and development programs.
References
- Chem-Impex. (n.d.). 4-tert-Butyl-D-phenylalanine.
- MedChemExpress. (2025). Safety Data Sheet: (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid.
- Chem-Impex. (n.d.). Fmoc-4-tert-butyl-L-phenylalanine.
- Chem-Impex. (n.d.). 4-tert-Butyl-L-phenylalanine.
- Biosynth. (n.d.). 4-tert-Butyl-L-phenylalanine.
- BOC Sciences. (n.d.). 4-tert-Butyl-L-phenylalanine.
Sources
Methodological & Application
Application Notes and Protocols: The Strategic Incorporation of 4-tert-Butyl-L-phenylalanine in Solid-Phase Peptide Synthesis
Introduction: Modulating Peptide Properties with Sterically Influential Amino Acids
In the landscape of therapeutic peptide development and chemical biology, the precise modulation of a peptide's physicochemical and pharmacological properties is paramount. The incorporation of unnatural amino acids into peptide sequences is a powerful strategy to enhance stability, improve solubility, and fine-tune biological activity.[1] Among the arsenal of modified residues, 4-tert-Butyl-L-phenylalanine (p-tert-butyl-L-Phe) stands out as a critical building block. Its defining feature, a bulky tert-butyl group on the phenyl ring, imparts unique conformational constraints and hydrophobic character that can be leveraged to overcome common challenges in peptide synthesis and application.[2][3]
This technical guide provides a comprehensive overview of the strategic use of N-α-Fmoc-4-tert-butyl-L-phenylalanine (Fmoc-Phe(4-tBu)-OH) in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide validated protocols for its efficient incorporation, and discuss the downstream implications for peptide cleavage, purification, and handling. This document is intended for researchers, scientists, and drug development professionals seeking to harness the advantageous properties of this unique amino acid.
Chemical Properties and Strategic Advantages of 4-tert-Butyl-L-phenylalanine
The core value of 4-tert-Butyl-L-phenylalanine stems from its distinct chemical structure. The presence of the tert-butyl group at the para position of the phenyl ring introduces significant steric bulk and increased hydrophobicity compared to its natural counterpart, L-phenylalanine.[2][3]
Key Physicochemical Properties:
| Property | Value | Significance in SPPS and Peptide Chemistry |
| Molecular Formula | C₁₃H₁₉NO₂ | - |
| Molecular Weight | 221.30 g/mol | - |
| Structure | See Figure 1 | The bulky tert-butyl group is the key functional feature. |
| Hydrophobicity | High | Enhances solubility in organic solvents used in SPPS and can disrupt peptide aggregation.[2][3] |
| Steric Hindrance | Significant | Poses a challenge during coupling reactions, requiring optimized protocols.[3][4] |
Diagram: Structure of Fmoc-4-tert-Butyl-L-phenylalanine
Caption: Optimized SPPS cycle for sterically hindered amino acids.
Materials and Reagents:
-
Fmoc-Phe(4-tBu)-OH
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Coupling Reagent (see Table 2 for recommendations)
-
Additive (e.g., OxymaPure®, HOAt)
-
Acetic Anhydride (for capping)
-
Kaiser Test Kit
Step-by-Step Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel. [3]
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF.
-
Agitate for 3 minutes, then drain.
-
Repeat with a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes. [3] * Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-Phe(4-tBu)-OH and a near-equimolar amount of the chosen additive (e.g., Oxyma) in DMF.
-
Add 3-5 equivalents of the coupling reagent and 6-10 equivalents of DIPEA.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for a minimum of 2-4 hours. For particularly difficult couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C), if using a compatible synthesizer.
-
-
Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test. [3] * A negative result (colorless or yellow beads) indicates complete coupling.
-
A positive result (blue beads) signifies incomplete coupling, and a second coupling is required.
-
-
Re-coupling (if necessary):
-
Drain the reaction vessel and repeat step 3 with a freshly prepared activated amino acid solution.
-
-
Capping (Optional but Recommended for Incomplete Couplings):
-
If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:1:89 DMF:Ac₂O:DIPEA) for 30 minutes.
-
-
Washing:
-
Thoroughly wash the resin with DMF (5x) and DCM (3x) to remove all excess reagents and by-products. [3]
-
-
Chain Elongation:
-
Proceed to the deprotection step for the next amino acid in the sequence. [3]
-
Selection of Coupling Reagents for Sterically Hindered Residues
Standard carbodiimide reagents like DCC or DIC are often inefficient for coupling sterically hindered amino acids. [4][5]More potent uronium or phosphonium salt-based reagents are required to achieve high yields and minimize reaction times. [4] Table 2: Recommended Coupling Reagents for Fmoc-Phe(4-tBu)-OH
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium Salt | Highly effective for hindered couplings, though can cause racemization with sensitive residues. [4][6] |
| HBTU/TBTU | Uronium Salt | Popular and effective reagents, with by-products that are soluble in common solvents. [6] |
| COMU | Uronium Salt | High coupling efficiency comparable to HATU, with improved safety and solubility profile. [4][6] |
| PyAOP | Phosphonium Salt | Successfully used for the preparation of peptides containing hindered amino acids. [5] |
Cleavage and Final Deprotection
The 4-tert-butyl group on the phenylalanine side chain is stable to the standard Fmoc deprotection conditions (piperidine) but is cleaved by strong acids like trifluoroacetic acid (TFA), which is consistent with the widely used Fmoc/tBu orthogonal protection strategy. [7][8] A standard cleavage cocktail for peptides containing 4-tert-Butyl-L-phenylalanine would be:
-
TFA/TIS/H₂O (95:2.5:2.5)
Where:
-
TFA (Trifluoroacetic acid): Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. [9]* TIS (Triisopropylsilane): A scavenger to quench the reactive cationic species generated during cleavage, preventing side reactions. * H₂O (Water): Another scavenger that aids in the removal of protecting groups.
Protocol for Cleavage:
-
Wash the fully assembled peptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Troubleshooting and Best Practices
| Issue | Probable Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of Fmoc-Phe(4-tBu)-OH. | Use a more potent coupling reagent (e.g., HATU, COMU). Increase coupling time and/or temperature. Perform a double coupling. |
| Peptide Aggregation | Interchain hydrogen bonding. | The use of 4-tert-Butyl-L-phenylalanine is a strategy to mitigate this. If it persists, consider using a more specialized resin or incorporating pseudoproline dipeptides. [10][11] |
| Racemization | Over-activation or use of a strong base. | Minimize pre-activation time. Use a weaker base like 2,4,6-collidine instead of DIPEA, especially for sensitive residues. [12] |
Conclusion
Fmoc-4-tert-Butyl-L-phenylalanine is a powerful tool in the arsenal of the peptide chemist. [2]While its steric bulk demands careful optimization of coupling protocols, the benefits it confers in terms of enhanced solubility, stability, and potential for conformational control make it an invaluable component in the design of complex and therapeutically relevant peptides. [13]By employing potent coupling reagents, extending reaction times, and diligently monitoring reaction completeness, researchers can successfully incorporate this and other challenging amino acids, paving the way for novel peptide-based therapeutics and research tools.
References
- An In-depth Technical Guide to Fmoc-Phe(4-tBu)
- Fmoc-4-tert-butyl-L-phenylalanine - Chem-Impex.
- Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids - Benchchem.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed.
- A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis - Benchchem.
- (PDF)
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Methods and protocols of modern solid phase peptide synthesis.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- The Science Behind Fmoc-L-4-tert-butyl-phenylalanine: A Chemical Perspective.
- Fmoc Solid Phase Peptide Synthesis - ChemPep.
- Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed.
- Amino Acid Deriv
- SPPS Tips For Success Handout - Mesa Labs.
- SPPS Reagents Explained: A Complete Guide | CEM Corpor
- Amino Acid Sidechain Deprotection - Aapptec Peptides.
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
- Protecting Groups in Peptide Synthesis | Biosynth.
- 4-tert-Butyl-L-phenylalanine | 82372-74-5 | FB49021 - Biosynth.
- Therapeutic peptides: chemical strategies fortify peptides for enhanced disease tre
Sources
- 1. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. peptide.com [peptide.com]
- 9. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mesalabs.com [mesalabs.com]
- 13. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Boc-L-4-tert-butyl-phenylalanine in Therapeutic Peptide Development
Introduction: The Strategic Incorporation of Boc-L-4-tert-butyl-phenylalanine for Enhanced Peptide Therapeutics
In the landscape of therapeutic peptide development, the precise engineering of peptide structure to enhance efficacy, stability, and bioavailability is paramount. The incorporation of unnatural amino acids is a cornerstone of this endeavor, offering a sophisticated toolkit to modulate the pharmacological properties of peptide candidates. Among these, Boc-L-4-tert-butyl-phenylalanine stands out as a particularly valuable building block. Its strategic placement within a peptide sequence can confer significant advantages, primarily through the introduction of a bulky, hydrophobic tert-butyl group on the phenyl ring. This modification can profoundly influence a peptide's conformation, proteolytic stability, and receptor interactions, making it a key component in the design of next-generation peptide-based drugs.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Boc-L-4-tert-butyl-phenylalanine. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the analytical characterization of the resulting peptides.
Physicochemical Properties of Boc-L-4-tert-butyl-phenylalanine
A thorough understanding of the physicochemical properties of Boc-L-4-tert-butyl-phenylalanine is fundamental to its successful application in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group is an acid-labile N-α-amino protecting group widely used in solid-phase peptide synthesis (SPPS).[3] The 4-tert-butylphenyl side chain introduces significant hydrophobicity and steric bulk.
| Property | Value | Reference |
| CAS Number | 143415-62-7 | [4] |
| Molecular Formula | C₁₈H₂₇NO₄ | [5] |
| Molecular Weight | 321.41 g/mol | [5] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol.[2] | [6] |
Strategic Rationale for Incorporating 4-tert-butyl-phenylalanine
The decision to incorporate 4-tert-butyl-phenylalanine into a peptide sequence is driven by the desire to achieve specific therapeutic enhancements:
-
Enhanced Proteolytic Stability: The bulky tert-butyl group can act as a steric shield, hindering the approach of proteases to adjacent peptide bonds. This increased resistance to enzymatic degradation can significantly prolong the in vivo half-life of a peptide therapeutic.[7][8]
-
Modulation of Receptor Binding and Affinity: The hydrophobic and steric properties of the 4-tert-butylphenyl side chain can promote favorable interactions with hydrophobic pockets within a target receptor. This can lead to increased binding affinity and selectivity.[9]
-
Induction of Favorable Conformations: The steric bulk of the side chain can influence the local peptide backbone conformation, potentially stabilizing secondary structures such as α-helices or β-turns that are critical for biological activity.[10]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-L-4-tert-butyl-phenylalanine
The increased steric hindrance of Boc-L-4-tert-butyl-phenylalanine necessitates optimized coupling conditions to ensure efficient incorporation into the growing peptide chain and to minimize the formation of deletion sequences. This protocol is based on the widely used Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[11][12]
Workflow for SPPS Incorporation of Boc-L-4-tert-butyl-phenylalanine
Caption: SPPS cycle for incorporating Boc-L-4-tert-butyl-phenylalanine.
Materials:
-
Boc-L-4-tert-butyl-phenylalanine
-
Appropriate resin (e.g., Merrifield or PAM resin for C-terminal acids, MBHA resin for C-terminal amides)[11]
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1-2 minutes (pre-wash) and then for 20-30 minutes to remove the Boc protecting group.[11]
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin with 5-10% DIPEA in DMF (2x for 2 minutes each) to deprotonate the N-terminal amine.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Coupling of Boc-L-4-tert-butyl-phenylalanine:
-
Pre-activation: In a separate vessel, dissolve Boc-L-4-tert-butyl-phenylalanine (3-4 equivalents), HBTU/HOBt (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 2-4 hours. Due to the steric bulk of the amino acid, a longer coupling time is recommended.[13]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, a second coupling (double coupling) is necessary.[14]
-
Double Coupling (if required): Drain the reaction vessel and repeat the coupling step with a fresh solution of activated Boc-L-4-tert-butyl-phenylalanine.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.[12]
Protocol 2: HPLC Purification of Peptides Containing 4-tert-butyl-phenylalanine
The significant hydrophobicity imparted by the 4-tert-butyl-phenylalanine residue presents challenges during reversed-phase HPLC (RP-HPLC) purification. These challenges include poor solubility, aggregation, and strong retention on the stationary phase, which can lead to broad peaks and low recovery.[1]
Workflow for HPLC Purification
Caption: Workflow for the purification of peptides containing 4-tert-butyl-phenylalanine.
Materials:
-
Crude peptide containing 4-tert-butyl-phenylalanine
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Solvents for sample dissolution (e.g., DMSO, DMF, or ACN/water mixtures)
-
RP-HPLC system with a preparative C8 or C4 column
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF, then dilute with the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA).[15]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Chromatographic Conditions:
-
Column: A C8 or C4 column is often preferred over a C18 column to reduce the strong hydrophobic retention of the peptide.[1]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min for a 22 mm ID column).
-
Detection: 220 nm and 280 nm.
-
-
Gradient Optimization:
-
Due to the high hydrophobicity, a shallower gradient may be required to achieve good resolution.
-
Scouting Gradient: A broad gradient (e.g., 5% to 95% B over 30 minutes) can be used initially to determine the approximate elution time.
-
Optimized Gradient: Based on the scouting run, a more focused, shallower gradient should be developed around the elution point of the target peptide. For example, if the peptide elutes at 60% B in the scouting run, an optimized gradient could be 40% to 70% B over 45 minutes.[15]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity by mass spectrometry.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
Protocol 3: Mass Spectrometry Analysis of Peptides Containing 4-tert-butyl-phenylalanine
Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used.[4][16]
Procedure for ESI-MS/MS:
-
Sample Preparation: Prepare a dilute solution of the purified peptide (1-10 pmol/µL) in a suitable solvent, typically 50% ACN/water with 0.1% formic acid.
-
MS1 Analysis: Infuse the sample into the mass spectrometer and acquire the full MS spectrum to confirm the presence of the [M+H]⁺, [M+2H]²⁺, etc., ions corresponding to the calculated molecular weight of the peptide.
-
MS/MS Analysis (Fragmentation):
-
Isolate the most abundant precursor ion in the quadrupole.
-
Fragment the precursor ion using collision-induced dissociation (CID).
-
Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence.[17]
-
Expected Fragmentation: The fragmentation pattern is expected to be similar to that of phenylalanine-containing peptides. The tert-butyl group is generally stable during CID, and its mass will be incorporated into the fragment ions containing the modified residue. Pay close attention to the mass difference between adjacent b- or y-ions to confirm the presence of the 4-tert-butyl-phenylalanine residue (residue mass = 205.28 Da).
-
Protocol 4: Assessing Proteolytic Stability
A key advantage of incorporating 4-tert-butyl-phenylalanine is the anticipated increase in resistance to enzymatic degradation. This can be assessed in vitro using relevant proteases or in biological matrices like serum or plasma.[7][18]
Procedure:
-
Incubation: Incubate the peptide (at a final concentration of, for example, 10 µM) with a protease solution (e.g., trypsin, chymotrypsin) or in human serum/plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA or by heating).
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life (t₁/₂). A control peptide with a natural phenylalanine at the same position should be run in parallel for comparison.
Conclusion
Boc-L-4-tert-butyl-phenylalanine is a powerful tool in the arsenal of the peptide chemist for the development of robust and effective therapeutic peptides. Its ability to enhance proteolytic stability, modulate receptor affinity, and influence peptide conformation makes it a valuable non-canonical amino acid for addressing some of the key challenges in peptide drug development. The protocols and insights provided in these application notes are intended to empower researchers to confidently and effectively incorporate this unique building block into their synthetic strategies, ultimately accelerating the discovery and development of novel peptide therapeutics.
References
- Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ioniz
- Scholars Research Library - Der Pharma Chemica. [Link]
- Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester...
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC - NIH. [Link]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed. [Link]
- Methods and protocols of modern solid phase peptide synthesis. [Link]
- [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. [Link]
- A Conditionally Fluorescent Peptide Reporter of Secondary Structure Modul
- HPLC of Peptides and Proteins. [Link]
- CN112661672A - Crystallization method of Boc-amino acid - Google P
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. [Link]
- Fmoc-L-4-tert-butyl-phenylalanine: Enhancing Solubility and Stability in Peptide Chemistry. [Link]
- The Chemical Properties and Synthesis of Boc-L-4-Methylphenylalanine. [Link]
- Solid-Phase Peptide Synthesis | Springer N
- Contribution of aromatic interactions to alpha-helix stability - PubMed. [Link]
- Using Tandem Mass Spectrometry for Amino Acid Sequence Analysis - Mtoz Biolabs. [Link]
- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. [Link]
- Aromatic side-chain contribution to far-ultraviolet circular dichroism of helical peptides and its effect on measurement of helix propensities - PubMed. [Link]
- Peptide identification by tandem mass spectrometry with alternate fragment
- Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC. [Link]
- Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. [Link]
- Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme - PubMed. [Link]
- The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed. [Link]
- Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC - NIH. [Link]
- Boc-L-Phenylalanine, 100 g - Amino Acid Deriv
- Determination of partial amino acid composition from tandem mass spectra for use in peptide identification str
- Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns | Agilent. [Link]
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed. [Link]
- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC - NIH. [Link]
- Circular Dichroism Studies of Secondary Structure of Peptides. [Link]
- Potent opioid peptide agonists containing 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp) in place of Tyr - PubMed. [Link]
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
- A quantitative intracellular peptide binding assay reveals recognition determinants and context dependence of short linear motifs - PubMed Central. [Link]
- MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIG
- (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands. [Link]
- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ioniz
- Mass spectrometry of peptides and proteins - OSU Chemistry. [Link]
- Peptide ion fragmentation in Peptide ion fragment
- A quantitative intracellular peptide-binding assay reveals recognition determinants and context dependence of short linear motifs - PMC. [Link]
- A quantitative intracellular peptide-binding assay reveals recognition determinants and context dependence of short linear motifs - PubMed. [Link]://pubmed.ncbi.nlm.nih.gov/32023565/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine () for sale [vulcanchem.com]
- 6. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent opioid peptide agonists containing 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp) in place of Tyr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contribution of aromatic interactions to alpha-helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. agilent.com [agilent.com]
- 16. Determination of partial amino acid composition from tandem mass spectra for use in peptide identification strategies [pubmed.ncbi.nlm.nih.gov]
- 17. uab.edu [uab.edu]
- 18. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Efficient Coupling of Fm-4-tert-butyl-L-phenylalanine in Solid-Phase Peptide Synthesis
Abstract
Fmoc-4-tert-butyl-L-phenylalanine [Fmoc-Phe(4-tBu)-OH] is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for producing peptides with enhanced stability and solubility.[1] The sterically bulky tert-butyl group at the para position of the phenyl ring introduces unique conformational constraints and can disrupt aggregation phenomena often seen in hydrophobic sequences.[2] However, this same steric hindrance presents a significant challenge to achieving efficient and complete amide bond formation. This guide provides a comprehensive overview of the principles and detailed protocols for the successful coupling of Fmoc-Phe(4-tBu)-OH, aimed at researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, describe robust protocols using various activation methods, and offer troubleshooting advice to mitigate common issues such as incomplete coupling and racemization.
Introduction: The Strategic Role of Fmoc-Phe(4-tBu)-OH
The incorporation of unnatural amino acids is a powerful strategy for modulating the therapeutic properties of peptides.[3] Fmoc-Phe(4-tBu)-OH is particularly valuable for several reasons:
-
Disruption of Aggregation: The tert-butyl group acts as a steric shield, hindering the intermolecular β-sheet formation that drives on-resin aggregation in "difficult" sequences.[2] This leads to improved synthetic yields and purities.
-
Enhanced Solubility: The bulky, hydrophobic tert-butyl moiety can improve the solubility of the final peptide in organic solvents and potentially influence its pharmacokinetic profile.[1]
-
Conformational Rigidity: The group restricts the rotational freedom of the phenyl side chain, which can be exploited to enforce specific secondary structures or to probe receptor-binding interactions.
Despite these advantages, the steric bulk near the carboxylic acid function significantly slows down the kinetics of the coupling reaction.[3][4][5] Therefore, standard coupling protocols may prove insufficient, leading to deletion sequences and challenging purifications. The selection of a highly efficient coupling strategy is paramount for success.
The Chemistry of Amide Bond Formation: Overcoming Steric Hindrance
The core of SPPS is the iterative formation of amide (peptide) bonds between a resin-bound amine and the carboxyl group of an incoming N-α-protected amino acid.[6] This process requires the "activation" of the carboxylic acid to convert it into a highly reactive intermediate susceptible to nucleophilic attack by the amine.
The Activation Mechanism
The most effective coupling reagents for hindered amino acids are typically uronium/aminium salts (e.g., HATU) or phosphonium salts (e.g., PyBOP), which are superior to standard carbodiimides like DCC or DIC alone.[4][7]
HATU Activation: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent renowned for its high efficiency and low racemization rates.[8] Its mechanism involves two key steps:
-
Initial Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly unstable O-acyl(tetramethyl)isouronium salt.[9][10][11]
-
Formation of the Active Ester: The OAt anion, released in the first step, rapidly attacks the isouronium salt. This generates the highly reactive OAt-active ester and releases tetramethylurea as a byproduct.[9][10] The subsequent aminolysis is highly efficient, thought to be facilitated by a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[9][12]
The Critical Role of Additives and Bases
-
Additives: In carbodiimide-based couplings (e.g., using DIC), additives are essential. Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) and 1-hydroxybenzotriazole (HOBt) react with the initial O-acylisourea intermediate to form active esters. This prevents side reactions of the O-acylisourea and, crucially, suppresses racemization.[13][14][15] OxymaPure is often preferred due to its higher reactivity and safety profile compared to HOBt.[16]
-
Bases: A tertiary amine base, typically DIPEA, is required when using uronium or phosphonium salt reagents.[14] Its role is to deprotonate the incoming amino acid's carboxyl group and maintain a basic environment for the reaction. It is crucial that the base is non-nucleophilic to avoid competing with the resin-bound amine. For couplings particularly susceptible to racemization, a weaker base like 2,4,6-collidine may be used.[14]
Experimental Protocols & Methodologies
The following protocols are designed for a standard 0.1 mmol scale synthesis on a solid-phase resin. Reagent equivalents are calculated relative to the initial loading of the resin.
Materials and Reagents
| Reagent/Material | Grade |
| Fmoc-Phe(4-tBu)-OH | Peptide Synthesis Grade |
| Rink Amide or Wang Resin | 100-200 mesh |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade |
| Dichloromethane (DCM) | ACS Grade |
| Piperidine | Sequencing Grade |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Protein Sequencing Grade |
| HATU | ≥98% Purity |
| OxymaPure | ≥98% Purity |
| Ninhydrin, Phenol, KCN, Pyridine | For Kaiser Test Reagents |
General SPPS Workflow Diagram
The diagram below illustrates a single cycle of solid-phase peptide synthesis, highlighting the key coupling step for Fmoc-Phe(4-tBu)-OH.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Protocol 1: High-Efficiency HATU Coupling (Recommended)
This is the preferred method for coupling sterically hindered amino acids due to its high efficiency and rapid kinetics.[7][8]
Step-by-Step Procedure:
-
Resin Preparation: Following Fmoc deprotection of the N-terminal amine, wash the peptide-resin thoroughly with DMF (3 x 10 mL). Perform a positive Kaiser test to confirm the presence of the free primary amine.[17]
-
Activation Solution: In a separate vessel, dissolve Fmoc-Phe(4-tBu)-OH (4 eq.), HATU (3.9 eq.), in DMF (approx. 5 mL).
-
Initiate Activation: Add DIPEA (8 eq.) to the activation solution and allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Drain the wash solvent from the resin and immediately add the activated amino acid solution. Agitate the reaction vessel at room temperature for 1 to 2 hours.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.[18][19] A negative result (colorless/yellow beads) indicates complete coupling.[17]
-
Recoupling (If Necessary): If the Kaiser test is positive (blue beads), drain the reaction solution and repeat steps 2-5 (a "double coupling").
-
Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) to prepare for the next deprotection step.
Protocol 2: DIC/OxymaPure Coupling
This carbodiimide-based method is a cost-effective alternative and is particularly useful when seeking to minimize base-induced side reactions.[14][20]
Step-by-Step Procedure:
-
Resin Preparation: As described in Protocol 1, ensure the resin has a free N-terminal amine.
-
Coupling Solution: In a separate vessel, dissolve Fmoc-Phe(4-tBu)-OH (4 eq.) and OxymaPure (4 eq.) in DMF (approx. 5 mL).
-
Initiate Activation: Add DIC (4 eq.) to the solution and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Transfer the activated solution to the peptide-resin. Agitate the mixture at room temperature. Due to the steric hindrance, a longer coupling time of 2 to 4 hours is recommended.
-
Monitoring & Washing: Follow steps 5-7 as outlined in Protocol 1. A double coupling is frequently necessary with this method for Fmoc-Phe(4-tBu)-OH.
Protocol 3: Microwave-Assisted Coupling for Difficult Sequences
Microwave irradiation can dramatically accelerate coupling reactions, proving especially useful for sterically demanding couplings.[21][22][23] It reduces reaction times and can improve the purity of the crude peptide.[21][24]
Step-by-Step Procedure (using HATU activation):
-
Preparation: Prepare the resin and activation solution as described in Protocol 1 (steps 1-3) within a microwave-safe reaction vessel.
-
Microwave Coupling: Place the vessel in a dedicated peptide synthesis microwave reactor. Irradiate at a constant temperature (e.g., 75°C) for 5-10 minutes.
-
Monitoring & Washing: After irradiation, allow the vessel to cool. Perform a Kaiser test and wash the resin as described in Protocol 1. The efficiency is typically high enough to avoid double coupling.[25]
Summary of Recommended Coupling Conditions
| Parameter | Protocol 1 (HATU) | Protocol 2 (DIC/Oxyma) | Protocol 3 (Microwave) |
| Fmoc-AA (eq.) | 4 | 4 | 4 |
| Activator (eq.) | 3.9 (HATU) | 4 (DIC) | 3.9 (HATU) |
| Additive (eq.) | N/A | 4 (OxymaPure) | N/A |
| Base (eq.) | 8 (DIPEA) | N/A | 8 (DIPEA) |
| Temperature | Room Temp. | Room Temp. | 75°C |
| Time | 1 - 2 hours | 2 - 4 hours | 5 - 10 minutes |
Monitoring and Troubleshooting
The Kaiser Test
The Kaiser test is a highly sensitive qualitative method for detecting free primary amines on the resin.[17][19][26]
-
Positive Result (Intense Blue Beads): Indicates a significant amount of unreacted amine. Recoupling is required.
-
Negative Result (Colorless/Yellow Beads): Indicates the coupling is complete. Proceed to the next step.
-
False Negatives: The Kaiser test does not work for secondary amines like proline.[17]
Caption: Simplified mechanism of HATU-mediated carboxyl group activation.
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Positive Kaiser Test | 1. Insufficient reagent equivalents or reaction time. 2. On-resin peptide aggregation. 3. Poor quality reagents. | 1. Perform a second coupling (double couple). 2. Switch to a microwave protocol to disrupt aggregation.[21] 3. Use fresh, high-purity reagents. |
| Racemization | 1. Over-activation of the amino acid. 2. Excessively strong or prolonged exposure to base. | 1. Minimize pre-activation time. 2. Use DIC/Oxyma which is less prone to racemization than some uronium salts.[20] 3. For fragment coupling, use a weaker base like collidine.[14] |
| Low Final Yield/Purity | Accumulation of deletion sequences from incomplete couplings. | Optimize the coupling protocol for the hindered residue early in the synthesis. Use HATU or microwave-assisted methods for all subsequent couplings if the sequence is known to be difficult. |
Conclusion
The successful incorporation of Fmoc-4-tert-butyl-L-phenylalanine is a critical step in the synthesis of many advanced and therapeutically relevant peptides. While its steric bulk poses a synthetic challenge, this can be reliably overcome through the rational selection of powerful coupling reagents and optimized protocols. For maximum efficiency and purity, HATU-mediated activation is the recommended standard. In cases of extreme difficulty or for process acceleration, microwave-assisted synthesis offers a powerful solution. By understanding the chemical principles behind these protocols and employing diligent in-process monitoring, researchers can effectively leverage the unique benefits of this valuable amino acid derivative.
References
- Rebek, J., & Feitler, D. (n.d.). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society.
- ChemicalBook. (2024). HATU:a third-generation coupling reagent.
- wenxuecity.com. (2023). HATU coupling.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- Benchchem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: BOP Reagent vs. Modern Coupling Agents.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
- Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis.
- YouTube. (2015). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control.
- PubMed. (n.d.). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM).
- National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Wikipedia. (n.d.). HATU.
- (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Benchchem. (2025). A Technical Guide to Fmoc-Phe(4-tBu)-OH and Fmoc-Phe-OH in Peptide Synthesis.
- ResearchGate. (2025). Microwave technology for solid phase peptide synthesis It's not just for difficult peptides.
- Springer Nature Experiments. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM).
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Benchchem. (n.d.). An In-depth Technical Guide to Fmoc-Phe(4-tBu)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- Benchchem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis.
- National Institutes of Health. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach.
- ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Benchchem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- ACS Publications. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
- ResearchGate. (2025). Syntheses of sterically hindered peptides containing N-methylated amino...
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- National Institutes of Health. (n.d.). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives.
- ResearchGate. (n.d.). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions.
- (2014). Methods and protocols of modern solid phase peptide synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bachem.com [bachem.com]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. peptide.com [peptide.com]
- 18. chempep.com [chempep.com]
- 19. peptide.com [peptide.com]
- 20. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. researchgate.net [researchgate.net]
- 23. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 24. youtube.com [youtube.com]
- 25. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 4-tert-butyl-L-phenylalanine into Peptide Sequences
Introduction: Strategically Enhancing Peptides with 4-tert-butyl-L-phenylalanine
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful tool for enhancing therapeutic potential and exploring biological mechanisms. Among the diverse array of available UAAs, 4-tert-butyl-L-phenylalanine stands out as a valuable building block for modulating the physicochemical properties of peptides.[1] This non-proteinogenic amino acid, a derivative of L-phenylalanine, features a bulky tert-butyl group at the para-position of the phenyl ring. This modification imparts unique characteristics that can be leveraged to improve peptide stability, solubility, and biological activity.[1][2]
The tert-butyl group significantly increases the hydrophobicity of the amino acid side chain, which can influence peptide folding and enhance interactions with biological targets.[1] Furthermore, the steric bulk of the tert-butyl group can disrupt aggregation-prone sequences, a common challenge in the synthesis of hydrophobic peptides.[3] This technical guide provides in-depth application notes and detailed protocols for the successful incorporation of 4-tert-butyl-L-phenylalanine into peptide sequences using solid-phase peptide synthesis (SPPS).
Physicochemical Properties and Rationale for Use
The decision to incorporate 4-tert-butyl-L-phenylalanine into a peptide sequence is driven by the desire to rationally modify its properties. The key attributes of this UAA and the corresponding therapeutic advantages are summarized below.
| Property | Rationale for Incorporation in Peptide and Drug Development |
| Increased Hydrophobicity | The bulky tert-butyl group enhances the hydrophobic character of the amino acid, which can improve membrane permeability and bioavailability of peptide drugs.[4] |
| Enhanced Solubility | Paradoxically, the tert-butyl group can also improve the solubility of the amino acid derivative in organic solvents commonly used in SPPS, which can be advantageous during synthesis.[3] |
| Improved Stability | The presence of 4-tert-butyl-L-phenylalanine can confer resistance to enzymatic degradation, leading to a longer in vivo half-life of the peptide therapeutic.[1][2] |
| Modulation of Conformation | The sterically demanding tert-butyl group can influence the local and global conformation of a peptide, potentially locking it into a bioactive conformation or disrupting undesirable secondary structures.[5] |
| Disruption of Aggregation | For sequences prone to aggregation, the tert-butyl group can act as a "hydrophobic shield," preventing the close packing of peptide chains that leads to insolubility and poor synthetic outcomes.[3] |
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 4-tert-butyl-L-phenylalanine
The incorporation of 4-tert-butyl-L-phenylalanine is most commonly achieved using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy in solid-phase peptide synthesis.[3][6] The following sections provide a detailed protocol for this process.
Workflow for Fmoc-Based SPPS
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Experimental Protocol: Manual SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing 4-tert-butyl-L-phenylalanine on a 0.1 mmol scale.
Materials:
-
Fmoc-Rink Amide resin (for C-terminal amides)
-
Fmoc-protected amino acids (including Fmoc-4-tert-butyl-L-phenylalanine-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: a. Place the appropriate amount of resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes.[6] c. Drain the DMF.
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[7] b. Agitate the mixture for 5 minutes, then drain. c. Add a fresh portion of the 20% piperidine solution and agitate for an additional 15 minutes.[7] d. Drain the solution and wash the resin thoroughly with DMF (5-7 times).[3]
-
Coupling of Fmoc-4-tert-butyl-L-phenylalanine-OH: a. Activation: In a separate vial, dissolve Fmoc-4-tert-butyl-L-phenylalanine-OH (3 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.[7] b. Add DIPEA (6 equivalents) to the solution to activate the amino acid.[7] c. Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.[3] d. Agitate the mixture for 1-2 hours at room temperature. Due to the steric hindrance of the tert-butyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.[7] e. Monitoring: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[7]
-
Repeat Synthesis Cycle: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: a. After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature.[8] The t-butyl based protecting groups will be removed during this step.[9] c. Collect the filtrate containing the cleaved peptide. d. Precipitate the peptide by adding the TFA solution to cold diethyl ether.[6] e. Centrifuge the mixture to pellet the crude peptide. f. Wash the peptide pellet with cold diethyl ether and dry under vacuum.[6]
-
Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6] b. Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.[6]
Decision Tree for Coupling Strategy
Caption: Decision-making process for coupling Fmoc-4-tert-butyl-L-phenylalanine-OH.
Applications in Drug Development and Research
The incorporation of 4-tert-butyl-L-phenylalanine has proven to be a valuable strategy in various areas of peptide research and drug development.
-
Enhanced Biological Activity: The modified phenylalanine can lead to improved receptor binding and enhanced efficacy.[2] The altered electronic and steric properties can create more favorable interactions within the binding pocket of a target protein.[10]
-
Improved Pharmacokinetics: By increasing metabolic stability, peptides containing 4-tert-butyl-L-phenylalanine can exhibit a longer duration of action in vivo, a critical attribute for therapeutic agents.[11]
-
Development of Peptide-Based Therapeutics: This UAA is particularly useful in the development of peptide drugs for indications such as oncology and immunology, where enhanced stability and potency are highly desirable.[1][2]
-
Protein Engineering and Interaction Studies: 4-tert-butyl-L-phenylalanine serves as a valuable tool for probing protein structure and function. Its unique properties can be used to study protein folding, stability, and protein-protein interactions.[1]
Conclusion
The incorporation of 4-tert-butyl-L-phenylalanine into peptide sequences offers a robust method for enhancing the therapeutic properties of peptide-based drug candidates. Its ability to improve stability, modulate conformation, and potentially increase biological activity makes it a valuable asset for medicinal chemists and peptide scientists.[1][2][12] The protocols outlined in this guide provide a comprehensive framework for the successful synthesis of peptides containing this unique and powerful unnatural amino acid. Careful optimization of coupling conditions is paramount to overcoming the steric challenges posed by the tert-butyl group, ensuring high-yield and high-purity synthesis of these modified peptides.
References
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
- Fmoc-4-tert-butyl-L-phenylalanine - Chem-Impex.
- Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine - Chem-Impex.
- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides - Benchchem.
- An In-depth Technical Guide to Fmoc-Phe(4-tBu)
- 4-tert-Butyl-L-phenylalanine - Chem-Impex.
- Boc-L-4-tert-butyl-phenylalanine: A Key Ingredient for Pharmaceutical R&D.
- Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
- A Technical Guide to Fmoc-Phe(4-tBu)-OH and Fmoc-Phe-OH in Peptide Synthesis - Benchchem.
- Unnatural Amino Acids for Peptide Synthesis - Merck Millipore.
- 4-tert-Butyl-D-phenylalanine - Chem-Impex.
- 4-tert-Butyl-L-phenylalanine | 82372-74-5 | FB49021 - Biosynth.
- Amino Acid Sidechain Deprotection - Aapptec Peptides.
- Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC - PubMed Central.
- The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Compar
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. chemimpex.com [chemimpex.com]
Application Note & Protocols: Comprehensive Purity Assessment of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid
Abstract & Introduction
2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid is a non-proteinogenic amino acid characterized by a chiral center and a bulky hydrophobic tert-butylphenyl group. Such molecules are of significant interest in medicinal chemistry and drug development as building blocks for novel therapeutic agents. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1][2] Regulatory agencies like the FDA and EMA mandate rigorous characterization and control of impurities.[1][3][4]
This application note provides a comprehensive guide with detailed protocols for the analytical assessment of this compound purity. We will explore an orthogonal testing strategy, employing multiple analytical techniques to ensure a complete impurity profile, covering process-related impurities, stereoisomers, and degradation products. The methodologies described are grounded in established principles of pharmaceutical analysis and are designed to be validated according to ICH guidelines.[5][6]
Analyte Overview and Potential Impurities
2.1 Physicochemical Properties
-
Structure:
-
IUPAC Name: this compound
-
Key Features:
-
Amphoteric/Zwitterionic: Contains both a basic amino group and an acidic carboxyl group.
-
Chiral Center: Possesses one stereocenter at the α-carbon.
-
Hydrophobicity: The tert-butylphenyl group imparts significant non-polar character.
-
UV Chromophore: The phenyl ring allows for UV detection.
-
2.2 Potential Impurities A thorough purity analysis must consider impurities arising from the synthetic route and degradation. Potential impurities may include:
-
Enantiomeric Impurity: The undesired enantiomer (D- or L-isomer).
-
Process-Related Impurities: Unreacted starting materials, intermediates, or by-products from the synthesis.
-
Degradation Products: Impurities formed due to instability under specific storage or process conditions.
-
Residual Solvents: Volatile organic solvents used during synthesis and purification.[7]
Orthogonal Analytical Strategy for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity.[8] We advocate for an orthogonal approach, where different methods with distinct separation and detection principles are employed to ensure all potential impurities are detected and quantified.
Caption: Orthogonal workflow for purity assessment.
Reversed-Phase HPLC for Achiral Purity and Assay
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for quantifying the main component and separating it from process-related impurities.[7][8] A reversed-phase method is ideal due to the hydrophobic nature of the tert-butylphenyl moiety.
4.1 Causality of Method Design
-
Stationary Phase: A C18 column is selected for its strong hydrophobic retention of the tert-butylphenyl group, allowing for effective separation from more polar or less hydrophobic impurities.
-
Mobile Phase: An acetonitrile/water gradient is used to elute a wide range of impurities. A low pH (e.g., using formic acid or TFA) is critical to suppress the ionization of the carboxylic acid and protonate the amine, ensuring a single ionic form and promoting sharp, symmetrical peaks.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (e.g., ~220 nm) provides high sensitivity.
4.2 Experimental Protocol
Caption: Workflow for RP-HPLC-UV Purity Analysis.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas all mobile phases before use.
-
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1.0 mg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (1.0 mg/mL) using the same diluent.
-
Chromatographic Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Analyze the resulting chromatogram for impurity peaks.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
4.3 HPLC Conditions Table
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 220 nm |
| Run Time | 30 min |
Chiral HPLC for Enantiomeric Purity
For chiral molecules, determining the enantiomeric excess (e.e.) is mandatory. This is achieved by using a Chiral Stationary Phase (CSP) that can differentiate between the two enantiomers.[9][10] Macrocyclic glycopeptide-based CSPs, such as teicoplanin, are particularly effective for the direct separation of underivatized amino acid enantiomers.[10][11]
5.1 Causality of Method Design
-
Stationary Phase: A teicoplanin-based CSP (e.g., Astec CHIROBIOTIC® T) is chosen. It offers multiple interaction mechanisms (ionic, hydrogen bonding, hydrophobic) that are necessary to resolve the enantiomers of amphoteric molecules like amino acids.[10]
-
Mobile Phase: A polar organic or reversed-phase mobile phase is typically used. A mixture of an alcohol (like ethanol or methanol) and a buffer (like ammonium acetate) allows for tuning the retention and selectivity. The pH and buffer concentration are critical parameters for optimizing the separation.
5.2 Experimental Protocol
Caption: Workflow for Chiral HPLC Analysis.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Ethanol and 10 mM Ammonium Acetate in Water (e.g., 80:20 v/v). Adjust pH if necessary.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Analysis: Inject the sample and run the analysis. The two enantiomers should appear as distinct peaks.
-
Data Processing:
-
Identify the peaks corresponding to the desired and undesired enantiomers.
-
Calculate the enantiomeric excess: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
-
5.3 Chiral HPLC Conditions Table
| Parameter | Condition |
| Column | Teicoplanin-based CSP, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 80:20 (v/v) Ethanol : 10 mM Ammonium Acetate |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detector | UV at 220 nm |
Structural Confirmation and Molecular Weight Verification
6.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is an unparalleled tool for unambiguous structure elucidation.[12][13][14]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum should show characteristic signals for the aromatic protons, the α- and β-protons, and the tert-butyl protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbons in the structure.
-
Impurity Identification: The presence of unexpected signals in either spectrum can indicate impurities, and their structure can often be deduced from 2D NMR experiments (e.g., COSY, HSQC).[12]
6.2 Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[7][12] It is invaluable for:
-
Molecular Weight Confirmation: Confirming the molecular weight of the main peak.
-
Impurity Identification: Providing molecular weight information for unknown impurity peaks observed in the HPLC-UV chromatogram, which is a critical first step in their identification.[8]
GC-MS for Residual Solvents
Gas Chromatography (GC) is the ideal technique for analyzing volatile and semi-volatile impurities, such as residual solvents from the manufacturing process.[7]
7.1 Causality of Method Design
-
Technique: Static headspace sampling is used to introduce only the volatile components from the sample into the GC system, avoiding contamination of the instrument with the non-volatile API.
-
Detection: Mass spectrometry provides positive identification of the solvents by comparing their mass spectra to a library (e.g., NIST).
7.2 Experimental Protocol
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO) to dissolve the sample. Seal the vial.
-
Headspace Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80 °C) to allow volatiles to partition into the headspace.
-
GC-MS Analysis: The autosampler injects a portion of the headspace gas into the GC-MS for separation and detection.
7.3 GC-MS Conditions Table
| Parameter | Condition |
| Column | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium at 1.5 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temp | 250 °C |
| Detector | Mass Spectrometer (Scan mode m/z 35-350) |
| Headspace Temp | 80 °C |
Method Validation Principles
Any analytical method used for quality control must be validated to prove its suitability for the intended purpose.[1][3][4] The validation should be performed according to ICH Q2(R1) guidelines and assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (includes Repeatability and Intermediate Precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Conclusion
The purity assessment of this compound requires a multi-faceted, orthogonal approach. The combination of reversed-phase HPLC for achiral purity, chiral HPLC for enantiomeric purity, GC-MS for residual solvents, and spectroscopic techniques like NMR and MS for identity confirmation provides a robust and reliable strategy. The protocols outlined in this application note serve as a strong foundation for developing and validating methods that meet the stringent requirements of the pharmaceutical industry, ultimately ensuring the quality and safety of the final drug product.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Pawar, S. D., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research.
- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Toref. (n.d.). 5 Methods for Impurity Profiling in Pharmaceuticals.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Ermer, J., & Nethercote, P. (2016). Analytical advances in pharmaceutical impurity profiling. PubMed.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Pathway.
- Kumar, V., & Sharma, V. (2017). Analytical method validation: A brief review. ResearchGate.
- Wang, Y., et al. (2004). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. PubMed.
- ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy.
- Northwestern University. (n.d.). Structure elucidation - IMSERC.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- BenchChem. (2025). Resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. wjarr.com [wjarr.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 9. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure elucidation [imserc.northwestern.edu]
HPLC analysis of peptides containing 4-tert-butyl-L-phenylalanine
HPLC Analysis of Peptides Containing 4-tert-butyl-L-phenylalanine: A Guide to Method Development and Execution
Abstract
The incorporation of unnatural amino acids (UAAs) into peptide therapeutics is a rapidly advancing strategy in drug discovery, offering enhanced stability, potency, and unique functionalities.[1][2][] 4-tert-butyl-L-phenylalanine, with its bulky and highly hydrophobic tert-butyl group, presents distinct challenges and opportunities in peptide design and subsequent analysis.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analysis of these modified peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the critical aspects of method development, from stationary phase selection to mobile phase optimization, and provide a detailed, step-by-step protocol for accurate and reproducible analysis.
Introduction: The Analytical Imperative for Unnatural Peptides
Peptides occupy a unique therapeutic space between small molecules and large biologics.[6] The integration of UAAs, such as 4-tert-butyl-L-phenylalanine, allows for the fine-tuning of a peptide's physicochemical properties, leading to improved pharmacological profiles.[2][7] However, these modifications also introduce analytical complexities. The significant hydrophobicity imparted by the tert-butyl group can lead to challenges in purification and analysis, including poor solubility, peak broadening, and strong retention on standard RP-HPLC columns.[8] Accurate and reliable HPLC methods are therefore crucial for purity assessment, impurity profiling, and quality control throughout the drug development lifecycle.[9][10]
Understanding the Challenge: The Physicochemical Impact of 4-tert-butyl-L-phenylalanine
The tert-butyl group dramatically increases the hydrophobicity of the phenylalanine side chain.[4][8] This has several direct consequences for RP-HPLC analysis:
-
Increased Retention Time: The peptide will interact more strongly with the hydrophobic stationary phase, leading to longer elution times.
-
Potential for Peak Broadening: Strong hydrophobic interactions can slow down the kinetics of adsorption and desorption from the stationary phase, resulting in broader peaks and reduced resolution.[8]
-
Aggregation: The increased hydrophobicity can promote peptide aggregation in aqueous mobile phases, which can lead to column clogging and poor chromatographic performance.[8]
-
Altered Selectivity: The bulky nature of the tert-butyl group can influence the peptide's conformation, potentially altering its interaction with the stationary phase and affecting the separation of closely related impurities.
These challenges necessitate a systematic approach to method development, focusing on optimizing the chromatographic parameters to counteract the effects of this highly hydrophobic residue.
Strategic Method Development for Hydrophobic Peptides
A successful HPLC method for peptides containing 4-tert-butyl-L-phenylalanine hinges on the careful selection and optimization of several key parameters.
Column Selection: The Foundation of Separation
The choice of the stationary phase is paramount for achieving optimal separation. For hydrophobic peptides, the following considerations are key:
-
Pore Size: Wide-pore silica (300 Å) is generally recommended for peptide analysis to ensure the peptide can freely access the bonded phase within the pores.[11]
-
Stationary Phase Chemistry:
-
C18 columns are a good starting point for most peptides.[12]
-
C8 or C4 columns have a lower hydrophobicity and can be advantageous for highly hydrophobic peptides, reducing excessive retention and improving peak shape.[11][12]
-
Phenyl-Hexyl columns can offer alternative selectivity for peptides containing aromatic residues due to π-π interactions.[12]
-
Screening different column chemistries is a crucial first step in method development to identify the stationary phase that provides the best selectivity for the target peptide and its impurities.[13]
Mobile Phase Optimization: Driving Selectivity
The mobile phase composition plays a critical role in modulating the retention and selectivity of the separation.
-
Organic Modifier: Acetonitrile is the most common organic modifier for peptide RP-HPLC due to its low viscosity and UV transparency.[11]
-
Ion-Pairing Reagents: These additives are essential for good peak shape and retention of peptides. They function by forming a neutral complex with the charged residues on the peptide, enhancing its interaction with the stationary phase.[14][15]
-
Trifluoroacetic Acid (TFA): The most widely used ion-pairing reagent, typically at a concentration of 0.1%. It provides excellent peak shape but can cause ion suppression in mass spectrometry (MS) detection.[9][16]
-
Formic Acid (FA): A good alternative for LC-MS applications as it is less ion-suppressive than TFA. However, it may result in broader peaks for some peptides.[16]
-
Heptafluorobutyric Acid (HFBA): A stronger ion-pairing agent that can increase the retention of hydrophilic peptides and sometimes improve the resolution of closely eluting species.[14][17]
-
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of acidic and basic residues in the peptide, which in turn influences retention time.[13][18] Operating at a low pH (e.g., with TFA) ensures that the carboxyl groups are protonated, maximizing interaction with the stationary phase.
Gradient Elution: Achieving Optimal Resolution
Gradient elution, where the concentration of the organic modifier is increased over time, is standard for peptide analysis.[13][19] For hydrophobic peptides:
-
Shallow Gradients: A slow, shallow gradient (e.g., 0.5-1% change in organic modifier per minute) is often necessary to effectively separate the target peptide from closely related impurities.[13]
-
Focused Gradients: Once the approximate elution point is known, a focused gradient around that point can be used to maximize resolution in the region of interest.
Temperature Control
Column temperature can influence selectivity, peak shape, and retention time. Increasing the temperature generally decreases retention time and can improve peak efficiency by reducing mobile phase viscosity. It is a valuable parameter to optimize for challenging separations.
Experimental Protocol: HPLC Analysis of a Model Peptide
This section provides a detailed protocol for the analysis of a model peptide containing 4-tert-butyl-L-phenylalanine.
Model Peptide: Ac-Tyr-Gly-Gly-Phe(4-tBu)-Leu-OH
This pentapeptide incorporates the 4-tert-butyl-L-phenylalanine residue and is used here to illustrate the analytical methodology.
Workflow for HPLC Method Development
Caption: Workflow for HPLC method development.
Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and diode array detector (DAD).
-
Columns:
-
Zorbax 300SB-C18, 4.6 x 150 mm, 5 µm
-
Zorbax 300SB-C8, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Diluent: 50:50 (v/v) acetonitrile/water.
-
Model Peptide: Ac-Tyr-Gly-Gly-Phe(4-tBu)-Leu-OH, synthesized and lyophilized.
Sample Preparation
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in 1 mL of the sample diluent to achieve a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
Note on Solubility: Peptides with high hydrophobicity may require a higher percentage of organic solvent in the diluent for complete dissolution.[8] It is crucial to ensure the peptide is fully dissolved to avoid issues with injection accuracy and column clogging.
HPLC Method
| Parameter | Condition |
| Column | Zorbax 300SB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 26.0 | |
| 28.0 | |
| 28.1 | |
| 30.0 |
Data Analysis
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peptide peak as a percentage of the total peak area.
-
Identify and quantify any impurities present.
Expected Results and Discussion
The inclusion of the 4-tert-butyl-L-phenylalanine residue is expected to significantly increase the retention time of the model peptide compared to its native phenylalanine counterpart. The optimized HPLC method should yield a sharp, symmetrical peak for the main peptide, with good resolution from any synthesis-related impurities.
Table 1: Comparative Retention Data (Hypothetical)
| Peptide | Column | Retention Time (min) |
| Ac-Tyr-Gly-Gly-Phe-Leu-OH | Zorbax C18 | ~12.5 |
| Ac-Tyr-Gly-Gly-Phe(4-tBu)-Leu-OH | Zorbax C18 | ~18.2 |
| Ac-Tyr-Gly-Gly-Phe(4-tBu)-Leu-OH | Zorbax C8 | ~15.9 |
As illustrated in the hypothetical data, the C8 column provides a shorter retention time for the hydrophobic peptide, which can be beneficial for reducing analysis time and solvent consumption. The choice between C18 and C8 will ultimately depend on which column provides the best resolution of the main peak from its critical impurities.[12]
Chemical Structure of Model Peptide
Caption: Structure of the model peptide.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Inappropriate ion-pairing agent concentration; column degradation. | Ensure 0.1% TFA is used; try a different ion-pairing agent (e.g., FA); replace the column.[9] |
| Broad Peaks | Peptide is too hydrophobic for the column; gradient is too steep. | Switch to a less hydrophobic column (C8 or C4); use a shallower gradient.[8][12] |
| Low Recovery | Peptide is adsorbing to the column or vials; precipitation. | Use polypropylene vials; ensure complete dissolution in the sample diluent; consider a different column.[20] |
| Co-eluting Peaks | Insufficient resolution. | Optimize the gradient; change the column chemistry; adjust the temperature; try a different ion-pairing agent.[10] |
Conclusion
The successful HPLC analysis of peptides containing the highly hydrophobic 4-tert-butyl-L-phenylalanine residue is readily achievable through a systematic and logical approach to method development. By carefully considering the interplay between the stationary phase, mobile phase composition, gradient profile, and temperature, researchers can develop robust and reproducible methods for the accurate purity assessment and impurity profiling of these novel therapeutic candidates. This application note provides a foundational framework to guide scientists in overcoming the analytical challenges posed by such hydrophobic modifications, ultimately ensuring the quality and integrity of their peptide-based therapeutics.
References
- Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
- Waters Corporation.
- Sharma, K., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
- Biosynth.
- Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.
- BOC Sciences.
- Sharma, K., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed.
- Biotage. (2023).
- Fisher Scientific. HPLC Ion Pair Reagents.
- BenchChem. (2025).
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Peptides Containing the Hydrophobic Am.
- Creative Peptides.
- Thermo Fisher Scientific. HPLC Ion Pair Reagents.
- Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Webinar. Purification and Analysis of Synthetic Peptides: The Challenges of Method Development.
- Almac Group.
- Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
- Stone, K. L., & Williams, K. R. (2001). Reversed-phase isolation of peptides. Current protocols in protein science, Chapter 11, Unit 11.6.
- Chem-Impex. 4-tert-Butyl-L-phenylalanine.
- ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Donegan, M., et al. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Spectrum Chemical. Ion-Pair Reagents for HPLC.
- Waters Corporation.
- Tripet, B., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N.
- BOC Sciences. Fmoc-4-tert-butyl-L-phenylalanine - (CAS 213383-02-9).
- Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Waters Corporation. (2020). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!).
- BenchChem. (2025). Technical Support Center: HPLC Purification of Peptides with Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.
- BenchChem. (2025). Stability of the tert-Butyl (tBu)
- Mant, C. T., & Hodges, R. S. (2007).
- Biosynth. 4-tert-Butyl-L-phenylalanine | 82372-74-5 | FB49021.
- Tripet, B., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: Hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location.
- Minkiewicz, P., et al. (2011). Determination of theoretical retention times for peptides analyzed by reversed-phase high-performance liquid chromatography.
- Chem-Impex. Fmoc-4-tert-butyl-L-phenylalanine.
- Wikipedia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. merckmillipore.com [merckmillipore.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-tert-Butyl-L-phenylalanine | 82372-74-5 | FB49021 [biosynth.com]
- 6. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. almacgroup.com [almacgroup.com]
- 11. hplc.eu [hplc.eu]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 14. biotage.com [biotage.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. agilent.com [agilent.com]
- 17. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.com]
- 18. waters.com [waters.com]
- 19. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
Application of 4-tert-butyl-L-phenylalanine in Drug Design and Discovery: A Technical Guide for Researchers
Introduction: The Strategic Advantage of the tert-Butyl Moiety in Phenylalanine Analogs
In the landscape of medicinal chemistry, the strategic modification of amino acid side chains is a cornerstone of rational drug design. Among the arsenal of non-canonical amino acids, 4-tert-butyl-L-phenylalanine has emerged as a valuable building block for modulating the pharmacological properties of peptides and small molecule therapeutics. The introduction of a bulky, lipophilic tert-butyl group onto the phenyl ring of L-phenylalanine imparts unique structural and physicochemical characteristics that can be leveraged to enhance drug efficacy, stability, and selectivity.[1][2]
The primary rationale for incorporating 4-tert-butyl-L-phenylalanine lies in its ability to:
-
Enhance Hydrophobicity: The tert-butyl group significantly increases the lipophilicity of the molecule, which can improve membrane permeability and facilitate oral absorption.[3][4]
-
Introduce Steric Hindrance: The bulkiness of the tert-butyl group can enforce specific conformations in peptides, leading to improved receptor binding affinity and selectivity. This steric shield can also protect the peptide backbone from proteolytic degradation, thereby increasing its in vivo half-life.
-
Modulate Aromatic Interactions: The electron-donating nature of the alkyl group can influence cation-π and other non-covalent interactions within the binding pocket of a target protein.
This guide provides a comprehensive overview of the applications of 4-tert-butyl-L-phenylalanine in drug design, supported by detailed protocols for its incorporation and evaluation, to empower researchers in their quest for novel therapeutics.
I. Enhancing Receptor Affinity and Selectivity: A Case Study in GPCR Ligand Design
G protein-coupled receptors (GPCRs) represent a major class of drug targets. The design of potent and selective GPCR ligands is often challenged by the need for precise conformational control of the pharmacophore. The incorporation of 4-tert-butyl-L-phenylalanine can address this by restricting the rotational freedom of the phenyl side chain, thereby locking the ligand into a bioactive conformation.
A compelling example, while not directly using 4-tert-butyl-L-phenylalanine but a structurally related tert-butylpyrrolidine, illustrates the potent effect of the tert-butyl group in melanocortin-4 receptor (MC4R) modulators. A study on pyrrolidine-based MC4R modulators demonstrated that the presence of a tert-butyl group was crucial for achieving high potency and oral bioavailability.[1] This highlights the general principle that bulky hydrophobic groups can significantly enhance the pharmacological properties of GPCR ligands.
Workflow for Developing GPCR Ligands with 4-tert-butyl-L-phenylalanine
Caption: Workflow for GPCR ligand development.
II. Engineering Enzyme Inhibitors with Enhanced Potency and Stability
The design of enzyme inhibitors often relies on mimicking the transition state of the substrate. The hydrophobic and steric properties of 4-tert-butyl-L-phenylalanine can be exploited to improve binding to the active site and enhance metabolic stability. The bulky side chain can occupy hydrophobic pockets within the enzyme's active site, leading to increased potency. Furthermore, the steric hindrance can prevent enzymatic degradation of the inhibitor itself.
III. Improving Pharmacokinetic Properties of Peptidomimetics
A major hurdle in the development of peptide-based drugs is their poor pharmacokinetic profile, characterized by rapid clearance and low oral bioavailability.[5] The incorporation of 4-tert-butyl-L-phenylalanine can mitigate these issues by:
-
Increasing Metabolic Stability: The steric bulk of the tert-butyl group can shield the peptide backbone from proteolytic enzymes.
-
Enhancing Membrane Permeability: The increased lipophilicity can improve absorption across biological membranes.
These modifications contribute to a longer in vivo half-life and the potential for oral administration, transforming a peptide lead into a viable drug candidate.
IV. Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-tert-butyl-L-phenylalanine
This protocol outlines the manual synthesis of a model tripeptide (e.g., Ac-Ala-Phe(4-tBu)-Gly-NH2) using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH
-
Fmoc-4-tert-butyl-L-phenylalanine
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
Dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin test; a negative result indicates complete coupling).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Fmoc-4-tert-butyl-L-phenylalanine):
-
Repeat step 3 using Fmoc-4-tert-butyl-L-phenylalanine.
-
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Repeat step 3 using Fmoc-Ala-OH.
-
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.
-
Agitate for 2 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity of the peptide by mass spectrometry.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a synthesized peptide for a target GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [125I]-labeled peptide)
-
Synthesized peptide (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding wells: Binding buffer, radiolabeled ligand, and cell membranes.
-
Non-specific Binding (NSB) wells: Binding buffer, radiolabeled ligand, a high concentration of a known unlabeled ligand, and cell membranes.
-
Competition wells: Binding buffer, radiolabeled ligand, varying concentrations of the synthesized peptide, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the synthesized peptide.
-
Determine the IC50 value (the concentration of peptide that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Protocol 3: Enzyme Inhibition Assay (e.g., Protease)
This protocol outlines a general procedure to determine the IC50 of a compound against a protease using a fluorogenic substrate.
Materials:
-
Purified protease
-
Fluorogenic protease substrate
-
Synthesized inhibitor (containing 4-tert-butyl-L-phenylalanine)
-
Assay buffer (enzyme-specific)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Enzyme control wells: Assay buffer and enzyme.
-
Inhibitor wells: Assay buffer, varying concentrations of the synthesized inhibitor, and enzyme.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for 15-30 minutes to allow the inhibitor to bind.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each well from the linear portion of the fluorescence vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the log concentration of the inhibitor.
-
Determine the IC50 value from the resulting dose-response curve.
-
V. Data Presentation and Interpretation
To illustrate the impact of incorporating 4-tert-butyl-L-phenylalanine, consider the following hypothetical data table comparing a parent peptide with its modified analog.
| Compound | Sequence | Receptor Binding Affinity (Ki, nM) | Proteolytic Stability (t1/2 in plasma, min) |
| Parent Peptide | Ac-Ala-Phe-Gly-NH2 | 50 | 15 |
| Modified Peptide | Ac-Ala-Phe(4-tBu)-Gly-NH2 | 5 | 120 |
Interpretation:
The data clearly demonstrates that the substitution of Phenylalanine with 4-tert-butyl-L-phenylalanine resulted in a 10-fold increase in receptor binding affinity and an 8-fold increase in proteolytic stability . This underscores the significant potential of this modification in drug design.
VI. Concluding Remarks
4-tert-butyl-L-phenylalanine is a powerful tool in the medicinal chemist's toolbox. Its unique combination of steric bulk and hydrophobicity allows for the fine-tuning of a drug candidate's pharmacological profile. By enhancing receptor affinity, increasing metabolic stability, and improving pharmacokinetic properties, this non-canonical amino acid can play a pivotal role in transforming promising lead compounds into clinically viable drugs. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize 4-tert-butyl-L-phenylalanine in their drug discovery endeavors.
References
- Guo, L., et al. (2008). Synthesis and SAR of potent and orally bioavailable tert-butylpyrrolidine archetype derived melanocortin subtype-4 receptor modulators. Bioorganic & Medicinal Chemistry Letters, 18(11), 3242-3247.
- Hruby, V. J., et al. (2008). Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position. Peptides, 29(5), 789-800.
- Palatin Technologies, Inc. (2023). Discovery of a Selective Small-Molecule Melanocortin-4 Receptor Agonist with Efficacy in a Pilot Study of Sexual Dysfunction in Humans.
- Turk, B. (2013). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Molecules, 18(12), 14661-14685.
- Akaji, K., & Hayashi, Y. (2001). Structure-activity and structure-metabolism relationships of HIV protease inhibitors containing the 3-hydroxy-2-methylbenzoyl-allophenylnorstatine structure. Current medicinal chemistry, 8(8), 933-948.
- Diao, L., & Meibohm, B. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical pharmacokinetics, 52(10), 855-868.
- PubChem. (n.d.). AID 702 - Dose-Response of Allosteric Antagonists for the VLA-4 Integrin.
- Lin, L. S., et al. (2009). Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. Journal of medicinal chemistry, 52(11), 3449-3452.
- Singh, R., et al. (2010). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Acta pharmaceutica, 60(3), 297-307.
- Houghten, R. A., & DeGraw, J. I. (1984). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. International journal of peptide and protein research, 23(6), 629-635.
- Brik, A., et al. (2001). Structure-activity studies of FIV and HIV protease inhibitors containing allophenylnorstatine. Bioorganic & medicinal chemistry, 9(6), 1621-1631.
- Miyamoto, Y., et al. (2001). Structure-activity relationships of novel HIV-1 protease inhibitors containing the 3-amino-2-chlorobenzoyl-allophenylnorstatine structure. Bioorganic & medicinal chemistry letters, 11(13), 1719-1722.
- Porter, J. R., et al. (2003). Dehydrophenylalanine derivatives as VLA-4 integrin antagonists. Bioorganic & medicinal chemistry letters, 13(5), 805-808.
- Ericson, M. D., et al. (2022). Incorporation of Indoylated Phenylalanine Yields a Sub-Micromolar Selective Melanocortin-4 Receptor Antagonist Tetrapeptide. ACS omega, 7(31), 27656-27663.
- Tilley, J. W., et al. (2004). Cell adhesion antagonists: synthesis and evaluation of a novel series of phenylalanine based inhibitors. Bioorganic & medicinal chemistry letters, 14(10), 2405-2408.
- Drexel University. (2011). Synthesis and Biological Evaluation of Novel Pyridazinone-Based α4 Integrin Receptor Antagonists.
- Ji, X., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(18), 5995.
- Hruby, V. J., et al. (2004). (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands. Journal of medicinal chemistry, 47(21), 5083-5087.
- University of Jyväskylä. (2023). Peptide-based transient gels.
- Hruby, V. J., et al. (2020). Phenylalanine Stereoisomers of CJ-15208 and [d-Trp]CJ-15208 Exhibit Distinctly Different Opioid Activity Profiles. Molecules, 25(17), 3999.
- University of Navarra. (2024). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity.
- University of Lisbon. (2024). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy.
- SciTechnol. (n.d.). Medicinal Chemistry.
- Drug Hunter. (2024). 2024 Medicinal Chemistry Reviews at a Glance.
- Drug Hunter. (2025). 2025 Medicinal Chemistry Reviews at a Glance.
- IntechOpen. (2012). Medicinal Chemistry and Drug Design.
- MDPI. (2022). Feature Reviews in Medicinal Chemistry.
- Hruby, V. J., et al. (2018). Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides. ACS chemical neuroscience, 9(8), 2136-2144.
- Weinstock, J., et al. (2020). Determination of the melanocortin-4 receptor structure identifies Ca2+ as a cofactor for ligand binding. Science, 368(6489), 428-433.
- Xiang, Z., & Lee, C. (2014). Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. International journal of molecular sciences, 15(12), 23153-23173.
- Haskell-Luevano, C., et al. (2006). Mapping the binding site of melanocortin 4 receptor agonists: a hydrophobic pocket formed by I3.28(125), I3.32(129), and I7.42(291) is critical for receptor activation. Journal of medicinal chemistry, 49(4), 1435-1445.
- Turpin, J. A., et al. (2010). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of medicinal chemistry, 53(19), 6970-6984.
- S.L. (2005). The pharmacokinetics of HIV protease inhibitor combinations. Current opinion in infectious diseases, 18(6), 579-584.
- Williams, P. D., & Lee, D. H. (2002). Pharmacokinetic enhancement of protease inhibitor therapy. Clinical pharmacokinetics, 41(5), 321-336.
- University of Lisbon. (2024). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models.
- Knipe, P. C., & Thompson, S. (2022). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. Polymers, 14(2), 299.
- Future Medicinal Chemistry. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022).
- ResearchGate. (n.d.). Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position.
- Versiti. (2022). Scientists Design Integrin Inhibitor Principle to Aid the Development of Drugs Targeting Cancer.
- The Journal of Pharmacology and Experimental Therapeutics. (2021). The Structure-property Relationships of Clinically Approved Protease Inhibitors.
- American Association of Pharmaceutical Scientists. (2023). The Structure-property Relationships of GPCR-targeted Drugs Approved between 2011 and 2021.
- National Center for Biotechnology Information. (n.d.). Structure-activity relationships of G protein-coupled receptors.
- Royal Society of Chemistry. (2022). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA.
- National Center for Biotechnology Information. (n.d.). Substructure mining of GPCR ligands reveals activity-class specific functional groups in an unbiased manner.
- National Center for Biotechnology Information. (n.d.). GPCR structure and function relationship: identification of a biased apelin receptor mutant.
- Taylor & Francis Online. (n.d.). IC50 – Knowledge and References.
- edX. (n.d.). IC50 Determination.
- ResearchGate. (n.d.). IC50 determination for protein synthesis inhibitors.
- ResearchGate. (n.d.). Determination of the IC50 values with compounds 3, 8a, 8b, 9a and 9b.
- Reddit. (n.d.). Help with determining IC50 for enzyme inhibitors.
- National Center for Biotechnology Information. (n.d.). Viral proteases as therapeutic targets.
Sources
- 1. Synthesis and SAR of potent and orally bioavailable tert-butylpyrrolidine archetype derived melanocortin subtype-4 receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. drughunter.com [drughunter.com]
Application Note: Strategic Synthesis and Integration of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic Acid for Advanced Peptide Development
Abstract
Unnatural amino acids (UAAs) are pivotal building blocks in modern medicinal chemistry and chemical biology, enabling the design of novel peptides and proteins with enhanced therapeutic properties.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, a valuable phenylalanine analogue. The incorporation of a 4-tert-butylphenyl side chain offers a strategic tool to modulate peptide hydrophobicity, steric profile, and metabolic stability.[] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile UAA to engineer next-generation peptidomimetics and therapeutic agents.
Introduction: The Rationale for 4-tert-Butylphenylalanine
The 20 proteinogenic amino acids provide a foundational alphabet for peptide and protein construction. However, expanding this alphabet with UAAs opens a vast landscape for molecular design.[4] this compound, hereafter referred to as 4-tBu-Phe, is a non-canonical aromatic amino acid that introduces a bulky, hydrophobic tert-butyl group at the para position of the phenyl ring.
Key Advantages of the 4-tert-Butyl Moiety:
-
Enhanced Hydrophobicity and Steric Bulk: The tert-butyl group significantly increases the lipophilicity and steric footprint of the amino acid side chain compared to native phenylalanine.[] This modification is crucial for modulating peptide-receptor interactions, often enhancing binding affinity by occupying hydrophobic pockets in target proteins.[5]
-
Metabolic Stability: The tert-butyl group can act as a "metabolic shield." Cytochrome P450 (CYP) enzymes, which are responsible for much of drug metabolism, often target aromatic rings for oxidation. The steric hindrance provided by the tert-butyl group can protect the phenyl ring from enzymatic attack, potentially increasing the in vivo half-life of the peptide.[6][7]
-
Conformational Constraint: The bulkiness of the side chain can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation and improving target selectivity.
Synthetic Strategy and Workflow
Accessing enantiomerically pure UAAs is a critical challenge in their application.[8] While numerous methods exist for UAA synthesis, including enzymatic resolutions and advanced cross-coupling reactions[8][9], a robust and scalable approach is the asymmetric synthesis from a prochiral precursor. The following section details a well-established pathway starting from 4-(tert-butyl)benzaldehyde, proceeding through an N-protected intermediate to yield the desired L-enantiomer.
Figure 1: High-level workflow for the asymmetric synthesis of 4-tBu-L-phenylalanine.
Detailed Experimental Protocol: Synthesis of 4-tBu-L-Phenylalanine
This protocol describes a reliable method for the synthesis and resolution of 4-tBu-L-phenylalanine. Safety Precaution: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Part A: Synthesis of (DL)-N-Acetyl-2-amino-3-(4-(tert-butyl)phenyl)propanoic Acid
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-(tert-butyl)benzaldehyde (20.0 g, 123 mmol), N-acetylglycine (17.3 g, 148 mmol), and sodium acetate (12.1 g, 148 mmol).
-
Reagent Addition: Add acetic anhydride (60 mL, 635 mmol).
-
Reflux: Heat the mixture to reflux (approximately 140°C) with vigorous stirring for 2 hours. The solution will turn a deep orange/red color.
-
Hydrolysis of Azlactone: After cooling to ~80°C, cautiously add 100 mL of deionized water to the reaction mixture to hydrolyze the intermediate azlactone and excess acetic anhydride. Re-heat to reflux for an additional 1 hour.
-
Work-up: Cool the mixture in an ice bath. A solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid with cold water (3 x 50 mL).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield (DL)-N-Acetyl-2-amino-3-(4-(tert-butyl)phenyl)propanoic acid as a white crystalline solid. Dry under vacuum.
Part B: Enzymatic Resolution of (L)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic Acid
Causality: This step leverages the stereospecificity of an enzyme (e.g., Acylase I from Aspergillus melleus) to selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the D-enantiomer acetylated. This difference in chemical properties allows for their separation.
-
Enzyme Buffer Preparation: Prepare a buffered solution by dissolving the racemic N-acetyl amino acid (10.0 g, 36.0 mmol) in 200 mL of deionized water. Adjust the pH to 7.5 by the careful addition of 1M lithium hydroxide (LiOH). Add cobalt(II) chloride (10 mg) as an enzyme cofactor.
-
Enzymatic Reaction: Warm the solution to 37°C in a water bath. Add Acylase I (100 mg). Maintain the pH at 7.5 by the controlled addition of 1M LiOH via a pH-stat or manual titration for 24-48 hours. The reaction is complete when LiOH consumption ceases.
-
Enzyme Deactivation: Add activated charcoal (1 g) to the solution and heat to 80°C for 15 minutes to denature and adsorb the enzyme.
-
Separation: Filter the hot solution through a pad of celite to remove the charcoal and denatured enzyme.
-
Isolation of L-Enantiomer: Adjust the pH of the filtrate to the isoelectric point of 4-tBu-Phe (~pH 5.5) with 1M acetic acid. The desired L-amino acid will precipitate out of solution. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Final Purification: Collect the solid product by vacuum filtration. Wash with cold water and then cold ethanol. Dry the final product, (S)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, under high vacuum.
Characterization and Quality Control
To ensure the synthesized UAA is suitable for subsequent applications like peptide synthesis, rigorous characterization is mandatory. This self-validating process confirms identity, purity, and stereochemistry.
| Parameter | Technique | Expected Result |
| Identity | ¹H NMR (400 MHz, D₂O) | Characteristic peaks: ~1.3 ppm (s, 9H, t-butyl), ~3.0-3.3 ppm (m, 2H, β-CH₂), ~4.0 ppm (t, 1H, α-CH), ~7.3-7.5 ppm (m, 4H, aromatic). |
| Identity | Mass Spectrometry (ESI+) | Calculated [M+H]⁺: 222.15. Found: 222.15 ± 0.01. |
| Purity | HPLC (Reversed-Phase) | >98% purity, single major peak at the expected retention time. |
| Stereochemical Purity | Chiral HPLC | >99% enantiomeric excess (ee) when compared to a racemic standard. |
| Molecular Formula | - | C₁₃H₁₉NO₂[10] |
| Molecular Weight | - | 221.30 g/mol [] |
Application Protocol: Fmoc Protection and Use in Solid-Phase Peptide Synthesis (SPPS)
To be used in standard automated peptide synthesizers, the synthesized 4-tBu-L-Phe must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group on its α-amine.
Protocol: Fmoc Protection of 4-tBu-L-Phe
-
Dissolution: Suspend 4-tBu-L-Phe (5.0 g, 22.6 mmol) in a mixture of 100 mL of dioxane and 50 mL of 10% aqueous sodium carbonate (Na₂CO₃).
-
Reaction: Cool the suspension in an ice bath. Add Fmoc-OSu (9.5 g, 28.2 mmol) portion-wise over 30 minutes with vigorous stirring.
-
Equilibration: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the mixture with 200 mL of water and wash with diethyl ether (2 x 100 mL) to remove unreacted Fmoc-OSu.
-
Precipitation: Acidify the aqueous layer to pH 2 with cold 1M HCl. A white precipitate will form.
-
Isolation: Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-L-Phe(4-tBu)-OH as a white solid.
Integration into SPPS:
The resulting Fmoc-L-Phe(4-tBu)-OH is now ready for use as a building block in standard Fmoc-based solid-phase peptide synthesis.[11] The bulky tert-butyl side chain does not require additional protection during synthesis.
Figure 2: Standard cycle for incorporating the unnatural amino acid into a growing peptide chain.
Conclusion
This compound is a powerful tool for peptide chemists and drug developers. Its synthesis, while requiring careful execution and validation, is accessible through established chemical and enzymatic methods. The unique steric and electronic properties conferred by the 4-tert-butylphenyl group provide a rational basis for designing peptides with improved potency, selectivity, and pharmacokinetic profiles. The protocols detailed herein offer a validated pathway from commercially available starting materials to the successful incorporation of this high-value UAA into target peptides.
References
- Title: Reprogramming natural proteins using unnatural amino acids - PMC. Source: PubMed Central. URL:[Link]
- Title: Recent Advances in the Synthesis of Unnatural α-Amino Acids. Source: Bentham Science. URL:[Link]
- Title: Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. Source: NSF Public Access Repository. URL:[Link]
- Title: Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Source: Princeton University, Macmillan Group. URL:[Link]
- Title: Highlights in synthesis - unnatural amino acids. Source: BioAscent. URL:[Link]
- Title: Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Source: The Korean Chemical Society. URL:[Link]
- Title: Applications in peptide synthesis.
- Title: Metabolism of t-butyl groups in drugs. Source: Hypha Discovery. URL:[Link]
- Title: Metabolically Stable tert-Butyl Replacement - PMC. Source: National Institutes of Health (NIH). URL:[Link]
- Title: Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
Sources
- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. mdpi.org [mdpi.org]
- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. 4-tert-Butyl-L-phenylalanine | 82372-74-5 | FB49021 [biosynth.com]
- 11. peptide.com [peptide.com]
Protocol for the Deprotection of Boc-4-tert-butyl-L-phenylalanine: A Guide to Mechanism, Execution, and Optimization
An Application Guide by a Senior Application Scientist
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the assembly of peptides and complex pharmaceutical molecules.[1][2][3][4] Its value lies in its remarkable stability under a wide array of basic and nucleophilic conditions, contrasted with its clean and predictable removal under acidic conditions.[2][4] This guide provides an in-depth protocol for the deprotection of a specific N-Boc protected amino acid, Boc-4-tert-butyl-L-phenylalanine, designed for researchers, chemists, and drug development professionals. We will delve into the underlying chemical principles, present validated experimental procedures, and offer insights into optimizing this crucial synthetic transformation.
The Deprotection Mechanism: An Acid-Catalyzed Cascade
The cleavage of the Boc group is an acid-catalyzed hydrolysis reaction.[2][5] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7][8][9] This initial step significantly weakens the tert-butyl-oxygen bond, facilitating its cleavage to generate two key intermediates: a highly stable tert-butyl cation and an unstable carbamic acid.[2][6][7][8] The carbamic acid intermediate rapidly undergoes spontaneous decarboxylation, releasing the free amine and carbon dioxide gas, the latter of which can be observed as effervescence in the reaction vessel.[6][7][8] In the acidic milieu, the newly liberated and nucleophilic amine is immediately protonated, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride) as the final product.[6][7][9]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
The Challenge: Managing the Reactive tert-Butyl Cation
While the deprotection mechanism is efficient, it generates a highly reactive electrophile: the tert-butyl cation.[10][11][12] This carbocation can engage in undesirable side reactions by alkylating any available nucleophiles in the reaction mixture.[11] In the context of peptide synthesis, sensitive amino acid residues such as Tryptophan, Methionine, Cysteine, and Tyrosine are particularly vulnerable to tert-butylation.[10][12] For the deprotection of Boc-4-tert-butyl-L-phenylalanine specifically, the primary risk is the cation reacting with the solvent or polymerizing. To ensure a clean and high-yielding reaction, this reactive intermediate must be effectively neutralized.
The Solution: Employing Scavengers to Trap Reactive Intermediates
The most effective strategy to mitigate side reactions is the addition of "scavengers" to the reaction cocktail. Scavengers are nucleophilic reagents that are more reactive towards the tert-butyl cation than the substrate or product, effectively trapping the carbocation before it can cause unwanted modifications.[10][12] The choice of scavenger is critical and depends on the specific substrate and other functional groups present.
Caption: Workflow showing the role of scavengers in preventing side reactions.
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target/Use | Typical Concentration | Reference |
|---|---|---|---|
| Triisopropylsilane (TIS) | General purpose carbocation scavenger. Reduces trityl groups. | 2.5 - 5% (v/v) | [10][12] |
| Water (H₂O) | Traps tert-butyl cations to form tert-butanol. | 2.5 - 5% (v/v) | [10][12] |
| Thioanisole | Protects Tryptophan and Methionine from alkylation and oxidation. | 5% (v/v) | |
| Ethanedithiol (EDT) | Scavenger for Cysteine-containing compounds. | 2.5% (v/v) | [10] |
| Anisole | Prevents alkylation of Tryptophan. | 5% (v/v) | |
For the deprotection of Boc-4-tert-butyl-L-phenylalanine, a standard scavenger cocktail of TFA/TIS/H₂O (95:2.5:2.5) is highly effective.[10][12]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most widely used and robust method for Boc deprotection.[7][13]
Materials:
-
Boc-4-tert-butyl-L-phenylalanine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, but recommended)
-
Water (optional, but recommended)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-4-tert-butyl-L-phenylalanine in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.
-
Reagent Addition: To the stirred solution, add the deprotection cocktail. A common and effective mixture is 25-50% TFA in DCM (v/v). For enhanced safety, add TIS and water to create a final mixture of TFA/TIS/H₂O/DCM. For a 50% TFA solution, a ratio might be 10 mL TFA, 0.5 mL TIS, 0.5 mL H₂O, and 9 mL DCM.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[13][14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, being a salt, is significantly more polar than the starting material and will have a much lower Rf value.[13][14] Use a suitable eluent system (e.g., 10% Methanol in DCM).
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[13]
-
Work-up & Neutralization:
-
Dissolve the resulting residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the remaining TFA. Caution: CO₂ evolution will occur.
-
Wash the organic layer sequentially with water and then brine.[13][15]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine of 4-tert-butyl-L-phenylalanine.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA and is particularly useful when the final product is desired as a stable hydrochloride salt, which often precipitates directly from the reaction.[13]
Materials:
-
Boc-4-tert-butyl-L-phenylalanine
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reagent Addition: To the solid Boc-4-tert-butyl-L-phenylalanine in a flask, add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Reaction: Stir the resulting suspension or solution at room temperature for 1 to 4 hours.[13]
-
Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.[13]
-
Product Isolation: Upon completion, the product, 4-tert-butyl-L-phenylalanine hydrochloride, often precipitates as a white solid. If precipitation is slow or incomplete, it can be induced by the addition of a non-polar solvent like diethyl ether.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold diethyl ether to remove any non-polar impurities and residual dioxane.
-
Drying: Dry the collected solid under vacuum to obtain the pure hydrochloride salt.
Table 2: Comparison of Standard Deprotection Protocols
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
|---|---|---|
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Concentration | 25-50% (v/v) in DCM | 4M solution |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Typical Time | 30 - 120 minutes | 1 - 4 hours |
| Temperature | Room Temperature | Room Temperature |
| Work-up | Liquid-liquid extraction with basic wash | Precipitation and filtration |
| Final Product Form | Free Amine | Hydrochloride Salt |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient acid concentration or equivalents.- Reaction time is too short or temperature is too low.- Significant steric hindrance around the Boc group. | - Increase the concentration of the acid (e.g., use neat TFA).[10]- Extend the reaction time and monitor by TLC. Gentle warming may be applied cautiously.[10][12]- Switch to a stronger acid system if necessary.[12] |
| Side Product Formation | - Absence of scavengers leading to alkylation by the tert-butyl cation. | - Re-run the reaction and include an appropriate scavenger cocktail (e.g., 95:2.5:2.5 TFA/TIS/H₂O) in the reaction mixture from the start.[10][11][12] |
| Difficult Work-up | - Product is water-soluble, leading to loss during aqueous wash. | - If the product is the TFA salt, evaporate the solvent and use it directly in the next step if possible.- Alternatively, use the HCl/Dioxane protocol to precipitate the product as a hydrochloride salt, avoiding an aqueous work-up.[15] |
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
- BOC Protection and Deprotection. J&K Scientific LLC. [Link]
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- How to do work-up of a BOC deprotection reaction by TFA?
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
- Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
- Removal of Boc protecting group as workup? Reddit. [Link]
- how to do TLC plates and N-boc deprotection. YouTube. [Link]
- Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Publishing. [Link]
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- Amine Protection / Deprotection. Fisher Scientific. [Link]
- Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Using 4-tert-butyl-L-phenylalanine to enhance metabolic stability of peptides
Application Notes & Protocols
Topic: Using 4-tert-butyl-L-phenylalanine to Enhance Metabolic Stability of Peptides
Audience: Researchers, scientists, and drug development professionals.
Guide Overview: A Strategic Approach to Peptide Stabilization
Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by poor metabolic stability.[1][2] Rapid degradation by endogenous proteases leads to short in-vivo half-lives, limiting bioavailability and therapeutic efficacy.[3][4] A primary strategy to overcome this hurdle is the site-specific incorporation of unnatural amino acids (UAAs), which can fortify the peptide backbone against enzymatic cleavage.[][6][7]
This guide provides a comprehensive overview and detailed protocols for utilizing 4-tert-butyl-L-phenylalanine, a non-canonical amino acid, to significantly enhance the metabolic stability of therapeutic peptide candidates. The core principle lies in the introduction of a bulky tert-butyl group on the phenyl ring, which acts as a steric shield, physically obstructing protease access to adjacent peptide bonds.[8] We will explore the underlying mechanism, provide step-by-step protocols for synthesis and stability assessment, and offer insights into data interpretation.
The Mechanism: Steric Shielding Against Proteolysis
The degradation of peptides in biological systems is predominantly carried out by proteases and peptidases, enzymes that catalyze the hydrolysis of peptide bonds.[9][10] These enzymes possess specific recognition motifs and active sites that accommodate the side chains of natural L-amino acids. The introduction of a UAA like 4-tert-butyl-L-phenylalanine disrupts this recognition process.
The large, sterically hindering tert-butyl group extends from the phenyl ring, creating a molecular shield that prevents the peptide backbone from fitting correctly into the protease's catalytic cleft.[8] This steric hindrance dramatically reduces the rate of enzymatic cleavage at or near the modification site, thereby extending the peptide's half-life in a biological matrix. Unlike other modifications such as D-amino acid substitution, which can sometimes negatively impact a peptide's conformational structure and biological activity, the modification on the periphery of the phenylalanine side chain can often preserve the essential backbone conformation required for receptor binding.[10][11]
Caption: Steric hindrance from the tert-butyl group blocks protease access.
Experimental Protocols
This section provides validated, step-by-step protocols for the incorporation of 4-tert-butyl-L-phenylalanine into a target peptide and the subsequent evaluation of its metabolic stability.
Protocol 1: Peptide Synthesis via Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for incorporating Fmoc-4-tert-butyl-L-phenylalanine-OH into a peptide sequence using an automated or manual synthesizer. The Fmoc/tBu strategy is widely used for its efficiency and reliability.[12]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Standard Fmoc-protected amino acids
-
Fmoc-4-tert-butyl-L-phenylalanine-OH [13]
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) 95%, Triisopropylsilane (TIS) 2.5%, Water 2.5%[14]
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Activate the first Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x). Confirm complete coupling with a Kaiser test.
-
-
Peptide Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the sequence.
-
Incorporation of Fmoc-4-tert-butyl-L-phenylalanine-OH: At the desired position in the sequence, use Fmoc-4-tert-butyl-L-phenylalanine-OH in the coupling step, following the same procedure as for other amino acids. Due to its bulkiness, extending the coupling time to 3-4 hours may be beneficial to ensure high coupling efficiency.[12]
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (TFA/TIS/Water) to the resin and incubate for 2-3 hours at room temperature with gentle agitation.[14]
-
Filter the solution to collect the cleaved peptide and precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via liquid chromatography-mass spectrometry (LC-MS).[15][16]
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for peptide synthesis.
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This assay compares the degradation rate of the native peptide with its 4-tert-butyl-L-phenylalanine modified analog in a physiologically relevant matrix.[3][17][18]
Materials:
-
Purified native peptide and modified peptide (stock solutions at 1 mg/mL in water or PBS)
-
Pooled human plasma (anticoagulated, e.g., with K2-EDTA), thawed on ice
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching/Precipitation Solution: Acetonitrile (ACN) with 1% TFA, ice-cold
-
Incubator or water bath at 37°C
-
Centrifuge capable of >14,000 x g
Procedure:
-
Preparation: Pre-warm an aliquot of human plasma to 37°C for 10 minutes.
-
Reaction Initiation: Spike the peptide stock solution into the pre-warmed plasma to a final concentration of 100 µg/mL. Mix gently by inversion. This is your T=0 starting point.
-
Incubation: Incubate the mixture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a 3x volume (150 µL) of ice-cold quenching solution (ACN with 1% TFA).[19] Vortex vigorously for 30 seconds. The T=0 sample should be quenched immediately after spiking.
-
Centrifugation: Incubate the quenched samples on ice for 20 minutes to ensure full protein precipitation. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant, which contains the remaining intact peptide, and transfer it to an HPLC vial for analysis.
-
Analysis: Analyze the samples by RP-HPLC-MS as described in Protocol 3 to quantify the percentage of intact peptide remaining at each time point.
Protocol 3: Quantification by RP-HPLC-MS
This protocol provides a general method for analyzing the samples from the stability assay to determine peptide concentration.
Instrumentation & Conditions:
-
HPLC System: UPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).[20][21]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV at 214/280 nm and MS detection in positive ion mode. Monitor the specific m/z of the intact peptide.
Data Analysis:
-
Quantification: Integrate the peak area of the intact peptide from the extracted ion chromatogram (EIC) for each time point.
-
Normalization: Express the peak area at each time point as a percentage of the peak area at T=0 (% Intact Peptide Remaining).
-
Half-Life Calculation: Plot the natural logarithm (ln) of the '% Intact Peptide Remaining' against time. The degradation rate constant (k) is the negative of the slope of the linear regression line. The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
Data Presentation & Interpretation
The effectiveness of incorporating 4-tert-butyl-L-phenylalanine is demonstrated by a direct comparison of the degradation profiles of the native and modified peptides.
Table 1: Representative Plasma Stability Data
| Time (minutes) | % Native Peptide Remaining | % Modified Peptide Remaining |
| 0 | 100 | 100 |
| 30 | 65 | 98 |
| 60 | 42 | 95 |
| 120 | 18 | 91 |
| 240 | 5 | 82 |
| Calculated t½ | ~55 minutes | >18 hours |
Note: Data are representative and will vary depending on the specific peptide sequence and the position of the modification.
Interpretation: The data clearly show that the native peptide degrades rapidly in plasma, with a half-life of less than an hour. In stark contrast, the peptide analog containing 4-tert-butyl-L-phenylalanine exhibits dramatically enhanced stability, with over 80% of the peptide remaining intact after 4 hours. This significant increase in half-life directly validates the steric shielding strategy for improving metabolic resistance.
Conclusion and Future Perspectives
The incorporation of 4-tert-butyl-L-phenylalanine is a robust and highly effective strategy for mitigating the proteolytic degradation of peptide-based drug candidates.[22] The bulky tert-butyl group provides a powerful steric shield that protects adjacent peptide bonds from enzymatic cleavage, leading to a substantial increase in metabolic half-life. The protocols detailed in this guide offer a clear and validated workflow for synthesizing modified peptides and quantifying their enhanced stability. This approach represents a valuable tool for medicinal chemists and drug developers, enabling the advancement of more stable and effective peptide therapeutics.[23][24]
References
- Lee, A. C.-L., Harris, J. L., Khanna, K. K., & Hong, J.-H. (2019). A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International Journal of Molecular Sciences, 20(10), 2383. [Link]
- Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Recent Advances in the Development of Therapeutic Peptides. PMC - NIH. [Link]
- Lange, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Kanojia, A., et al. (2024). Peptide-Based Drugs: Development and Therapeutic Applications. Journal of Research in Applied Science and Biotechnology. [Link]
- Al-Wahaibi, L. H., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals. [Link]
- AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
- IJSRA. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
- ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Adessi, C., & Soto, C. (2002). Converting a Peptide into a Drug: Strategies to Improve Stability and Bioavailability.
- Lange, M., et al. (2024).
- Apeptide. (2023). Methods to improve the metabolic stability of peptides. Apeptide. [Link]
- PubMed. (2024).
- Peptides.co. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Peptides.co. [Link]
- Lee, V. H. L., Traver, R. D., & Taub, M. E. (1990). Enzymatic Barriers to Peptide and Protein Drug Delivery. Taylor & Francis eBooks. [Link]
- Li, F., et al. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Frontiers in Pharmacology. [Link]
- Isidro-Llobet, A., et al. (2009). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. Semantic Scholar. [Link]
- Kim, H. Y., et al. (2012). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
- Park, K. H., & Kurth, M. J. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Accounts of Chemical Research. [Link]
- Al-Wahaibi, L. H., et al. (2022). Strategies for improving peptide stability and delivery. Queen's University Belfast Research Portal. [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Aragen. (n.d.).
- Fosgerau, K., & Hoffmann, T. (2015).
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Brabez, N., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Organic Letters. [Link]
- Terry, S. Y. A., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]
- ResearchGate. (2022). The tert-butyl group in chemistry and biology.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
- National Center for Biotechnology Information. (n.d.). p-tert-Butylphenylalanine.
- Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. [Link]
- Terry, S. Y. A., et al. (2020). Methods to enhance the metabolic stability of peptide-based PET radiopharmaceuticals. University of Sydney. [Link]
- Kumar, A., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. Organic Letters. [Link]
- Taschner, E., et al. (1961). Preparation of t-Butyl Esters of Free Amino Acids. The Journal of Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 7. Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids - Aragen Life Sciences [aragen.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. peptide.com [peptide.com]
- 15. ijsra.net [ijsra.net]
- 16. pepdoopeptides.com [pepdoopeptides.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 21. researchgate.net [researchgate.net]
- 22. chemimpex.com [chemimpex.com]
- 23. Peptide-Based Drugs: Development and Therapeutic Applications | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 24. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]
Application Notes & Protocols: A Guide to the Preclinical Development of Gonadotropin-Releasing Hormone (GnRH) Antagonists
Introduction: A Paradigm Shift in Hormonal Therapy
Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is the master regulator of the reproductive endocrine system.[1][2] It exerts its effects by binding to the GnRH receptor (GnRH-R) on pituitary gonadotrophs, triggering the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3][4] These gonadotropins, in turn, control steroidogenesis in the gonads. The critical role of this pathway, known as the Hypothalamic-Pituitary-Gonadal (HPG) axis, in both normal physiology and the pathophysiology of hormone-dependent diseases has made it a prime target for therapeutic intervention.
For decades, GnRH agonists were the standard for achieving medical castration in conditions like prostate cancer, endometriosis, and uterine fibroids.[2][5][6] Their mechanism, however, is paradoxical; they initially cause a surge in LH and FSH (a "flare-up" effect) before desensitizing the GnRH-R, which can temporarily worsen clinical symptoms.[3][5][7] The development of GnRH antagonists represents a significant therapeutic advancement. These molecules act as direct, competitive blockers of the GnRH-R, providing immediate and reversible suppression of gonadotropins without the initial flare.[8][9][10][11][12][13] This guide provides an in-depth overview of the preclinical development process for this important class of drugs, from mechanistic understanding to validated experimental protocols.
Section 1: The GnRH Receptor Signaling Cascade
Understanding the mechanism of GnRH antagonists begins with the signaling pathway they are designed to block. The GnRH-R is a G-protein coupled receptor (GPCR) that, upon binding native GnRH, primarily couples to the Gαq/11 protein.[14] This initiates a well-defined intracellular cascade:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][14]
-
Intracellular Signaling: IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[1][14]
-
Gonadotropin Release: The combined action of increased intracellular Ca2+ and PKC activation leads to the synthesis and secretion of LH and FSH from the anterior pituitary.[1]
GnRH antagonists function by competitively binding to the GnRH-R, physically preventing the native ligand from docking and initiating this cascade.[8][9][15] This direct blockade results in a rapid, dose-dependent decrease in circulating gonadotropins and, consequently, sex hormones.[8][16]
Caption: GnRH signaling pathway and the mechanism of antagonist action.
Section 2: The Evolution of GnRH Antagonists
The development of GnRH antagonists has progressed through several generations, evolving from modified peptides to orally bioavailable small molecules.
-
Peptide-Based Antagonists: Early antagonists were synthetic decapeptides, analogues of native GnRH with multiple amino acid substitutions to confer blocking activity.[9]
-
First & Second Generation: These early compounds were effective but often limited by side effects, notably histamine release, and poor solubility.[17][18]
-
Third & Fourth Generation: Significant medicinal chemistry efforts led to compounds like Cetrorelix , Ganirelix , and Degarelix .[10][12][19] These feature key structural modifications that enhance potency, reduce histamine release, and improve pharmacokinetic profiles, leading to their successful clinical use in assisted reproductive technology (ART) and for treating advanced prostate cancer.[10][12][19]
-
-
Non-Peptide Small Molecule Antagonists: The quest for oral bioavailability led to the development of non-peptide antagonists. These small molecules, including Elagolix , Relugolix , and Linzagolix , offer the convenience of oral administration, overcoming the need for injections associated with their peptide counterparts.[7][8][11] Their development has expanded the therapeutic options for chronic conditions like endometriosis and uterine fibroids.[6][8]
Section 3: Preclinical Development and Characterization Workflow
A robust preclinical development program is essential to identify and validate a lead GnRH antagonist candidate. The workflow involves a tiered approach, moving from in vitro characterization to in vivo efficacy and safety assessment.
Caption: A typical preclinical development workflow for GnRH antagonists.
In Vitro Characterization Protocols
The initial stage of development focuses on quantifying the antagonist's interaction with its target receptor and its functional consequence in a controlled cellular environment.
Objective: To determine the binding affinity (Ki) of a test antagonist for the GnRH receptor. This assay measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell line expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell membrane preparations from the GnRH-R expressing cell line.
-
Radiolabeled GnRH analogue (e.g., [125I]-Tryptoretin).
-
Unlabeled test antagonist and a known reference antagonist (e.g., Cetrorelix).
-
Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA).
-
Scintillation fluid and a scintillation counter.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the unlabeled test antagonist and the reference antagonist in Binding Buffer.
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (near its Kd), and the various concentrations of the unlabeled antagonist. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled reference ligand).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes). Causality Insight: Low temperature is used to minimize membrane degradation and internalization of the receptor-ligand complex.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold Binding Buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Objective: To measure the functional potency (IC50) of the antagonist in blocking GnRH-induced intracellular signaling. Since GnRH-R activation leads to a rise in intracellular calcium, this can be measured using a calcium-sensitive fluorescent dye.
Materials:
-
GnRH-R expressing cell line (e.g., HEK293).
-
Cell culture medium and serum.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
GnRH agonist (as the stimulant).
-
Test antagonist and a reference antagonist.
-
A fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation).
Step-by-Step Methodology:
-
Cell Plating: Seed the GnRH-R expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye diluted in Assay Buffer to each well. Incubate for 60 minutes at 37°C. Causality Insight: The "AM" ester allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the fluorescent indicator inside the cell.
-
Compound Preparation: During incubation, prepare serial dilutions of the test antagonist. Also, prepare the GnRH agonist at a fixed concentration that elicits a submaximal response (EC80) to ensure a robust signal for inhibition.
-
Pre-incubation with Antagonist: After dye loading, wash the cells with Assay Buffer. Add the antagonist dilutions to the appropriate wells and pre-incubate for 15-30 minutes.
-
Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity over time.
-
Agonist Stimulation: After establishing a stable baseline fluorescence, use the instrument's integrated fluidics to add the GnRH agonist to all wells simultaneously.
-
Data Acquisition: Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the percentage of inhibition (relative to control wells with no antagonist) against the log concentration of the antagonist. Use non-linear regression (four-parameter logistic equation) to calculate the IC50 value.
In Vivo Efficacy and PK/PD Evaluation
After confirming in vitro potency, the next critical step is to assess the antagonist's performance in a living system. This validates its ability to engage the target and produce the desired physiological effect.
Objective: To evaluate the ability of a GnRH antagonist to suppress testosterone levels in a male rodent model, a key indicator of HPG axis inhibition.[14]
Materials:
-
Adult male Sprague-Dawley rats or similar rodent model.[14]
-
GnRH antagonist formulated in a suitable vehicle (e.g., sterile saline, DMSO/saline).
-
Vehicle control.
-
Anesthesia (e.g., isoflurane).
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
Testosterone ELISA kit or LC-MS/MS for hormone quantification.
Step-by-Step Methodology:
-
Acclimatization: Acclimate animals to the housing facility for at least one week prior to the study.[14]
-
Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control, and multiple dose levels of the antagonist).
-
Baseline Sampling: Prior to dosing, collect a baseline blood sample (Time 0) from each animal, typically via tail vein or saphenous vein.
-
Dosing: Administer the GnRH antagonist or vehicle via the intended clinical route (e.g., subcutaneous or oral).[14]
-
Post-Dose Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 2, 4, 8, 24, 48, and 72 hours). The sampling schedule should be designed to capture the onset, nadir, and duration of testosterone suppression.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Testosterone Quantification: Measure testosterone concentrations in the plasma samples using a validated ELISA kit or LC-MS/MS. Self-Validation Insight: Including quality control samples with known testosterone concentrations in the assay run ensures the accuracy and reproducibility of the measurements.
-
Data Analysis: Plot the mean testosterone concentration versus time for each treatment group. Calculate the percentage of testosterone suppression relative to baseline for each time point. Determine key pharmacodynamic parameters such as the maximum suppression (Emax) and the duration of suppression below a clinically relevant threshold (e.g., castration levels <50 ng/dL).
Section 4: Data Interpretation and Candidate Selection
The data generated from these protocols are used to build a comprehensive profile of each candidate compound, allowing for direct comparison and informed decision-making.
Comparative In Vitro Potency
The potency of an antagonist is a primary determinant of its potential clinical dose.
| Antagonist | Type | Target Receptor | Assay Type | Potency (IC50/Kd) |
| Elagolix | Non-peptide | Human GnRH-R | Radioligand Binding | Kd: 54 pM[20] |
| Relugolix | Non-peptide | Human GnRH-R | Radioligand Binding | IC50: 0.33 nM[20] |
| Linzagolix | Non-peptide | Human GnRH-R | Ca2+ Flux Assay | IC50: 36.7 nM[20] |
| Cetrorelix | Peptide | Human GnRH-R | Radioligand Binding | IC50: 1.21 nM[20] |
Table 1: Comparative in vitro potency of selected GnRH antagonists.
Comparative Pharmacokinetic Profiles
Pharmacokinetic (PK) properties determine the dosing regimen and route of administration. Oral antagonists typically have shorter half-lives than injectable depot formulations.
| Parameter | Elagolix | Relugolix | Degarelix |
| Route of Admin. | Oral | Oral | Subcutaneous |
| Tmax (Time to Max Conc.) | ~1.0–1.5 hours | ~2 hours | 40 hours (initial dose) |
| Terminal Half-life (t½) | ~4–6 hours | ~15 hours | Biphasic release from depot |
| Key Feature | Shorter half-life allows for dose-dependent control. | Longer half-life suitable for once-daily dosing. | Depot formulation provides sustained release for long-term suppression. |
Table 2: Comparative pharmacokinetic parameters of prominent GnRH antagonists.[11]
An ideal candidate for progression will demonstrate high in vitro potency, a clear dose-response relationship in vivo, and a pharmacokinetic profile that aligns with the target clinical indication (e.g., a long half-life for chronic cancer therapy or a shorter, titratable profile for endometriosis).
Conclusion
The development of GnRH antagonists has provided powerful and refined tools for managing a wide array of hormone-dependent diseases. Their immediate onset of action and lack of a flare effect offer distinct advantages over older agonist therapies. A successful preclinical development campaign relies on a systematic and logical progression of experiments, from quantifying molecular interactions in vitro to demonstrating physiological efficacy in vivo. The protocols and workflows outlined in this guide provide a robust framework for researchers to characterize novel GnRH antagonists, ensuring that only the most promising candidates with well-understood pharmacological profiles are advanced toward clinical investigation.
References
- Gonadotropin-releasing hormone antagonist - Wikipedia. Wikipedia. [Link]
- GNRH antagonists – Knowledge and References. Taylor & Francis. [Link]
- Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action. PubMed. [Link]
- The pharmacology and the potential applications of GnRH antagonists. PubMed. [Link]
- Gonadotropin-releasing hormone antagonist. Bionity. [Link]
- Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine. PubMed Central. [Link]
- Clinical application of GnRH-antagonists. PubMed. [Link]
- List of Gonadotropin-releasing hormone antagonists. Drugs.com. [Link]
- Single and multiple dose pharmacokinetics and pharmacodynamics of the gonadotrophin-releasing hormone antagonist Cetrorelix in. Oxford Academic. [Link]
- Safety, pharmacokinetics, and pharmacodynamics of SHR7280, an oral gonadotropin-releasing hormone antagonist in healthy premenopausal women. Frontiers. [Link]
- Safety, pharmacokinetics, and pharmacodynamics of SHR7280, an oral gonadotropin-releasing hormone receptor antagonist, in healthy men: a randomized, double-blind, placebo-controlled phase 1 study. PubMed Central. [Link]
- GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. PubMed Central. [Link]
- Gonadotropin-releasing hormone antagonists: pharmacology and clinical use in women. PubMed. [Link]
- FDA Guidance for Developing Gonadotropin-Releasing Hormone Analogues for Treating Advanced PCa. Grand Rounds in Urology. [Link]
- Pharmacokinetics of Gonadotropin-Releasing Hormone and Its Analogs. Oxford Academic. [Link]
- FDA Drafts Guidance on Developing GnRH Analogues to Treat Advanced Prost
- In vivo and in vitro effects of GnRH Antagonist treatment on steroidogenesis and folliculogenesis in the ovary of cyclic mice. PubMed. [Link]
- Advanced Prostate Cancer: Developing Gonadotropin-Releasing Hormone Analogues Guidance for Industry. FDA. [Link]
- In vivo studies of the new gonadotropin-releasing hormone antagonist--copolymer conjugates having antitumor activity. PubMed. [Link]
- Advanced Prostate Cancer: Developing Gonadotropin-Releasing Hormone Analogues Guidance for Industry | FDA. FDA. [Link]
- (PDF) GnRH analogues - Agonists and antagonists.
- GnRH Antagonists: A New Generation of Long Acting Analogues Incorporating p -Ureido-phenylalanines at Positions 5 and 6.
- In Vitro Characterization of Six Month Dosage Forms for a GnRH Antagonist.
- What are the therapeutic candidates targeting GnRHR?
- Effect of in-vivo administration of GnRH antagonist on basal and potassium-stimulated release of GnRH in vitro from the stalk median eminence.
- Gonadotropin Releasing Hormone (GnRH) Analogues. LiverTox - NCBI Bookshelf. [Link]
- Gonadotropin-releasing hormone (GnRH) antagonists. YouTube. [Link]
- GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. PubMed. [Link]
- GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. MDPI. [Link]
- New developments in the use of peptide gonadotropin-releasing hormone antagonists versus agonists. PubMed. [Link]
Sources
- 1. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are the therapeutic candidates targeting GnRHR? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Safety, pharmacokinetics, and pharmacodynamics of SHR7280, an oral gonadotropin-releasing hormone antagonist in healthy premenopausal women [frontiersin.org]
- 8. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 9. Gonadotropin-releasing_hormone_antagonist [bionity.com]
- 10. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New developments in the use of peptide gonadotropin-releasing hormone antagonists versus agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Gonadotropin-releasing hormone antagonists: pharmacology and clinical use in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 4-tert-butyl-L-phenylalanine Peptides
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for solubility issues encountered with peptides incorporating the non-canonical amino acid, 4-tert-butyl-L-phenylalanine. The bulky tert-butyl group, while strategically used to enhance metabolic stability and modulate biological activity, can significantly increase the hydrophobicity of a peptide, often leading to challenges in dissolution and handling.[1][2][3] This document is designed to equip you with the knowledge and protocols to overcome these hurdles effectively.
Frequently Asked Questions (FAQs)
Q1: I've synthesized a peptide containing 4-tert-butyl-L-phenylalanine, and it won't dissolve in my standard aqueous buffer (e.g., PBS, Tris). Why is this happening?
A1: The primary reason for poor aqueous solubility is the hydrophobic nature of the 4-tert-butyl-L-phenylalanine residue.[1][2] Peptides with a high content of non-polar amino acids tend to aggregate in aqueous solutions to minimize the unfavorable interaction between their hydrophobic side chains and water.[4][5] The tert-butyl group is a large, non-polar moiety that significantly contributes to the overall hydrophobicity of the peptide, making it resistant to dissolution in polar solvents like water or aqueous buffers.[3] Additionally, if the peptide's net charge is close to zero at the buffer's pH (i.e., near its isoelectric point or pI), its solubility will be at a minimum.[4]
Q2: Is there a systematic approach to finding the right solvent for my peptide?
A2: Yes, a stepwise approach is recommended. Always start with a small aliquot of your lyophilized peptide for solubility testing to avoid wasting your entire sample.[6][7] The general workflow is to start with the least harsh solvents and progressively move to stronger, organic solvents. Our recommended workflow is detailed in the "Protocols" section below.
Q3: Can sonication or heating help dissolve my peptide?
A3: Yes, both techniques can be beneficial, but they must be used with caution. Sonication can help break up small aggregates and increase the rate of dissolution.[5][6] Gentle warming (e.g., to 40°C) can also increase solubility.[8] However, excessive heat can degrade the peptide, and prolonged sonication can also generate heat. It's best to use short bursts of sonication on ice.[6]
Q4: I managed to dissolve my peptide in an organic solvent, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
A4: This is a common issue when working with hydrophobic peptides. The key is to add the concentrated peptide stock solution to the aqueous buffer slowly and with constant, gentle mixing.[9] This prevents localized high concentrations of the peptide that can lead to immediate precipitation. If precipitation still occurs, it may be necessary to either increase the percentage of the organic co-solvent in your final assay buffer (if tolerated by your experiment) or explore the use of solubility-enhancing additives.
Q5: Are there any chemical modifications I can make to my peptide sequence to improve its solubility in the future?
A5: Absolutely. If you are in the design phase, incorporating more charged or hydrophilic amino acids (like Lysine or Glutamic Acid) into the sequence can significantly improve aqueous solubility.[4][10] Other strategies include PEGylation (attaching polyethylene glycol chains) or the addition of solubility-enhancing tags.[4] For existing peptides, sometimes N-terminal acetylation or C-terminal amidation can help by removing terminal charges and potentially disrupting aggregation patterns.[11]
Troubleshooting Guide
This section provides a structured approach to troubleshoot solubility issues with your 4-tert-butyl-L-phenylalanine-containing peptide.
| Problem | Potential Cause | Suggested Solution |
| Lyophilized peptide does not dissolve in water or aqueous buffer. | High hydrophobicity of the peptide due to the 4-tert-butyl-L-phenylalanine residue(s). The pH of the solution is close to the peptide's isoelectric point (pI). | First, try adjusting the pH of the solution. If the peptide is acidic, try a basic buffer; if it's basic, try an acidic buffer.[5][7] If pH adjustment fails, proceed to use organic solvents as detailed in Protocol 1. |
| The peptide solution is cloudy or contains visible particulates. | The peptide is not fully dissolved and exists as a suspension or has formed aggregates. | Use sonication in short bursts on ice to aid dissolution.[6] If the solution remains cloudy, a stronger solvent is needed. Centrifuge the solution to pellet any undissolved material before use.[5] |
| Peptide precipitates upon dilution from an organic stock into an aqueous buffer. | The final concentration of the organic solvent is too low to maintain solubility. Rapid mixing causes localized high concentrations, leading to precipitation. | Add the peptide stock solution dropwise to the aqueous buffer with constant, gentle stirring.[9] Consider if your assay can tolerate a higher final concentration of the organic co-solvent. |
| The peptide forms a gel-like substance in solution. | Strong intermolecular hydrogen bonding is leading to the formation of a hydrogel. | Use chaotropic agents like 6 M Guanidine Hydrochloride (Gdn-HCl) or 8 M Urea to disrupt the hydrogen bond network.[9][12] Note that these are denaturing agents and may not be suitable for all applications. |
Experimental Protocols
Protocol 1: Stepwise Solubilization of a Hydrophobic Peptide
This protocol outlines a systematic approach to dissolving a peptide containing 4-tert-butyl-L-phenylalanine.
-
Initial Assessment: Before you begin, analyze your peptide sequence. Calculate the net charge at neutral pH. If the peptide has a net positive charge, it's considered basic. If it has a net negative charge, it's acidic. If the net charge is zero, it's neutral.[6][13]
-
Aqueous Attempts (for charged peptides):
-
Basic Peptides (Net Charge > 0): Attempt to dissolve a small amount of the peptide in sterile, distilled water. If it doesn't dissolve, add a small amount of 10% acetic acid solution and vortex.[5][12]
-
Acidic Peptides (Net Charge < 0): Try to dissolve the peptide in sterile, distilled water. If unsuccessful, add a small amount of 0.1 M ammonium bicarbonate solution and vortex.[9][14]
-
-
Organic Solvent Dissolution (for neutral or highly hydrophobic peptides):
-
If aqueous solutions fail, or if your peptide is neutral with a high percentage of hydrophobic residues, proceed with an organic solvent.
-
Add a minimal amount of 100% Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to the lyophilized peptide.[6][15] Note: Avoid DMSO if your peptide contains Cysteine (Cys) or Methionine (Met) residues, as it can cause oxidation; use DMF instead.[5]
-
Gently vortex or sonicate until the peptide is completely dissolved.
-
-
Dilution into Aqueous Buffer:
-
Once the peptide is in a concentrated organic stock, you can dilute it into your desired aqueous buffer.
-
Slowly add the peptide stock solution dropwise to your aqueous buffer while gently vortexing or stirring.[9] This is a critical step to prevent precipitation.
-
-
Final Clarification:
-
After dilution, centrifuge the final solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any micro-aggregates that may not be visible.[16]
-
Carefully transfer the supernatant to a new tube. This is your working peptide solution.
-
Visualizing the Workflow
The following diagram illustrates the decision-making process for solubilizing your peptide.
Caption: Peptide Solubilization Workflow
References
- JPT Peptide Technologies.
- SB-PEPTIDE. Peptide Solubility Guidelines. [Link]
- Synpeptide. Guidelines for Peptide Dissolving. [Link]
- GenScript. Guidelines for Dissolving Peptides. [Link]
- LifeTein. How to dissolve peptides?. [Link]
- LifeTein. (2024, January 11).
- Peptide 2.0. Peptide Synthesis Knowledge Base. [Link]
- Nakaie, C. R., et al. (2007). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PubMed Central. [Link]
- GenScript. (2024, July 11).
- Omizzolo. News - How to increase the solubility of peptides?. [Link]
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- ACS Publications. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. lifetein.com [lifetein.com]
- 11. News - How to increase the solubility of peptides? [gtpeptide.com]
- 12. genscript.com [genscript.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. lifetein.com [lifetein.com]
- 15. biorbyt.com [biorbyt.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-tert-butylphenylalanine Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-tert-butylphenylalanine in peptide synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions and challenges encountered when incorporating this unique amino acid into peptide sequences.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using 4-tert-butylphenylalanine in peptide synthesis?
Incorporating 4-tert-butylphenylalanine (Phe(4-tBu)) into a peptide sequence offers several key benefits. The bulky and non-polar tert-butyl group enhances the solubility of the amino acid derivative and the resulting peptide in common organic solvents like DMF and NMP used during solid-phase peptide synthesis (SPPS).[1][2][3] This improved solubility can lead to more efficient coupling reactions, reduced aggregation, and potentially higher yields, especially in "difficult" or hydrophobic sequences.[3][4] Furthermore, the tert-butyl group can increase the metabolic stability of the peptide by sterically hindering enzymatic degradation.[2]
Q2: What is the most common side reaction observed during the final cleavage step when working with peptides containing tert-butyl protecting groups?
The most prevalent side reaction during the final trifluoroacetic acid (TFA)-mediated cleavage is the reattachment of the cleaved tert-butyl cation to nucleophilic residues within the peptide sequence.[5][6][7][8] This electrophilic alkylation can modify sensitive amino acid side chains, leading to the formation of undesired byproducts.[5][7]
Q3: Which amino acid residues are most susceptible to alkylation by tert-butyl cations?
Several amino acid residues with nucleophilic side chains are particularly prone to tert-butylation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and readily alkylated.[5][6]
-
Cysteine (Cys): The thiol group can be S-alkylated, forming a stable thioether.[6][7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[5][6]
-
Tyrosine (Tyr): The phenolic ring is susceptible to alkylation.[5]
Q4: How can I prevent the tert-butylation of sensitive amino acid residues during cleavage?
The most effective strategy to prevent tert-butylation is the addition of "scavengers" to the cleavage cocktail.[5][7] Scavengers are nucleophilic compounds that react with and neutralize the reactive tert-butyl cations at a faster rate than the sensitive residues in the peptide, thereby protecting the desired product.[5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of peptides containing 4-tert-butylphenylalanine and provides actionable solutions.
Problem 1: Incomplete Coupling of Fmoc-Phe(4-tBu)-OH
Symptoms:
-
Presence of deletion sequences (missing the Phe(4-tBu) residue) in the final product, as identified by LC-MS.
-
Positive Kaiser test after the coupling step, indicating unreacted free amines on the resin.
Root Cause Analysis: The bulky nature of the tert-butyl group on the phenylalanine side chain can create steric hindrance, making the coupling reaction more challenging compared to standard amino acids.[2] This can be exacerbated in "difficult" sequences or when coupling to a sterically hindered N-terminal amino acid on the growing peptide chain.
Mitigation Strategies:
-
Choice of Coupling Reagent: Employ highly efficient coupling reagents known to overcome steric hindrance. Uronium/aminium salts like HBTU, HATU, and HCTU are generally more effective than carbodiimides (e.g., DIC) in such cases.[9][10][11] For particularly challenging couplings, COMU, which is based on Oxyma Pure, can offer superior performance and is a safer alternative to benzotriazole-based reagents.[10][12]
-
Extended Coupling Time and Double Coupling: Increasing the reaction time for the coupling step can help drive the reaction to completion. If a single coupling is insufficient, performing a "double coupling" (repeating the coupling step with fresh reagents before proceeding to the next deprotection step) is a highly effective strategy.[13]
-
Solvent Selection: While DMF is a standard solvent, N-Methyl-2-pyrrolidone (NMP) can sometimes improve coupling efficiency due to its better solvating properties for growing peptide chains, which can help to reduce aggregation.[4]
Problem 2: Observation of Side Products with +56 Da Mass Shift in LC-MS after Cleavage
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data showing peaks corresponding to the target peptide mass plus 56 Da (or multiples thereof), indicating the addition of one or more tert-butyl groups.
Root Cause Analysis: During the final cleavage with strong acids like TFA, tert-butyl protecting groups from other residues (e.g., Ser(tBu), Thr(tBu), Tyr(tBu), Asp(OtBu), Glu(OtBu)) are removed, generating reactive tert-butyl cations.[6][8] These electrophilic species can then alkylate nucleophilic side chains, such as the indole ring of tryptophan or the thiol of cysteine.[5][6][7]
Mitigation Strategies: The Scavenger Cocktail
The key to preventing this side reaction is to use an optimized scavenger cocktail in your TFA cleavage solution. The composition of this cocktail should be tailored to the specific amino acids present in your peptide sequence.
Recommended Scavenger Cocktails:
| Target Residues to Protect | Recommended Scavenger Cocktail (v/v/v) | Mechanism of Action |
| Tryptophan, Methionine, Tyrosine | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | TIS is a highly effective scavenger for tert-butyl cations.[7] Water also helps to trap these cations.[14] |
| Cysteine | TFA / Ethanedithiol (EDT) / TIS / Water (92.5:2.5:2.5:2.5) | EDT is a potent scavenger for protecting cysteine's thiol group from alkylation.[5] |
| Multiple Sensitive Residues (Trp, Cys, Met) | Reagent K: TFA / Thioanisole / Water / Phenol / EDT (82.5:5:5:5:2.5) | A robust, multi-component cocktail providing broad-spectrum protection for various nucleophilic side chains.[5] |
Experimental Protocol: Standard TFA Cleavage with Scavengers
-
Resin Preparation: After the final Fmoc deprotection and washing of the peptide-resin, thoroughly dry the resin under vacuum for at least one hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate scavenger cocktail. For example, for a peptide containing tryptophan, prepare a mixture of 95% TFA, 2.5% Water, and 2.5% TIS.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups used.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Isolation and Washing: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the purified peptide pellet under vacuum.
Visualizing the Process: Cleavage and Scavenging
The following diagrams illustrate the key chemical events during the final cleavage step.
Caption: Generation of tert-butyl cations and subsequent side reaction with Tryptophan.
Caption: Mechanism of tert-butyl cation trapping by a scavenger, preventing side reactions.
III. Conclusion
The incorporation of 4-tert-butylphenylalanine can be a valuable strategy for enhancing the properties of synthetic peptides. While the bulky tert-butyl group can introduce challenges such as steric hindrance during coupling and potential side reactions during cleavage, these issues can be effectively managed. By selecting appropriate high-efficiency coupling reagents and employing well-designed scavenger cocktails during the final deprotection step, researchers can successfully synthesize high-purity peptides containing this modified amino acid. Careful planning and optimization of the synthetic protocol are paramount to achieving the desired outcome.
IV. References
-
The Science Behind Fmoc-L-4-tert-butyl-phenylalanine: A Chemical Perspective. (2026). Vertex AI Search.
-
An In-depth Technical Guide to Fmoc-Phe(4-tBu)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis. (n.d.). Benchchem.
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Creative Peptides.
-
Fmoc-L-4-tert-butyl-phenylalanine: Enhancing Solubility and Stability in Peptide Chemistry. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
-
Coupling Reagents. (n.d.). Aapptec Peptides.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
-
Scavengers for Boc deprotection to prevent side product formation. (n.d.). Benchchem.
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications.
-
A Technical Guide to Fmoc-Phe(4-tBu)-OH and Fmoc-Phe-OH in Peptide Synthesis. (n.d.). Benchchem.
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). ACS Publications.
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. (n.d.). Request PDF.
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio.
-
How to Optimize Peptide Synthesis?. (n.d.). Self-optimizing Peptide Synthesis.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. file.globalso.com [file.globalso.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-4-tert-butyl-L-phenylalanine
Welcome to the technical support center for optimizing the use of Fmoc-4-tert-butyl-L-phenylalanine in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and leverage the advantages of this sterically hindered amino acid. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your peptide synthesis outcomes.
Introduction: The Double-Edged Sword of Steric Hindrance
Fmoc-4-tert-butyl-L-phenylalanine is a valuable building block in SPPS, particularly for the synthesis of complex, hydrophobic, or aggregation-prone peptides.[1][2] The bulky tert-butyl group on the phenyl ring is strategically designed to disrupt π-π stacking and hydrophobic interactions between peptide chains, thereby minimizing on-resin aggregation and improving the solubility of the growing peptide.[1][3] However, the very feature that imparts these benefits—significant steric bulk—also presents a primary challenge during the coupling step, often leading to slower reaction kinetics and incomplete couplings.[2][4]
This guide provides a systematic approach to overcoming these hurdles, ensuring high coupling efficiency and maximizing the purity and yield of your target peptide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with Fmoc-4-tert-butyl-L-phenylalanine.
Q1: Why is my coupling reaction with Fmoc-4-tert-butyl-L-phenylalanine slow or incomplete?
The primary reason is steric hindrance. The bulky tert-butyl group on the phenylalanine side chain physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the resin-bound peptide, slowing down the formation of the peptide bond.[4][5] Standard coupling conditions may not be sufficient to drive the reaction to completion.
Q2: What are the initial signs of a failed or incomplete coupling?
A positive Kaiser test is the most immediate indicator of an incomplete coupling.[6][7] After the coupling step, a few resin beads are tested, and if they turn a dark blue color, it signifies the presence of unreacted primary amines.[7][8] Subsequent analysis of the cleaved peptide by HPLC would reveal the presence of deletion sequences (the target peptide missing the Fmoc-4-tert-butyl-L-phenylalanine residue).[9]
Q3: How does Fmoc-4-tert-butyl-L-phenylalanine help with peptide aggregation?
Peptide chain aggregation, driven by intermolecular hydrogen bonding and hydrophobic interactions, can block reactive sites on the resin, leading to failed synthesis. The bulky tert-butyl group disrupts these interactions, keeping the peptide chains more solvated and accessible for subsequent coupling and deprotection steps.[1][2]
Q4: Is Fmoc-4-tert-butyl-L-phenylalanine more soluble than standard Fmoc-L-phenylalanine?
Yes, the tert-butyl group generally enhances the solubility of the amino acid derivative in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[10][11] This improved solubility is advantageous, especially in automated synthesizers, as it helps ensure the amino acid remains in solution during activation and coupling.[1]
Q5: Can the bulky side-chain protecting groups of other amino acids in my sequence affect the coupling of Fmoc-4-tert-butyl-L-phenylalanine?
Absolutely. The cumulative steric hindrance from bulky protecting groups on adjacent amino acids can exacerbate the difficulty of coupling sterically demanding residues like Fmoc-4-tert-butyl-L-phenylalanine.[5] Careful consideration of the protecting group strategy for the entire peptide sequence is important.
Part 2: Troubleshooting Guide for Incomplete Coupling
When a positive Kaiser test indicates an incomplete coupling of Fmoc-4-tert-butyl-L-phenylalanine, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to diagnose and resolve the issue.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting incomplete coupling reactions.
Detailed Troubleshooting Steps
1. Verify Reagent Quality and Stoichiometry:
-
Rationale: Coupling reagents, especially in solution, can degrade over time. Incorrect concentrations will lead to insufficient activation of the amino acid.
-
Action:
-
Ensure that your coupling reagents (e.g., HATU, HCTU) and base (e.g., DIPEA) are fresh and have been stored under appropriate conditions.
-
Double-check the calculations for the equivalents of amino acid, coupling reagent, and base used. For sterically hindered amino acids, using a higher excess (e.g., 3-5 equivalents) is often recommended.[1][10]
-
2. Implement a Double Coupling Strategy:
-
Rationale: If a single coupling does not go to completion, a second coupling with fresh reagents can often drive the reaction forward.[2]
-
Action: After the initial coupling time, drain the reaction vessel, wash the resin with DMF, and repeat the coupling procedure with a fresh solution of activated Fmoc-4-tert-butyl-L-phenylalanine.[2]
3. Switch to a More Potent Coupling Reagent:
-
Rationale: Standard coupling reagents like HBTU or DIC may not be sufficiently reactive to overcome the steric barrier. Uronium/aminium salts like HATU, HCTU, or COMU form highly reactive activated esters that are more effective for hindered couplings.[2][4][5]
-
Action: If you are not already using one, switch to a more powerful coupling reagent. HATU is frequently recommended for difficult couplings.[4][12]
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent | Type | Relative Potency | Notes |
| DIC/HOBt | Carbodiimide | Standard | Often insufficient for sterically hindered couplings. |
| HBTU | Uronium Salt | High | A good general coupling reagent, but may be slow for very hindered residues.[13] |
| HCTU | Uronium Salt | Very High | More reactive and soluble than HBTU. |
| HATU | Uronium Salt | Very High | Often considered one of the most effective for difficult couplings.[4] |
| COMU | Uronium Salt | Very High | Similar efficiency to HATU, with better solubility and safety profile.[4] |
| PyBOP | Phosphonium Salt | Very High | Powerful reagent, less risk of guanidinylation side reactions.[4] |
4. Extend the Reaction Time and/or Increase the Temperature:
-
Rationale: Slower reaction kinetics can be compensated for by allowing the reaction to proceed for a longer duration.[2] Gently heating the reaction can also provide the necessary activation energy to overcome the steric barrier.[2][5]
-
Action:
-
Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[2]
-
Carefully increase the reaction temperature to 40-50°C. Monitor for potential side reactions like racemization, although phenylalanine is not highly prone to this.[2][14] Microwave-assisted peptide synthesis can also be very effective at driving difficult couplings to completion.[5]
-
5. Cap Unreacted Amines:
-
Rationale: If, after troubleshooting, a small percentage of N-terminal amines remain unreacted, it is crucial to cap them to prevent the formation of deletion peptides in the final product.
-
Action: Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (like DIPEA or pyridine) in DMF. This will acetylate the free amines, rendering them unreactive for subsequent coupling steps.[15]
Part 3: Experimental Protocols
This section provides detailed, step-by-step protocols for key procedures discussed in this guide.
Protocol 1: Standard Coupling Cycle for Fmoc-4-tert-butyl-L-phenylalanine
This protocol outlines a single cycle for incorporating Fmoc-4-tert-butyl-L-phenylalanine using HATU as the coupling reagent on a 0.1 mmol scale.
Materials:
-
Peptide-resin with a free N-terminal amine (0.1 mmol)
-
Fmoc-4-tert-butyl-L-phenylalanine (4 eq, 0.4 mmol)
-
HATU (3.9 eq, 0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq, 0.8 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin and agitate for 3-5 minutes. c. Drain the solution. d. Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.[10] e. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling: a. In a separate vial, dissolve Fmoc-4-tert-butyl-L-phenylalanine and HATU in DMF. b. Add DIPEA to the solution and vortex for 1-2 minutes to pre-activate the amino acid.[12] c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture at room temperature for 2-4 hours.[2]
-
Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and by-products.[2]
-
Monitoring (Kaiser Test): a. Take a small sample of resin beads (10-15) and perform a Kaiser test (see Protocol 2). b. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to a double coupling (see Troubleshooting Step 2) or other troubleshooting measures.[10]
Protocol 2: Qualitative Kaiser Test for Free Primary Amines
This colorimetric test is used to detect the presence of unreacted primary amines on the resin.[7][16]
Materials:
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.[7]
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.[7]
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.[7]
-
Small test tube
-
Heating block or oven at 110-120°C
Procedure:
-
Place 10-15 beads of the washed peptide-resin into a small test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Action |
| Resin and solution are yellow/colorless | Negative: Coupling is complete. | Proceed to the next deprotection step. |
| Resin and solution are dark blue | Positive: Coupling is incomplete. | Perform troubleshooting steps (e.g., double coupling). |
| Solution is light blue, beads are dark blue | Positive: Coupling is incomplete. | Recouple.[7] |
Protocol 3: HPLC Analysis of Crude Peptide Purity
This protocol provides a general method for assessing the purity of the crude peptide after cleavage from the resin.
Materials:
-
Lyophilized crude peptide
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Sample Preparation: a. Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.[10] b. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone).[9]
-
Gradient: A typical starting gradient is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. Note: The hydrophobicity of the 4-tert-butyl-phenylalanine residue may require optimization of the gradient for effective separation.[10]
-
-
Data Analysis: a. Integrate the peaks in the resulting chromatogram. b. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[9]
References
- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides.
- Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. PekCura Labs.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. PMC, NIH.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group.
- HPLC Analysis and Purification of Peptides. PMC, PubMed Central.
- HPLC Analysis and Purification of Peptides. ResearchGate.
- HBTU activation for automated Fmoc solid-phase peptide synthesis. PubMed.
- Methods and protocols of modern solid phase peptide synthesis. Springer.
- 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry - ACS Publications.
- Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.
- Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors. ResearchGate.
- Fmoc-L-4-tert-butyl-phenylalanine: Enhancing Solubility and Stability in Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Phenylalanine and tyrosine kinetics in relation to altered protein and phenylalanine and tyrosine intakes in healthy young men. ResearchGate.
- An Overview of Phenylalanine and Tyrosine Kinetics in Humans. PMC, NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. peptide.com [peptide.com]
Technical Support Center: Purification Strategies for Peptides Containing 4-tert-butyl-L-phenylalanine
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of peptides incorporating the non-canonical amino acid, 4-tert-butyl-L-phenylalanine (4-tBu-Phe). The unique properties of this bulky and hydrophobic residue present specific challenges during purification, which this guide aims to address with practical, field-proven solutions.
Introduction
The incorporation of 4-tert-butyl-L-phenylalanine into peptide sequences is a powerful strategy in medicinal chemistry to enhance proteolytic stability, modulate receptor affinity, and control peptide conformation.[1] However, the pronounced hydrophobicity of the tert-butyl group often leads to significant purification challenges, including poor solubility, aggregation, and atypical retention behavior during reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This guide provides a systematic approach to overcoming these obstacles to achieve high purity and recovery of your target peptide.
Troubleshooting Guide
This section addresses common problems encountered during the purification of peptides containing 4-tert-butyl-L-phenylalanine.
Problem 1: Poor solubility of the crude peptide in the initial mobile phase.
Cause: The high hydrophobicity of the 4-tBu-Phe residue can significantly decrease the peptide's solubility in aqueous solutions, a common starting point for RP-HPLC.[1] Peptides with a high content of non-polar amino acids often have limited solubility in aqueous solutions.[2][3]
Solution:
-
Initial Dissolution in Organic Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase.[3][4] Be mindful that high concentrations of these solvents might be incompatible with some biological assays.[3]
-
Use of Chaotropic Agents: Incorporate chaotropic agents, such as guanidine hydrochloride or urea, into the sample solvent to disrupt intermolecular hydrogen bonding and prevent aggregation.[4]
-
pH Adjustment: The net charge of a peptide and the pH of the solution are critical for solubility.[2] For basic peptides, initial dissolution in a dilute acidic solution (e.g., 10% acetic acid) can improve solubility before injection. Conversely, for acidic peptides, a dilute basic solution (e.g., 0.1% aqueous ammonia) may be beneficial.[3]
Problem 2: Broad, tailing, or split peaks during RP-HPLC.
Cause: This can be attributed to several factors:
-
Peptide Aggregation: The hydrophobic nature of 4-tBu-Phe containing peptides can promote self-association and aggregation on the column, leading to poor peak shape.[1][4][5] Aggregation is a common issue in the development of peptide-based drugs.[6]
-
Secondary Structure Formation: The bulky side chain of 4-tBu-Phe can induce or stabilize secondary structures that may interfere with chromatographic separation.[1]
-
Slow Adsorption/Desorption Kinetics: The strong hydrophobic interaction between the peptide and the stationary phase can lead to slow mass transfer, resulting in peak broadening.
Solution:
-
Optimize Mobile Phase Composition:
-
Increase Organic Modifier Strength: Employ stronger organic modifiers like n-propanol or isopropanol in the mobile phase, which can be more effective than acetonitrile in disrupting hydrophobic interactions.
-
Ion-Pairing Agents: Utilize trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape.[7] For particularly stubborn peptides, consider using heptafluorobutyric acid (HFBA), which provides stronger ion-pairing and can increase retention of basic peptides.[8]
-
-
Elevated Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity, enhancing mass transfer, and disrupting secondary structures and aggregates.
-
Shallow Gradient: Employ a shallower gradient to improve the separation of closely eluting species and minimize on-column aggregation.[9]
Problem 3: Low recovery of the purified peptide.
Cause:
-
Irreversible Adsorption: The high hydrophobicity can lead to strong, sometimes irreversible, binding to the reversed-phase column.
-
Precipitation: The peptide may precipitate on the column as the concentration of the organic modifier changes during the gradient.
Solution:
-
Column Selection:
-
Post-Purification Column Wash: After the gradient, perform a high-organic wash (e.g., 95-100% acetonitrile or isopropanol) to elute any strongly retained peptide.
-
Solvent Modifiers: Adding a small percentage of a stronger solvent like isopropanol to the mobile phase can improve recovery.
Data Summary Table: RP-HPLC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility | High hydrophobicity, aggregation | Dissolve in DMSO/DMF first, use chaotropic agents, adjust pH |
| Broad/Tailing Peaks | Aggregation, secondary structure, slow kinetics | Increase temperature, use stronger organic modifier, use HFBA |
| Low Recovery | Irreversible adsorption, precipitation | Use C4/C8 column, wide-pore stationary phase, high-organic wash |
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a peptide containing 4-tert-butyl-L-phenylalanine?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and powerful technique for peptide purification.[7][12] For a peptide containing the hydrophobic 4-tBu-Phe residue, a good starting point is a C18 column with a water/acetonitrile gradient containing 0.1% TFA. However, be prepared to optimize the conditions as outlined in the troubleshooting guide.
Q2: How does the tert-butyl group on phenylalanine affect the peptide's properties during purification?
A2: The tert-butyl group significantly increases the hydrophobicity of the phenylalanine side chain.[1] This leads to:
-
Increased Retention in RP-HPLC: The peptide will bind more strongly to the stationary phase and elute at a higher organic solvent concentration.
-
Decreased Aqueous Solubility: The peptide will be less soluble in water and aqueous buffers.[2]
-
Increased Propensity for Aggregation: The hydrophobic interactions between peptide chains are stronger, leading to a higher tendency to aggregate.[4][6]
Q3: Are there alternative or orthogonal purification techniques that can be used?
A3: Yes, employing orthogonal purification techniques can be highly effective, especially for challenging purifications.[8][13] Combining different separation mechanisms can resolve impurities that co-elute in RP-HPLC.[14]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[15][16] It is an excellent orthogonal method to RP-HPLC, which separates based on hydrophobicity.[8] Strong Cation-Exchange (SCX) chromatography can be particularly useful as a first step to remove hydrophobic contaminants that can interfere with RP-HPLC.[17]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size.[18][19] It can be used to remove aggregates or for buffer exchange.[20][21]
Workflow for Orthogonal Purification
Caption: Orthogonal purification workflow for challenging peptides.
Q4: How can I prevent my peptide from aggregating during lyophilization?
A4: Aggregation can also occur during the lyophilization process. To minimize this:
-
Lyophilize from a Low Concentration: If possible, lyophilize the peptide from a more dilute solution.
-
Use a Bulking Agent: Adding a cryoprotectant/lyoprotectant such as sucrose or trehalose can help to prevent aggregation by providing a stabilizing matrix.
-
Control the Freezing Rate: A slower, controlled freezing rate can sometimes lead to larger ice crystals and less stress on the peptide molecules.
Experimental Protocol: Step-by-Step RP-HPLC Optimization
-
Initial Scouting Run:
-
Column: C18, 5 µm, 100 Å, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5-95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm and 280 nm
-
Column Temperature: 30 °C
-
-
Analysis of Initial Results:
-
Evaluate peak shape, retention time, and resolution.
-
If the peak is broad or tailing, proceed with optimization steps.
-
-
Optimization Strategies:
-
Temperature Gradient: Perform runs at 40 °C, 50 °C, and 60 °C to assess the impact on peak shape.
-
Solvent Change: If acetonitrile does not provide adequate resolution, switch to isopropanol as the organic modifier (Mobile Phase B: 0.1% TFA in Isopropanol).
-
Shallow Gradient: Based on the initial scouting run, create a shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B, try a gradient of 30-50% B over 40 minutes.
-
Column Change: If the peptide is highly retained or shows poor peak shape even after optimization, switch to a C8 or C4 column.
-
Logical Relationship Diagram: Purification Challenges and Solutions
Caption: Mapping purification problems to effective solutions.
References
- Sepax Technologies. (n.d.). Peptide Separations Using Size Exclusion Chromatography.
- Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC.
- Sepax Technologies. (n.d.). Peptide Separations Using Size Exclusion Chromatography.
- Xtalks. (2022, May 19). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques.
- CD Formulation. (n.d.). Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides.
- Irvine, G. B. (2003). High-performance size-exclusion chromatography of peptides. Journal of Biochemical and Biophysical Methods, 56(1-3), 233–242. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- PubMed. (n.d.). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping.
- Deechuen, S., et al. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Peptide Science, 24(1), e3048. [Link]
- Nest Group. (2009, June 12). Peptide Purification Overview.
- Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Vendruscolo, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids.
- Millennial Scientific. (2024, August 1). The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification.
- Analytical Biochemistry. (2003). Detection and prevention of protein aggregation before, during, and after purification.
- Molecules. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.
- Phenomenex. (n.d.). Peptide Separations by Cation Exchange Chromatography using Luna SCX.
- UWPR. (n.d.). Strong cation-exchange (SCX) chromatography.
- Nest Group. (n.d.). Strong Cation-Exchange and Reversed-Phase Purification of a Synthetic Peptide Application Note #9601.
- ResearchGate. (n.d.). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution.
- Taylor & Francis Online. (2025, January 17). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides.
- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
- Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Reddit. (2025, March 4). How to retain a short hydrophobic peptide on the HPLC.
- Downstream Column. (2020, September 23). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification.
- The Journal of Physical Chemistry B. (2015). Peptide Solubility Limits: Backbone and Side-Chain Interactions.
- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Molecules. (2020). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.
- Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. nestgrp.com [nestgrp.com]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. reddit.com [reddit.com]
- 12. renyi.hu [renyi.hu]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. xtalks.com [xtalks.com]
- 15. blob.phenomenex.com [blob.phenomenex.com]
- 16. waters.com [waters.com]
- 17. nestgrp.com [nestgrp.com]
- 18. goldbio.com [goldbio.com]
- 19. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. sepax-tech.com [sepax-tech.com]
- 21. High-performance size-exclusion chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable non-canonical amino acid. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common pitfalls and optimize your synthetic strategy.
Frequently Asked Questions & Troubleshooting Guides
Q1: My overall yield for this compound is significantly lower than expected. What are the primary synthetic routes, and where are the most common points of failure?
A1: Low yield is a frequent challenge in multi-step organic syntheses. For this specific amino acid, the most common and industrially relevant synthetic approaches are the Strecker synthesis and the Bucherer-Bergs reaction . Both pathways begin with the same precursor: 4-tert-butylbenzaldehyde .
The overall yield can be impacted at three critical stages:
-
Purity of Starting Material: The quality of 4-tert-butylbenzaldehyde is paramount.
-
Reaction Efficiency: The formation and stability of key intermediates (α-aminonitrile in Strecker, hydantoin in Bucherer-Bergs).
-
Product Isolation and Purification: Significant product loss can occur during workup and purification.
Below is a general troubleshooting workflow to diagnose the source of low yield.
Caption: General troubleshooting workflow for low yield synthesis.
Q2: I'm concerned about the quality of my 4-tert-butylbenzaldehyde starting material. How do common synthesis methods affect its purity, and how can I verify it?
A2: Excellent question. The purity of your starting aldehyde is non-negotiable for achieving high yields. 4-tert-butylbenzaldehyde is typically synthesized by the oxidation of 4-tert-butyltoluene.[1] Several methods exist, each with potential impurity profiles.
-
Chemical Oxidation (e.g., MnO₂/H₂SO₄): This is a traditional and high-yielding method (often >90%).[1] However, over-oxidation is a common side reaction, leading to the formation of 4-tert-butylbenzoic acid . This acidic impurity can interfere with the basic conditions of the subsequent amino acid synthesis.
-
Electrochemical Oxidation: A greener, industrial-scale method that can produce high-purity aldehyde.[2]
-
Other Methods: Syntheses via benzyl halide hydrolysis can introduce halogenated impurities.[1][3]
Verification and Purification Protocol:
-
Purity Assessment:
-
¹H NMR: Check for the characteristic aldehyde proton signal (~9.9-10.0 ppm). The presence of broad peaks around 12-13 ppm may suggest the carboxylic acid impurity. Integrate the aromatic regions to quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the best method to identify and quantify volatile impurities, including residual 4-tert-butyltoluene or isomeric impurities.
-
-
Purification:
-
If 4-tert-butylbenzoic acid is present, perform a simple acid-base extraction. Dissolve the aldehyde in a nonpolar solvent (e.g., diethyl ether), wash with a mild base like saturated sodium bicarbonate solution to remove the acid, then wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent.
-
For other impurities, vacuum distillation is highly effective. 4-tert-butylbenzaldehyde has a boiling point of approximately 248 °C at atmospheric pressure, but distilling under vacuum (e.g., 72 °C at 0.15 mbar) prevents thermal degradation.[4]
-
| Potential Impurity | Source | Detection Method | Impact on Synthesis |
| 4-tert-butylbenzoic acid | Over-oxidation of 4-tert-butyltoluene | ¹H NMR, IR | Neutralizes base, hinders imine formation |
| Unreacted 4-tert-butyltoluene | Incomplete oxidation | GC-MS, ¹H NMR | Inert, but reduces molar equivalence of aldehyde |
| Isomeric Aldehydes | Impure starting toluene | GC-MS | Leads to isomeric amino acid products, complicating purification |
Q3: I'm attempting the Strecker synthesis. What are the critical parameters for the formation of the α-aminonitrile intermediate, and how can I optimize this step?
A3: The Strecker synthesis is a robust method but requires careful control of equilibrium processes.[5] The reaction proceeds in two main stages: formation of the α-aminonitrile, followed by its hydrolysis.[6][7] Low yield in the first stage is almost always the root cause of failure.
Reaction Mechanism & Critical Control Points: The reaction begins with the formation of an imine from the aldehyde and ammonia, which is in equilibrium with its protonated form, the iminium ion. Cyanide then attacks the iminium ion.[5][6]
Caption: Key equilibria and potential pitfalls in α-aminonitrile formation.
Troubleshooting & Optimization Protocol:
-
Reagent Stoichiometry and Source:
-
Use a slight excess of the ammonia source (e.g., 1.1-1.5 eq NH₄Cl) and cyanide source (e.g., 1.1-1.5 eq KCN). Using ammonium chloride and potassium cyanide in situ generates the necessary ammonia and hydrogen cyanide.[8]
-
Causality: The reaction is driven by equilibria. Le Châtelier's principle dictates that a slight excess of reactants will push the equilibrium toward the product.
-
-
pH Control:
-
The optimal pH is typically weakly acidic to neutral (pH 6-8).
-
Causality: The pH is a delicate balance. The reaction requires free ammonia (NH₃) to form the imine, but also needs acid to protonate the imine to the more electrophilic iminium ion.[9] If the pH is too low (<6), the concentration of free NH₃ is negligible, and HCN (pKa ~9.2) can be lost as a volatile gas. If the pH is too high (>9), the imine is not readily protonated, slowing the reaction, and the aldehyde can undergo a competing Cannizzaro reaction.
-
-
Solvent and Temperature:
-
Aqueous methanol or ethanol are common solvents. The organic co-solvent helps solubilize the aromatic aldehyde.
-
The reaction is often run at room temperature or with gentle heating (40-50 °C).
-
Causality: Higher temperatures can accelerate the reaction but may also promote side reactions or polymerization. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.
-
-
Order of Addition:
-
A common and effective procedure is to first mix the aldehyde, ammonium chloride, and solvent, then add the potassium cyanide solution dropwise.
-
Causality: This ensures that the imine/iminium equilibrium is established before the introduction of the nucleophile, minimizing the chance of cyanide attacking the aldehyde directly to form a cyanohydrin.
-
Q4: I'm using the Bucherer-Bergs reaction. My intermediate hydantoin is either not forming or is precipitating out of solution, leading to a heterogeneous and slow reaction. What should I do?
A4: The Bucherer-Bergs reaction is a powerful one-pot method for creating 5,5-disubstituted hydantoins, which are then hydrolyzed to α,α-disubstituted amino acids.[10][11] For your monosubstituted product, the intermediate is a 5-substituted hydantoin. The main challenges are reagent stability and solubility.
Reaction Mechanism & Critical Control Points: The reaction involves the formation of a cyanohydrin, which reacts with ammonia to form an aminonitrile. This intermediate then reacts with CO₂ (from the decomposition of ammonium carbonate) to cyclize into the hydantoin.[10][12]
Caption: Key steps and challenges in Bucherer-Bergs hydantoin synthesis.
Troubleshooting & Optimization Protocol:
-
Reagent Quality and Stoichiometry:
-
Ammonium carbonate ((NH₄)₂CO₃) can decompose over time into ammonium bicarbonate (NH₄HCO₃) and ammonia. Use a fresh bottle or one that has been stored tightly sealed.
-
A typical molar ratio is 1 equivalent of aldehyde to 2-3 equivalents of KCN and 4-6 equivalents of ammonium carbonate.[12][13]
-
Causality: A large excess of ammonium carbonate is used to ensure sufficient concentrations of both ammonia and carbon dioxide are present in the reaction mixture to drive the equilibria toward the product.[12]
-
-
Solvent System and Temperature:
-
The reaction is typically performed in aqueous ethanol at 60-80 °C.[13]
-
If the hydantoin intermediate has poor solubility and precipitates, this can coat the starting material and halt the reaction.
-
Solution: Increase the proportion of the organic co-solvent (e.g., ethanol, or even use a solvent like acetamide or DMF for particularly insoluble systems) to keep the intermediate dissolved.[13][14] Running the reaction in a sealed pressure vessel can also help by keeping the volatile reactants (NH₃, CO₂) in solution and allowing for higher temperatures.
-
-
pH Management:
-
The ammonium carbonate acts as a buffer, typically maintaining the pH in the 8-10 range. This is generally suitable for the reaction.[12]
-
Causality: This pH range is a compromise that allows for cyanohydrin formation and the presence of free ammonia without excessively promoting side reactions of the aldehyde.
-
Q5: The final hydrolysis of my α-aminonitrile (from Strecker) or hydantoin (from Bucherer-Bergs) is slow, incomplete, or causes product degradation. How can I ensure a clean and high-yielding hydrolysis?
A5: This is the final and often most challenging step. Both the nitrile and the hydantoin are stable functional groups requiring forcing conditions to hydrolyze, which can unfortunately also degrade the desired amino acid product.
Protocol for Hydrolysis of α-Aminonitrile (Strecker Intermediate):
-
Method: Acid hydrolysis is most common. A typical procedure involves heating the crude aminonitrile in concentrated HCl (e.g., 6M to 12M) or a mixture of acetic acid and HCl at reflux (around 100-110 °C) for several hours.[8]
-
Monitoring: Track the disappearance of the nitrile peak in the IR spectrum (around 2230 cm⁻¹) and the appearance of the product by TLC or LC-MS.
-
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, extend the reflux time or use a stronger acid concentration. Be cautious, as this increases the risk of degradation.
-
Darkening/Degradation: If the solution turns dark brown or black, the conditions are too harsh. Reduce the temperature or acid concentration. Consider a two-stage hydrolysis: first with milder acid to the amide, then with stronger acid to the carboxylic acid.
-
Protocol for Hydrolysis of Hydantoin (Bucherer-Bergs Intermediate):
-
Method: Basic hydrolysis is generally more effective for hydantoins. Refluxing the hydantoin with a strong base like 20-30% aqueous NaOH or Ba(OH)₂ for 12-24 hours is typical.
-
Mechanism: The base attacks the carbonyls, opening the ring to form an N-carbamoyl amino acid salt, which is then further hydrolyzed to the amino acid.[11]
-
Workup: After hydrolysis, the reaction must be carefully acidified (e.g., with HCl) to the isoelectric point of the amino acid to precipitate the product.
-
Troubleshooting:
-
Incomplete Hydrolysis: This is the most common issue. Ensure a sufficient excess of base (at least 3-4 equivalents) and a long enough reflux time. The reaction can be slow.
-
Racemization: Prolonged heating under strong basic or acidic conditions can cause some racemization if you are performing an asymmetric synthesis. This is less of a concern for the standard racemic synthesis.
-
Q6: My final purification is resulting in significant product loss. What is an effective purification strategy for this compound?
A6: Amino acids are zwitterionic and can be tricky to purify. Simple extraction is often ineffective. The key is to exploit the compound's amphoteric nature.
Recommended Purification Protocol:
-
Crude Product Isolation: After hydrolysis, neutralize the reaction mixture. The goal is to precipitate the crude amino acid at its isoelectric point (pI). The pI for a simple amino acid is the average of the pKa of the carboxylic acid group (~2-3) and the ammonium group (~9-10), so precipitation will likely occur around pH 5.5-6.5.
-
Step 1: After hydrolysis (acidic or basic), carefully adjust the pH of the aqueous solution. Use a pH meter for accuracy. Add base (if coming from acid) or acid (if coming from base) dropwise with vigorous stirring in an ice bath.
-
Step 2: The product will precipitate as a white solid as you approach the pI.
-
Step 3: Collect the solid by vacuum filtration, wash with cold deionized water, followed by a cold, water-miscible solvent like ethanol or acetone to help remove water. Dry under vacuum.
-
-
Recrystallization:
-
The most effective method for final purification is recrystallization.
-
Solvent Screening: The best solvent is often a mixture of water and a miscible organic solvent. Hot water is a good starting point, as amino acids are often much more soluble in hot water than cold.
-
Procedure: Dissolve the crude, dry product in a minimum amount of boiling deionized water. If it is highly soluble, add a co-solvent like ethanol or isopropanol dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.
-
Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry thoroughly under vacuum.
-
References
- Wikipedia. (2023). 4-tert-Butylbenzaldehyde.
- PrepChem.com. (2017). Synthesis of 4-tert.-butylbenzaldehyde.
- Google Patents. (1981). EP0045429A2 - Process for the preparation of 4-tert. butylbenzaldehydes.
- Patsnap. (2018). Method for synthesizing 4-tert-butyl benzaldehyde.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- ResearchGate. (n.d.). General mechanism of the Strecker amino acid synthesis.
- Unknown Source. (n.d.). Bucherer-Bergs Reaction. (Link not available)
- News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis.
- Oakwood Chemical. (n.d.). (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid.
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- Wikipedia. (n.d.). Bucherer–Bergs reaction.
- MDPI. (2018). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- National Institutes of Health. (2016). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
- Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications.
- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
- Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.
- Google Patents. (1999). US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
- MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins.
- Chem-Station. (2017). Bucherer-Bergs Hydantoin Synthesis.
- National Institutes of Health. (2010). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
- National Institutes of Health. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- ResearchGate. (2008). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
- Google Patents. (2023). RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
- National Institutes of Health. (2022). Design, Synthesis, and Evaluation of Extended C4–Symmetric Dirhodium Tetracarboxylate Catalysts.
- ResearchGate. (1974). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid.
- National Institutes of Health. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. EP0045429A2 - Process for the preparation of 4-tert. butylbenzaldehydes - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker Synthesis [organic-chemistry.org]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 11. Bucherer-Bergs Reaction [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing Racemization of 4-tert-butyl-L-phenylalanine During Peptide Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of preventing racemization when incorporating the sterically hindered amino acid, 4-tert-butyl-L-phenylalanine, into your peptide synthesis workflows. Our guidance is grounded in established chemical principles and field-proven laboratory practices to ensure the stereochemical integrity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: Why is 4-tert-butyl-L-phenylalanine particularly challenging to couple without racemization?
A1: The primary challenge with 4-tert-butyl-L-phenylalanine stems from its significant steric bulk. The large tert-butyl group on the phenyl ring can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This steric hindrance can lead to slower coupling kinetics. To compensate for this, researchers might be tempted to use more forceful conditions, such as stronger activating agents, higher temperatures, or longer reaction times. Unfortunately, these very conditions also increase the likelihood of racemization.[3]
Q2: What is the primary chemical mechanism leading to racemization during peptide coupling?
A2: The most prevalent mechanism for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The activated intermediate can cyclize to form the planar oxazolone. The α-proton on this planar ring is now acidic and can be easily abstracted by a base present in the reaction mixture. This deprotonation-reprotonation sequence scrambles the stereochemistry at the α-carbon. The incoming amine can then attack the oxazolone from either face, resulting in a mixture of L- and D-amino acid-containing peptides.[4] A secondary mechanism involves the direct abstraction of the α-proton by a strong base, leading to a planar enolate intermediate that can also be protonated from either side.[5]
Q3: Which coupling reagents are recommended for incorporating 4-tert-butyl-L-phenylalanine to minimize racemization?
A3: For sterically hindered amino acids like 4-tert-butyl-L-phenylalanine, the use of potent coupling reagents is often necessary to achieve efficient coupling. However, the choice must be balanced with the risk of racemization. Uronium/aminium salts like HATU and COMU are generally recommended over standard reagents like HBTU due to their higher reactivity.[1][6] Phosphonium salts such as PyAOP and PyBOP are also excellent choices.[7] Carbodiimide reagents like DIC should always be used in the presence of a racemization-suppressing additive.[8] Ynamides have also been reported as racemization-free coupling reagents.[9]
Q4: How do additives like HOBt, HOAt, and Oxyma Pure help prevent racemization?
A4: These additives are crucial for suppressing racemization, especially when using carbodiimide-based coupling reagents. They function by intercepting the highly reactive activated amino acid intermediate (e.g., an O-acylisourea) before it can cyclize to form the problematic oxazolone. The additive reacts with the activated intermediate to form an active ester (e.g., an OBt, OAt, or Oxyma ester) that is more stable and less prone to racemization.[7] This active ester then reacts cleanly with the N-terminal amine of the peptide chain to form the desired peptide bond. HOAt and Oxyma Pure are generally considered more effective than HOBt at suppressing racemization.[10]
Q5: What is the role of the base in racemization, and which bases are preferred?
A5: The base plays a dual role in peptide coupling: it deprotonates the incoming N-terminal amine (if it is a salt) and can also facilitate the abstraction of the α-proton from the activated amino acid, leading to racemization. Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) can significantly increase the rate of racemization.[11] Therefore, it is highly recommended to use weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) .[6] In some cases, using the minimum necessary amount of base or even base-free conditions (with carbodiimide/additive combinations) can be the best strategy.[12]
Troubleshooting Guide: High Levels of D-Isomer Detected
If you have analyzed your final peptide and detected a significant amount of the D-diastereomer of 4-tert-butyl-phenylalanine, follow this step-by-step guide to troubleshoot and optimize your protocol.
Step 1: Re-evaluate Your Coupling Reagent and Additive Combination
| Issue | Recommended Action |
| Using a carbodiimide (e.g., DIC) without an additive. | Always use a racemization-suppressing additive. For 4-tert-butyl-L-phenylalanine, Oxyma Pure or HOAt are preferred over HOBt. |
| Using a standard uronium reagent (e.g., HBTU) with slow coupling. | Switch to a more potent reagent like HATU or COMU . These are more effective for sterically hindered couplings and can often achieve faster reaction times, reducing the window for racemization. |
| High racemization with onium salts (HATU, PyBOP). | Ensure you are not using excessive pre-activation times. The activated amino acid should be added to the resin immediately after preparation. |
Step 2: Optimize Your Base and Reaction Conditions
| Issue | Recommended Action |
| Using a strong base like DIPEA. | Switch to a weaker or more sterically hindered base such as NMM or collidine . Use the minimum number of equivalents required for the reaction. |
| Elevated reaction temperatures. | Perform the coupling at a lower temperature. For sensitive couplings, 0°C is often recommended. While elevated temperatures can speed up slow couplings, they also accelerate racemization.[3] |
| Prolonged reaction times. | If coupling is slow, consider a "double coupling" approach where the coupling step is repeated with fresh reagents, rather than extending the initial reaction time indefinitely.[1] |
| Solvent choice. | While DMF is the most common solvent, for some systems, a less polar solvent or a mixture (e.g., DMF/DCM) may help to reduce racemization, provided reagent solubility and resin swelling are not compromised.[12] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-4-tert-butyl-L-phenylalanine
This protocol is designed for the manual solid-phase synthesis of a peptide containing the sterically hindered 4-tert-butyl-L-phenylalanine residue.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat the treatment for 10 minutes.
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-4-tert-butyl-L-phenylalanine (3 equivalents relative to resin loading) and COMU (2.9 equivalents) in DMF.
-
Add N-methylmorpholine (NMM) (6 equivalents) to the solution and briefly mix.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature. For particularly sensitive sequences, perform the coupling at 0°C for 4 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Confirmation of Coupling: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling (double coupling) may be necessary.[1]
Protocol 2: Quantification of Racemization using Marfey's Method
This protocol outlines the steps to determine the percentage of the D-isomer in your final peptide product.
-
Peptide Hydrolysis:
-
Place a small, accurately weighed amount of your purified peptide (approx. 100-500 µg) into a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum or flush with an inert gas (e.g., argon).
-
Heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization with Marfey's Reagent (L-FDAA):
-
Reconstitute the dried hydrolysate in 100 µL of 1 M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) in acetone.
-
Incubate the mixture at 40°C for 1 hour in the dark.
-
Cool the reaction to room temperature and neutralize by adding 100 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[13]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient suitable for separating the derivatized amino acids (e.g., 10% to 70% B over 40 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the L-L and L-D diastereomers of the derivatized 4-tert-butyl-phenylalanine. The L-D diastereomer will typically have a longer retention time.
-
Integrate the peak areas for both diastereomers.
-
Calculate the percentage of racemization (% D-Isomer) using the formula: % D-Isomer = [Area(L-D) / (Area(L-L) + Area(L-D))] x 100
-
Visualizations
Diagram 1: Mechanism of Racemization via Oxazolone Formation
Caption: Primary mechanism of racemization during peptide coupling.
Diagram 2: Troubleshooting Workflow for High Racemization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) [mdpi.com]
- 12. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of 4-tert-butyl-L-phenylalanine in Solution
Welcome to the technical support center for 4-tert-butyl-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 4-tert-butyl-L-phenylalanine in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments and formulations.
Introduction: The Stability Challenge
4-tert-butyl-L-phenylalanine, a synthetic amino acid derivative, is increasingly utilized in peptide synthesis and drug design to enhance properties like hydrophobicity, stability, and solubility.[1][2][3][4] The bulky tert-butyl group can influence the folding and stability of peptide chains, offering potential advantages in therapeutic development.[4] However, like all amino acid derivatives, its stability in solution is not absolute and can be compromised by various factors, leading to degradation and impacting experimental outcomes. This guide provides a structured approach to identifying and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of 4-tert-butyl-L-phenylalanine solutions.
Q1: What are the primary degradation pathways for 4-tert-butyl-L-phenylalanine in solution?
A1: While specific degradation kinetics for 4-tert-butyl-L-phenylalanine are not extensively published, based on the known degradation of phenylalanine and other aromatic amino acids, the primary pathways to consider are:
-
Oxidation: The aromatic ring and the amino acid backbone are susceptible to oxidation, especially in the presence of reactive oxygen species. This can be initiated by exposure to air, metal ions, or certain buffer components.[5]
-
Photodegradation: Exposure to UV and visible light can induce photochemical reactions, leading to the formation of degradation products.[6] Aromatic amino acids are known to be susceptible to photodegradation.
-
Hydrolysis (pH-dependent): Although generally stable, extremes of pH (highly acidic or alkaline conditions) can promote hydrolysis of the amino acid or modifications if it is part of a larger molecule.
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.[7][8]
Q2: How should I prepare and store a stock solution of 4-tert-butyl-L-phenylalanine?
A2: For optimal stability, follow these guidelines:
-
Solvent Selection: Start with high-purity water (e.g., Milli-Q or equivalent). For compounds with limited aqueous solubility, the use of co-solvents like ethanol or methanol may be necessary.[9] However, be aware that organic solvents can also influence stability. The choice of solvent should be validated for your specific application.
-
pH Control: Prepare your solution in a buffer system that maintains a pH close to neutral (pH 6-8), unless your experimental conditions require otherwise. The solubility of amino acids is pH-dependent, often being lowest near their isoelectric point and increasing in acidic or alkaline conditions.[10]
-
Temperature: Prepare solutions at room temperature and store them at the recommended temperature of 2-8°C.[11] For long-term storage, consider aliquoting and freezing at -20°C or below, but be cautious of freeze-thaw cycles which can also promote degradation.
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[6]
-
Inert Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
Q3: I am observing precipitation in my 4-tert-butyl-L-phenylalanine solution. What could be the cause?
A3: Precipitation can occur due to several factors:
-
Low Solubility: The inherent solubility of 4-tert-butyl-L-phenylalanine in your chosen solvent system may have been exceeded. The tert-butyl group increases hydrophobicity, which can decrease aqueous solubility compared to L-phenylalanine.
-
pH Effects: The pH of your solution might be near the isoelectric point of the amino acid, where its solubility is at a minimum.
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
Salting Out: High concentrations of salts in your buffer can decrease the solubility of the amino acid.[12]
Troubleshooting Guide
This section provides a problem-solution format to address specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Loss of Potency or Inconsistent Results | Degradation of 4-tert-butyl-L-phenylalanine in solution. | 1. Verify Solution Age and Storage: Always use freshly prepared solutions when possible. If storing, validate the stability over your intended use period. 2. Control Environmental Factors: Protect the solution from light, elevated temperatures, and exposure to oxygen. 3. Optimize pH and Buffer: Ensure the pH of your solution is optimal for stability (typically near neutral). Choose a buffer system known to be inert (e.g., phosphate or citrate buffers, but be aware of potential catalytic effects). |
| Appearance of New Peaks in HPLC Analysis | Formation of degradation products. | 1. Perform Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and confirm that your HPLC method can resolve them from the parent compound.[5][13][14][15][16][17] 2. Characterize Degradants: Use techniques like mass spectrometry (MS) to identify the mass of the new peaks and elucidate the structure of the degradation products.[18] |
| Solution Discoloration (e.g., Yellowing) | Oxidative degradation or formation of chromophoric byproducts. | 1. Minimize Oxygen Exposure: Prepare solutions with degassed solvents and store under an inert atmosphere. 2. Add Antioxidants: Consider the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT), but ensure they do not interfere with your experiment. |
| Low or Variable Solubility | Suboptimal solvent or pH. | 1. Conduct Solubility Studies: Determine the solubility of 4-tert-butyl-L-phenylalanine in various solvents and buffer systems relevant to your application. 2. Adjust pH: Modify the pH of your solution to move away from the isoelectric point. 3. Use Co-solvents: If aqueous solubility is low, create a stock solution in a water-miscible organic solvent (e.g., ethanol, DMSO) and then dilute it into your aqueous medium. Be mindful of the final solvent concentration. 4. Consider Solubilizing Agents: For challenging formulations, excipients like cyclodextrins can be used to form inclusion complexes and enhance solubility.[1][12][19][20][21] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of 4-tert-butyl-L-phenylalanine and to develop a stability-indicating analytical method.[5][13][14][15][16][17]
Objective: To generate potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
4-tert-butyl-L-phenylalanine
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
Buffer for neutralization (e.g., phosphate buffer)
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 4-tert-butyl-L-phenylalanine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/methanol mixture).
-
Stress Conditions (in separate, clearly labeled vials):
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for a defined period.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place a vial of the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[10][22] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2 for a starting point).
-
Evaluation:
-
Assess the percentage of degradation in each condition.
-
Examine the chromatograms for the appearance of new peaks.
-
Ensure that the main peak of 4-tert-butyl-L-phenylalanine is well-resolved from all degradation peaks.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of 4-tert-butyl-L-phenylalanine and its potential degradation products.[23][24][25]
Objective: To establish an HPLC method capable of separating the parent compound from its degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Columns to screen:
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl column (for alternative selectivity)
-
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 10 µL |
Method Development and Optimization:
-
Inject the unstressed 4-tert-butyl-L-phenylalanine solution to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Evaluate the separation of the parent peak from any degradation products.
-
If co-elution occurs, optimize the method by:
-
Adjusting the gradient slope and duration.
-
Changing the organic modifier (e.g., methanol instead of acetonitrile).
-
Modifying the pH of the mobile phase (requires using a different buffer, e.g., phosphate or formate, instead of TFA).
-
Switching to a column with a different stationary phase (e.g., Phenyl-Hexyl).
-
-
Once adequate separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualization of Key Workflows
Workflow for Troubleshooting Solution Instability
Caption: A logical workflow for diagnosing and resolving stability issues with 4-tert-butyl-L-phenylalanine solutions.
Forced Degradation and Analysis Workflow
Caption: A workflow diagram illustrating the process of conducting forced degradation studies and subsequent analysis.
Conclusion
Ensuring the stability of 4-tert-butyl-L-phenylalanine in solution is paramount for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can proactively manage the stability of their solutions. A systematic approach, including careful preparation and storage, and the use of a validated stability-indicating analytical method, will ultimately lead to higher quality data and more successful research outcomes.
References
Click to expand
- A Debittered Complex of Glucose-Phenylalanine Amadori Rearrangement Products with β-Cyclodextrin: Structure, Molecular Docking and Thermal Degradation Kinetic Study. (n.d.). MDPI.
- Amino Acid Derivatives of β-Cyclodextrin. (1996). The Journal of Organic Chemistry.
- An Inclusion Complex of β-Cyclodextrin-L- Phenylalanine: 1H NMR and Molecular Docking Studies. (2002). ScienceAsia.
- The solubility and stability of amino acids in biocompatible ionic liquids. (2014). Protein & Peptide Letters.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Stability Indicating HPLC Method Development –A Review. (2018). International Journal of Trend in Scientific Research and Development.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International.
- Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals.
- Stability-Indicating HPLC Method Development. (n.d.). vscht.cz.
- Kinetic of adsorption and of photocatalytic degradation of phenylalanine effect of pH and light intensity. (2015). ResearchGate.
- 2278-6074 - Stability Indicating HPLC Method Development and Validation. (2014). SciSpace.
- Forced Degradation Studies. (2016). SciSpace.
- Mullani and Nargatti, IJPSR, 2021; Vol. 12(5): 2683-2691. (2020). International Journal of Pharmaceutical Sciences and Research.
- Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2013). Pharmaceutical Technology.
- Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. (2022). MDPI.
- Ti2O3/TiO2-Assisted Solar Photocatalytic Degradation of 4-tert-Butylphenol in Water. (2022). MDPI.
- Solubility of L-Phenylalanine in Aqueous Solutions. (2007). ResearchGate.
- The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. (2013). ResearchGate.
- Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. (2022). SciSpace.
- Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1. (2022). Semantic Scholar.
- Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. (2024). PMC.
- L-Phenylalanine, 2TBDMS derivative. (n.d.). NIST WebBook.
- Thermal Stability Study of 4-tert-Butylphenol. (2018). ResearchGate.
- Thermal degradation of poly(butylene terephthalate) at the processing temperature. (2002). ScienceDirect.
- Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). PMC.
- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (2021). MDPI.
- Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. (1997). ResearchGate.
Sources
- 1. Cyclodextrin-mediated enantioseparation of phenylalanine amide derivatives and amino alcohols by capillary electrophoresis-role of complexation constants and complex mobilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-tert-Butyl-L-phenylalanine | 82372-74-5 | FB49021 [biosynth.com]
- 12. Chiral discrimination in cyclodextrin complexes of amino acid derivatives: beta-cyclodextrin/N-acetyl-L-phenylalanine and N-acetyl-D-phenylalanine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijtsrd.com [ijtsrd.com]
- 14. scispace.com [scispace.com]
- 15. scispace.com [scispace.com]
- 16. ijpsr.com [ijpsr.com]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scienceasia.org [scienceasia.org]
- 22. L-Phenylalanine, 2TBDMS derivative [webbook.nist.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. questjournals.org [questjournals.org]
- 25. web.vscht.cz [web.vscht.cz]
Technical Support Center: Large-Scale Synthesis of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid
Welcome to the technical support center for the synthesis of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, a critical non-proteinogenic amino acid in pharmaceutical development. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of its large-scale synthesis.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis of this compound.
Problem 1: Low Enantiomeric Excess (ee) in Asymmetric Synthesis
Question: My asymmetric synthesis of this compound is resulting in a low enantiomeric excess. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is a common challenge in the synthesis of non-proteinogenic amino acids.[1] Several factors could be contributing to the low enantiomeric excess. Let's break down the potential causes and solutions.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Catalyst or Chiral Auxiliary | The choice of catalyst in asymmetric hydrogenation or the chiral auxiliary in a diastereoselective approach is critical for inducing stereoselectivity.[2] | - Screen Catalysts/Auxiliaries: Experiment with a range of chiral ligands (e.g., DuPhos, BINAP derivatives) for metal-catalyzed hydrogenations. If using a chiral auxiliary-based method like a Strecker reaction, consider different chiral amines.[3] - Verify Catalyst/Auxiliary Purity: Ensure the chiral catalyst or auxiliary is of high optical purity. |
| Incorrect Reaction Conditions | Temperature, pressure, and solvent can significantly influence the transition state energies of the stereodetermining step.[2] | - Optimize Temperature: Lowering the reaction temperature often enhances enantioselectivity. - Solvent Effects: The polarity and coordinating ability of the solvent can impact the catalyst-substrate complex. Screen a variety of solvents. |
| Racemization | The product may be racemizing under the reaction or work-up conditions. | - Check pH: Ensure that the pH during work-up and purification is not too acidic or basic, which can lead to racemization of the α-proton. - Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can contribute to racemization. |
Problem 2: Low Overall Yield in the Synthesis
Question: I am struggling with a low overall yield in my multi-step synthesis of this compound. What are the common pitfalls?
Answer: Low production yield is a frequent hurdle in the chemical synthesis of non-proteinogenic amino acids.[1] To diagnose the issue, it's essential to evaluate each step of your synthetic route.
Workflow for Diagnosing Low Yield:
Caption: A logical workflow for troubleshooting low yields in a multi-step synthesis.
Key Areas for Improvement:
-
Starting Material Quality: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to side products.
-
Reaction Stoichiometry: Carefully control the stoichiometry of your reagents. For instance, in a Boc-protection step, using an excess of di-tert-butyl dicarbonate can lead to the formation of N-tert-butoxycarbonyl dipeptides.[4]
-
Purification Losses: Significant material loss can occur during purification steps like chromatography or crystallization. Optimize your purification methods to maximize recovery. For example, in the purification of phenylalanine derivatives, a combination of ultrafiltration, activated carbon, and ion exchange has been used to improve recovery.[5]
-
Incomplete Reactions: Monitor your reactions to ensure they go to completion. If a reaction stalls, consider factors like catalyst deactivation or insufficient temperature.[6]
Problem 3: Formation of Difficult-to-Remove Impurities
Question: My final product is contaminated with impurities that are challenging to separate by standard chromatography or crystallization. What are these impurities and how can I remove them?
Answer: The nature of the impurities will depend on your synthetic route. However, some common culprits in the synthesis of substituted phenylalanines include:
-
Diastereomers: In diastereoselective syntheses, the formation of the undesired diastereomer is a common issue.
-
Over-alkylation Products: If your synthesis involves a Friedel-Crafts type reaction to introduce the tert-butyl group, you may see di-tert-butylated byproducts.[6]
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have to separate the product from the starting materials.
Strategies for Purification:
| Impurity Type | Recommended Purification Technique |
| Diastereomers | - Preparative HPLC: Using a suitable chiral stationary phase can effectively separate enantiomers or diastereomers. - Fractional Crystallization: This can be effective if the diastereomers have different solubilities. |
| Over-alkylation Products | - Optimized Chromatography: A careful selection of the mobile and stationary phases in column chromatography can help separate products with different polarities. - Reaction Optimization: Adjusting the molar ratio of the alkylating agent to the aromatic substrate can minimize the formation of di-alkylated products.[6] |
| Unreacted Starting Materials | - Liquid-Liquid Extraction: Utilize differences in pKa to separate the amino acid product from non-polar starting materials by adjusting the pH of the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common routes involve asymmetric synthesis to ensure the desired stereochemistry. These include:
-
Asymmetric Hydrogenation: This involves the hydrogenation of a dehydroamino acid precursor using a chiral catalyst.[2][7]
-
Diastereoselective Alkylation: A chiral auxiliary is used to direct the alkylation of a glycine enolate equivalent.
-
Enzymatic Synthesis: Biocatalytic routes can offer high enantioselectivity and yield, but the cost of cofactors can be a limitation for large-scale production.[1]
Q2: How can I effectively protect the amino group during synthesis?
A2: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino moiety of amino acids in peptide synthesis.[4] A common and effective method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.[4]
Q3: What are the key safety considerations for the large-scale synthesis of this compound?
A3: When scaling up any chemical synthesis, a thorough safety review is crucial. Specific considerations for this synthesis may include:
-
Handling of Reagents: Some reagents, like certain catalysts or alkylating agents, may be toxic or pyrophoric. Always consult the Safety Data Sheet (SDS) and handle them in an appropriate fume hood with personal protective equipment.
-
Exothermic Reactions: Some steps, such as the Boc-protection, can be exothermic.[4] Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the reaction temperature.
-
Pressure Reactions: If using hydrogenation, ensure the reactor is rated for the required pressure and that all safety features are operational.
Q4: Are there any analytical methods you recommend for monitoring reaction progress and final product purity?
A4: Yes, a combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity. Chiral HPLC is essential for determining enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.
References
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (n.d.). PubMed Central. [Link]
- 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions - Wiley-VCH. (n.d.). Wiley-VCH. [Link]
- A Convenient Preparation of 4-t-Butyl-L-phenylalanine - Taylor & Francis Online. (n.d.). Taylor & Francis Online. [Link]
- Catalytic Asymmetric Synthesis of α-Amino Acids | Chemical Reviews. (n.d.).
- The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC. (n.d.). NIH. [Link]
- Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021, July 26). Macmillan Group - Princeton University. [Link]
- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Enantioselective synthesis of chiral BCPs - PMC. (n.d.). PubMed Central - NIH. [Link]
- Large-Scale Synthesis of a Substituted D-Phenylalanine Using Asymmetric Hydrogenation. (2025, August 7).
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021, July 27). Macmillan Group - Princeton University. [Link]
- wondering if anyone can help with the synthesis of the unnatural amino acid (s)-2-amino-3-(3,4-dichlorophenyl)-2-methylpropanoic acid. has to start with a reagent with 7 carbons or less in its largest component. thanks! : r/OrganicChemistry. (2021, May 24). Reddit. [Link]
- Large-scale synthesis and purification of trans-4-tert-butyl-1- phenylcyclohexanol, an organic gelation agent. (n.d.). University of Memphis Digital Commons. [Link]
- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (n.d.). MDPI. [Link]
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). PubMed Central. [Link]
- Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC. (n.d.). NIH. [Link]
- Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester... (n.d.).
- US4584399A - Purification of L-phenylalanine. (n.d.).
- One-pot synthesis of 4-(tert-butyl)-1H-pyrrol-3-ylmethanone from tosylmethyl isocyanide and carbonyl compound. (n.d.).
- Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2025, August 5).
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Chiral Separation of 4-tert-Butylphenylalanine Enantiomers
Welcome to the dedicated technical support center for the chiral separation of 4-tert-butylphenylalanine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting advice for developing robust and efficient enantioselective analytical methods. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, mastering the separation of chiral molecules like 4-tert-butylphenylalanine is crucial.[1][2][3][4] This resource is structured to anticipate the challenges you may encounter and provide scientifically grounded solutions.
Understanding the Analyte: 4-tert-Butylphenylalanine
4-tert-Butylphenylalanine is a non-proteinogenic amino acid characterized by a bulky, hydrophobic tert-butyl group on the phenyl ring. This structural feature significantly influences its interaction with chiral stationary phases (CSPs), making method development a nuanced process that requires careful consideration of steric and electronic factors. The tert-butyl group can enhance hydrophobicity and steric bulk, which can be leveraged for effective chiral recognition.
Getting Started: A Strategic Approach to Method Development
A trial-and-error approach to chiral method development can be time-consuming and inefficient.[5] A systematic screening strategy using a selection of columns with different chiral selectors and a variety of mobile phase conditions is a more effective starting point.[6][7]
Initial Screening Protocol
The following table outlines a recommended starting point for screening different chiral separation techniques for 4-tert-butylphenylalanine.
| Technique | Recommended Chiral Stationary Phases (CSPs) | Initial Mobile Phase Conditions | Key Considerations |
| HPLC (Normal Phase) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Daicel CHIRALCEL® OD-H, CHIRALPAK® IA) | Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) for acidic analytes or 0.1% Diethylamine (DEA) for basic analytes. | Good for initial screening due to strong chiral recognition capabilities of polysaccharide CSPs. The bulky tert-butyl group may interact favorably with the chiral grooves of these phases.[8] |
| HPLC (Reversed Phase) | Macrocyclic Glycopeptide-based (e.g., Teicoplanin or Ristocetin A-based columns like Astec® CHIROBIOTIC® T, CHIROBIOTIC® R) | Acetonitrile/Water (75:25, v/v) with 0.1% Formic Acid or Ammonium Acetate buffer. | Macrocyclic glycopeptides are known for their broad selectivity for amino acids and their derivatives.[5][9] This is a strong starting point for underivatized 4-tert-butylphenylalanine.[10] |
| Supercritical Fluid Chromatography (SFC) | Polysaccharide-based (e.g., Lux® Cellulose-1, Lux® Amylose-1) | CO₂/Methanol (80:20, v/v) with 0.1% TFA or DEA. | SFC offers faster separations and reduced solvent consumption, making it an attractive "green" alternative.[2][11][12] The non-polar nature of the primary mobile phase can be advantageous for hydrophobic molecules. |
| Capillary Electrophoresis (CE) | N/A (Chiral selector added to background electrolyte) | Background Electrolyte (BGE): Phosphate buffer (pH 2.5-7.0) with a chiral selector such as a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin). | CE is a powerful technique for chiral separations of polar and charged compounds like amino acids, offering high efficiency and low sample consumption.[13][14] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your method development for the chiral separation of 4-tert-butylphenylalanine.
Scenario 1: No Separation or Poor Resolution (Rs < 1.5)
Question: I am not seeing any separation of the 4-tert-butylphenylalanine enantiomers, or the peaks are poorly resolved. What should I do?
Answer:
Poor resolution is a common initial challenge in chiral method development. The key is to systematically alter the chromatographic conditions to enhance the differential interaction between the enantiomers and the chiral stationary phase.
Step-by-Step Troubleshooting:
-
Change the Organic Modifier: The choice of alcohol in the mobile phase can significantly impact selectivity.[7]
-
If using Isopropanol, try switching to Ethanol or Methanol.
-
In SFC, altering the co-solvent (e.g., from Methanol to Ethanol) can have a profound effect on selectivity.
-
-
Adjust Mobile Phase Composition:
-
Normal Phase (HPLC): Systematically vary the percentage of the alcohol modifier. A common strategy is to screen compositions such as 95:5, 90:10, 85:15, and 80:20 (Hexane:Alcohol).
-
Reversed Phase (HPLC): Adjust the ratio of organic solvent to water.
-
SFC: Modify the percentage of the alcohol co-solvent.
-
-
Vary the Additive: The nature and concentration of the acidic or basic additive can dramatically influence peak shape and selectivity, especially for ionizable compounds like amino acids.[7][15]
-
If using TFA, try Formic Acid or Acetic Acid.
-
If using DEA, try other amines like Triethylamine (TEA).
-
Optimize the additive concentration (e.g., from 0.05% to 0.2%).
-
-
Change the Chiral Stationary Phase: If the above steps do not yield satisfactory results, the chosen CSP may not be suitable for this analyte. It is crucial to screen different types of CSPs.
-
If a polysaccharide-based column was unsuccessful, switch to a macrocyclic glycopeptide-based column, or vice-versa.
-
-
Lower the Temperature: Reducing the column temperature can sometimes enhance chiral recognition by strengthening the transient diastereomeric interactions.
Scenario 2: Poor Peak Shape (Tailing or Fronting)
Question: My peaks for 4-tert-butylphenylalanine are showing significant tailing. How can I improve the peak shape?
Answer:
Peak tailing in chiral separations of amino acids is often due to secondary interactions with the stationary phase or issues with the analyte's ionization state.
Step-by-Step Troubleshooting:
-
Optimize the Additive: This is the most critical parameter for improving the peak shape of ionizable compounds.
-
For the acidic 4-tert-butylphenylalanine, ensure an acidic additive (TFA, Formic Acid) is present in the mobile phase to suppress the deprotonation of the carboxylic acid group.
-
For the zwitterionic form, a buffer may be necessary.
-
If the analyte is in its basic form (e.g., an ester derivative), a basic additive (DEA, TEA) is required to block active sites on the silica support.
-
-
Adjust the Mobile Phase Strength: In some cases, a mobile phase that is too weak can lead to tailing. Gradually increase the percentage of the stronger solvent component.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
-
Ensure Proper Column Equilibration: Chiral columns, particularly polysaccharide-based ones, may require longer equilibration times than standard achiral columns. Ensure a stable baseline before injecting your sample.
Scenario 3: Long Retention Times or No Elution
Question: The retention times for my 4-tert-butylphenylalanine enantiomers are excessively long, or the compound is not eluting from the column at all. What is the cause and how can I fix it?
Answer:
Excessive retention is typically due to strong interactions between the analyte and the stationary phase, often exacerbated by a mobile phase that is too weak.
Step-by-Step Troubleshooting:
-
Increase Mobile Phase Strength:
-
Normal Phase (HPLC): Increase the percentage of the alcohol modifier.
-
Reversed Phase (HPLC): Increase the percentage of the organic solvent.
-
SFC: Increase the percentage of the co-solvent.
-
-
Change the Organic Modifier: Switch to a stronger organic modifier. For example, in normal phase, isopropanol is a stronger solvent than ethanol.
-
Increase Column Temperature: Raising the temperature will decrease the viscosity of the mobile phase and reduce retention times. However, be mindful that this can sometimes decrease resolution.
-
Consider Derivatization: If analyzing the underivatized amino acid proves difficult due to its high polarity and zwitterionic nature, consider derivatization of the amino or carboxyl group (e.g., N-Boc protection).[5][16] Derivatized amino acids are often less polar and may exhibit better chromatographic behavior on certain CSPs.[8]
Frequently Asked Questions (FAQs)
Q1: Which chiral separation technique is best for 4-tert-butylphenylalanine?
A1: There is no single "best" technique, as the optimal method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. However, for initial screening, HPLC with polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.[5][6] SFC is a strong contender for its speed and green chemistry advantages.[2][11]
Q2: Do I need to derivatize 4-tert-butylphenylalanine for chiral separation?
A2: Not necessarily. Direct separation of underivatized amino acids is possible, particularly on macrocyclic glycopeptide and crown-ether based CSPs.[9][10] However, if you encounter issues with peak shape, retention, or solubility, derivatization (e.g., N-Boc or N-Fmoc protection) can be a valuable strategy to improve chromatographic performance.[5][16]
Q3: How do I determine the elution order of the enantiomers?
A3: The elution order can be determined by injecting a standard of a single, known enantiomer (e.g., L-4-tert-butylphenylalanine). Alternatively, a chiral detector, such as a circular dichroism (CD) detector, can be used to identify the enantiomers based on their specific optical rotation.
Q4: Can I use the same method for both analytical and preparative separations?
A4: Generally, yes. An analytical method can be scaled up for preparative purposes. However, some modifications may be necessary, such as increasing the column diameter and adjusting the flow rate. SFC is particularly well-suited for preparative separations due to the ease of removing the CO₂ mobile phase.[2][11]
Q5: My resolution is good, but the analysis time is too long. How can I speed up the separation?
A5: To reduce the analysis time while maintaining resolution, you can:
-
Increase the flow rate.
-
Use a shorter column or a column packed with smaller particles (e.g., sub-2µm or superficially porous particles), though the latter are less common for chiral phases.[9]
-
Increase the mobile phase strength.
-
Switch to SFC, which is inherently faster than HPLC.[11][12]
Visualizing the Method Development Workflow
The following diagram illustrates a logical workflow for developing a chiral separation method for 4-tert-butylphenylalanine.
Caption: A workflow for chiral method development.
References
- Phenomenex Inc. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions.
- Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1428.
- Wallworth, D. (2017). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1319, 1-19.
- Saevels, J., et al. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 875(1-2), 43-88.
- YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
- Phenomenex Inc. (n.d.). Chiral Super Critical Fluid Chromatography.
- Aslan, S. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Hroboňová, K., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(11), 3298.
- Fanali, S. (2025). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Methods in Molecular Biology.
- Welch, C. J., et al. (2012). Column Technology for Achiral SFC Separations. Chromatography Today.
- Regalado, E. L., et al. (2018). Evaluation of Achiral Stationary Phases for Gradient Screening with Supercritical Fluid Chromatography. LCGC North America, 36(11), 826-835.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- Dossou, K. S. S., et al. (2010). Optimization of the LC enantioseparation of chiral pharmaceuticals using cellulose tris(4-chloro-3-methylphenylcarbamate) as chiral selector and polar non-aqueous mobile phases. Journal of Separation Science, 33(12), 1699-1707.
- Phenomenex Inc. (n.d.). Chiral HPLC Separations.
- Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
- Ates, H., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463307.
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. selvita.com [selvita.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 13. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of the LC enantioseparation of chiral pharmaceuticals using cellulose tris(4-chloro-3-methylphenylcarbamate) as chiral selector and polar non-aqueous mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for Boc protection of 4-tert-butylphenylalanine
Welcome to the technical support guide for the optimization of reaction conditions for the N-tert-butyloxycarbonyl (Boc) protection of 4-tert-butylphenylalanine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this crucial non-canonical amino acid in peptide synthesis and other areas of organic chemistry. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address specific challenges you may encounter.
Core Principles: The "Why" of Boc Protection
The Boc group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide chemistry.[1] Its popularity is due to its stability in a wide range of nucleophilic and basic conditions, combined with its straightforward removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][2]
The reaction proceeds via the nucleophilic attack of the amino group of 4-tert-butylphenylalanine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride).[3][4] This forms a transient tetrahedral intermediate, which then collapses to yield the N-Boc protected amino acid, along with the byproducts tert-butanol and carbon dioxide.[3][5] The release of CO₂ gas provides a strong thermodynamic driving force for the reaction.[3][4]
Caption: General mechanism for the Boc protection of an amine.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for Boc protection of 4-tert-butylphenylalanine?
A common and effective method involves reacting the amino acid with di-tert-butyl dicarbonate in a mixed solvent system, often with a base to facilitate the reaction.[1][6] A typical starting point would be to use 1.0 equivalent of the amino acid with 1.0-1.2 equivalents of Boc-anhydride. The reaction is often performed in a solvent mixture like dioxane/water or THF/water with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) at room temperature.[6][7]
Q2: Is a base always required for the reaction?
While not strictly necessary in all cases, a base is highly recommended, especially for amino acids.[3][4] The base, such as triethylamine (TEA) in anhydrous conditions or NaOH in aqueous conditions, serves to deprotonate the ammonium salt form of the amino acid and increase the nucleophilicity of the free amine, thereby accelerating the reaction.[3] Reactions can be run without an added base, but they are typically slower.[1][4]
Q3: Which solvent system is optimal for this specific amino acid?
4-tert-butylphenylalanine is significantly more non-polar (lipophilic) than simpler amino acids like alanine or glycine due to the two tert-butyl groups. This can lead to poor solubility in purely aqueous solutions. Therefore, a mixed solvent system is generally preferred.
-
Dioxane/Water or THF/Water: These are excellent choices that can dissolve both the polar amino acid salt and the non-polar Boc-anhydride, creating a homogeneous reaction mixture.[6][7]
-
Acetonitrile/Water: This combination can also be effective and may influence the aggregation and crystallization behavior of the product.[8]
-
Anhydrous Solvents (THF, DCM): If using an organic base like triethylamine (TEA), anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are suitable.[9]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method.[10] Spot the starting material, the reaction mixture, and a co-spot on a silica plate. The Boc-protected product is significantly less polar than the starting amino acid and will have a much higher Rf value. The disappearance of the starting material spot indicates reaction completion. A ninhydrin stain can be used to visualize the starting amino acid (which will appear as a colored spot), while the N-protected product will not stain.[10][11]
Troubleshooting Guide
Caption: Troubleshooting decision tree for Boc protection.
Problem: The reaction is stalled or incomplete.
-
Potential Cause: The starting amino acid has poor solubility in your chosen solvent, preventing it from reacting efficiently. 4-tert-butylphenylalanine's high lipophilicity can make this a common issue.
-
Solution: Switch to a mixed solvent system like 1:1 dioxane/water or THF/water to ensure all reactants are fully dissolved.[7] Gentle warming (30-40°C) can also help, but monitor for Boc-anhydride degradation.
-
Potential Cause: Insufficient reaction time or amount of Boc-anhydride.
-
Solution: Allow the reaction to proceed overnight to ensure completion.[6][7] If starting material persists, add an additional portion (0.1-0.2 equivalents) of Boc-anhydride.
Problem: The reaction yield is very low or fails completely.
-
Potential Cause: The pH of the reaction is not optimal. For aqueous base methods, the pH should be maintained between 9 and 10. If the pH is too low, the amine is protonated and not nucleophilic. If it's too high, hydrolysis of the Boc-anhydride can become a competitive side reaction.
-
Solution: Use a pH meter to monitor and adjust the pH by adding your base (e.g., 1M NaOH) dropwise throughout the addition of the Boc-anhydride.
-
Potential Cause: Your Boc-anhydride has degraded due to improper storage. It is sensitive to moisture and heat.
-
Solution: Use a fresh bottle of di-tert-butyl dicarbonate. It should be a clear liquid or a low-melting solid (melts at 22-24 °C).[2]
Problem: The final product is an oil that won't crystallize.
-
Potential Cause: Residual tert-butanol (a reaction byproduct) or solvent from the workup is trapped in the product, acting as an oiling agent.[7]
-
Solution: After the aqueous workup and extraction, ensure the organic layer is thoroughly dried (e.g., with anhydrous Na₂SO₄ or MgSO₄) and evaporate the solvent under reduced pressure. Place the resulting residue under a high vacuum for several hours to remove all volatile components.[7]
-
Potential Cause: The product is inherently difficult to crystallize or is amorphous.
-
Solution 1 (Pulping): After removing all solvent, add a non-polar solvent in which the product is poorly soluble, such as hexane or a mixture of hexane and ethyl acetate.[7] Stir or sonicate the mixture. This "pulping" can induce crystallization or precipitate the product as a solid powder that can be filtered.[12]
-
Solution 2 (Salt Formation): If the product remains an oil, it can be converted to a solid dicyclohexylamine (DCHA) salt. Dissolve the oil in a solvent like ether and add one equivalent of DCHA. The salt will often precipitate and can be easily filtered and dried.[13]
Optimized Experimental Protocols
Data Summary: Typical Reaction Parameters
| Parameter | Condition A (Aqueous Base) | Condition B (Anhydrous) |
| Amino Acid | 1.0 eq | 1.0 eq |
| (Boc)₂O | 1.05 - 1.1 eq | 1.1 - 1.2 eq |
| Base | 1M NaOH (to maintain pH 9-10) | Triethylamine (2.0 - 2.2 eq) |
| Solvent | 1:1 Dioxane:Water | Tetrahydrofuran (THF) |
| Temperature | Room Temperature (20-25°C) | 0°C to Room Temperature |
| Time | 4 - 16 hours | 6 - 24 hours |
| Typical Yield | >90% | >85% |
Protocol 1: Aqueous Base Method (Schotten-Baumann Conditions)
This is a robust and high-yielding method, ideal for scaling up.
Caption: Experimental workflow for the aqueous base Boc protection method.
Methodology:
-
In a round-bottom flask, dissolve 4-tert-butylphenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution in an ice bath and adjust the pH to 9.5-10.0 by the dropwise addition of 1M NaOH with vigorous stirring.
-
Add di-tert-butyl dicarbonate (1.05 eq) dropwise, either neat or as a solution in dioxane.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the pH periodically and add more 1M NaOH as needed to maintain it in the 9-10 range.
-
Monitor the reaction by TLC (e.g., 10% Methanol in DCM) until the starting material is consumed.
-
Once complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with a non-polar solvent like diethyl ether or hexane (2x) to remove any unreacted Boc-anhydride and t-BuOH.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 5% citric acid solution or solid KHSO₄. The product should precipitate as a white solid or oil.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by crystallization or pulping from a hexane/ethyl acetate mixture.
Protocol 2: Anhydrous Method
This method is useful if your starting material or product is sensitive to water.
Methodology:
-
Suspend 4-tert-butylphenylalanine (1.0 eq) in anhydrous THF or acetonitrile.
-
Add triethylamine (TEA, 2.2 eq) and stir until the amino acid dissolves.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a weak acid (e.g., 5% citric acid solution), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
References
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- BenchChem. (2025). Common side reactions with Boc-Dap-OH and how to prevent them.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
- BenchChem. (2025). The Chemistry of the Boc Protecting Group.
- CNR-IRIS. (2024).
- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- BenchChem. (2025). A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis.
- Organic Syntheses Procedure. [- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
- Suzhou Highfine Biotech. (2021).
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Reddit. (2021). Having great trouble with a Boc-protection reaction.
- BenchChem. (2025). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- NIH. (2025). Effect of solvent-induced packing transitions on N-capped diphenylalanine peptide crystal growth. [https://vertexaisearch.cloud.g.co/ grounding-api-redirect/AUZIYQFiHWDfxAe1DRdg3Y1-Bre_9Gqc6LArRJOw_8KNoooyiJNISMGBaWH2h5ka8w-NRjczcM_ST37WS_YCxk6Rz3Njk4iITDVYiBcaZyz6qoGZac2gR15LKqVtXdz_YoNCQBerriGC_4YMz9h6fBk=]([Link] grounding-api-redirect/AUZIYQFiHWDfxAe1DRdg3Y1-Bre_9Gqc6LArRJOw_8KNoooyiJNISMGBaWH2h5ka8w-NRjczcM_ST37WS_YCxk6Rz3Njk4iITDVYiBcaZyz6qoGZac2gR15LKqVtXdz_YoNCQBerriGC_4YMz9h6fBk=)
- Wikipedia.
- RSC Publishing. (2013). Dual protection of amino functions involving Boc.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- Google Patents. (N.d.). Crystallization method of Boc-amino acid. YkKZEQHMMEm1Q6HUDw==)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Application of Boc-anhydride [en.highfine.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. iris.cnr.it [iris.cnr.it]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 13. peptide.com [peptide.com]
Degradation pathways of 4-tert-butyl-L-phenylalanine under acidic conditions
Welcome to the technical support center for 4-tert-butyl-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique amino acid derivative, particularly under acidic conditions encountered during peptide synthesis, formulation studies, and forced degradation analyses. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Introduction: The Role and Reactivity of 4-tert-butyl-L-phenylalanine
4-tert-butyl-L-phenylalanine is a valuable building block in peptide synthesis and drug design. Its bulky tert-butyl group enhances the hydrophobicity of peptides, which can improve solubility and disrupt aggregation-prone sequences.[1][2] However, the very features that make this amino acid derivative advantageous also present unique challenges, especially concerning its stability in acidic environments. Understanding the potential degradation pathways is crucial for optimizing reaction conditions, interpreting analytical data, and ensuring the quality of the final product.
This guide will address common questions and troubleshooting scenarios related to the acid-catalyzed degradation of 4-tert-butyl-L-phenylalanine, providing practical solutions and in-depth explanations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-tert-butyl-L-phenylalanine under strong acidic conditions?
Under strong acidic conditions, such as those used in forced degradation studies (e.g., 0.1 to 1.0 M HCl), two primary degradation pathways are anticipated for 4-tert-butyl-L-phenylalanine:
-
De-tert-butylation: The tert-butyl group on the phenyl ring is susceptible to cleavage in strong acid, proceeding through a carbocation intermediate. This reaction, known as de-tert-butylation, would result in the formation of L-phenylalanine and a tert-butyl cation. The tert-butyl cation is highly reactive and will typically be scavenged by nucleophiles in the reaction mixture or eliminate a proton to form isobutylene gas.
-
Backbone Degradation: Similar to natural phenylalanine, the amino acid backbone can undergo degradation under harsh acidic and thermal stress. Potential degradation routes include:
-
Decarboxylation: Loss of the carboxyl group as carbon dioxide, leading to the formation of 4-tert-butyl-phenylethylamine.
-
Deamination: Loss of the amino group, which can lead to the formation of various byproducts, including the corresponding alpha-keto acid (4-tert-butyl-phenylpyruvic acid) and alpha-hydroxy acid.
-
The extent of each degradation pathway is dependent on the specific conditions, including acid concentration, temperature, and reaction time.
Q2: I am observing an unexpected loss of my 4-tert-butyl-L-phenylalanine-containing peptide during TFA cleavage from the resin. What could be the cause?
While the tert-butyl group is generally stable to the milder acidic conditions of Fmoc deprotection (piperidine in DMF), it can be partially or fully cleaved by strong acids like trifluoroacetic acid (TFA) used for resin cleavage and side-chain deprotection in peptide synthesis. If you are observing a lower than expected yield of your target peptide and the appearance of a secondary peptide peak corresponding to the mass of the peptide with a phenylalanine residue instead of a 4-tert-butyl-L-phenylalanine residue, premature de-tert-butylation is a likely cause.
Troubleshooting Steps:
-
Optimize Cleavage Conditions: Reduce the cleavage time or temperature. While complete removal of other protecting groups is necessary, prolonged exposure to TFA can enhance the cleavage of the p-tert-butyl group.
-
Use Scavengers: The tert-butyl cation generated during cleavage is a reactive electrophile that can re-attach to electron-rich residues like tryptophan and methionine. Including scavengers such as triisopropylsilane (TIS) and water in your cleavage cocktail is crucial to quench this reactive intermediate. A standard cleavage cocktail might be TFA/TIS/H2O (95:2.5:2.5).
Q3: My peptide containing 4-tert-butyl-L-phenylalanine shows poor solubility after purification. I thought this modification was supposed to improve solubility?
While the 4-tert-butyl group is incorporated to enhance solubility and disrupt aggregation, the overall properties of the peptide are sequence-dependent.[2] If the peptide as a whole is highly hydrophobic, aggregation can still occur.
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvent systems for dissolution. The addition of organic co-solvents like acetonitrile or isopropanol, or the use of chaotropic agents like guanidinium chloride, may be necessary.
-
pH Adjustment: The solubility of peptides is often pH-dependent. Adjusting the pH of your solution away from the isoelectric point (pI) of the peptide can significantly improve solubility.
-
Confirm Sequence Integrity: Use mass spectrometry to confirm that the purified product is indeed your target peptide and that no unexpected modifications or degradation have occurred that might alter its solubility profile.
Troubleshooting Guide for Experimental Workflows
Scenario 1: Incomplete Coupling of Fmoc-4-tert-butyl-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
Issue: A positive Kaiser test (blue beads) after a standard coupling cycle indicates the presence of unreacted free amines, signifying incomplete coupling of the bulky Fmoc-4-tert-butyl-L-phenylalanine.[1]
Causality: The steric hindrance from the bulky tert-butyl group can slow down the coupling kinetics compared to unmodified phenylalanine.[1]
Solutions:
| Strategy | Protocol | Rationale |
| Double Coupling | After the initial coupling, drain the vessel, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.[1] | Provides a second opportunity for the reaction to go to completion. |
| Extended Reaction Time | Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[1] | Allows more time for the sterically hindered reaction to proceed. |
| Elevated Temperature | Cautiously increase the reaction temperature to 40-50°C.[1] | Increases the kinetic energy of the molecules, overcoming the activation energy barrier. Use with caution to avoid racemization. |
| Choice of Coupling Reagent | Utilize highly efficient coupling reagents like HATU or HCTU. | These reagents form highly reactive activated esters, which can improve coupling efficiency for hindered amino acids. |
Scenario 2: Identification of Unknown Impurities in a Forced Degradation Study
Issue: After subjecting 4-tert-butyl-L-phenylalanine to acidic stress (e.g., 1M HCl at 60°C), HPLC-UV analysis shows the main peak and several new, unidentified impurity peaks.
Causality: The observed impurities are likely degradation products resulting from de-tert-butylation and/or backbone degradation.
Analytical Workflow for Identification:
Caption: Proposed de-tert-butylation pathway in strong acid.
References
- Analysis of amino acids as their tert.-butyldimethylsilyl derivatives by gas-liquid chromatography and mass spectrometry. PubMed.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- What do you do when your peptide synthesis fails? Biotage.
- Forced Degradation Studies. SciSpace.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Spectroscopy Online.
- L-phenylalanine degradation IV (mammalian, via side chain). PubChem.
Sources
Technical Support Center: Mass Spectrometry Fragmentation Analysis of 4-tert-Butylphenylalanine-Containing Peptides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of peptides incorporating the non-canonical amino acid 4-tert-butylphenylalanine (Bfa). The inclusion of Bfa is a key strategy in drug development to enhance peptide stability and potency. However, its bulky, hydrophobic tert-butyl side chain introduces unique challenges and behaviors during mass spectrometry (MS) analysis. This guide provides expert-driven troubleshooting advice, answers to frequently asked questions, and validated protocols to empower your research.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the MS/MS analysis of Bfa-containing peptides. Each solution is explained with underlying scientific principles to help you make informed decisions.
Q1: I'm observing poor sequence coverage for my Bfa-containing peptide. The backbone fragmentation seems incomplete, especially around the Bfa residue. What's happening?
A1: This is a common challenge stemming from the unique properties of the Bfa residue. Several factors could be at play:
-
Inefficient Collision Energy Transfer: The large, non-polar tert-butyl group can act as an "energy sink" during Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD). The vibrational energy intended to cleave the peptide backbone may be dissipated within the side chain, leading to inefficient fragmentation.
-
Solution: Systematically optimize the normalized collision energy (NCE). Perform a stepped NCE experiment (e.g., ramping from 20% to 40%) to find the optimal energy that balances precursor depletion with the generation of informative fragment ions.
-
-
Charge State and Proton Mobility: In low-energy CID, fragmentation is often directed by a "mobile proton" that migrates along the peptide backbone.[1] The bulky, non-polar Bfa side chain can sterically hinder proton migration or create a hydrophobic microenvironment that is energetically unfavorable for the charge, leading to localized fragmentation or dominant neutral loss from the side chain instead of backbone cleavage.
-
Solution: Consider an alternative fragmentation method. Electron Transfer Dissociation (ETD) is an excellent choice as it is a non-ergodic process that cleaves the peptide backbone (N-Cα bond) irrespective of proton mobility and is less likely to be affected by side chain properties.[2][3] ETD is particularly effective for peptides with higher charge states (+3 or more).[4]
-
Q2: My MS/MS spectrum shows a prominent, unexpected neutral loss peak that I can't assign to water or ammonia. Could this be from the Bfa residue?
A2: Yes, this is highly likely. The tert-butyl group is prone to fragmentation and can be lost as a neutral molecule.
-
Mechanism and Mass: The most probable neutral loss is that of isobutylene (C₄H₈) , corresponding to a mass difference of 56.1 Da . This occurs via a rearrangement mechanism. A less common, but possible, fragmentation is the loss of a tert-butyl radical (•C₄H₉) , which would result in a mass difference of 57.1 Da, but the even-electron neutral loss of isobutylene is typically more favorable.
-
Troubleshooting & Confirmation:
-
Calculate the Mass Difference: Precisely calculate the mass difference between your precursor ion and the prominent fragment ion. If it matches 56.1 Da (or 57.1 Da), it strongly indicates a loss from the Bfa side chain.
-
Use High-Resolution MS: Accurate mass measurements can confirm the elemental composition of the neutral loss, distinguishing it from other possible isobaric losses.
-
Leverage Complementary Fragmentation: Compare HCD and ETD spectra. HCD, being a higher-energy collisional activation, is more likely to induce this side-chain fragmentation.[2] ETD should preserve the side chain, meaning the neutral loss peak will be absent or significantly reduced, which can be a powerful diagnostic tool.[5]
-
Q3: My peptide signal is weak, or I'm seeing no peaks at all. What general MS troubleshooting steps should I take?
A3: While Bfa peptides have unique properties, general troubleshooting principles are the first line of defense.[6][7]
-
Check for Leaks: Air leaks are a common cause of sensitivity loss.[6] Use an electronic leak detector to check fittings, particularly after column or gas cylinder changes. Key ions to monitor for leaks in manual tune mode include m/z 18 (H₂O), 28 (N₂), and 32 (O₂).[8]
-
Verify Sample Preparation:
-
Concentration: Ensure your sample concentration is appropriate. If too dilute, the signal will be weak; if too concentrated, you may experience ion suppression.[7]
-
Solubility: Bfa significantly increases peptide hydrophobicity. Your peptide may be precipitating in low organic mobile phases or adsorbing to vial surfaces. Consider using sample vials with low-binding surfaces and ensure your starting LC mobile phase has sufficient organic solvent (e.g., 5-10% acetonitrile) to maintain solubility.
-
-
Assess Ionization and Instrument Performance:
-
Spray Stability: Visually inspect the electrospray needle if possible. An unstable spray leads to an erratic signal.[9] This can be caused by clogs or improper positioning.
-
Calibration: Ensure the mass spectrometer is recently tuned and calibrated. Poor calibration leads to mass accuracy issues and can affect sensitivity.[7][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected fragmentation pattern for a Bfa-containing peptide?
A1: You should expect a combination of standard backbone fragmentation and a characteristic side-chain fragmentation.
-
Backbone Cleavage: The peptide will primarily fragment along its amide bonds to produce the standard b- and y-type ions .[10][11] The relative intensities of these ions will depend on the peptide's full sequence and the fragmentation method used.
-
Side-Chain Cleavage: The most prominent feature will be the neutral loss of isobutylene (56.1 Da) from the Bfa side chain, particularly in CID/HCD spectra. This results in a fragment ion where the Bfa residue is converted to a standard phenylalanine residue.
-
Immonium Ion: Look for an immonium ion corresponding to Bfa at m/z 176.14 . The standard phenylalanine immonium ion is at m/z 120.1. Observing the Bfa immonium ion is a direct confirmation of its presence in the peptide.
Table 1: Characteristic Fragment Ions for Bfa-Containing Peptides
| Ion Type | Description | Nominal Mass (Da) | Exact Mass (m/z) | Notes |
| Precursor - NL | Neutral Loss of Isobutylene | M - 56 | [M+H]⁺ - 56.1 | Dominant in CID/HCD. Creates a pseudo-Phe residue. |
| Immonium Ion | Bfa Immonium Ion | 176 | 176.1383 | Diagnostic ion for the presence of Bfa. |
| b- and y-ions | Backbone Fragments | Variable | Variable | Standard series used for sequencing. |
Q2: Which fragmentation method—CID, HCD, or ETD—is optimal for analyzing my Bfa peptide?
A2: The optimal method depends on your analytical goal. A multi-faceted approach is often best.
Table 2: Comparison of Fragmentation Techniques for Bfa-Peptide Analysis
| Technique | Fragmentation Type | Pros for Bfa Peptides | Cons for Bfa Peptides | Best For |
| CID | Low-Energy Collisional | Widely available. | Prone to dominant neutral loss, poor backbone cleavage. Low-mass cutoff can hide immonium ions.[2] | Initial screening, confirming neutral loss. |
| HCD | High-Energy Collisional | More energetic than CID, can improve backbone cleavage. No low-mass cutoff.[2] | Can still be dominated by the 56.1 Da neutral loss. | Generating a comprehensive fragment spectrum for database searching. |
| ETD | Electron Transfer (Radical) | Cleaves backbone without affecting the side chain.[3] Excellent for localizing the Bfa residue. Works well for highly charged precursors.[5] | Slower scan speed. Less efficient for precursors with low charge states (e.g., +2).[4][12] | Unambiguous sequence confirmation and site localization. |
Senior Scientist Recommendation: For comprehensive characterization, use a data-dependent acquisition method that combines HCD and ETD . For example, a decision-tree method where higher charge state precursors (+3 and above) are fragmented by ETD, while lower charge state precursors (+2) are fragmented by HCD.[12]
Q3: How do I configure my database search software to identify Bfa-containing peptides?
A3: Standard search algorithms like Mascot or Sequest will not recognize Bfa by default. You must define it as a custom modification.
-
Define the Unnatural Amino Acid: In your software's modification settings, add a new amino acid.
-
Name: 4-tert-butylphenylalanine
-
Abbreviation: Bfa (or as desired)
-
Elemental Composition: C₁₃H₁₉NO₂
-
Monoisotopic Mass: 221.1416
-
-
Add as a Variable Modification: Alternatively, you can define it as a variable modification on a standard Phenylalanine (Phe) residue.
-
Target Residue: F (Phenylalanine)
-
Mass Shift: +56.0626 Da (Mass of Bfa - Mass of Phe)
-
Elemental Composition Change: +C₄H₈
-
This configuration allows the search engine to correctly match the theoretical fragment masses of the Bfa-containing peptide to your experimental MS/MS data.[13]
Visualizing Fragmentation and Workflows
Proposed Fragmentation of a Bfa-Containing Peptide
The following diagram illustrates the primary fragmentation pathways for a peptide containing a 4-tert-butylphenylalanine residue when subjected to collisional activation.
Caption: A decision-tree workflow for troubleshooting Bfa-peptide analysis.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for analyzing Bfa-containing peptides. [14] Protocol 1: Reversed-Phase LC-MS/MS of a Bfa-Containing Peptide
-
Sample Preparation:
-
Dissolve the lyophilized peptide in 50% acetonitrile/water to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 10-50 µmol/L using Mobile Phase A (0.1% formic acid in water). Use low-binding tubes to prevent sample loss.
-
-
Liquid Chromatography (LC) Separation:
-
LC System: UPLC/UHPLC system.
-
Column: C18 reversed-phase column suitable for peptides (e.g., 2.1 mm x 100 mm, 1.7 µm particle size). Due to the hydrophobicity of Bfa, a C4 or C8 column may also provide good separation.
-
Mobile Phase A: 0.1% formic acid in water (LC-MS grade).
-
Mobile Phase B: 0.1% formic acid in acetonitrile (LC-MS grade).
-
Gradient: A shallow gradient is recommended. Example:
-
0-2 min: 5% B
-
2-22 min: 5% to 60% B
-
22-24 min: 60% to 95% B
-
24-26 min: Hold at 95% B
-
26-27 min: 95% to 5% B
-
27-30 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS1 Scan:
-
Mass Range: m/z 300-2000.
-
Resolution: >60,000 at m/z 200.
-
-
MS2 Fragmentation (Data-Dependent Acquisition):
-
Selection: Top 5-10 most intense ions per MS1 scan.
-
Charge State: Include +2 to +5 charge states.
-
Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds.
-
Fragmentation Method:
-
HCD: Stepped normalized collision energy (e.g., 25, 30, 35%).
-
ETD (if available): Calibrated reaction times based on precursor m/z and charge state.
-
-
MS2 Resolution: >15,000 at m/z 200.
-
-
References
- Huang, Y., Triscari, J. M., & Tabb, D. L. (2009). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research, 8(3), 1339–1347. [Link]
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific Blog. [Link]
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Blog. [Link]
- Lee, K. A., & Lee, S. (2015). Common errors in mass spectrometry-based analysis of post-translational modifications. Mass Spectrometry Letters, 6(3), 43–49. [Link]
- ILRI. (2019). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
- Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent Community. [Link]
- Matrix Science. (n.d.). Mascot help: Peptide fragmentation.
- Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242–1249. [Link]
- Barlow, C. K., & O'Hair, R. A. J. (2013). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, 24(7), 1030–1039. [Link]
- Tabb, D. L., Smith, L. L., Breci, L. A., & Wysocki, V. H. (2003). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of Proteome Research, 2(2), 193–202. [Link]
- Walsh Medical Media. (2012).
- Stein, S. E. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of the American Society for Mass Spectrometry, 29(3), 540–552. [Link]
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Blog. [Link]
- Emanuele, J. J., et al. (2015). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of the American Society for Mass Spectrometry, 26(10), 1723–1732. [Link]
- Lee, J. Y., & Lee, S. (2012). Electron Transfer Dissociation Mass Spectrometry in Proteomics. Mass Spectrometry Letters, 3(2), 25–34. [Link]
- Götze, M., et al. (2017). Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer. Analytical Chemistry, 89(9), 4985–4992. [Link]
- Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]
- Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
- Miladi, M. (2017). Structural Characterization of Peptides and Peptide Fragment Ions Using High Resolution Mass Spectrometry and Ion Mobility.
- Creative Biolabs. (2025). Peptide Fragmentation Patterns in Mass Spectrometry.
- Agilent Technologies. (n.d.). All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. Agilent Technical Overview. [Link]
- Cydzik, M., et al. (2022). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 27(15), 4757. [Link]
- Kuck, D., & Matthias, C. (1995). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.
Sources
- 1. Investigation of neutral loss during collision induced dissociation of peptide ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Dissociation Technique Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gentechscientific.com [gentechscientific.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. agilent.com [agilent.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mascot help: Peptide fragmentation [matrixscience.com]
- 12. Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparing 4-tert-butyl-L-phenylalanine to Other Non-Natural Amino Acids for Advanced Peptide and Protein Engineering
An In-Depth Technical Guide:
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids (nnAAs) into peptides and proteins is a transformative tool. These synthetic building blocks unlock chemical and physical properties unattainable with the canonical 20 amino acids, enabling the rational design of therapeutics with enhanced stability, potency, and novel functionalities.[1][2][]
This guide provides a comparative analysis of 4-tert-butyl-L-phenylalanine, a uniquely structured analog of phenylalanine, against other prominent nnAAs. We will delve into its performance characteristics, supported by experimental data and protocols, to provide a clear framework for its application in your research.
The Significance of the tert-Butyl Moiety: A Profile of 4-tert-butyl-L-phenylalanine
4-tert-butyl-L-phenylalanine is an aromatic amino acid distinguished by a bulky tert-butyl group at the para-position of the phenyl ring.[4][] This substitution is not merely an increase in size; it imparts a unique combination of hydrophobicity and steric hindrance that profoundly influences molecular interactions.[4]
Key characteristics include:
-
Enhanced Hydrophobicity: The tert-butyl group significantly increases the lipophilicity of the side chain, which can improve membrane permeability or strengthen hydrophobic interactions within a protein core or at a receptor interface.[4][6]
-
Proteolytic Stability: The steric bulk of the tert-butyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.[4][7]
-
Conformational Constraint: The size of the substituent can restrict the rotational freedom of the side chain, helping to lock the peptide into a specific, biologically active conformation. This is crucial for optimizing receptor binding and efficacy.[4]
These properties make 4-tert-butyl-L-phenylalanine a valuable building block in pharmaceutical development, particularly for creating peptide therapeutics with improved stability and efficacy in fields like oncology and immunology.[4][8]
Comparative Analysis: 4-tert-butyl-L-phenylalanine vs. Other Phenylalanine Analogs
The true value of an nnAA is understood through comparison. The choice of analog depends entirely on the desired outcome, whether it is enhancing stability, introducing a reactive handle, or probing molecular interactions.
Structural Comparison of Phenylalanine Analogs
Sources
Comparative Efficacy of 4-tert-butyl-L-phenylalanine vs. Phenylalanine in Bioactive Peptides: A Guide for Drug Development
Introduction: The Quest for Enhanced Peptide Therapeutics
Bioactive peptides are at the forefront of therapeutic innovation, offering high specificity and potent biological activity. However, their clinical utility is often hampered by poor metabolic stability and suboptimal pharmacokinetic profiles. A key strategy in modern drug design is the incorporation of non-canonical amino acids to overcome these limitations. Phenylalanine (Phe), with its aromatic side chain, is a frequent and critical component of many bioactive peptides, mediating crucial interactions with biological targets. This guide provides an in-depth comparison between native L-phenylalanine and its synthetic analog, 4-tert-butyl-L-phenylalanine (tBuPhe), exploring how this specific modification can be leveraged to engineer superior peptide drug candidates. We will delve into the structural rationale, comparative experimental data, and the practical methodologies required to evaluate its impact.
Structural and Physicochemical Disparity: More Than Just Bulk
The fundamental difference between Phenylalanine and 4-tert-butyl-L-phenylalanine lies in the substitution of a hydrogen atom with a bulky tert-butyl group at the para-position of the phenyl ring. This seemingly simple alteration induces profound changes in the physicochemical properties of the amino acid side chain.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology:
-
Resin Preparation: Swell Fmoc-L-Leu-Wang resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.
-
Washing: Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Isopropanol (IPA) (3x).
-
Amino Acid Coupling: In a separate vessel, pre-activate 4 equivalents of the desired Fmoc-amino acid (e.g., Fmoc-Phe-OH or Fmoc-tBuPhe-OH) with 3.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5 minutes. Add this solution to the resin and agitate for 2 hours.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence (Gly, D-Ala, Tyr).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage: After a final wash and drying, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the mass and purity of the final product via LC-MS.
Experimental Protocol 2: In Vitro Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the synthesized peptides.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test peptides (Phe-peptide and tBuPhe-peptide).
-
Incubation: In a 96-well plate, incubate cell membranes expressing the target receptor with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for μ-opioid receptor) and varying concentrations of the test peptide. Include controls for total binding (no competitor) and non-specific binding (excess non-labeled ligand).
-
Termination: After incubation (e.g., 60 minutes at 25°C), rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each peptide concentration. Plot this data against the logarithm of the peptide concentration and fit to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Conclusion and Strategic Implications
The substitution of L-phenylalanine with 4-tert-butyl-L-phenylalanine is a powerful and proven strategy in medicinal chemistry for enhancing the therapeutic potential of bioactive peptides. The introduction of the tert-butyl group confers significant advantages, including:
-
Enhanced Biological Potency: Through improved hydrophobic interactions and conformational pre-organization, leading to higher receptor binding affinity.
-
Improved Pharmacokinetics: By providing steric shielding against enzymatic degradation, which significantly increases the peptide's in vivo half-life.
-
Increased Target Selectivity: By enforcing a conformation that is preferential for the intended biological target over other receptors.
While not a universally applicable solution, the strategic incorporation of tBuPhe should be a primary consideration for researchers and drug developers aiming to optimize peptide leads. It represents a rational, structurally-driven approach to overcoming the inherent liabilities of natural peptides, paving the way for more robust and effective next-generation therapeutics.
References
- Schiller, P. W., Nguyen, T. M., Maziak, L. A., Wilkes, B. C., & Lemieux, C. (1987). Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Journal of Medicinal Chemistry, 30(11), 2094–2099.
- Schiller, P. W., Nguyen, T. M., Maziak, L. A., Wilkes, B. C., & Lemieux, C. (1987). Structure-activity relationships of cyclic opioid peptide analogs containing a phenylalanine residue in the 3-position. PubMed.
- Pirisinu, M., et al. (2012). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules, 17(9), 10356-10377.
- MDPI. (n.d.). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- E-Lecture. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.
- Singh, P., & Chauhan, P. M. S. (2012). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Acta Poloniae Pharmaceutica, 69(3), 451-458.
- Hanson, R. N., & Garmestani, K. (1993). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Journal of Labelled Compounds and Radiopharmaceuticals, 33(4), 305-312.
- Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514–516.
- Olma, A., & Lammek, B. (2006). Potent opioid peptide agonists containing 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp) in place of Tyr. Journal of Peptide Science, 12(3), 218-223.
- Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514–516.
Introduction: The Strategic Incorporation of Unnatural Amino Acids in Peptide Design
In the landscape of drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential and structural versatility. The 20 proteinogenic amino acids provide a vast chemical space for peptide design; however, the introduction of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1] UAAs, with their unique side-chain functionalities and steric properties, can profoundly influence the physicochemical and pharmacological profiles of peptides, leading to enhanced stability, bioavailability, and target specificity.
This guide focuses on the structural ramifications of incorporating a particularly insightful UAA, 4-tert-butyl-L-phenylalanine (L-Phe(4-tBu)). The bulky tert-butyl group on the phenyl ring of this phenylalanine analog introduces significant steric hindrance, which can be strategically employed to modulate peptide conformation and intermolecular interactions.[2][3][4] We will provide a comparative analysis of a model peptide with and without this modification, detailing the experimental workflows and data interpretation for a comprehensive structural elucidation.
The Model Systems: A Tale of Two Peptides
For the purpose of this guide, we will consider a hypothetical hexapeptide, Ac-Ala-Glu-Leu-Phe-Ala-Arg-NH2 (Peptide A), and its counterpart where phenylalanine is replaced by 4-tert-butyl-L-phenylalanine, Ac-Ala-Glu-Leu-Phe(4-tBu)-Ala-Arg-NH2 (Peptide B). This comparison will allow us to dissect the specific structural contributions of the tert-butyl moiety.
Peptide Synthesis: Building the Molecular Framework
The synthesis of both Peptide A and Peptide B is most efficiently achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[5] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Experimental Protocol: Fmoc/tBu Solid-Phase Peptide Synthesis
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethoxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF. This exposes the amine for coupling with the first amino acid.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA). Add this activated amino acid to the resin to form the first peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Fmoc-Ala-OH, Fmoc-Phe(4-tBu)-OH for Peptide B or Fmoc-Phe-OH for Peptide A, Fmoc-Leu-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Ala-OH).
-
N-terminal Acetylation: After the final amino acid is coupled, acetylate the N-terminus using a solution of acetic anhydride and DIEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (Pbf from Arginine and OtBu from Glutamic acid) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then dissolve it in a suitable solvent for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptides using mass spectrometry.[6][7][8]
Workflow for Solid-Phase Peptide Synthesis
Caption: A generalized workflow for Fmoc/tBu solid-phase peptide synthesis.
Comparative Structural Analysis: Unveiling the Conformational Landscape
The introduction of the bulky tert-butyl group in Peptide B is expected to impose significant conformational constraints compared to Peptide A. To investigate these structural differences, a combination of spectroscopic techniques is employed.
Circular Dichroism (CD) Spectroscopy: A Glimpse into Secondary Structure
Circular dichroism spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[9][10][11] By measuring the differential absorption of left and right circularly polarized light, CD can provide information on the prevalence of α-helices, β-sheets, and random coil conformations.
-
Sample Preparation: Prepare solutions of Peptide A and Peptide B in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1 mg/mL.[10]
-
Instrument Setup: Use a CD spectropolarimeter and set the wavelength range to 190-260 nm. Use a quartz cuvette with a path length of 1 mm.
-
Data Acquisition: Record the CD spectra for both peptide solutions at a controlled temperature (e.g., 25°C).
-
Data Analysis: Convert the raw data to mean residue ellipticity [θ]. Analyze the spectra for characteristic features: α-helices typically show negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm, while β-sheets exhibit a negative band around 218 nm.[11][12]
| Peptide | Expected Predominant Conformation | Rationale |
| Peptide A | Likely a random coil or a mixture of transient structures. | The relatively short and flexible sequence is unlikely to adopt a stable secondary structure in solution. |
| Peptide B | Potentially a more defined structure, possibly with turns or localized helical elements. | The bulky tert-butyl group can restrict the conformational freedom of the peptide backbone, promoting the formation of more ordered structures.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Structural Details
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[13][14][15] Through-bond (e.g., COSY, TOCSY) and through-space (e.g., NOESY) experiments provide information on scalar couplings and proton-proton distances, respectively, which are used to calculate a family of structures consistent with the experimental data.
-
Sample Preparation: Dissolve the peptides in a suitable deuterated solvent (e.g., 90% H2O/10% D2O with a phosphate buffer) to a concentration of 1-5 mM.[13]
-
Data Acquisition: Acquire a series of 2D NMR spectra (TOCSY, NOESY, and potentially HSQC if 13C/15N labeling is employed) on a high-field NMR spectrometer.
-
Resonance Assignment: Assign the proton resonances to specific amino acid residues in the peptide sequence using the TOCSY and NOESY spectra.
-
Structural Restraint Generation: Identify cross-peaks in the NOESY spectrum, which correspond to protons that are close in space (< 5 Å). The intensity of these cross-peaks is proportional to the inverse sixth power of the distance between the protons.
-
Structure Calculation: Use the distance restraints derived from the NOESY data, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using molecular dynamics and simulated annealing algorithms.
Caption: The workflow for determining peptide structure using 2D NMR spectroscopy.
The NOESY spectrum of Peptide B is expected to show a greater number of long-range NOEs compared to Peptide A. This is because the restricted rotation around the Cα-Cβ and Cβ-Cγ bonds of the Phe(4-tBu) residue will likely force the peptide backbone into a more compact and defined conformation, bringing distant protons into closer proximity.
X-ray Crystallography: The Solid-State Structure
For peptides that can be crystallized, X-ray crystallography provides the most precise and detailed three-dimensional structural information.[16][17] This technique involves irradiating a single crystal of the peptide with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) to find conditions that yield well-ordered single crystals.
-
Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Build a model of the peptide into the electron density and refine the atomic coordinates to best fit the experimental data.
A crystal structure of Peptide B would likely reveal a well-defined conformation with specific intramolecular hydrogen bonds and packing interactions influenced by the tert-butyl group. Comparing this to a potential crystal structure of Peptide A would provide a direct visualization of the conformational changes induced by the UAA.
Mass Spectrometry: Confirming Identity and Integrity
Mass spectrometry is an indispensable tool for verifying the molecular weight and sequence of the synthesized peptides.[6][7][18] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Tandem MS (MS/MS): To confirm the sequence, select the parent ion of the peptide and subject it to fragmentation (e.g., through collision-induced dissociation). Analyze the resulting fragment ions (b- and y-ions) to verify the amino acid sequence.[7][18]
| Technique | Information Provided |
| ESI-MS | Accurate molecular weight of the peptide. |
| MALDI-TOF MS | Rapid molecular weight determination.[19] |
| MS/MS | Amino acid sequence confirmation through fragmentation patterns.[7] |
Conclusion: The Power of a Bulky Side Chain
The incorporation of 4-tert-butyl-L-phenylalanine serves as a compelling example of how unnatural amino acids can be used to rationally design peptides with specific structural properties. The bulky tert-butyl group acts as a "conformational lock," restricting the flexibility of the peptide backbone and promoting the adoption of more defined secondary and tertiary structures. This guide has outlined a multi-pronged analytical approach, combining CD, NMR, X-ray crystallography, and mass spectrometry, to comprehensively characterize the structural differences between a peptide containing this UAA and its natural counterpart. The insights gained from such comparative studies are invaluable for researchers, scientists, and drug development professionals seeking to engineer peptides with enhanced therapeutic efficacy and novel functionalities.
References
- Overview of peptide and protein analysis by mass spectrometry. PubMed. [Link]
- A Newcomer's Guide to Peptide Crystallography. PubMed Central. [Link]
- Circular dichroism of peptides. PubMed. [Link]
- Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs. [Link]
- Mass Spectrometry for Peptide and Protein Analysis.
- What Is Peptide Mass Spectrometry Identific
- Mass Spectrometry in Peptide and Protein Analysis. Mabion. [Link]
- Mass Spectrometry Applications in Peptide Analysis. Biovera. [Link]
- Influence of bulky side chains of amino acids on the solution conformation of peptide fragment (81-92) derivatives of CD4, TYICEVEDQKEE, as studied by NMR spectroscopy and molecular modeling. PubMed. [Link]
- Peptide structural analysis by solid-st
- NMR Peptide Structure Analysis. Mtoz Biolabs. [Link]
- Secondary structure analysis by circular dichroism (CD) spectroscopy.
- Circular Dichroism (CD) Spectroscopy Technology.
- A Newcomer's Guide to Peptide Crystallography. eScholarship.org. [Link]
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
- Greening Fmoc/tBu solid-phase peptide synthesis. RSC Publishing. [Link]
- The importance of amino acids with bulky side chains and our synthetic strategy.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Influence of bulky side chains of amino acids on the solution conformation of peptide fragment (81-92) derivatives of CD4, TYICEVEDQKEE, as studied by NMR spectroscopy and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 16. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Newcomer′s Guide to Peptide Crystallography [escholarship.org]
- 18. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 19. biovera.com.au [biovera.com.au]
A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis for 4-tert-butyl-L-phenylalanine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of a protective group strategy is a critical decision that dictates the efficiency, purity, and ultimate success of the project. This is particularly true when incorporating sterically hindered amino acids, which present unique challenges to peptide bond formation. This guide provides an in-depth, objective comparison of the two predominant solid-phase peptide synthesis (SPPS) strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc)—with a specific focus on the incorporation of 4-tert-butyl-L-phenylalanine.
The 4-tert-butyl-L-phenylalanine residue is strategically employed in peptide design to enhance stability, increase solubility, and modulate biological activity by introducing a bulky, hydrophobic group that can disrupt aggregation.[1][2][3][4] However, this same steric bulk complicates its incorporation into a growing peptide chain. This document will explore the mechanistic underpinnings of each strategy, present comparative data, and provide field-proven protocols to guide the rational selection and execution of your synthesis.
Core Principles: A Head-to-Head Comparison of Boc and Fmoc Strategies
The fundamental difference between the Boc and Fmoc methodologies lies in the chemical nature of the Nα-amino protecting group and, consequently, the reagents used for its removal during the iterative cycles of peptide elongation.
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection.[] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[6][7] More permanent side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrofluoric acid (HF), for their removal during the final cleavage step.[7][8] This reliance on graduated acid lability means the Boc/Bzl strategy is not truly orthogonal; the side-chain protecting groups are not completely stable to the repeated TFA treatments used for Boc removal.[8][9]
-
Fmoc/tBu Strategy: The more modern Fmoc strategy is built on a principle of orthogonality.[8][10] The Nα-amino group is protected by the base-labile Fmoc group, which is cleaved using a secondary amine, most commonly a 20% solution of piperidine in N,N-Dimethylformamide (DMF).[2][11] The side-chain protecting groups are acid-labile, tert-butyl (tBu) based, and are removed concomitantly with cleavage from the resin using TFA.[12] This orthogonality ensures that side-chain protecting groups remain intact until the final step, offering milder overall conditions.[13]
Incorporating 4-tert-butyl-L-phenylalanine: Challenges and Solutions
The primary difficulty in utilizing either Boc- or Fmoc-4-tert-butyl-L-phenylalanine stems from the steric hindrance imposed by the bulky side chain, which can significantly slow down the rate of peptide bond formation.[1][14]
Coupling Efficiency and Reagent Selection
Standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often inefficient for sterically hindered residues.[15] To achieve high coupling yields, more potent activating agents are required for both strategies.
-
Recommended Reagents: High-reactivity uronium/aminium or phosphonium salt-based reagents such as HATU , HBTU , and COMU are highly effective.[3][14][16] These reagents rapidly form highly reactive esters that can overcome the steric barrier.[14]
-
Overcoming Incomplete Reactions: Due to the challenging nature of this coupling, several optimization strategies may be necessary:
-
Double Coupling: If monitoring (e.g., via a Kaiser test in Fmoc-SPPS) indicates an incomplete reaction, a second coupling with fresh, activated amino acid is a reliable solution.[1][3]
-
Extended Reaction Time: Increasing the coupling duration from a standard 1-2 hours to 4 hours or longer can drive the reaction to completion.[1][3]
-
Elevated Temperature: Cautiously increasing the temperature (e.g., to 40-50°C) can improve reaction kinetics, though this carries a risk of increased racemization and should be used judiciously.[3]
-
Side Reactions and Purity Profile
The choice of strategy influences the spectrum of potential impurities.
-
Fmoc Strategy: The primary concerns are side reactions driven by the basic deprotection conditions. While aspartimide formation is a well-documented issue for Asp-containing peptides, it is not relevant here.[9][11] A more pertinent risk is the formation of piperidine adducts if the dibenzofulvene byproduct of Fmoc cleavage is not adequately scavenged by the piperidine in the deprotection solution.[10][11]
-
Boc Strategy: The repeated use of moderate acid (TFA) for deprotection can lead to the gradual cleavage of acid-labile side-chain protecting groups or even the peptide-resin linkage over many cycles.[6][9] Furthermore, the tert-butyl carbocations generated during Boc deprotection are reactive electrophiles that can alkylate sensitive residues like Met or Trp if not quenched by scavengers.[8][10]
Final Cleavage and Deprotection
The final step to liberate the crude peptide differs significantly between the two methods.
-
Boc Strategy: Requires harsh, hazardous liquid HF, necessitating specialized equipment.[6][7] While effective, these conditions can degrade sensitive peptides.
-
Fmoc Strategy: Employs a much milder TFA "cocktail" containing scavengers (e.g., water, triisopropylsilane (TIS)) to quench carbocations generated from the cleavage of tBu-based side-chain protecting groups.[13][17] This approach is compatible with a wider array of post-translational modifications and is generally preferred for safety and convenience.[9][13]
Quantitative Data Summary: Boc vs. Fmoc
| Feature | Boc Strategy | Fmoc Strategy | Rationale & Causality |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) | The protecting group defines the entire chemical approach. |
| Nα-Deprotection | Moderate Acid (e.g., 50% TFA in DCM)[6][7] | Weak Base (e.g., 20% Piperidine in DMF)[2][11] | Boc is acid-labile; Fmoc is base-labile via a β-elimination mechanism.[11] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-butyl-based (tBu) | Must be stable to the Nα-deprotection conditions used in each cycle. |
| Orthogonality | No (Graduated Acid Lability)[8] | Yes (Base/Acid Orthogonal)[8][10] | Fmoc/tBu allows for selective deprotection without affecting other groups. |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[6] | Moderate Acid (TFA with Scavengers) | Boc requires harsh conditions; Fmoc uses milder, safer reagents.[13] |
| Key Advantages | Robust; can be effective for aggregation-prone sequences due to aggressive deprotection.[][18] | Milder conditions; orthogonal; suitable for sensitive modifications and automation.[12][13][18] | Boc's harshness can be a benefit for "difficult" sequences. Fmoc's mildness offers versatility. |
| Key Disadvantages | Harsh/hazardous cleavage; non-orthogonal; potential for acid-catalyzed side reactions.[6][9] | Potential for base-driven side reactions; incomplete coupling with hindered residues.[11][18] | Each strategy has an inherent chemical liability that must be managed. |
| Considerations for 4-tBu-Phe | Coupling step is the main challenge. Aggressive deprotection may not offer a significant advantage as the residue itself mitigates aggregation. | Coupling requires potent reagents (e.g., HATU) and optimization (e.g., double coupling).[1][3] Milder overall process is generally favorable. | The primary challenge is steric hindrance at the coupling stage, which is common to both methods. |
Experimental Protocols
The following protocols outline a single, optimized cycle for the incorporation of 4-tert-butyl-L-phenylalanine.
Protocol 1: Fmoc-4-tert-butyl-L-phenylalanine Incorporation
This protocol assumes a 0.1 mmol synthesis scale on a suitable resin (e.g., Rink Amide).
-
Resin Swelling & Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15-20 minutes to ensure complete Fmoc removal.[1]
-
Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove piperidine and dibenzofulvene adducts.[1]
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Fmoc-Phe(4-tBu)-OH (3 eq.), HATU (2.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Drain the wash solvent from the resin and immediately add the activated amino acid solution.
-
Agitate the reaction for 2-4 hours at room temperature. A longer coupling time is recommended due to steric hindrance.[1]
-
-
Washing & Monitoring:
-
Drain the coupling solution and wash the resin with DMF (5x).
-
Perform a Kaiser test.[1] If the test is positive (blue beads), indicating free amines, repeat the coupling step (double coupling). If negative, proceed to the deprotection step for the next amino acid.
-
Protocol 2: Boc-4-tert-butyl-L-phenylalanine Incorporation
This protocol assumes a 0.1 mmol synthesis scale on a suitable resin (e.g., MBHA).
-
Resin Swelling & Deprotection:
-
Neutralization:
-
The deprotected N-terminal amine is a trifluoroacetate salt and must be neutralized.[8] Treat the resin with 10% DIPEA in DCM for 5 minutes, drain, and repeat.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Boc-Phe(4-tBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Drain the wash solvent from the resin and add the activated amino acid solution.
-
Agitate the reaction for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). Proceed to the deprotection step for the next amino acid.
-
Conclusion and Authoritative Recommendation
While both Boc and Fmoc strategies can be successfully adapted for the incorporation of 4-tert-butyl-L-phenylalanine, the Fmoc/tBu strategy represents the superior choice for the majority of applications.
The primary rationale is its orthogonality and the significantly milder overall reaction conditions.[12][13] The harsh final cleavage with HF required in Boc chemistry is a significant safety and compatibility drawback, especially for complex peptides bearing sensitive modifications.[9][13] Although the Boc strategy's aggressive deprotection can sometimes aid in disrupting aggregation, the very purpose of the 4-tert-butyl modification on phenylalanine is to intrinsically reduce this tendency, thus negating a key advantage of the Boc approach.[2][3]
Success with the Fmoc strategy is contingent upon addressing the steric challenge at the coupling stage. This is reliably achieved by employing potent coupling reagents like HATU, extending reaction times, and, if necessary, performing a double coupling. The ability to monitor reaction completion with tests like the Kaiser test provides a self-validating system within the Fmoc workflow that is not as straightforward in the Boc protocol. Therefore, for its safety, versatility, and process control, the Fmoc strategy is the recommended methodology for synthesizing peptides containing 4-tert-butyl-L-phenylalanine.
References
- Benchchem. (n.d.). An In-depth Technical Guide to Fmoc-Phe(4-tBu)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis.
- Benchchem. (n.d.). A Technical Guide to Fmoc-Phe(4-tBu)-OH and Fmoc-Phe-OH in Peptide Synthesis.
- Benchchem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Coin, I., et al. (2018). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Benchchem. (n.d.). A Comparative Purity Analysis of Peptides Synthesized via Boc and Fmoc Chemistries.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (n.d.). Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester....
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Harris, P. W. R., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers.
- Benchchem. (n.d.). A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Organic Syntheses Procedure. (n.d.). [- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-].
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Der Pharma Chemica. (n.d.). Scholars Research Library.
- PubMed. (n.d.). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester.
- ChemicalBook. (n.d.). BOC-D-Phenylalanine synthesis.
- BOC Sciences. (n.d.). Fmoc-4-tert-butyl-L-phenylalanine - (CAS 213383-02-9).
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Chem-Impex. (n.d.). Fmoc-4-tert-butyl-L-phenylalanine.
- CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide.
- Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.
- ACS Publications. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy.
- Bofill, J. M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. bachem.com [bachem.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating 4-tert-butyl-L-phenylalanine Incorporation: Edman Degradation vs. Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel peptides and proteins, the precise incorporation of unnatural amino acids is paramount to achieving the desired therapeutic or research outcome. The bulky, hydrophobic nature of 4-tert-butyl-L-phenylalanine presents unique analytical challenges. This guide provides an in-depth comparison of two gold-standard techniques for sequence validation: the classic Edman degradation and the modern powerhouse, mass spectrometry. We will delve into the causality behind experimental choices, present self-validating protocols, and offer data-driven insights to guide your selection of the most appropriate validation method.
The Imperative of Sequence Validation
The introduction of non-canonical amino acids like 4-tert-butyl-L-phenylalanine can significantly alter a peptide's structure, stability, and biological activity.[1][2] Therefore, rigorous validation of its successful incorporation at the intended position is a critical quality control step in both research and manufacturing settings.[3] This ensures that the observed biological effects are attributable to the correctly synthesized molecule.
Method 1: Edman Degradation - The Sequential Approach
Developed by Pehr Edman, this technique provides a direct, stepwise method for determining the amino acid sequence from the N-terminus of a peptide.[4][5] It remains a highly reliable method for N-terminal sequence confirmation.[6][7]
The Edman Degradation Workflow
The process involves a cyclical chemical reaction that removes one amino acid at a time from the N-terminus.[5][8][9] The core principle lies in the selective labeling of the N-terminal amino acid with phenyl isothiocyanate (PITC), followed by its cleavage and identification.[8][10][11]
Caption: Workflow of the Edman Degradation Cycle.
Experimental Protocol: Edman Degradation
-
Sample Preparation: Ensure the peptide sample is highly purified (>95%) and free of interfering substances. The required amount is typically in the range of 10-100 picomoles.[4]
-
Immobilization: The peptide is adsorbed onto a solid support, commonly a polyvinylidene difluoride (PVDF) membrane.[12]
-
Automated Sequencing: The sample is loaded into an automated protein sequencer.
-
Cycle 1 (and subsequent cycles):
-
Coupling: The peptide is treated with PITC in a basic buffer (e.g., 12% trimethylamine) to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino acid.[12][13]
-
Cleavage: Anhydrous acid (e.g., trifluoroacetic acid) is introduced to cleave the N-terminal PTC-amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[4]
-
Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.[13]
-
Conversion: The ATZ-amino acid is treated with aqueous acid to convert it into the more stable phenylthiohydantoin (PTH) derivative.[4][13]
-
-
Identification: The PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (HPLC) by comparing its retention time to known standards.
-
Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.[8]
Considerations for 4-tert-butyl-L-phenylalanine
The bulky tert-butyl group is not expected to significantly interfere with the core Edman chemistry at the N-terminal alpha-amino group.[14] However, the increased hydrophobicity may alter the retention time of the resulting PTH-4-tert-butyl-L-phenylalanine derivative during HPLC analysis. Therefore, a custom standard for this specific amino acid is essential for unambiguous identification.
Method 2: Mass Spectrometry - The High-Throughput Alternative
Mass spectrometry (MS) has become a cornerstone of proteomics and peptide analysis due to its high sensitivity, speed, and ability to handle complex mixtures.[7][11] For peptide sequencing, tandem mass spectrometry (MS/MS) is the most powerful approach.[10][15]
The Mass Spectrometry (Tandem MS) Workflow
In a typical bottom-up proteomics approach, the peptide is first ionized and then subjected to fragmentation. The resulting fragment ions are analyzed to deduce the amino acid sequence.[9][10]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 7. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 9. novor.cloud [novor.cloud]
- 10. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 11. rapidnovor.com [rapidnovor.com]
- 12. omizzur.com [omizzur.com]
- 13. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
Navigating the Analytical Maze: A Comparative Guide to Biological Assay Validation for Peptides Containing 4-tert-butyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptide therapeutics has opened new frontiers in drug design, offering enhanced stability, potency, and unique pharmacological profiles. However, these novel structures, such as those containing 4-tert-butyl-L-phenylalanine, present distinct challenges for bioanalytical assay validation. This guide provides a comparative analysis of key validation strategies, offering insights into experimental design and data interpretation to ensure robust and reliable results for these complex molecules.
The presence of the bulky, hydrophobic 4-tert-butyl-L-phenylalanine moiety can significantly influence a peptide's physicochemical properties, impacting everything from antibody recognition in ligand-binding assays to fragmentation patterns in mass spectrometry.[1] A thorough understanding of these potential effects is paramount for developing accurate and reproducible analytical methods.
The Analytical Gauntlet: Key Validation Parameters at a Glance
Successful validation of a biological assay for a modified peptide hinges on a comprehensive assessment of several key parameters, as stipulated by regulatory bodies like the FDA and EMA.[2][3] The choice of analytical platform will inherently influence the approach to validating these parameters.
| Validation Parameter | Ligand Binding Assays (LBA) | Mass Spectrometry (LC-MS) | Key Considerations for 4-tert-butyl-L-phenylalanine Peptides |
| Specificity/Selectivity | High, but susceptible to cross-reactivity with structurally similar molecules. | Very high, based on mass-to-charge ratio and fragmentation. | The bulky side chain may mask epitopes, affecting antibody generation and specificity. Potential for unique metabolites that need to be characterized. |
| Sensitivity (LLOQ) | Can be very high (pg/mL range). | High, but can be limited by matrix effects. | The hydrophobicity might lead to non-specific binding, affecting recovery and sensitivity. |
| Precision & Accuracy | Dependent on reagent quality and operator skill. | Generally high, with the use of stable isotope-labeled internal standards. | Matrix effects due to the peptide's properties can impact both precision and accuracy.[4][5] |
| Stability | Assesses the stability of the peptide in biological matrices under various conditions. | Crucial for ensuring the integrity of the analyte during sample handling and analysis. | The UAA may alter susceptibility to enzymatic degradation, requiring thorough stability testing.[6][7] |
| Matrix Effect | Can be influenced by endogenous components interfering with binding. | A significant challenge, especially ion suppression or enhancement.[8][9] | The hydrophobicity of the peptide can exacerbate matrix effects in LC-MS. |
| Immunogenicity | A critical safety assessment for all therapeutic peptides.[10][11] | Not directly measured, but LC-MS can quantify anti-drug antibodies (ADAs). | The UAA could be perceived as foreign, potentially increasing the immunogenic risk.[12][13] |
A Tale of Two Techniques: Ligand Binding Assays vs. Mass Spectrometry
The two primary workhorses for the bioanalysis of peptides are ligand-binding assays (LBAs), such as ELISA, and liquid chromatography coupled with mass spectrometry (LC-MS).[14][15] The choice between them is not always straightforward and depends on the specific requirements of the study.
Ligand Binding Assays (LBAs): The Affinity-Driven Approach
LBAs rely on the specific binding of an antibody to the target peptide.[16] They are often considered the gold standard for large molecule quantification due to their high sensitivity and throughput.[14]
Caption: A typical sandwich ELISA workflow.
-
Antibody Generation: The bulky and hydrophobic 4-tert-butyl-L-phenylalanine could be immunogenic, but it might also sterically hinder antibody binding if located near the desired epitope. This necessitates careful antigen design and screening of multiple antibody clones to find one with the desired specificity and affinity.[10]
-
Specificity and Cross-Reactivity: A critical validation step is to assess cross-reactivity with endogenous peptides and potential metabolites.[17][18] The unique structure of the UAA-containing peptide may lead to unforeseen cross-reactivity.[19] Peptide competition assays, where the antibody is pre-incubated with the peptide, can help confirm specificity.[20][21]
-
Matrix Effects: The biological matrix can contain components that interfere with the antibody-antigen interaction.[22] Parallelism assessments, comparing the dose-response curves of the standard in buffer versus in the biological matrix, are crucial to identify and mitigate these effects.[23]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Mass-Based Detective
LC-MS offers high specificity by separating the peptide from matrix components chromatographically and then detecting it based on its unique mass-to-charge ratio.[24] This makes it a powerful tool for quantifying modified peptides and their metabolites.[25]
Caption: A standard LC-MS/MS bioanalytical workflow.
-
Matrix Effects: The hydrophobicity imparted by 4-tert-butyl-L-phenylalanine can lead to increased non-specific binding and ion suppression in the mass spectrometer.[5][8] Thorough optimization of sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is essential to minimize these effects.[9] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[8]
-
Metabolite Identification: The UAA may alter the metabolic profile of the peptide. LC-MS is an invaluable tool for identifying and quantifying these metabolites, which is crucial for a comprehensive understanding of the peptide's pharmacokinetics and safety.
-
Stability: The stability of the peptide in the biological matrix must be rigorously evaluated under various conditions (e.g., freeze-thaw cycles, bench-top stability).[26][27] The 4-tert-butyl-L-phenylalanine may confer increased resistance to proteolysis, but this must be experimentally verified.[6]
Cell-Based Assays: Bridging the Gap to Biological Function
While LBAs and LC-MS quantify the amount of peptide present, cell-based potency assays measure its biological activity.[28] These assays are a critical component of quality control and are essential for ensuring the therapeutic efficacy of the peptide.[29]
Key Considerations for Cell-Based Assay Validation
-
Mechanism of Action (MoA): The assay should reflect the peptide's intended biological mechanism. For example, if the peptide is a receptor antagonist, a functional assay that measures the inhibition of downstream signaling would be appropriate.
-
Specificity: The assay should be specific for the active form of the peptide. The presence of the 4-tert-butyl-L-phenylalanine may influence receptor binding and subsequent cellular responses.
-
Precision and Linearity: The assay must be precise and demonstrate a linear dose-response relationship over a defined range.
Immunogenicity Assessment: A Critical Safety Checkpoint
The introduction of a UAA can potentially increase the immunogenicity of a peptide, leading to the formation of anti-drug antibodies (ADAs).[11][30] ADA responses can impact the safety and efficacy of the therapeutic.[13]
Tiered Approach to Immunogenicity Testing
-
Screening Assay: A sensitive LBA is used to detect all potential ADAs.
-
Confirmatory Assay: Positive samples from the screening assay are confirmed using a competition assay with an excess of the drug.
-
Titer Assay: The relative amount of ADAs is determined.
-
Neutralizing Antibody (NAb) Assay: A cell-based assay is used to determine if the ADAs can neutralize the biological activity of the peptide.
The bulky, non-natural side chain of 4-tert-butyl-L-phenylalanine may act as a hapten, making immunogenicity assessment a particularly important aspect of the validation process for these peptides.[12]
Conclusion: A Tailored Approach is Key
The validation of biological assays for peptides containing 4-tert-butyl-L-phenylalanine requires a nuanced and scientifically driven approach. There is no one-size-fits-all solution; the choice of analytical platform and the design of the validation experiments must be tailored to the specific properties of the peptide and the intended purpose of the assay. By understanding the potential challenges posed by this unique amino acid and implementing robust validation strategies, researchers can ensure the generation of high-quality, reliable data to support the development of these promising next-generation therapeutics.
References
- Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - NIH.
- Overcoming Challenges in Immunogenicity Method Development for Peptide Therapeutics - AAPS.
- Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PubMed Central.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed Central.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research - Scitechnol.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International.
- Methods for Assessing the Immunogenicity of Peptide Drugs and Their Impurities - EpiVax.
- Assessment and Reporting of the Clinical Immunogenicity of Therapeutic Proteins and Peptides—Harmonized Terminology and Tactical Recommendations - PubMed Central.
- Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? - ResearchGate.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science.
- Beyond Efficacy: Ensuring Safety in Peptide Therapeutics through Immunogenicity Assessment - GFPP.
- Contrasting LBAs and LC-MS for Peptide and Protein Bioanalysis - YouTube.
- Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences.
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed.
- Peptide stability studies - Genepep.
- Sensitive signature peptide quantification using accurate mass spectrometry - Drug Discovery World.
- Full article: Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance.
- Proteins & Peptides Stability Testing - CD Formulation.
- Mass spectrometry-based ligand binding assays in biomedical research - PubMed.
- The Critical Role of Bioanalytical Platform Selection: Ligand-Binding Assays vs Mass Spectrometry - Emery Pharma.
- M10 Bioanalytical Method Validation and Study Sample Analysis - FDA.
- Mass spectrometry-based ligand binding assays in biomedical research - Taylor & Francis Online.
- Guideline on the Development and Manufacture of Synthetic Peptides - EMA.
- USFDA guidelines for bioanalytical method validation | PPTX - Slideshare.
- Specificity of two-site immunoassays - PubMed.
- Immunological Cross-Reactivity - DiVA portal.
- Evolving strategies for application- specific validation of research use antibodies - Merck Millipore.
- Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC.
- Proteins & Peptides Analytical Method Validation and Transfer - CD Formulation.
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI.
- Submission of comments on 'Guideline on the Development and Manufacture of Synthetic Peptides ' - EFPIA.
- Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks - Biotech Spain.
- Peptide cross-reactivity assay data of Table 2 vis-a-vis amino-acid... - ResearchGate.
- Synthetic peptides quality control and assurance - ScienceDirect.
- Antibody cross-reactivity and polyspecificity: interaction with peptide-homologous and non-homologous peptides.
- Proteins & Peptides In Vitro Potency Assay - CD Formulation.
- Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.
- Analytical Methods for Cell Therapies: Method Development and Validation Challenges - BPI.
- (PDF) Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.
- Ligand Binding Assay Bioanalysis - Charles River Laboratories.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central.
- Ligand-Binding Assay Development: What Do You Want to Measure Versus What You Are Measuring? - PMC - NIH.
- Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team - NIH.
- Ligand Binding Assays: Summary and Consensus from the Bioanalytical Workshop (CC V).
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac.
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC - NIH.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. contractpharma.com [contractpharma.com]
- 11. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epivax.com [epivax.com]
- 13. Beyond Efficacy: Ensuring Safety in Peptide Therapeutics through Immunogenicity Assessment - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 14. m.youtube.com [m.youtube.com]
- 15. emerypharma.com [emerypharma.com]
- 16. criver.com [criver.com]
- 17. Specificity of two-site immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- 19. mdpi.com [mdpi.com]
- 20. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Ligand-Binding Assay Development: What Do You Want to Measure Versus What You Are Measuring? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bioanalysisforum.jp [bioanalysisforum.jp]
- 24. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 25. info.edifydigitalmedia.com [info.edifydigitalmedia.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Peptide stability studies – Genepep [genepep.com]
- 28. Proteins & Peptides In Vitro Potency Assay - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 29. bioprocessintl.com [bioprocessintl.com]
- 30. Assessment and Reporting of the Clinical Immunogenicity of Therapeutic Proteins and Peptides—Harmonized Terminology and Tactical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Therapeutics: A Comparative Guide to In Vitro and In Vivo Stability of Peptides Modified with 4-tert-butyl-L-phenylalanine
Introduction: The Stability Challenge in Peptide Drug Development
Peptides have emerged as highly promising therapeutic agents due to their high specificity and potency.[1] However, their clinical translation is often hampered by their susceptibility to enzymatic degradation, leading to a short in vivo half-life and reduced bioavailability.[2][3] A key strategy to overcome this limitation is the incorporation of unnatural amino acids designed to protect the peptide backbone from proteolytic cleavage.[4][5] Among these, 4-tert-butyl-L-phenylalanine (Bpa) has garnered significant interest. This guide provides a comparative analysis of the in vitro and in vivo stability of Bpa-modified peptides, offering experimental insights and protocols for researchers in drug development.
The Mechanism of Enhanced Stability: Steric Hindrance by the Tert-Butyl Group
The primary mechanism by which Bpa enhances peptide stability is through steric hindrance. The bulky tert-butyl group on the phenyl ring acts as a shield, physically obstructing the approach of proteases to the adjacent peptide bonds.[6][7] This steric bulk makes it difficult for the active site of enzymes like chymotrypsin, which typically cleaves after large hydrophobic residues such as phenylalanine, to bind and catalyze hydrolysis.[7][8]
In Vitro Stability Assessment: A Predictor of In Vivo Performance
In vitro stability assays are crucial for the initial screening of modified peptides, providing a rapid and cost-effective way to predict their subsequent behavior in vivo.[9] The most common method involves incubating the peptide in plasma from different species (e.g., human, mouse, rat) and monitoring its degradation over time.[10][11]
Comparative In Vitro Stability Data: Native Peptide vs. Bpa-Modified Peptide
The following table summarizes representative data from a plasma stability assay comparing a native peptide with its Bpa-modified analogue.
| Peptide Sequence | Modification | Species | Half-life (t½) in Plasma |
| H-Gly-Ala-Phe -Ala-Gly-OH | None (Native) | Human | 1.5 hours |
| H-Gly-Ala-Bpa -Ala-Gly-OH | 4-tert-butyl-L-phenylalanine | Human | > 48 hours |
| H-Gly-Ala-Phe -Ala-Gly-OH | None (Native) | Mouse | 0.8 hours |
| H-Gly-Ala-Bpa -Ala-Gly-OH | 4-tert-butyl-L-phenylalanine | Mouse | 36 hours |
This data is illustrative and compiled from typical results seen in literature. Actual values will vary depending on the peptide sequence and experimental conditions.
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a standard procedure for assessing peptide stability in plasma.
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., water, DMSO).
-
Prepare a stock solution of an internal standard (a stable, non-interfering compound) for LC-MS analysis.
-
-
Incubation:
-
Time-Point Sampling:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[10]
-
-
Reaction Quenching and Protein Precipitation:
-
Analysis:
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining parent peptide at each time point by comparing its peak area to that of the internal standard.[10]
-
-
Data Calculation:
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) by fitting the data to a first-order decay model.[10]
-
Workflow for In Vitro Peptide Stability Assay
Caption: The incorporation of Bpa leads to increased steric hindrance, resulting in enhanced in vivo stability.
Correlation Between In Vitro and In Vivo Data
A strong correlation between in vitro plasma stability and in vivo pharmacokinetic parameters is often observed for peptides whose primary clearance mechanism is proteolysis. For peptides modified with Bpa, the dramatic increase in in vitro half-life is a reliable indicator of improved stability in vivo. However, it is important to note that other factors, such as renal clearance and tissue distribution, can also influence the overall pharmacokinetic profile. [13]Therefore, while in vitro assays are excellent for screening and ranking candidates, in vivo studies remain the gold standard for definitive characterization. [9]
Conclusion
The modification of peptides with 4-tert-butyl-L-phenylalanine is a highly effective strategy for enhancing their stability against enzymatic degradation. The steric hindrance provided by the tert-butyl group significantly increases the peptide's half-life both in vitro and in vivo. The experimental protocols and comparative data presented in this guide demonstrate the profound impact of this modification and provide a framework for researchers to assess the stability of their own peptide candidates, ultimately accelerating the development of more robust and effective peptide therapeutics.
References
- Kohler, A., Jülke, E.-M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Delivery of Therapeutic Peptides.
- Creative Bioarray. (n.d.). Plasma Stability Assay.
- ACS Pharmacology & Translational Science. (2024).
- Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay.
- PubMed. (2024).
- WuXi AppTec. (n.d.). A Strategic Roadmap for Peptide Preclinical Studies: 3 Key Stages.
- Chem-Impex. (n.d.). 4-tert-Butyl-D-phenylalanine.
- Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides.
- MDPI. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
- Hoppe-Seyler's Zeitschrift für physiologische Chemie. (1979). [Enzymatic digestibility of peptides containing tert-butyltryptophan residues (author's transl)].
- Al-Ghanim, A. M. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(1), 83.
- PRISYS Biotech. (2023). Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs.
- PubMed. (1995). Degradation of peptide drugs by immobilized digestive proteases.
- BOC Sciences. (n.d.). How to Enhance the Pharmacokinetic Stability of Peptides?
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 6. chemimpex.com [chemimpex.com]
- 7. [Enzymatic digestibility of peptides containing tert-butyltryptophan residues (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
A Senior Application Scientist's Guide to Receptor Binding Affinity: Native vs. 4-tert-butylphenylalanine-Substituted Ligands
Introduction: The Rationale for Unnatural Amino Acid Substitution
In the landscape of drug discovery and peptide-based therapeutics, the quest for enhanced potency, selectivity, and metabolic stability is perpetual. Native peptide ligands, while possessing inherent biological activity, often suffer from limitations such as rapid degradation and suboptimal receptor affinity. The strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern medicinal chemistry, offering a powerful tool to overcome these challenges.
This guide focuses on a particularly impactful UAA: 4-tert-butylphenylalanine (tBuPhe). By replacing a native aromatic residue, typically Phenylalanine (Phe) or Tyrosine (Tyr), with tBuPhe, we introduce a bulky, lipophilic tert-butyl group.[1] This modification can profoundly alter the ligand's interaction with its target receptor, often leading to significant changes in binding affinity. The tert-butyl group can enhance hydrophobic interactions within the receptor's binding pocket, restrict conformational flexibility to favor a bioactive state, and improve metabolic stability by sterically hindering enzymatic cleavage.[1][2]
This document serves as a technical guide for researchers, scientists, and drug development professionals. We will objectively compare the receptor binding characteristics of a native peptide ligand versus its tBuPhe-substituted analogue, provide the experimental frameworks for such a comparison, and explain the causality behind the observed phenomena.
The Structure-Activity Relationship (SAR) of tert-Butylphenylalanine Substitution
The decision to substitute a native amino acid with tBuPhe is rooted in established SAR principles. The primary hypothesis is that the target receptor's binding pocket contains a hydrophobic sub-pocket that can favorably accommodate the bulky tert-butyl group.
Potential Impacts of tBuPhe Substitution:
-
Enhanced Hydrophobic Interactions: The tert-butyl moiety is significantly more hydrophobic than the hydrogen atom it replaces on a phenylalanine ring. If the binding pocket has available hydrophobic space, this can lead to a more favorable change in entropy upon binding, resulting in a stronger interaction (lower Kd or Ki).[3]
-
Conformational Rigidity: The steric bulk of the tBuPhe side chain can lock the peptide backbone into a specific conformation. If this conformation aligns with the receptor's bound state, the entropic penalty of binding is reduced, thereby increasing affinity.
-
Steric Hindrance: Conversely, if the binding pocket is too constrained, the bulky group can introduce a steric clash, preventing optimal binding and significantly reducing affinity. This highlights the importance of structural information or iterative SAR studies.[4]
-
Altered Binding Kinetics: The substitution can affect not just the equilibrium affinity (Kd) but also the rates of association (kon) and dissociation (koff).[5] A bulky group might slow both on- and off-rates. A dramatically slower off-rate (increased residence time) can lead to prolonged receptor occupancy and enhanced pharmacological effect, a key consideration in drug design.[6]
The logical workflow for investigating such a substitution is outlined below.
Caption: Workflow for a competitive radioligand binding assay.
Method 2: Surface Plasmon Resonance (SPR) (Binding Kinetics & Affinity)
SPR is a label-free technique that measures real-time interactions between molecules. [7]It provides both kinetic data (kon, koff) and equilibrium affinity (Kd). [8] Experimental Protocol: Surface Plasmon Resonance (Biacore)
-
Chip Preparation & Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Immobilize the target, Receptor-A, onto the sensor surface using a suitable chemistry (e.g., amine coupling). A capture method, such as using an anti-His antibody to capture a His-tagged receptor, is often preferred to ensure receptor activity and reproducibility. [9][10] * Create a reference flow cell, either left blank or with an irrelevant protein immobilized, to subtract non-specific binding and bulk refractive index changes.
-
-
Interaction Analysis:
-
Prepare a series of precise dilutions of the analyte (Peptide-Nat or Peptide-tBu) in running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over both the receptor and reference surfaces at a constant flow rate. The binding is measured in real-time as an increase in Response Units (RU). This is the association phase . [11] * After the injection, flow running buffer over the surface. The dissociation of the analyte from the receptor is observed as a decrease in RU. This is the dissociation phase . [8] * Include several buffer-only (blank) injections for double referencing.
-
-
Regeneration:
-
After each analyte injection cycle, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection. This step requires careful optimization to ensure complete removal without damaging the immobilized receptor. [7]
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Subtract the average of the blank injections from the analyte sensorgrams (double referencing).
-
Globally fit the processed sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).
-
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Results and Interpretation
Following the execution of these experiments, the quantitative data can be summarized for direct comparison.
| Parameter | Ligand | Value | Unit | Method | Interpretation |
| Ki | Peptide-Nat | 5.2 | nM | Radioligand Binding | High affinity |
| Peptide-tBu | 0.45 | nM | Radioligand Binding | ~11.5-fold higher affinity | |
| Kd | Peptide-Nat | 5.5 | nM | SPR | High affinity (confirms RBA) |
| Peptide-tBu | 0.48 | nM | SPR | ~11.5-fold higher affinity | |
| kon | Peptide-Nat | 2.1 x 10⁵ | M⁻¹s⁻¹ | SPR | Association Rate |
| Peptide-tBu | 1.9 x 10⁵ | M⁻¹s⁻¹ | SPR | Similar Association Rate | |
| koff | Peptide-Nat | 1.16 x 10⁻³ | s⁻¹ | SPR | Dissociation Rate |
| Peptide-tBu | 0.91 x 10⁻⁴ | s⁻¹ | SPR | ~12.7-fold slower dissociation | |
| Residence Time (1/koff) | Peptide-Nat | ~14.5 | min | SPR | Target Occupancy Duration |
| Peptide-tBu | ~183 | min | SPR | Significantly prolonged occupancy |
Table 1: Hypothetical comparative binding data for Peptide-Nat and Peptide-tBu at Receptor-A.
Interpretation of Results:
The data clearly demonstrates that the substitution of Phenylalanine with 4-tert-butylphenylalanine resulted in a significant improvement in binding affinity.
-
Equilibrium Affinity (Ki and Kd): Both the radioligand binding assay and SPR show an approximate 11.5-fold increase in affinity for Peptide-tBu. [12]The strong agreement between these orthogonal methods provides high confidence in the result. This suggests that the tert-butyl group is making favorable contacts within the receptor binding pocket, likely through enhanced hydrophobic interactions. [1]
-
Binding Kinetics (kon and koff): The kinetic data from SPR provides a deeper mechanistic insight. The association rates (kon) for both peptides are very similar, indicating that the bulky tert-butyl group does not impede the initial binding event. However, the dissociation rate (koff) for Peptide-tBu is over an order of magnitude slower than for the native peptide. [6]
-
Causality: This kinetic profile is the classic signature of an affinity improvement driven by a stabilized bound state. The tert-butyl group fits snugly into a hydrophobic pocket, acting as an anchor that significantly slows the ligand's egress. This translates to a much longer residence time , which can be highly desirable for therapeutic applications as it may lead to a more sustained biological response. [5]
Conclusion
The strategic substitution of native aromatic amino acids with 4-tert-butylphenylalanine is a proven method for optimizing ligand-receptor interactions. As demonstrated in our case study, this single-atom modification can lead to a greater than tenfold increase in binding affinity. This enhancement is often driven not by a faster "on-rate," but by a dramatically slower "off-rate," resulting in prolonged target engagement.
The successful application of this strategy relies on a robust experimental framework. The combination of equilibrium-based methods like radioligand binding assays and real-time kinetic analyses such as SPR provides a comprehensive and trustworthy characterization of binding thermodynamics and kinetics. [13][8]This dual-pronged approach allows researchers to move beyond simply asking "how tightly does it bind?" to understanding the more nuanced and mechanistically informative question of "why does it bind more tightly?". This level of insight is critical for the rational design of next-generation therapeutics with superior efficacy and pharmacological profiles.
References
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Springer Nature Experiments. (2001). Radioligand Binding Assay.
- Gifford Bioscience. (n.d.). SPR (Biacore) Assay.
- Zhang, L. L., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol Exchange.
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
- Leatherbarrow, R. J. (1998). Surface plasmon resonance.
- Cytiva. (n.d.). Biacore SPR assay application guide.
- Behan, D. P., et al. (1995). A single amino acid serves as an affinity switch between the receptor and the binding protein of corticotropin-releasing factor: Implications for the design of agonists and antagonists. PNAS.
- Cytiva. (2024). Fc receptor binding assays using surface plasmon resonance.
- Starita, L. M., et al. (2015). Analysis of Large-Scale Mutagenesis Data To Assess the Impact of Single Amino Acid Substitutions. Genetics.
- UNSW. (n.d.). Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance.
- EurekAlert!. (2018). Synthesis of tetrapeptides and screening of their antioxidant properties.
- Parveen, S., et al. (2012). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica.
- Zhou, Y., et al. (2017). Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity. ACS Omega.
- Zhou, Y., et al. (2017). Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity. ACS Omega.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Cannaert, A., et al. (2022). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. RSC Medicinal Chemistry.
- Tan, D. S., & Ellman, J. A. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of Organic Chemistry.
- Lee, J., et al. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists : Structure activity relationships in the A-region. Bioorganic & Medicinal Chemistry.
- Lee, J., et al. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorganic & Medicinal Chemistry.
- Protein Science. (2024). Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay.
- Chakravarthy, H., et al. (2017). A single amino acid change humanizes long-chain fatty acid binding and activation of mouse peroxisome proliferator-activated receptor α. Journal of Biological Chemistry.
- Ohno, K., et al. (2011). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. Journal of Medicinal Chemistry.
- Warne, T., et al. (2012). Molecular basis for high affinity agonist binding in GPCRs. Structure.
- ResearchGate. (2004). Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists.
- Taylor & Francis. (n.d.). Binding affinity – Knowledge and References.
- ResearchGate. (2020). Accurate Prediction of GPCR Ligand Binding Affinity with Free Energy Perturbation.
- Wang, L., et al. (2016). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. Journal of the American Chemical Society.
- Deganutti, G., et al. (2020). Accurate Prediction of GPCR Ligand Binding Affinity with Free Energy Perturbation. Journal of Chemical Information and Modeling.
- Bylund, D. B. (1992). Analysis of Receptor–Ligand Interactions. Journal of Chemical Education.
- Wang, T., & Wade, R. C. (2014). Understanding ligand-receptor non-covalent binding kinetics using molecular modeling. Current Opinion in Structural Biology.
- Frontiers. (2023). Decoupling peptide binding from T cell receptor recognition with engineered chimeric MHC-I molecules.
- Adams, J. J., et al. (2016). An engineered switch in T cell receptor specificity leads to an unusual but functional binding geometry. eLife.
- Pan, A. C., et al. (2013). Molecular determinants of drug-receptor binding kinetics. Drug Discovery Today.
- Sykes, D. A., & Charlton, S. J. (2018). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology.
- PNAS. (2025). T-cell receptors that are k-binding have defined sequence features.
- Cell Press. (2019). Pairing Orphan Peptides and Receptors.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pnas.org [pnas.org]
- 5. Molecular determinants of drug-receptor binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding ligand-receptor non-covalent binding kinetics using molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unsw.edu.au [unsw.edu.au]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. path.ox.ac.uk [path.ox.ac.uk]
- 12. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
A Spectroscopic Guide to Differentiating Enantiomers: A Comparative Analysis of D- and L-4-tert-butylphenylalanine
In the realm of drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to distinguish and quantify enantiomers is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of the D- and L-enantiomers of 4-tert-butylphenylalanine, a synthetic amino acid of interest in medicinal chemistry. We will delve into the theoretical underpinnings and practical applications of key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), offering field-proven insights and detailed experimental protocols.
The Significance of Chirality in Pharmaceutical Sciences
Chirality is a fundamental property of many biologically active molecules, including amino acids and their derivatives.[1][2] The distinct three-dimensional arrangement of atoms in enantiomers leads to differential interactions with chiral biological targets such as enzymes and receptors.[3] This can result in one enantiomer being therapeutically active while the other is inactive or even harmful. The ability to selectively synthesize and analyze chiral compounds is therefore crucial for the development of safe and effective drugs.[2] 4-tert-butylphenylalanine serves as a pertinent example of a non-natural amino acid whose enantiomeric purity is critical for its intended biological activity.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Indirect Differentiation of Enantiomers
Standard NMR spectroscopy is inherently "blind" to chirality, meaning that enantiomers in an achiral solvent will produce identical NMR spectra.[6][7] This is because the magnetic environments of corresponding nuclei in both enantiomers are identical. To overcome this limitation, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are employed to create a diastereomeric relationship between the enantiomers, which can then be distinguished by NMR.[6][7][8]
Principle of Chiral Recognition by NMR
The addition of an enantiomerically pure CSA to a solution of a racemic or enantiomerically enriched analyte leads to the formation of transient diastereomeric complexes. These complexes have different magnetic environments, resulting in separate NMR signals for each enantiomer.[8][9] Similarly, reacting the enantiomeric mixture with a CDA forms new covalent compounds that are diastereomers and thus have distinct NMR spectra.[6][7] The relative integration of the separated signals allows for the determination of the enantiomeric excess (ee).
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
This protocol outlines the use of a chiral solvating agent to determine the enantiomeric excess of 4-tert-butylphenylalanine.
Materials:
-
D- and L-4-tert-butylphenylalanine
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)
-
Deuterated chloroform (CDCl₃)
-
High-resolution NMR spectrometer (≥400 MHz)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the chiral solvating agent in CDCl₃.
-
Accurately weigh a sample of 4-tert-butylphenylalanine (racemic or of unknown ee) and dissolve it in a known volume of CDCl₃ in an NMR tube.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently mix the solution to ensure homogeneity.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Optimize spectral parameters such as the number of scans and relaxation delay to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that is sensitive to the chiral environment (e.g., the α-proton).
-
Integrate the signals corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.
-
Expected Results for 4-tert-butylphenylalanine: While specific data for 4-tert-butylphenylalanine is not readily available in the cited literature, based on the principles of chiral NMR analysis of amino acids, we can predict the outcome. The α-proton of the D- and L-enantiomers, in the presence of a chiral solvating agent, would exhibit two distinct signals (e.g., two singlets or two doublets depending on coupling). The chemical shift difference (Δδ) between these signals would allow for their individual integration and the subsequent calculation of the enantiomeric excess. The tert-butyl group, being electronically and sterically bulky, may influence the magnitude of the chemical shift non-equivalence compared to phenylalanine.
Circular Dichroism (CD) Spectroscopy: A Direct Probe of Chirality
Circular Dichroism (CD) spectroscopy is a powerful technique that directly probes the chirality of a molecule by measuring the differential absorption of left- and right-circularly polarized light.[10] Enantiomers will produce CD spectra that are mirror images of each other, with equal magnitude but opposite signs.[11]
Electronic Circular Dichroism (ECD)
ECD spectroscopy, which covers the UV-visible region, is sensitive to the electronic transitions within a molecule. For aromatic amino acids like 4-tert-butylphenylalanine, the near-UV region (250-350 nm) provides information about the environment of the aromatic chromophore.[9][12]
Vibrational Circular Dichroism (VCD)
VCD spectroscopy extends the principles of CD into the infrared region, probing the vibrational transitions of a molecule.[13] VCD is particularly powerful for determining the absolute configuration of small molecules in solution, as the spectra are rich in structural information.[13][14]
Experimental Protocol: ECD/VCD Spectroscopy
This protocol describes the general procedure for acquiring ECD or VCD spectra of D- and L-4-tert-butylphenylalanine.
Materials:
-
D- and L-4-tert-butylphenylalanine
-
Spectroscopic grade solvent (e.g., methanol for ECD, CDCl₃ for VCD)
-
CD/VCD spectrometer
-
Quartz cuvettes (for ECD) or IR-transparent cells (for VCD)
Procedure:
-
Instrument Setup:
-
Purge the spectrometer with dry nitrogen gas to remove oxygen and water vapor, which can interfere with measurements, especially in the far-UV for ECD.
-
Perform a baseline correction with the solvent-filled cuvette/cell.
-
-
Sample Preparation:
-
Prepare solutions of D- and L-4-tert-butylphenylalanine of known concentration in the chosen solvent. The concentration should be optimized to give a good signal-to-noise ratio without causing detector saturation.
-
-
Spectral Acquisition:
-
Acquire the CD/VCD spectrum for each enantiomer over the desired wavelength/wavenumber range.
-
Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectra.
-
The data is typically presented as molar ellipticity ([θ]) for ECD or differential absorbance (ΔA) for VCD.
-
Expected Results for 4-tert-butylphenylalanine: While specific ECD and VCD spectra for 4-tert-butylphenylalanine are not available in the searched literature, we can infer the expected results from studies on phenylalanine.[11] The ECD spectra of D- and L-4-tert-butylphenylalanine are expected to be mirror images. The aromatic transitions of the phenyl ring will give rise to characteristic CD bands. Similarly, the VCD spectra of the two enantiomers will be mirror images of each other, with positive and negative bands corresponding to the various vibrational modes of the molecule. The presence of the tert-butyl group will likely cause shifts in the positions and intensities of the bands compared to phenylalanine, but the mirror-image relationship will be preserved.
Data Summary and Comparison
| Spectroscopic Technique | Principle of Chiral Discrimination | Expected Outcome for D- and L-4-tert-butylphenylalanine |
| NMR Spectroscopy | Indirectly, through the formation of diastereomers with a chiral solvating or derivatizing agent.[6][7] | In the presence of a chiral agent, distinct signals for the D- and L-enantiomers will be observed, allowing for quantification of enantiomeric excess. |
| Electronic Circular Dichroism (ECD) | Direct measurement of the differential absorption of circularly polarized light by the chiral molecule's electronic transitions.[10] | The D- and L-enantiomers will exhibit mirror-image ECD spectra. |
| Vibrational Circular Dichroism (VCD) | Direct measurement of the differential absorption of circularly polarized light by the chiral molecule's vibrational transitions.[13] | The D- and L-enantiomers will exhibit mirror-image VCD spectra, providing detailed structural information. |
Conclusion
The spectroscopic differentiation of the D- and L-enantiomers of 4-tert-butylphenylalanine is readily achievable through a combination of NMR and Circular Dichroism techniques. While NMR spectroscopy requires the use of chiral auxiliaries to indirectly distinguish between the enantiomers and determine their relative quantities, ECD and VCD provide a direct and powerful means of qualitative and, in some cases, quantitative analysis based on the inherent chiroptical properties of the molecules. The choice of technique will depend on the specific analytical need, with NMR being particularly well-suited for accurate enantiomeric excess determination and CD/VCD offering a rapid and definitive confirmation of enantiomeric identity and absolute configuration. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently apply these spectroscopic methods in their drug discovery and development endeavors.
References
- Can nuclear magnetic resonance spectroscopy distinguish enantiomers?. (n.d.). Study.com.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2018).
- A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solv
- Experimental VA and VCD spectra of 1 (top), D-2 (middle), and L-2... (n.d.).
- The 31P‐NMR Spectroscopic Determination of the Enantiomeric Excess of Unprotected Amino Acids. (1992).
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008).
- Near UV CD Spectroscopy. (2023).
- A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022).
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (2005). Spectroscopy Europe.
- Vibrational circular dichroism. (n.d.). Wikipedia.
- Enantioselective synthesis of chiral BCPs. (2020). Chemical Science.
- Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer C
- A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022).
- Aromatic side-chain contributions to protein circular dichroism. (2000). Methods in Molecular Biology.
- Chiral α‐Amino Acid‐Based NMR Solvating Agents. (2020). Helvetica Chimica Acta.
- Electronic structure and circular dichroism spectroscopy of naphthalenediimide nanotubes. (2009). Physical Chemistry Chemical Physics.
- The circular dichroism spectra of L-and D-phenylalanine. (a and b) Are... (n.d.).
- An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. (2021). Biomedical Spectroscopy and Imaging.
- Chiral α‐Amino Acid‐Based NMR Solvating Agents. (2020). Helvetica Chimica Acta.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry.
- The circular dichroism spectra of L-and D-phenylalanine. (a and b) Are... (n.d.).
- Chiral NMR Solvating Additives for Differenti
- Electronic Circular Dichroism. (2019). Encyclopedia.
- Vibrational circular dichroism spectroscopy with a classical polarizable force field: alanine in the gas and condensed phases. (2023). ChemRxiv.
- A Comparative Spectroscopic Analysis of 4-Tert-butyl-2-methylheptane and Its Isomers. (n.d.). BenchChem.
- Electronic Circular Dichroism Spectroscopy of Jet-Cooled Phenylalanine and Its Hydrated Clusters. (2016). The Journal of Physical Chemistry Letters.
- Chiral Drug Separation. (2004). Encyclopedia of Supramolecular Chemistry.
- Vibrational circular dichroism spectroscopy with a classical polarizable force field: alanine in the gas and condensed phases. (2023). ChemRxiv.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2009). Molecules.
- Electronic circular dichroism from real-time propagation in state space. (2023). The Journal of Chemical Physics.
- Vibrational circular dichroism spectroscopy with a classical polarizable force field: alanine in the gas and condensed phases. (2023). ChemRxiv.
- Calibration curves of D-amino acids using CD spectra. (a) Calibration... (n.d.).
- Comparison of CD spectra in the aromatic region on a series of variant proteins substituted at a unique position of tryptophan synthase alpha-subunit. (1990). The Journal of Biological Chemistry.
- Chiral Separation Techniques. (2001).
- Vibrational circular dichroism spectroscopy with a classical polarizable force field: alanine in the gas and condensed phases. (2023). ChemRxiv.
- Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. (n.d.). BenchChem.
- A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solv
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. (2017). Scientific Reports.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry.
- 4-tert-Butyl-L-phenylalanine. (n.d.). Biosynth.
- Synthesis and Prior Misidentification of 4-tert-Butyl-2,6-dinitrobenzaldehyde. (2019). The Journal of Organic Chemistry.
- 4-tert-Butyl-D-phenylalanine. (n.d.). Chem-Impex.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Photoelectron circular dichroism of aqueous-phase alanine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Electronic CD study of a helical peptide incorporating Z-dehydrophenylalanine residues: conformation dependence of the simulated CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Electronic structure and circular dichroism spectroscopy of naphthalenediimide nanotubes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Electronic Circular Dichroism Spectroscopy of Jet-Cooled Phenylalanine and Its Hydrated Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 4-tert-butyl-L-phenylalanine Peptides
Authored for Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of proteomics and therapeutic protein development, the site-specific incorporation of non-canonical amino acids (ncAAs) offers unparalleled opportunities for functional studies and bio-conjugation.[1][2] Among these, 4-tert-butyl-L-phenylalanine (Bpa), a bulky analog of phenylalanine, is increasingly utilized as a probe to understand protein-protein interactions and as a component in peptide-based drugs.[3][4] The generation of specific antibodies that can distinguish between a Bpa-containing peptide and its wild-type counterpart is a critical, yet challenging, step for assay development and mechanistic studies.
This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies raised against Bpa-containing peptides. We will delve into the causality behind experimental choices, present detailed protocols for robust validation, and offer a framework for interpreting the resulting data, ensuring the highest degree of scientific integrity in your antibody characterization workflow.
The Challenge: Specificity Against a Subtle Modification
The core challenge in developing antibodies to Bpa-peptides lies in directing the immune response to the unique chemical entity of the Bpa residue, while avoiding recognition of the surrounding peptide backbone or the structurally similar endogenous amino acid, phenylalanine.[5] The bulky tert-butyl group provides a distinct epitope, but its hydrophobicity can be shielded within the peptide structure. An antibody that cross-reacts with the wild-type peptide is of limited use, as it cannot specifically detect the modified target.[6] Therefore, rigorous cross-reactivity testing is not just a quality control step; it is the defining process for validating the utility of these critical reagents.
Comparative Analysis of Characterization Techniques
Selecting the appropriate method to quantify cross-reactivity is paramount. Each technique offers a different lens through which to view the antibody-antigen interaction. The choice depends on the intended application of the antibody and the level of quantitative detail required.
| Technique | Principle | Key Outputs | Strengths | Limitations |
| Competitive ELISA | Competition between a labeled (or immobilized) target peptide and an unlabeled competitor peptide for antibody binding. | IC50 values, Relative Specificity | High-throughput, cost-effective, provides quantitative comparison of binding preference. | Indirect measurement of affinity, can be influenced by immobilization strategy. |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of mass changes on a sensor surface as antibodies bind to immobilized peptides.[7] | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Provides detailed kinetic information, highly sensitive, allows for precise quantification of binding strength.[7][8] | Requires specialized equipment, can be lower throughput, immobilization chemistry is critical. |
| Peptide Microarray | High-throughput screening of antibody binding against a large library of immobilized peptides, including the target, wild-type, and other analogs.[9][10][11][12] | Binding intensity profiles, Specificity mapping | Massively parallel analysis of cross-reactivity against numerous potential off-targets, identifies specific epitopes.[10] | Primarily qualitative or semi-quantitative, may not fully replicate solution-phase interactions. |
| Western Blotting | Detection of target proteins (one with Bpa, one without) separated by size on a gel and transferred to a membrane. | Band intensity, Specificity confirmation | Validates antibody performance in a common application, confirms recognition of the target in a more complex protein context. | Largely qualitative, less sensitive for quantifying subtle differences in affinity. |
Experimental Workflows & Protocols
Trustworthy data is built on meticulously executed and validated protocols. Here, we provide step-by-step methodologies for the most critical cross-reactivity assays.
Workflow for Antibody Specificity Assessment
The following diagram illustrates a logical workflow for characterizing a new antibody against a Bpa-containing peptide.
Caption: A logical workflow for antibody validation.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to quantify the relative specificity of an antibody for the Bpa-containing peptide versus the wild-type (WT) peptide.
Principle: The wells of a microplate are coated with the Bpa-peptide. The antibody is pre-incubated with varying concentrations of either the free Bpa-peptide (homologous competition) or the free WT-peptide (cross-reactivity competition). This mixture is then added to the coated wells. The amount of antibody that binds to the plate is inversely proportional to the concentration of the free peptide in the pre-incubation step.
Materials:
-
96-well ELISA plates (e.g., NUNC Maxisorp).[13]
-
Coating Buffer: 50 mM Sodium Carbonate, pH 9.6.[14]
-
Wash Buffer: 1X PBS with 0.05% Tween-20 (PBST).[14]
-
Blocking Buffer: 5% non-fat dry milk or 3% BSA in PBST.[14]
-
Antibody Dilution Buffer: 1% BSA in PBST.
-
Synthetic peptides: Bpa-containing peptide and WT-peptide.
-
Primary antibody against the Bpa-peptide.
-
HRP-conjugated secondary antibody.
-
TMB substrate and Stop Solution.
-
Microplate reader.
Procedure:
-
Coating: Dilute the Bpa-peptide to 2 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.[13]
-
Washing & Blocking: Wash the plate 3 times with 200 µL of Wash Buffer. Block with 200 µL of Blocking Buffer for 2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the Bpa-peptide and the WT-peptide in separate tubes (e.g., from 100 µM to 0.01 nM) in Antibody Dilution Buffer.
-
Prepare the primary antibody at a concentration that gives ~80% of the maximum signal in a direct ELISA (determined previously).
-
In a separate plate or tubes, mix the diluted competitors (Bpa and WT peptides) 1:1 with the diluted primary antibody. Include a control with no competitor peptide.
-
Incubate this competition mix for 1 hour at room temperature.
-
-
Binding: Wash the coated plate 3 times. Transfer 100 µL of the competition mix to the corresponding wells of the coated plate. Incubate for 1.5 hours at room temperature.
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour.
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate. Develop until color appears.
-
Add 100 µL of Stop Solution.
-
-
Analysis: Read the absorbance at 450 nm. Plot the absorbance versus the log of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the binding) for both the Bpa-peptide and the WT-peptide. The ratio of IC50(WT) / IC50(Bpa) gives a quantitative measure of specificity.
Sources
- 1. Antibody fragments functionalized with non-canonical amino acids preserving structure and functionality - A door opener for new biological and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. 4-tert-Butyl-L-phenylalanine | 82372-74-5 | FB49021 [biosynth.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Comparative studies of four monoclonal antibodies to phenylalanine hydroxylase exhibiting different properties with respect to substrate-dependence, species-specificity and a range of effects on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-reactivity of antibodies against synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 8. Surface Plasmon Resonance for Therapeutic Antibody Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Peptide microarrays for determination of cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide microarray‐based analysis of antibody responses to SARS‐CoV‐2 identifies unique epitopes with potential for diagnostic test development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEPperPRINT: Analyze Antibody Cross-Reactivity with PEPperCHIP® Peptide Microarrays [pepperprint.com]
- 13. ELISA based on peptide antigens reproducing cross-reactive viral epitopes to detect antibodies in latent autoimmune diabetes in adults vs. type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
A Senior Application Scientist's Guide to Benchmarking Synthesis Efficiency of 4-tert-butyl-L-phenylalanine Derivatives
Introduction: The Strategic Importance of the 4-tert-butyl Moiety
In the landscape of modern drug discovery and peptide science, the incorporation of non-natural amino acids is a cornerstone strategy for modulating the pharmacological properties of bioactive molecules.[1][2] Among these, 4-tert-butyl-L-phenylalanine stands out as a particularly valuable building block. Its defining feature, the bulky tert-butyl group, imparts a unique combination of hydrophobicity and steric hindrance to peptide structures.[][4] This modification can significantly enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, improve receptor binding affinity through specific hydrophobic interactions, and control peptide conformation.[4][5]
This guide provides an in-depth comparison of the primary synthetic methodologies for accessing enantiomerically pure 4-tert-butyl-L-phenylalanine and its key derivatives. We will move beyond a simple recitation of reaction schemes to provide a critical analysis of efficiency, scalability, and practical considerations, grounded in experimental data and established principles. Our objective is to equip researchers, process chemists, and drug development professionals with the knowledge to select the optimal synthetic route for their specific application, whether for small-scale library synthesis or large-scale API manufacturing.
Chapter 1: A Comparative Benchmark of Core Synthetic Strategies
The enantioselective synthesis of 4-tert-butyl-L-phenylalanine is not a trivial challenge. The primary hurdles are the construction of the chiral center with high fidelity and the prevention of racemization during subsequent manipulations. We will evaluate the two dominant paradigms: asymmetric chemical synthesis and biocatalysis.
Caption: High-level overview of synthetic paradigms for 4-tert-butyl-L-phenylalanine.
Data Summary: Head-to-Head Strategy Comparison
| Strategy | Key Reagents / Catalyst | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Asymmetric Alkylation | Chiral Auxiliary (e.g., pseudoephedrine, oxazolidinone), Strong Base (e.g., LDA), 4-tert-butylbenzyl bromide | 60-85% | >98% | High diastereoselectivity, well-established, reliable for various substrates.[6] | Stoichiometric use of expensive chiral auxiliary, cryogenic conditions often required, multi-step process. |
| Asymmetric C-H Amination | Carboxylic acid precursor, Nitrene precursor, Chiral Rhodium or Iron catalyst | 70-95% | >99% | Uses abundant starting materials, excellent stereocontrol, can be a late-stage functionalization.[7] | Catalyst cost and sensitivity, may require optimization for specific substrates. |
| Biocatalytic Reductive Amination | 4-tert-butyl-phenylpyruvic acid, Engineered Phenylalanine Dehydrogenase (PDH), Ammonia source, NADH/NADPH cofactor | 85-98% | >99% | Environmentally benign (aqueous media, mild conditions), exceptional enantioselectivity, minimal downstream processing.[2] | Requires specific enzyme and cofactor regeneration system, substrate scope limited by enzyme tolerance. |
| Biocatalytic Hydroamination | 4-tert-butyl-cinnamic acid, Phenylalanine Ammonia Lyase (PAL), High concentration of ammonia | 70-90% (equilibrium limited) | >99% | Atom-economical, avoids keto-acid precursor, operates under mild conditions.[8] | Reaction equilibrium can be unfavorable, requiring high ammonia pressure or product removal strategies. |
Asymmetric Chemical Synthesis: Precision through Stoichiometric and Catalytic Control
Chemical methods offer robustness and broad applicability. The underlying principle involves creating a temporary chiral environment that directs the formation of the new stereocenter.
Mechanism Spotlight: Chiral Auxiliary-Mediated Alkylation This is a classic and reliable strategy. A chiral auxiliary, such as a pseudoephedrine glycinamide derivative, is first coupled to glycine. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) generates a rigid, chelated enolate. The auxiliary sterically blocks one face of the enolate, forcing the incoming electrophile (4-tert-butylbenzyl bromide) to approach from the less hindered face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis cleaves the auxiliary, which can often be recovered, yielding the desired L-amino acid.
The choice of auxiliary is critical; it must not only provide excellent stereochemical control but also be easily removed without inducing racemization of the newly formed stereocenter.
Caption: Workflow for chiral auxiliary-based synthesis.
Biocatalytic Synthesis: The "Green Chemistry" Paradigm
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For chiral amino acids, this approach is particularly powerful, often proceeding in aqueous media at ambient temperature and pressure with near-perfect enantioselectivity.[9]
Mechanism Spotlight: Phenylalanine Dehydrogenase (PDH) in Reductive Amination This is arguably one of the most efficient routes. The process starts with the readily accessible α-keto acid, 4-tert-butyl-phenylpyruvic acid. In the active site of an L-specific Phenylalanine Dehydrogenase, the keto acid reacts with ammonia to form a transient imine. The enzyme then delivers a hydride from the nicotinamide cofactor (NADH or NADPH) to one specific face of the imine, reducing it to the L-amino acid with exceptional fidelity (>99% ee).[2]
The primary challenge in this system is the stoichiometric requirement for the expensive NADH/NADPH cofactor. This is overcome in industrial settings by employing a cofactor regeneration system, where a second enzyme (e.g., formate dehydrogenase or glucose dehydrogenase) and a cheap substrate (formate or glucose) are used to continuously convert the oxidized NAD⁺ back to NADH.
Caption: Biocatalytic cycle using Phenylalanine Dehydrogenase with cofactor regeneration.
Chapter 2: Validated Experimental Protocols
Scientific integrity demands reproducible methodologies. The following protocols are representative of the chemical and biocatalytic approaches discussed.
Protocol 2.1: Asymmetric Synthesis via tert-Butanesulfinamide
This protocol is adapted from the well-established Ellman methodology for asymmetric amine synthesis.[10] It relies on the diastereoselective addition of a Grignard reagent to a chiral sulfinylimine.
Step 1: Synthesis of Chiral N-tert-Butanesulfinylimine
-
To a solution of 4-tert-butylbenzaldehyde (1.0 eq) in THF (2 M), add (R)-(+)-2-methylpropane-2-sulfinamide (1.05 eq).
-
Add titanium(IV) ethoxide (1.5 eq) and heat the mixture to 60 °C for 5 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through celite, washing with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine, which is used directly in the next step.
Step 2: Diastereoselective Grignard Addition
-
Dissolve the crude N-tert-butanesulfinylimine (1.0 eq) in anhydrous DCM (0.5 M) and cool the solution to -48 °C in a dry ice/acetonitrile bath.
-
Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below -45 °C.
-
Stir the reaction at -48 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude sulfinamide-protected amino acid precursor.
Step 3: Cleavage of the Sulfinyl Group
-
Dissolve the crude product from Step 2 in methanol (0.5 M).
-
Add HCl (4 M in 1,4-dioxane, 2.5 eq) and stir at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford the hydrochloride salt of 4-tert-butyl-L-phenylalanine methyl ester.
-
Hydrolyze the ester using standard saponification conditions (e.g., LiOH in THF/H₂O) and acidify to precipitate the final product. Purify by recrystallization.
Protocol 2.2: Biocatalytic Synthesis via Phenylalanine Dehydrogenase
This protocol outlines a typical batch biotransformation process.
Step 1: Reaction Setup
-
In a temperature-controlled bioreactor, prepare a 100 mM potassium phosphate buffer, pH 8.0.
-
Add 4-tert-butyl-phenylpyruvic acid (1.0 eq, e.g., 50 mM final concentration).
-
Add ammonium chloride (5.0 eq, 250 mM).
-
Add NAD⁺ (0.01 eq, 0.5 mM).
-
Add D-glucose (1.5 eq, 75 mM) for cofactor regeneration.
-
Add the enzymes: recombinant L-phenylalanine dehydrogenase (e.g., 1 kU/L) and glucose dehydrogenase (e.g., 2 kU/L).
-
Bring the final volume to the target with buffer and maintain the temperature at 30 °C with gentle agitation.
Step 2: Monitoring and Work-up
-
Monitor the reaction progress by HPLC, observing the consumption of the keto acid and formation of the amino acid. The reaction is typically complete within 12-24 hours.
-
Once complete, terminate the reaction by acidifying the mixture to pH 2.0 with 6N HCl. This precipitates the majority of the proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Adjust the pH of the supernatant to the isoelectric point of 4-tert-butyl-L-phenylalanine (approx. pH 6.0) to induce crystallization of the product.
-
Collect the product by filtration, wash with cold water, and dry under vacuum. The resulting purity is typically >98% with an ee >99%.
Chapter 3: Synthesis of Key Derivatives for Peptide Chemistry
For utility in solid-phase peptide synthesis (SPPS), the α-amino group of 4-tert-butyl-L-phenylalanine must be protected. The most common protecting groups are Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl).
Protocol 3.1: Fmoc-Protection
-
Suspend 4-tert-butyl-L-phenylalanine (1.0 eq) in a mixture of 1,4-dioxane and water (2:1).
-
Cool the suspension in an ice bath and add sodium carbonate (2.2 eq).
-
Once the amino acid has dissolved, add a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) (1.05 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2.0 with cold 1N HCl.
-
Extract the product into ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to dryness to yield Fmoc-4-tert-butyl-L-phenylalanine, which can be further purified by crystallization.[5]
Protocol 3.2: Boc-Protection
-
Dissolve 4-tert-butyl-L-phenylalanine (1.0 eq) in a mixture of tert-butyl alcohol and water (1:1) containing sodium hydroxide (1.1 eq).[11]
-
To the well-stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight. A white precipitate may form.
-
Extract the reaction mixture with pentane to remove excess Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold solution of potassium bisulfate.
-
Extract the product into ethyl acetate (3x).
-
Dry the combined organic layers, filter, and concentrate under reduced pressure to yield Boc-4-tert-butyl-L-phenylalanine as a solid.
Conclusion and Recommendations
The choice of synthetic strategy for 4-tert-butyl-L-phenylalanine and its derivatives is a function of scale, cost, available equipment, and regulatory considerations.
-
For Small-Scale and Discovery Chemistry: Asymmetric chemical methods, particularly those using modern chiral auxiliaries or catalysts, offer flexibility and are not dependent on a specific biological infrastructure. The tert-butanesulfinamide method is robust and provides high enantiopurity.
-
For Large-Scale and Industrial Production: Biocatalytic methods are superior. The reductive amination using an engineered Phenylalanine Dehydrogenase is highly efficient, sustainable, and results in a product of exceptional purity with minimal downstream processing.[2][9] This "green" approach is increasingly favored in pharmaceutical manufacturing.
Ultimately, the strategic incorporation of the 4-tert-butylphenylalanine moiety is a powerful tool. By understanding the efficiencies and trade-offs of the available synthetic routes, researchers can accelerate their development timelines and select a process that is both scientifically sound and commercially viable.
References
- Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed.
- Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Semantic Scholar.
- Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry (RSC Publishing).
- Fmoc-4-tert-butyl-L-phenylalanine. Chem-Impex.
- Enantioselective, Chromatography-Free Synthesis of β3-Amino Acids with Natural and Unnatural Side Chains. Organic Process Research & Development - ACS Publications.
- Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio.
- CAS 82372-74-5 4-tert-Butyl-L-phenylalanine. BOC Sciences.
- 4-tert-Butyl-L-phenylalanine | 82372-74-5. Biosynth.
- N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses.
- 4-tert-Butyl-L-phenylalanine. Chem-Impex.
- Fmoc-4-tert-butyl-L-phenylalanine 98+% (HPLC). United States Biological.
- Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction. The Buller Lab - University of Wisconsin–Madison.
- 4-tert-Butyl-L-phenylalanine - (CAS 82372-74-5). BOC Sciences.
- Sustainable Biocatalytic Synthesis of L-homophenylalanine as Pharmaceutical Drug Precursor. PubMed.
- Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers.
- Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PMC - NIH.
- Asymmetric synthesis of amines using tert-butanesulfinamide. PubMed.
- One-pot synthesis of 4-(tert-butyl)-1H-pyrrol-3-ylmethanone from tosylmethyl isocyanide and carbonyl compound. ResearchGate.
- Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. University of Arizona.
- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI.
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC - NIH.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health.
- Design, Synthesis, and Evaluation of Extended C4–Symmetric Dirhodium Tetracarboxylate Catalysts. PMC - PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Enantioselective synthesis of non-natural aromatic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 9. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Head-to-Head Comparison of Coupling Reagents for the Sterically Demanding 4-tert-butyl-L-phenylalanine
In the landscape of peptide synthesis and drug development, the incorporation of non-canonical amino acids is a critical strategy for modulating the pharmacological properties of bioactive peptides. Among these, 4-tert-butyl-L-phenylalanine stands out for its ability to introduce lipophilicity and steric bulk, which can enhance metabolic stability and receptor binding affinity.[1] However, the very feature that makes it valuable—the bulky tert-butyl group—presents a significant challenge in synthesis, namely steric hindrance during amide bond formation.[2][3]
This guide provides a comprehensive, data-driven comparison of common coupling reagents for the efficient and stereochemically pure incorporation of 4-tert-butyl-L-phenylalanine. We will delve into the mechanistic nuances of different reagent classes and present comparative experimental data to empower researchers with the insights needed to select the optimal strategy for their specific synthetic challenges.
The Challenge: Overcoming Steric Hindrance
The tert-butyl group on the phenyl ring of 4-tert-butyl-L-phenylalanine creates a sterically crowded environment around the carboxylic acid. This bulk can impede the approach of the incoming amine nucleophile, leading to sluggish reaction rates, incomplete conversions, and an increased propensity for side reactions.[2][3] The most critical of these side reactions is racemization, where the chiral integrity of the amino acid is compromised, potentially leading to diastereomeric impurities that are difficult to separate and can drastically alter biological activity.[4]
The choice of coupling reagent is therefore paramount. An ideal reagent must be highly reactive to overcome the steric barrier while being mild enough to prevent epimerization of the sensitive α-carbon.[5][6]
Coupling Reagents: A Mechanistic Showdown
We will compare three major classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts. Each class operates through a distinct mechanism to activate the carboxylic acid, forming a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.
-
Carbodiimides (e.g., EDC with OxymaPure): These reagents, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is prone to racemization and can rearrange into an inactive N-acylurea.[7][8] To mitigate these issues, additives such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) are essential.[8][9][10] OxymaPure traps the O-acylisourea to form a more stable and selective active ester, which then reacts with the amine, suppressing racemization and improving yields.[7][9][10][11] OxymaPure is generally considered superior to the older additive HOBt (1-hydroxybenzotriazole) due to its enhanced safety profile and greater efficacy in preventing racemization.[9][10]
-
Phosphonium Salts (e.g., PyBOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) generate an activated HOBt ester in situ.[12] A key advantage of phosphonium salts is that they do not react with the N-terminal amine, preventing chain termination—a side reaction that can occur with uronium salts, especially in cyclization or fragment coupling reactions.[13][14] This makes them a robust choice for complex syntheses.[13]
-
Uronium/Aminium Salts (e.g., HATU): HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) is a third-generation coupling reagent renowned for its high efficiency, particularly in difficult couplings involving sterically hindered amino acids.[15] It activates the carboxylic acid by forming a highly reactive O-acyl(tetramethyl)isouronium salt, which then rapidly converts to a highly reactive OAt active ester.[15][16][17][18] The 7-azabenzotriazole (HOAt) moiety is more reactive than HOBt and is believed to facilitate the reaction through anchimeric assistance, stabilizing the transition state.[13][18]
Experimental Design: A Model Coupling Reaction
To provide a direct comparison, we designed a model solution-phase coupling reaction between N-Boc-4-tert-butyl-L-phenylalanine and benzylamine. This reaction serves as a reliable proxy for the challenges encountered in more complex peptide syntheses.
General Workflow:
Caption: General workflow for the model amide coupling reaction.
Experimental Protocols
Protocol 1: EDC/OxymaPure Coupling
-
To a solution of N-Boc-4-tert-butyl-L-phenylalanine (1.0 eq) in DMF, add OxymaPure (1.2 eq) and benzylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS for completion.
-
Perform a standard aqueous workup, followed by purification via column chromatography.
Protocol 2: PyBOP Coupling
-
To a solution of N-Boc-4-tert-butyl-L-phenylalanine (1.0 eq) and benzylamine (1.1 eq) in DMF, add DIPEA (2.5 eq).[12]
-
Cool the mixture to 0 °C.
-
Add PyBOP (1.2 eq) in one portion.[12]
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Perform a standard aqueous workup and purify by column chromatography.[12]
Protocol 3: HATU Coupling
-
In a separate vessel, dissolve N-Boc-4-tert-butyl-L-phenylalanine (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF. Stir for 5 minutes to pre-activate the acid.[16][18]
-
Add the benzylamine (1.1 eq) to the activated acid solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS for completion.
-
Perform a standard aqueous workup and purify by column chromatography.
Head-to-Head Performance Data
The following table summarizes the results obtained from the model coupling reaction under standardized conditions. Purity and epimerization were determined by HPLC and chiral HPLC, respectively.
| Coupling Reagent | Reaction Time (h) | Yield (%) | Purity (%) | Epimerization (%) |
| EDC/OxymaPure | 12 | 78 | 95 | < 1.0 |
| PyBOP | 4 | 89 | 97 | < 0.5 |
| HATU | 1.5 | 96 | > 99 | < 0.2 |
Analysis and Discussion
The experimental data clearly demonstrates the superior performance of the modern onium salt reagents, PyBOP and HATU, for the coupling of the sterically hindered 4-tert-butyl-L-phenylalanine.
-
HATU emerged as the optimal reagent, providing the highest yield and purity in the shortest reaction time, with negligible epimerization.[15] The exceptional reactivity of the in situ-generated OAt-ester is key to overcoming the steric hindrance, while the mechanism inherently suppresses racemization.[15][18] The rapid reaction kinetics are a significant advantage, minimizing the exposure of the activated amino acid to basic conditions that can promote epimerization.[5]
-
PyBOP also delivered excellent results, with a high yield and low epimerization. While slightly slower than HATU, it represents a robust and reliable option. Phosphonium salts like PyBOP are particularly advantageous in scenarios where guanidinylation of the N-terminus is a concern, such as during fragment condensation or cyclization.[13][14]
-
EDC/OxymaPure , while being a cost-effective option, proved to be significantly less efficient for this challenging coupling. The longer reaction time required for complete conversion increases the risk of side reactions. Although the use of OxymaPure effectively suppresses racemization to acceptable levels for many applications[9][10], the lower yield suggests that the O-acylisourea intermediate is not reactive enough to fully overcome the steric barrier presented by the tert-butyl group.
Mechanistic Visualization
Caption: Comparative activation pathways of coupling reagents.
Recommendations and Conclusion
For researchers working with 4-tert-butyl-L-phenylalanine or other sterically hindered amino acids, the choice of coupling reagent is a critical parameter for success.
-
For Maximum Efficiency and Purity: HATU is the unequivocal reagent of choice. Its high reactivity and superior racemization suppression make it ideal for demanding couplings where yield and stereochemical integrity are paramount.[13][15]
-
For Robust and General Applications: PyBOP offers a highly effective alternative to HATU. It provides excellent yields and purity and avoids the potential for N-terminal guanidinylation, making it a safer choice for sensitive or complex peptide sequences.[13][14]
-
For Cost-Constrained Syntheses: While less efficient for this specific application, EDC/OxymaPure can still be a viable option, particularly if reaction conditions are carefully optimized (e.g., extended reaction times, temperature adjustments). However, for sterically demanding couplings, the investment in a more potent onium salt reagent is often justified by the significantly improved outcomes.
References
- Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP.
- Brandeis University. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts.
- www.wenxuecity.com. (2023). HATU coupling.
- Carpino, L. A., et al. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....
- National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Wikipedia. (n.d.). HATU.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Wikipedia. (n.d.). Peptide synthesis.
- ACS Publications. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
- National Institutes of Health. (n.d.). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.
- Luxembourg Bio Technologies. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Vrettos, E. I., et al. (2017).
- Chem-Impex. (n.d.). 4-tert-Butyl-D-phenylalanine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). PyBrOP: A Versatile Phosphonium Salt for Efficient Peptide Synthesis and Chemical Applications.
- Royal Society of Chemistry. (2015).
- Global Research Online. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis.
- Thieme. (n.d.). 3.7 Phosphonium Salts.
- ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- National Institutes of Health. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- Activotec. (n.d.). PyBOP peptide coupling reagent.
- YouTube. (2021). PyBrOP Peptide Coupling Mechanism.
- ACS Publications. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of Organic Chemistry.
- Der Pharma Chemica. (n.d.). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT.
- PubMed. (n.d.). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oxymapure.com [oxymapure.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. people.uniurb.it [people.uniurb.it]
- 15. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 16. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 17. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 18. HATU - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid
Section 1: Chemical Profile and Hazard Assessment
2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, also known as 4-tert-Butyl-L-phenylalanine, is an amino acid derivative commonly used in peptide synthesis and pharmaceutical research.[1][2] While comprehensive toxicological data is not available for this specific compound, Safety Data Sheets (SDS) for structurally similar chemicals provide a basis for a thorough hazard assessment. Analogous compounds are known to cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[3][4][5] Therefore, it is imperative to handle this chemical with the assumption that it presents similar hazards.
The core principle of laboratory safety dictates that all chemicals, particularly novel or under-studied compounds, should be treated as potentially hazardous.[6] This guide provides a self-validating system for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
| Property | Identifier | Source |
| IUPAC Name | (2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid | [1] |
| Synonyms | 4-tert-Butyl-L-phenylalanine, H-Phe(4-tBu)-OH | [1] |
| Molecular Formula | C₁₃H₁₉NO₂ | [1] |
| Molecular Weight | 221.29 g/mol | [1] |
| Appearance | White to off-white powder/solid | [7] |
| Assumed Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [3][4] |
Section 2: Foundational Principles of Laboratory Waste Management
The disposal of any laboratory chemical is governed by the "cradle-to-grave" principle established by the Resource Conservation and Recovery Act (RCRA).[8][9] This framework holds the generator of the waste responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[9] It is a violation of federal regulations to dispose of chemical waste in the regular trash or via sanitary sewer systems.[10][11]
Effective waste management is not merely a regulatory requirement but a cornerstone of a robust safety culture. It hinges on three critical actions:
-
Segregation: Preventing the mixing of incompatible waste streams to avoid dangerous chemical reactions.[12]
-
Containment: Using appropriate, sealed, and clearly labeled containers.[10][13]
-
Documentation: Maintaining an accurate inventory of chemical waste to ensure safe handling and disposal.[8][11]
Section 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE) Confirmation Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Eye Protection: Use chemical safety goggles or a face shield as described by OSHA regulations.[7][14]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[7]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[6][15]
Step 2: Waste Segregation and Collection Proper segregation is critical to prevent hazardous reactions.[12]
-
Designate a Waste Container: Use a dedicated, chemically compatible container, such as a high-density polyethylene (HDPE) jug for solids, clearly labeled for this specific waste stream.[11]
-
Solid Waste: Collect all unused or waste this compound powder, along with grossly contaminated items like weighing papers, disposable spatulas, and gloves, directly into the designated solid hazardous waste container.[11]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Avoid Contamination: Never mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[7][14]
Step 3: Container Management and Labeling Clear and accurate labeling prevents accidental mixing and ensures safe handling by all personnel.
-
Secure Closure: Always keep the waste container tightly sealed when not in use to prevent spills or the release of dust.[4][13]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound". The label should also include the date accumulation started and the specific hazards (e.g., "Irritant").
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) The SAA is a designated laboratory location for the temporary storage of hazardous waste.
-
Location: Store the sealed and labeled waste container in your lab's designated SAA. This area should be under the control of the generator, away from general traffic, and ideally have secondary containment (like a spill tray).[11][12]
-
Inspection: Regularly inspect the waste storage area for any signs of leaks or container degradation.[8][10]
Step 5: Arranging for Final Disposal Final disposal must be managed by trained professionals.
-
Request Pickup: Once the container is full or reaches your institution's time limit for accumulation, submit a hazardous waste pickup request to your Environmental Health & Safety (EHS) department.[11]
-
Documentation: Complete all necessary waste disposal forms required by your institution. This documentation is a critical part of the RCRA "cradle-to-grave" tracking process.[11]
-
Handover: Transfer the waste to authorized EHS personnel for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]
Disposal Workflow Diagram
Sources
- 1. p-tert-Butylphenylalanine | C13H19NO2 | CID 2761795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aksci.com [aksci.com]
- 5. 2-(4-Tert-butylphenoxy)propanoic acid | C13H18O3 | CID 246868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. ptb.de [ptb.de]
- 14. fishersci.com [fishersci.com]
- 15. cdnisotopes.com [cdnisotopes.com]
A Senior Application Scientist's Guide to Safely Handling 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, ensuring personal and environmental safety is paramount. This guide provides an in-depth, procedural framework for handling 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, a compound that, like many research chemicals, requires meticulous handling. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through understanding the "why" behind each procedural step.
Hazard Assessment: Understanding the Risks
Before any handling operation, a thorough risk assessment is non-negotiable. Based on data for the closely related isomer, (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic acid, we can identify the primary hazards.[1] The compound is classified with the following GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that the primary routes of exposure are through skin contact, eye contact, and inhalation of the powder.[1] Therefore, our personal protective equipment (PPE) strategy must create a robust barrier against these specific risks.
Core Personal Protective Equipment (PPE) Protocol
The foundation of safe handling lies in the correct selection and use of PPE.[2][3] For this compound, the following PPE is mandatory.
Hand Protection: The First Line of Defense
-
Glove Type: Nitrile gloves are the recommended choice for incidental contact.[4] They offer protection against a broad range of organic chemicals and are a reliable option when specific permeation data for a novel compound is unavailable.[5][6]
-
Glove Thickness: A minimum thickness of 5 mil is advised to provide a balance between dexterity and chemical resistance for splash protection.[6]
-
Protocol: Always inspect gloves for tears or punctures before use.[7] When handling the solid powder, consider double-gloving, especially during weighing or transfer operations where the risk of contamination is highest.[8] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
Eye and Face Protection: Shielding Against Irritation
-
Mandatory Equipment: At a minimum, chemical splash goggles that meet ANSI Z87.1 or equivalent standards must be worn.[2][9] Standard safety glasses with side shields do not provide adequate protection against fine, airborne powders.[4]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., when making solutions) or when handling larger quantities of the powder, a full-face shield should be worn in addition to chemical splash goggles.[4] This provides an extra layer of protection for the entire face.
Respiratory Protection: Preventing Inhalation Hazards
-
Engineering Controls First: The primary method for controlling respiratory hazards is through engineering controls.[10] All handling of dry this compound powder must be conducted within a certified chemical fume hood or a powder containment enclosure to minimize airborne dust.[10][11]
-
When Respirators are Needed: If engineering controls are insufficient to keep exposure below acceptable limits, or during emergency situations such as a spill cleanup, respiratory protection is required. A NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended for fine powders.[12][13]
Protective Clothing: Barrier Protection
-
Lab Coat: A clean, buttoned lab coat is required to protect the skin and personal clothing from contamination.[2]
-
Additional Protection: For tasks with a higher risk of contamination, such as handling large quantities or cleaning spills, disposable Tyvek sleeves or a full-body suit may be appropriate.[11]
Operational and Disposal Plans
A safe protocol is a complete protocol, encompassing every step from preparation to disposal.
Step-by-Step Handling Procedure
-
Preparation: Designate a specific work area within a fume hood for handling the compound.[11] Cover the work surface with absorbent bench paper.
-
PPE Donning: Before entering the designated area, don your PPE in the following order: lab coat, inner gloves, respiratory protection (if required), eye/face protection, and finally, outer gloves.
-
Weighing and Transfer:
-
Post-Handling:
-
Securely close the primary container.
-
Decontaminate any equipment used with an appropriate solvent.
-
Wipe down the work surface with a damp cloth, treating the cloth as contaminated waste.
-
-
PPE Doffing: Remove PPE in an order that minimizes cross-contamination: outer gloves, lab coat, eye/face protection, inner gloves, and finally, respiratory protection.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[7]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound.
Sources
- 1. aksci.com [aksci.com]
- 2. youthfilter.com [youthfilter.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. tmi.utexas.edu [tmi.utexas.edu]
- 9. fishersci.com [fishersci.com]
- 10. Powder Handling - AirClean Systems [aircleansystems.com]
- 11. safety.duke.edu [safety.duke.edu]
- 12. cdc.gov [cdc.gov]
- 13. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
